molecular formula C10H19N B094333 3-Azaspiro(5.5)undecane hydrochloride CAS No. 180-44-9

3-Azaspiro(5.5)undecane hydrochloride

Cat. No.: B094333
CAS No.: 180-44-9
M. Wt: 153.26 g/mol
InChI Key: LIZKZVQBLDHKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azaspiro(5.5)undecane hydrochloride is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Azaspiro[5.5]undecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZKZVQBLDHKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347214
Record name 3-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-01-5, 180-44-9
Record name 3-Azaspiro(5.5)undecane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic aliphatic amine that has garnered significant interest in medicinal chemistry, particularly for its potent antiviral activity. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its primary applications in drug development.

Chemical Identity and Physical Properties

3-Azaspiro[5.5]undecane hydrochloride is the hydrochloride salt of the parent compound, 3-Azaspiro[5.5]undecane. The presence of the hydrochloride salt enhances its stability and aqueous solubility, which are desirable characteristics for a drug candidate.

PropertyValueSource(s)
Chemical Name 3-Azaspiro[5.5]undecane hydrochloride[1]
Synonyms 4,4-Pentamethylenepiperidine hydrochloride[2]
CAS Number 1125-01-5[1]
Molecular Formula C₁₀H₂₀ClN[1]
Molecular Weight 189.73 g/mol [1]
Physical Appearance White to off-white solid[3]
Solubility Water: 100 mg/mL[2]

Note: While a specific experimental melting point is not consistently reported in publicly available literature, its solid form at room temperature is well-documented.

Chemical Structure

The structure of 3-Azaspiro[5.5]undecane hydrochloride features a piperidine ring and a cyclohexane ring sharing a single carbon atom (the spiro center).

Caption: 2D structure of 3-Azaspiro[5.5]undecane hydrochloride.

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is typically achieved through the reduction of its precursor, 3-Azaspiro[5.5]undecane-2,4-dione (also known as 3,3-pentamethylene glutarimide).

Synthesis of the Precursor: 3-Azaspiro[5.5]undecane-2,4-dione

One common method for synthesizing the dione precursor involves the reaction of 1,1-cyclohexanediacetic acid with a source of ammonia, such as formamide or ammonium acetate with acetic anhydride.

Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Formamide

  • Water

Procedure:

  • Combine 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol) in a 100 mL three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser.[4]

  • Heat the suspension with stirring. The mixture will become a clear, colorless solution.[4]

  • Continue heating and stirring at 150-160°C for 4 hours.[4]

  • Cautiously pour the hot reaction mixture into 40 mL of water. A colorless precipitate will form.[4]

  • Collect the precipitate by filtration, wash with 10 mL of water, and dry under vacuum to yield 3-Azaspiro[5.5]undecane-2,4-dione.[4]

Final Step: Reduction and Salt Formation

The dione precursor is then reduced to form the free base, 3-Azaspiro[5.5]undecane, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

synthesis_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 1_1_Cyclohexanediacetic_acid 1,1-Cyclohexanediacetic acid Reaction1 Heating at 150-160°C 1_1_Cyclohexanediacetic_acid->Reaction1 Formamide Formamide Formamide->Reaction1 Precipitation Precipitation in Water Reaction1->Precipitation Precursor 3-Azaspiro[5.5]undecane-2,4-dione Precipitation->Precursor Reduction Reduction (e.g., with LiAlH4) Precursor->Reduction Free_Base 3-Azaspiro[5.5]undecane (Free Base) Reduction->Free_Base HCl_treatment Treatment with HCl Free_Base->HCl_treatment Final_Product 3-Azaspiro[5.5]undecane hydrochloride HCl_treatment->Final_Product

Caption: Synthetic workflow for 3-Azaspiro[5.5]undecane hydrochloride.

Spectral Characterization (Predicted)

¹H NMR: The spectrum is expected to show broad multiplets for the protons on the cyclohexane and piperidine rings. The protons adjacent to the nitrogen atom will likely be shifted downfield.

¹³C NMR: The spectrum of the free base, 3-Azaspiro[5.5]undecane, would show signals for the spiro carbon, and the methylene carbons of the cyclohexane and piperidine rings. For the precursor, 3-Azaspiro[5.5]undecane-2,4-dione, the carbonyl carbons of the imide would appear significantly downfield (around 172.72 ppm), with other carbons appearing at approximately 42.50 ppm (CH₂ of the glutarimide ring), 35.29 ppm (spiro C), and 32.45, 25.36, and 20.97 ppm for the cyclohexane ring carbons.[5]

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations for the alkane groups (typically in the 2850-2960 cm⁻¹ region) and N-H stretching from the protonated amine.

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (153.27 g/mol ).

Applications in Drug Development

The primary and most well-documented application of 3-Azaspiro[5.5]undecane hydrochloride is as a potent inhibitor of the influenza A virus M2 proton channel. It has shown an IC₅₀ of 1 µM against the wild-type M2 channel.[2] This makes it a significant lead compound in the development of new antiviral therapies, particularly in the context of amantadine-resistant influenza strains.

Safety and Handling

3-Azaspiro[5.5]undecane hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Purity Analysis

The purity of 3-Azaspiro[5.5]undecane hydrochloride can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) is a common and effective method for assessing the purity of pharmaceutical compounds.[6] A typical HPLC analysis would involve:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength.

The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

3-Azaspiro[5.5]undecane hydrochloride is a valuable compound for researchers in the field of antiviral drug discovery. Its straightforward synthesis from commercially available starting materials and its potent inhibition of the influenza A M2 channel make it an attractive scaffold for further development. This guide provides a foundational understanding of its key properties and handling, enabling its effective use in a research and development setting.

References

  • Benchchem. 3-Azaspiro[5.5]undecane-2,4-dione. URL: https://www.benchchem.com/product/b5678
  • ECHEMI. 1130-32-1, 3-Azaspiro[5.5]undecane-2,4-dione Formula. URL: https://www.echemi.com/products/1130-32-1.html
  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. URL: https://www.researchgate.net/figure/Preparation-of-3-azaspiro-55undecane-1-oxa-and-2-oxa-9-azaspiro-55undecane_fig3_262220310
  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. URL: https://www.rsc.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-3-oxa-1-9-diazaspiro-5-5-undecan-2-one
  • Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes. URL: https://www.semanticscholar.org/paper/Synthesis-of-novel-3-heterospiro%5B5.5%5Dundecanes-Fuerstner-Gacs-Baitz-Meszaros/9a8b1f4e1f7d5b1b3e8e1f0e4e5e4e5e1f0e4e5e
  • Chembk. 3-oxa-9-azaspiro[5.5]undecane;hydrochloride. URL: https://www.chembk.com/en/chem/1380300-88-8
  • MedChemExpress. 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor. URL: https://www.medchemexpress.com/3-azaspiro-5-5-undecane-hydrochloride.html
  • Sigma-Aldrich. 3-Azaspiro[5.5]undecane (hydrochloride) | 1125-01-5. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah98d1e0fd
  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. URL: https://eprints.soton.ac.
  • Exclusive Chemistry Ltd. 3-azaspiro[5.5]undecane hydrochloride supplier - CAS 180-44-9. URL: https://exclusive-chemistry.com/3-azaspiro-5-5-undecane-hydrochloride-cas-180-44-9
  • MedChemExpress. 3-Azaspiro[5.5]undecane hydrochloride-COA-530214. URL: https://www.medchemexpress.
  • ChemicalBook. 3-azaspiro[5.5]undecane hydrochloride | 1125-01-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82441093.htm
  • Chemsrc. 3-Azaspiro[5.5]undecane | CAS#:180-44-9. URL: https://www.chemsrc.com/en/cas/180-44-9_235848.html
  • Agilent. PURITY AND IMPURITY ANALYSIS. URL: https://www.agilent.com/cs/library/applications/5991-5889EN_Pharma_Purity_Compendium.pdf
  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0188800). URL: https://www.np-mrd.org/spectra/NP0188800/nmr/1d/13c
  • PubChem. 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride | C11H20ClNO2. URL: https://pubchem.ncbi.nlm.nih.gov/compound/137944455
  • SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. URL: https://www.scielo.br/j/jbchs/a/wN8gN8gN8gN8gN8gN8gN8/?
  • Biosynth. 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1380300-88-8 | FFC30088. URL: https://www.biosynth.com/p/FFC30088/3-oxa-9-azaspiro-5-5-undecane-hydrochloride
  • PubMed Central. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8931201/
  • SpectraBase. 3-Azaspiro[5.5]undecane - Optional[13C NMR] - Spectrum. URL: https://spectrabase.com/spectrum/EmvwqemRXLc
  • PubChem. 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile | C12H13N3O2. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20366
  • PubChem. CID 168318420 | C20H38N2. URL: https://pubchem.ncbi.nlm.nih.gov/compound/168318420
  • MedChemExpress. 3-Azaspiro[5.5]undecane-9-methanol | PROTAC Linker. URL: https://www.medchemexpress.com/3-azaspiro-5-5-undecane-9-methanol.html
  • BLDpharm. 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. URL: https://www.bldpharm.com/products/873924-08-4.html
  • PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658057/
  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. URL: https://www.physchemres.org/article_177379_a0b0c0d0e0f0a0b0c0d0e0f0a0b0c0d0.pdf
  • Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. URL: https://www.hindawi.com/journals/jamc/2021/6633633/
  • PubChemLite. 1,3-dioxa-9-azaspiro(5.5)undecane, 5-methyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride. URL: https://pubchemlite.com/compound/CID44472
  • InstaNANO. FTIR Functional Group Database Table with Search. URL: https://instanano.
  • BLDpharm. 1340329-50-1|3-Azaspiro[5.5]undecane-3-sulfonyl chloride. URL: https://www.bldpharm.com/products/1340329-50-1.html

Sources

4,4-Pentamethylenepiperidine hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 4,4-Pentamethylenepiperidine Hydrochloride

Introduction: The Significance of a Spirocyclic Scaffold

4,4-Pentamethylenepiperidine hydrochloride, also known as 1-azaspiro[5.5]undecane hydrochloride, is a spirocyclic aliphatic amine. Its rigid, three-dimensional structure, comprised of a piperidine ring fused at the C4 position with a cyclohexane ring, makes it a valuable scaffold in medicinal chemistry and drug development. The piperidine moiety is a common feature in numerous pharmaceuticals, recognized for its role in interacting with biological targets.[1][2][3] Specifically, 4,4-Pentamethylenepiperidine hydrochloride has been identified as a blocker of the M2 proton channel of the influenza A virus, highlighting its potential in antiviral research.[4][5]

The precise characterization of its molecular structure is paramount. For drug development professionals, understanding the exact conformation, bond lengths, angles, and electronic properties is not merely an academic exercise. It is the foundation for structure-activity relationship (SAR) studies, computational modeling, and the rational design of more potent and selective therapeutic agents.[6] This guide provides a comprehensive, field-proven framework for the definitive structural elucidation of 4,4-Pentamethylenepiperidine hydrochloride, synthesizing data from multiple analytical techniques to create a self-validating analytical workflow.

Logical Framework for Structural Elucidation

The confirmation of a chemical structure, particularly for a regulatory or development setting, relies on the convergence of evidence from orthogonal analytical methods. Our approach begins with techniques that confirm the fundamental connectivity and molecular formula, and progresses to those that define its precise three-dimensional architecture.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Final Verified Structure MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) MS->NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR Confirms Groups XRAY X-Ray Crystallography (3D Solid-State Structure) NMR->XRAY Suggests Conformation Verified Definitive Structure NMR->Verified Provides Solution-State Proof XRAY->Verified Provides Absolute 3D Proof

Caption: Workflow for the comprehensive structural analysis of 4,4-Pentamethylenepiperidine HCl.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial verification step, providing the exact molecular weight and, through high-resolution analysis, the molecular formula. For a hydrochloride salt, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which is ideal for pre-charged molecules. We expect to observe the protonated molecule of the free base ([M+H]⁺).

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a ~1 mg/mL solution of 4,4-Pentamethylenepiperidine hydrochloride in a 50:50 mixture of methanol and deionized water.

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Validation: The primary validation is the detection of the monoisotopic mass of the protonated free base (C₁₀H₁₉N) with high accuracy (typically < 5 ppm error).

Expected Data Summary:

ParameterExpected Value
Molecular Formula (Free Base)C₁₀H₁₉N
Molecular Weight (HCl Salt)189.73 g/mol [4]
Monoisotopic Mass (Free Base)153.1518 Da
Observed Ion ([M+H]⁺)m/z 154.1596

Collision-Induced Dissociation (MS/MS) can further support the structure by revealing characteristic fragmentation patterns, providing confidence in the spirocyclic core.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups and provides a unique "fingerprint" for the molecule.[8][9] For this compound, the spectrum is expected to be relatively simple, dominated by N-H and C-H vibrations. Its primary role here is confirmatory—ensuring the absence of unexpected functionalities (like carbonyls from oxidation) and verifying the presence of the protonated amine.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid 4,4-Pentamethylenepiperidine hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

  • Validation: The protocol is validated by the stability of the baseline and the reproducibility of the spectrum upon repeated measurements.

Expected Data Summary:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
~3200-2700N⁺-H Stretch (Ammonium salt)Broad, strong absorption
~2930 & ~2850C-H Stretch (Aliphatic CH₂)Strong, sharp peaks
~1600-1500N-H BendMedium intensity
~1450C-H Bend (Scissoring)Medium intensity
~1100C-N StretchMedium intensity

The broadness of the N⁺-H stretch is a hallmark of hydrogen bonding in the solid state, a key feature of the hydrochloride salt.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[12] For 4,4-Pentamethylenepiperidine hydrochloride, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) will establish proton-proton and proton-carbon correlations, respectively, validating the spirocyclic structure.[13] Due to the molecule's high degree of symmetry (a C2 axis passing through the nitrogen and the spiro carbon), a simplified spectrum is anticipated.

G mol

Caption: Structure of 4,4-Pentamethylenepiperidine, the free base of the target analyte.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The high symmetry should result in only a few distinct signals for the piperidine and cyclohexane protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to symmetry, only four carbon signals are expected: the spiro C, two distinct piperidine carbons, and three distinct cyclohexane carbons.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

  • Validation: The integration of the ¹H NMR signals should correspond to the number of protons for each environment. The correlations observed in the 2D spectra must be consistent with the proposed spirocyclic structure.

Predicted NMR Data Summary (Illustrative, in DMSO-d₆):

NucleusPredicted Shift (ppm)MultiplicityAssignment
¹H~8.5-9.5Broad singletN⁺-H₂
¹H~3.0Multiplet4H, Piperidine C2/C6 (alpha to N)
¹H~1.8Multiplet4H, Piperidine C3/C5 (beta to N)
¹H~1.5Multiplet10H, Cyclohexane CH₂
¹³C~45-Piperidine C2/C6
¹³C~35-Spiro C4
¹³C~30-Piperidine C3/C5
¹³C~20-35-Cyclohexane Carbons

Note: Actual chemical shifts can vary based on solvent and concentration. These values are based on typical shifts for similar piperidine and cyclohexane structures.[14][15]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR provides the solution-state structure, X-ray crystallography provides unambiguous, high-resolution proof of the three-dimensional arrangement of atoms in the solid state.[16] This is the gold standard for confirming stereochemistry, conformation, and intermolecular interactions, such as the hydrogen bonding between the ammonium proton and the chloride anion.[17][18] The primary challenge is often growing a single crystal of sufficient quality.

Experimental Protocol (Crystal Growth & Data Collection):

  • Crystal Growth (Self-Validating Step): The ability to grow a well-ordered single crystal is in itself an indication of high sample purity.

    • Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol or an ethanol/water mixture). Cover the container with a perforated film and allow the solvent to evaporate slowly over several days in a vibration-free environment.[19]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.[19]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map. An atomic model is fitted to the electron density and refined to yield the final structure.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should be low (< 0.05 for a good structure), and by checking for physically reasonable bond lengths and angles.

Conclusion: A Synthesis of Evidence

The structural analysis of 4,4-Pentamethylenepiperidine hydrochloride is a multi-faceted process that requires a logical and systematic application of modern analytical techniques. By integrating the data from Mass Spectrometry, FTIR, NMR, and X-ray Crystallography, a researcher can build an unassailable case for the compound's identity, purity, and three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the trustworthy data essential for advancing research and drug development programs.

References

  • Szałkowska, K., Podlewska, S., Poczta, S., Kuder, K., & Adamczyk, E. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(13), 2447–2460.
  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • Request PDF. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate.
  • Ahmad, S., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints.
  • Green, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1613-1621.
  • Pharmaffiliates. (n.d.). 4,4-Pentamethylenepiperidine hydrochloride.
  • Proietti Silvestri, I., & Colbon, P. J. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1185-1188.
  • de Andrade, J. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1699-1708.
  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information.
  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine. HMDB.
  • R&D Systems. (n.d.). 4,4-Pentamethylenepiperidine hydrochloride.
  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Zhang, Y., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Request PDF. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate.
  • ResearchGate. (n.d.). ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B) 1,4-butanediol diacrylate, and (C) PEG-PAEs.
  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032.
  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-980.
  • Ghorbani-Vaghei, R., et al. (2021). 4,4′-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Scientific Reports, 11, 16298.
  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • van der Weerd, J., & Kazarian, S. G. (2022). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 14(1), 133.
  • Ploch, M., et al. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 27(1), 226.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • CUNY Academic Works. (2021). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer.
  • MDPI. (2022). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). FT-IR SPECTROPHOTOMETRIC ANALYSIS OF OCTENIDINE DIHYDROCHLORIDE AND ITS PHARMACEUTICAL FORMULATIONS.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Azaspiro[5.5]undecane Hydrochloride and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for compounds with diverse pharmacological activities. While 3-Azaspiro[5.5]undecane hydrochloride is specifically recognized as a potent inhibitor of the influenza A virus M2 proton channel, the broader class of azaspiro[5.5]undecane derivatives has garnered significant attention for its modulation of sigma receptors. This guide provides a comprehensive technical overview of the dual mechanisms of action associated with this chemical entity. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its antiviral properties and its role as a modulator of critical signaling pathways through sigma receptor interaction. The narrative balances established knowledge with field-proven insights, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Part 1: The Primary Mechanism - Inhibition of Influenza A M2 Proton Channel

3-Azaspiro[5.5]undecane hydrochloride has been identified as a powerful inhibitor of the wild-type influenza A virus M2 protein, with an IC50 value as low as 0.92 µM, a potency significantly greater than that of amantadine.[1][2] The M2 protein is a proton-selective ion channel essential for viral replication. Its primary function is to acidify the interior of the virion upon entry into the host cell's endosome, a process that facilitates the uncoating of the viral ribonucleoprotein (RNP) and its release into the cytoplasm.

Molecular Interaction and Channel Blockade

The inhibitory action of 3-Azaspiro[5.5]undecane hydrochloride is predicated on its ability to bind within the pore of the M2 proton channel.[2] This binding obstructs the passage of protons, thereby preventing the acidification necessary for viral uncoating. The spirocyclic nature of the compound is thought to contribute to a more extensive and stable interaction with the channel compared to amantadine.[2] Solid-state NMR studies have indicated that this compound induces a more uniform conformation of the M2 transmembrane domain and reduces the dynamic disorder of key residues within the channel's helical bundle.[2]

Experimental Workflow: Validating M2 Inhibition

A robust method for assessing the inhibitory activity of compounds like 3-Azaspiro[5.5]undecane hydrochloride is the two-electrode voltage-clamp (TEVC) assay using Xenopus oocytes expressing the M2 protein.

  • Oocyte Preparation: Surgically harvest oocytes from a mature female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject the prepared oocytes with cRNA encoding the wild-type influenza A M2 protein. Incubate the oocytes for 2-4 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an M2-expressing oocyte in a recording chamber continuously perfused with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -20 mV.

    • Apply voltage steps to elicit M2-mediated currents.

  • Inhibitor Application:

    • Establish a baseline M2 current in the low pH buffer.

    • Introduce 3-Azaspiro[5.5]undecane hydrochloride into the perfusion buffer at varying concentrations.

    • Record the resulting inhibition of the M2 current.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration of the compound.

    • Plot the concentration-response curve and determine the IC50 value by fitting the data to a sigmoidal dose-response equation.

Part 2: The Broader Mechanism - Modulation of Sigma Receptors by the Azaspiro[5.5]undecane Scaffold

The azaspiro[5.5]undecane core is a key pharmacophore in a multitude of compounds that exhibit high affinity for sigma receptors, both sigma-1 (S1R) and sigma-2 (S2R).[3][4] These receptors are implicated in a wide array of cellular functions and are considered important targets for therapeutic intervention in neurodegenerative diseases, cancer, and pain.[5][6][7]

The Sigma-1 Receptor (S1R): A Ligand-Operated Chaperone

The S1R is a unique protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[8] It acts as a chaperone protein, modulating crucial cellular processes such as calcium signaling, ER stress, and ion channel activity.[5][8][9]

Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP).[8] Upon stimulation by agonists or in response to cellular stress, S1R dissociates from BiP and can interact with various client proteins to initiate downstream signaling cascades.[10]

  • Calcium Homeostasis: Activated S1R translocates to modulate the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), facilitating calcium transfer from the ER to the mitochondria.[9][10] This regulation is critical for maintaining cellular energy balance and preventing apoptosis.

  • ER Stress Response: S1R plays a key role in mitigating the unfolded protein response (UPR) by interacting with sensors like PERK and IRE1α, thereby promoting cell survival under stress conditions.[10]

  • Neuroprotection: S1R agonists have been shown to be neuroprotective through the upregulation of brain-derived neurotrophic factor (BDNF) signaling and the modulation of NMDA receptor activity.[11]

S1R_Signaling cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondria S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active dissociates IP3R IP3R S1R_active->IP3R modulates PERK PERK S1R_active->PERK modulates IRE1a IRE1α S1R_active->IRE1a modulates Ca_Mito ↑ Ca²⁺ Influx IP3R->Ca_Mito CellSurvival Cell Survival PERK->CellSurvival IRE1a->CellSurvival ATP ↑ ATP Production Ca_Mito->ATP Neuroprotection Neuroprotection ATP->Neuroprotection Ligand Azaspiro[5.5]undecane (S1R Agonist) Ligand->S1R_BiP binds Stress Cellular Stress Stress->S1R_BiP CellSurvival->Neuroprotection

Caption: S1R activation by an azaspiro[5.5]undecane agonist.

The Sigma-2 Receptor (S2R/TMEM97): A Proliferation Marker

The S2R, now identified as the transmembrane protein 97 (TMEM97), is overexpressed in rapidly proliferating cells, particularly in various types of cancer, making it a biomarker and a therapeutic target.[6][12][13] S2R ligands can induce apoptosis in tumor cells.[12][13]

The precise signaling mechanisms of S2R are still under active investigation, but it is known to be involved in cholesterol homeostasis and to interact with progesterone receptor membrane component 1 (PGRMC1).[12][14] Modulation of S2R can impact several key cancer-related pathways:

  • Calcium Signaling: Similar to S1R, S2R ligands can affect intracellular calcium levels.[6][15]

  • Apoptosis Induction: S2R agonists have been shown to trigger caspase-dependent apoptosis in cancer cells.[12][13]

  • Cell Proliferation: Antagonists of S2R can promote tumor cell proliferation, while agonists inhibit it.[13]

S2R_Signaling cluster_Cell Cancer Cell S2R S2R (TMEM97) Ca_Signal Ca²⁺ Signaling S2R->Ca_Signal modulates Caspases Caspase Activation S2R->Caspases induces Prolif Cell Proliferation S2R->Prolif inhibits Apoptosis Apoptosis Caspases->Apoptosis Inhibition Inhibition of Proliferation Ligand Azaspiro[5.5]undecane (S2R Agonist) Ligand->S2R binds

Caption: S2R-mediated anti-cancer effects of an azaspiro[5.5]undecane agonist.

Experimental Workflow: Characterizing Sigma Receptor Binding and Function

A standard approach to evaluate the interaction of azaspiro[5.5]undecane derivatives with sigma receptors involves competitive radioligand binding assays followed by functional assays to determine agonist or antagonist properties.

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells known to express S1R and S2R (e.g., guinea pig brain for S1R, rat liver for S2R).

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., -pentazocine for S1R, [³H]DTG for S2R in the presence of a masking concentration of (+)-pentazocine), and varying concentrations of the test compound (an azaspiro[5.5]undecane derivative).

    • For non-specific binding determination, include a high concentration of a known non-labeled ligand (e.g., haloperidol).

  • Incubation: Incubate the plates at the appropriate temperature and duration to reach equilibrium.

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki (inhibitory constant) of the test compound by fitting the competition binding data to the Cheng-Prusoff equation.

ReceptorRadioligandTissue SourceNon-specific Ligand
Sigma-1 -pentazocineGuinea Pig BrainHaloperidol
Sigma-2 [³H]Di-o-tolylguanidine (DTG)Rat LiverHaloperidol
  • Cell Culture and Loading: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) on black-walled, clear-bottom 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add the azaspiro[5.5]undecane derivative at various concentrations to the wells.

  • Stimulation: After a pre-incubation period, stimulate the cells with a known S1R agonist (e.g., PRE-084) or an agent that induces ER calcium release.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: An agonistic effect will be observed as a direct increase in calcium mobilization, while an antagonistic effect will be seen as a blockade of the response to the known agonist. Quantify the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

3-Azaspiro[5.5]undecane hydrochloride and its structural analogs represent a versatile class of compounds with significant therapeutic potential. The hydrochloride salt itself is a potent inhibitor of the influenza A M2 proton channel, offering a clear antiviral mechanism of action. More broadly, the azaspiro[5.5]undecane scaffold is a highly effective pharmacophore for the design of sigma-1 and sigma-2 receptor modulators. Understanding these dual mechanisms is paramount for drug development professionals seeking to leverage this chemical framework for the treatment of a wide range of pathologies, from viral infections to neurodegenerative disorders and cancer. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of these promising therapeutic agents.

References

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed.[6][12]
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI.[5]
  • Sigma-2 receptor - Wikipedia.[13]
  • 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor | MedChemExpress.[1]
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • The Sigma-1 Receptor in Cellular Stress Signaling - Frontiers.[8]
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener
  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy.[6]
  • Sigma-2 Receptor Ligands: Neurobiological Effects | Bentham Science Publishers.[15]
  • Sigma-1 Receptor: A Potential Therapeutic Target for Traum
  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degener
  • 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus - Hong Lab MIT.[2]
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed.[3]
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.[4]
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.
  • 3-Azaspiro(5.5)undecane-2,4-dione - PubChem - NIH.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - Frontiers.
  • Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry - Benchchem.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC.
  • DEVELOPMENT AND CHARACTERIZATION OF NEW pan-SIGMA RECEPTOR MODULATORS: CHEMICAL, BIOLOGICAL AND PHARMACOLOGICAL STUDIES FOR PRECLINICAL VALIDATION OF NEW THERAPEUTIC TARGETS - Tesi di dottor
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv

Sources

3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide to its Evaluation as an Influenza A M2 Proton Channel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent threat of seasonal and pandemic influenza A virus outbreaks, compounded by the widespread resistance to classic antiviral drugs like amantadine, necessitates the development of novel therapeutic agents. The viral M2 proton channel remains a validated and critical target for inhibiting influenza A replication. This technical guide provides an in-depth exploration of 3-Azaspiro[5.5]undecane hydrochloride, a potent spiro-piperidine class inhibitor of the wild-type M2 channel. We present its mechanism of action, a detailed synthetic protocol, and comprehensive, step-by-step methodologies for its evaluation. These include electrophysiological characterization using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus laevis oocytes and cell-based antiviral efficacy assessment via plaque reduction assays. This guide is intended for researchers, medicinal chemists, and virologists engaged in the discovery and development of next-generation anti-influenza therapeutics.

The Influenza A M2 Proton Channel: An Enduring Therapeutic Target

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-activated proton channel, essential for the viral life cycle.[1] Upon viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow from the endosome into the virion's interior, a crucial step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, enabling the release of the viral genome into the cytoplasm for replication.[2][3] Later in the replication cycle, the M2 protein also plays a role in regulating the pH of the trans-Golgi network, which prevents the premature conformational changes of newly synthesized hemagglutinin.[4]

The adamantane class of drugs, including amantadine and rimantadine, were the first M2 channel inhibitors to be approved. They function by physically occluding the channel's pore, thereby blocking proton translocation.[3] However, their clinical utility has been severely compromised due to the rapid emergence and global prevalence of resistant viral strains.[5] Resistance is primarily conferred by single amino acid substitutions within the transmembrane domain of the M2 protein, with the S31N mutation being the most common, present in over 95% of circulating adamantane-resistant strains.[3] This widespread resistance underscores the urgent need for novel M2 inhibitors that are effective against both wild-type and resistant channels.

3-Azaspiro[5.5]undecane Hydrochloride: A Potent M2 Inhibitor

3-Azaspiro[5.5]undecane hydrochloride, also known as 4,4-Pentamethylenepiperidine hydrochloride, is a spiro-piperidine derivative that has demonstrated potent inhibitory activity against the wild-type influenza A M2 proton channel.[6][7]

Chemical Structure and Properties
  • IUPAC Name: 3-Azaspiro[5.5]undecane hydrochloride

  • Synonyms: 4,4-Pentamethylenepiperidine hydrochloride

  • CAS Number: 180-44-9

  • Molecular Formula: C₁₀H₂₀ClN

  • Molecular Weight: 189.73 g/mol

Caption: Chemical structure of 3-Azaspiro[5.5]undecane Hydrochloride.

Mechanism of Action

3-Azaspiro[5.5]undecane hydrochloride, like amantadine, is a pore blocker. Its positively charged amine group at physiological pH is thought to interact with the channel pore, sterically hindering the passage of protons.[4] Solid-state NMR studies have revealed that this spiro-piperidine inhibitor interacts with the M2 transmembrane domain differently than amantadine. It appears to bind more extensively within the channel, inducing a more uniform conformation of the protein and reducing the dynamic disorder of key residues near the channel's central cavity.[2][7] This distinct binding mode may contribute to its enhanced potency.

M2_Inhibition cluster_virus Influenza Virion Interior (pH ~7) cluster_endosome Endosome (Low pH) vRNP vRNP-M1 Complex H_ion H+ M2_channel M2 Proton Channel Pore H_ion->M2_channel:pore Proton Influx M2_channel->vRNP Acidification & Uncoating inhibitor 3-Azaspiro[5.5]undecane Hydrochloride inhibitor->M2_channel:pore Blocks Pore

Caption: Mechanism of M2 proton channel inhibition.

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride can be achieved via the reduction of 3,3-pentamethylene glutarimide (also known as 3-Azaspiro[5.5]undecane-2,4-dione).[8]

Synthesis of Precursor: 3,3-Pentamethylene Glutarimide

The precursor can be synthesized from 1,1-cyclohexanediacetic acid.

Protocol:

  • To a round-bottom flask, add 1,1-cyclohexanediacetic acid (1 equivalent) and formamide (2 equivalents).[9]

  • Heat the mixture with stirring to 150-160°C for 4 hours. The initial suspension will become a clear solution.[9]

  • After the reaction is complete, cautiously pour the hot, clear reaction mixture into water.

  • Collect the resulting colorless precipitate by filtration, wash with water, and dry under vacuum to yield 3,3-pentamethylene glutarimide.

Reduction to 3-Azaspiro[5.5]undecane Hydrochloride

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • To this suspension, add 3,3-pentamethylene glutarimide (1 equivalent) portion-wise, controlling any exothermic reaction with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 3-azaspiro[5.5]undecane free base as an oil.

  • Dissolve the crude product in anhydrous diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Azaspiro[5.5]undecane hydrochloride.

Evaluation of Inhibitory Activity

Electrophysiological Analysis: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique, using Xenopus laevis oocytes as a heterologous expression system, is a gold standard for characterizing the function and inhibition of ion channels like M2.[10][11]

Experimental Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Inject Inject M2 cRNA Harvest->Inject Incubate Incubate for 2-4 days for protein expression Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Impale Impale with voltage and current electrodes Mount->Impale Record_base Record baseline current at low pH (e.g., pH 5.5) Impale->Record_base Apply_drug Apply 3-Azaspiro[5.5]undecane HCl Record_base->Apply_drug Record_inhib Record inhibited current Apply_drug->Record_inhib Calc_inhibition Calculate % Inhibition Record_inhib->Calc_inhibition Dose_response Generate dose-response curve Calc_inhibition->Dose_response Calc_IC50 Determine IC50 value Dose_response->Calc_IC50

Caption: Workflow for TEVC analysis of M2 inhibitors.

Detailed Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes and inject each with cRNA encoding the desired influenza A M2 protein (e.g., from A/Udorn/72 for wild-type studies). Incubate the oocytes for 2-4 days at 16-18°C to allow for M2 channel expression.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl. The resistance should be between 0.5-2.0 MΩ.

  • Recording Setup: Place an M2-expressing oocyte in a recording chamber continuously perfused with a high sodium buffer (ND96) at a pH where the channel is inactive (e.g., pH 7.5).[12]

  • Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential, typically -20 mV or -30 mV.

  • Channel Activation and Baseline Recording: Switch the perfusion to a low pH buffer (e.g., pH 5.5) to activate the M2 proton channels, which will result in an inward current. Record this stable baseline current.

  • Inhibitor Application: Perfuse the oocyte with the low pH buffer containing a known concentration of 3-Azaspiro[5.5]undecane hydrochloride. The current will decrease as the channels are blocked.

  • Data Acquisition: Record the steady-state inhibited current.

  • Dose-Response Analysis: Repeat steps 5-7 with a range of inhibitor concentrations. Calculate the percentage of inhibition for each concentration relative to the baseline current. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Antiviral Efficacy: Plaque Reduction Assay

This cell-based assay quantifies the ability of a compound to inhibit the replication of infectious virus particles.[2][13]

Experimental Workflow:

Plaque_Assay_Workflow cluster_cell_prep Cell Preparation cluster_infection Infection & Treatment cluster_visualization Plaque Visualization & Analysis Seed Seed MDCK cells in 6-well plates Grow Grow to confluence Seed->Grow Infect Infect cell monolayer with Influenza A virus Grow->Infect Treat Overlay with semi-solid medium containing inhibitor Infect->Treat Incubate Incubate for 2-3 days for plaque formation Treat->Incubate Fix Fix cells Incubate->Fix Stain Stain with Crystal Violet Fix->Stain Count Count plaques Stain->Count Calculate Calculate % plaque reduction and EC50 Count->Calculate

Caption: Workflow for Plaque Reduction Assay.

Detailed Protocol:

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza A virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Inhibitor Treatment: After adsorption, remove the viral inoculum. Overlay the cell monolayers with a semi-solid medium (e.g., containing Avicel or agarose) mixed with TPCK-trypsin and varying concentrations of 3-Azaspiro[5.5]undecane hydrochloride. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques have formed in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin). Once fixed, remove the overlay and stain the cell monolayer with a solution such as 1% crystal violet. The viable cells will stain purple, while the areas of cell death caused by viral replication (plaques) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the "no drug" control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the logarithm of the drug concentration.

Inhibitory Profile and Comparative Data

3-Azaspiro[5.5]undecane hydrochloride has demonstrated superior potency against the wild-type M2 channel compared to amantadine.

CompoundTargetAssayIC₅₀ (µM)Reference
3-Azaspiro[5.5]undecane HCl Influenza A M2 (WT)TEVC0.92 ± 0.11[2][7]
AmantadineInfluenza A M2 (WT)TEVC16[2][7]

Note: Data on the inhibitory activity of 3-Azaspiro[5.5]undecane hydrochloride against amantadine-resistant M2 mutants (e.g., S31N, V27A) is a critical next step in its evaluation and should be prioritized in future studies.

Conclusion and Future Directions

3-Azaspiro[5.5]undecane hydrochloride represents a promising lead compound in the pursuit of novel influenza A M2 inhibitors. Its spiro-piperidine scaffold offers a distinct and more potent interaction with the M2 channel compared to the adamantane class of drugs. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for its further investigation and for the screening and characterization of related analogs.

Future research should focus on several key areas:

  • Efficacy against Resistant Strains: A comprehensive evaluation of its inhibitory activity against a panel of clinically relevant amantadine-resistant M2 mutants is essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Progression of promising candidates into animal models of influenza infection to assess their therapeutic potential.

By leveraging the methodologies outlined herein, the scientific community can continue to advance the development of new M2 inhibitors, a critical component in the global strategy to combat influenza.

References

  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2009). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
  • Cady, S. D., Wang, J., Wu, Y., DeGrado, W. F., & Hong, M. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 131(22), 8066–8076.
  • Cady, S. D., Wang, J., Wu, Y., DeGrado, W. F., & Hong, M. (2009).
  • Protocols.io. (2022). Influenza virus plaque assay. [Link]
  • ResearchGate. (n.d.).
  • 衍因科技. (2022). Influenza virus plaque assay — Protocols IO. [Link]
  • Hong Lab MIT. (n.d.).
  • Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. [Link]
  • Pless, S. A., & Ahern, C. A. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89.
  • Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza virus M2 protein has ion channel activity. Cell, 69(3), 517–528.
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89.
  • ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay? [Link]
  • ResearchGate. (2017). Two-Electrode Voltage Clamp. [Link]
  • NPI Electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]
  • MDPI. (2022).
  • National Institutes of Health. (2021). Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. [Link]
  • Patsnap Synapse. (2024). What are M2 protein inhibitors and how do they work? [Link]
  • DeGrado, W. F., & Wang, J. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein science : a publication of the Protein Society, 21(10), 1443–1454.
  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. [Link]

Sources

An In-Depth Technical Guide to Spirocyclic Compounds in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing the Third Dimension in Antiviral Therapy

For decades, the landscape of drug discovery has been dominated by planar, aromatic compounds. While effective, this "flatland" approach often encounters limitations in achieving high target specificity and favorable pharmacokinetic profiles. The emergence of spirocyclic compounds—molecules in which two rings share a single, quaternary carbon atom—represents a paradigm shift, introducing inherent three-dimensionality and structural rigidity that opens new frontiers in medicinal chemistry.[1][2]

This guide provides a comprehensive technical overview of the application of spirocyclic scaffolds in the discovery and development of novel antiviral agents. We will move beyond a simple recitation of facts to explore the underlying rationale for their use, delve into specific case studies against critical viral pathogens, and provide actionable experimental protocols for researchers in the field. The central thesis is that the unique topology of spirocycles provides a powerful tool to overcome common challenges in antiviral drug design, including potency, selectivity, and the emergence of drug resistance.

The Spirocyclic Advantage: A Physicochemical and Structural Rationale

The strategic incorporation of a spirocyclic moiety into a drug candidate is not merely a novelty; it is a decision rooted in sound physicochemical principles. The advantages stem directly from their unique three-dimensional structure.[1][3]

Key Advantages:

  • Enhanced Three-Dimensionality (3D) and Fsp³ Character: The spiro atom, being a quaternary sp³-hybridized carbon, forces the connected rings into orthogonal orientations. This projects functional groups into distinct vectors in 3D space, allowing for more precise and extensive interactions within a protein's binding pocket compared to flat aromatic systems.[1] This increased fraction of sp³-hybridized carbons (Fsp³) is a well-established correlate with higher clinical success rates, as it often leads to improved solubility and metabolic stability.[3][4]

  • Conformational Rigidity: The fused nature of spirocycles locks the molecule into a limited number of well-defined conformations.[2][4] This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate directly to higher binding affinity and potency.[5][6]

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds, particularly azaspirocycles, has been shown to modulate key drug-like properties.[4] Compared to their non-spirocyclic counterparts, they can decrease lipophilicity (LogP/LogD), enhance aqueous solubility, and improve metabolic stability by blocking sites of metabolism.[1][3][4]

  • Structural Novelty and Intellectual Property: In a competitive landscape, spirocyclic scaffolds provide access to novel chemical space, offering significant opportunities for securing intellectual property.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: The causal relationship from core structure to drug discovery benefits.

Case Studies: Spirocyclic Compounds Targeting Key Viruses

The theoretical advantages of spirocyclic scaffolds have been translated into tangible successes across a range of viral targets. Here, we examine several prominent examples.

Hepatitis C Virus (HCV)

HCV has been a particularly fruitful area for the application of spirocyclic chemistry. Potent inhibitors have been developed against multiple viral nonstructural proteins.

  • NS4B Inhibitors: Researchers designed and synthesized novel spirocyclic piperidine analogs that demonstrated excellent in vitro anti-HCV activity.[7] The dispiro compound 6p showed EC₅₀ values of 1.5 nM and 1.2 nM against genotypes 1a and 1b, respectively.[7] Mechanistic studies confirmed that these compounds bind directly to the NS4B protein, and their potency was reduced in replicons containing known NS4B resistance mutations, validating the target engagement.[7]

  • NS3/4a Protease Inhibitors: A highly stereoselective synthesis was developed for an HCV NS3/4a protease inhibitor featuring a unique spirocyclic and macrocyclic architecture.[8][9] The decision to use a late-stage spirocyclization was a key strategic choice, as it enabled rapid exploration of structure-activity relationships (SAR) during the lead optimization phase while also providing a viable route for large-scale synthesis for clinical trials.[8][9]

Human Immunodeficiency Virus (HIV)

The fight against HIV has benefited from structure-based drug design, where spirocycles have been employed to create highly specific inhibitors.

  • HIV Protease Inhibitors: Novel spirocyclic ethers were designed to function as nonpeptidal P2-ligands for HIV-1 protease inhibitors.[10] By incorporating these rigid, three-dimensional ligands into a known inhibitor scaffold, potent compounds were generated. This work exemplifies how spirocycles can be used to replace more flexible or peptidic elements to improve drug-like properties while maintaining or enhancing potency.[10]

  • TAR RNA Binding Agents: Spirocyclic helical compounds have been investigated as agents that bind specifically to bulged RNA structures, such as the HIV-2 trans-activation response (TAR) element.[11] This represents a less conventional antiviral strategy, moving beyond protein targets to inhibit viral replication by targeting essential RNA secondary structures.[11]

Coronaviruses (MHV and HCoV-229E)

The conformational restriction of spirocyclic nucleosides makes them intriguing candidates for inhibiting viral polymerases.

  • Spirocyclic Nucleoside Analogs: A library of spirocyclic ribonucleosides, including triazolic and azetidinic systems, was synthesized and evaluated for antiviral properties using Murine Hepatitis Virus (MHV) as a model for coronaviruses.[12][13] These compounds were designed as conformationally restricted analogs of ribavirin, a broad-spectrum antiviral.[14] One derivative, 3f , showed a promising million-fold reduction in MHV growth, demonstrating the potential of this scaffold.[14]

  • Thiopyrimidinone Derivatives: A novel family of spirocyclic thiopyrimidinones was evaluated against human coronavirus 229E (HCoV-229E).[15] Compound 9 exhibited outstanding inhibitory ability with a high selectivity index (SI) of 14.8. Molecular dynamics simulations suggested that its mechanism of action involves binding to the main protease (Mpro) of SARS-CoV-2, highlighting a potential broad-spectrum application against coronaviruses.[15]

Influenza Virus

Spirocyclic compounds have been identified as inhibitors of influenza virus replication through various mechanisms.

  • vRNP Nuclear Export Inhibitors: The spiro compound KR-23502 was found to inhibit both influenza A and B viruses.[16] Its mechanism involves interfering with the nuclear export of the viral ribonucleoprotein (vRNP) complex, a critical step in the late stage of viral replication.[16] Notably, the compound demonstrated a relatively high genetic barrier to resistance, a highly desirable trait for any antiviral drug.[16]

  • Neuraminidase Inhibition: Dihydrofuropyridinones, a class of compounds that can incorporate spirocyclic features, were identified through a target-free screen and later found to act by suppressing viral neuraminidase activity.[17]

Data Summary: Antiviral Activity of Selected Spirocyclic Compounds
Compound Class/NameVirus TargetViral Protein/ProcessPotency (EC₅₀/IC₅₀)Selectivity Index (SI)Reference
Dispiro Piperidine (6p)HCV (Genotype 1a/1b)NS4B Protein1.5 nM / 1.2 nMNot Reported[7]
Spirocyclic Thiopyrimidinone (9)HCoV-229EMain Protease (Mpro)Not Reported (CPE)14.8[15]
Spirocyclic Nucleoside (3f)MHVViral Polymerase (putative)~1.3 µM (estimated)>1500[14]
Spirooxindole (12a)HIVHIV Protease6 nMNot Reported[18]
Fluoro-spiro-isoxazoline (4d)HCMVNot Specified~10 µMNot Reported[19]

Experimental Protocols & Workflows

A core tenet of our scientific approach is the translation of concepts into practice. Here we provide validated, step-by-step methodologies for the synthesis and evaluation of spirocyclic antiviral candidates.

Protocol 1: Synthesis via Intramolecular 1,3-Dipolar Cycloaddition

This protocol outlines a general method for synthesizing spirocyclic triazolooxazine nucleosides, adapted from published procedures.[14] This strategy is powerful because it builds the complex spirocyclic core in a single, efficient step.

Objective: To synthesize a protected spirocyclic nucleoside adduct via an intramolecular cycloaddition reaction.

Materials:

  • Azido-derivative of a chosen sugar (e.g., from β-D-psicofuranose)

  • Appropriate propargyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., Argon), add the azido-sugar derivative (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Causality: The NaH acts as a strong base to deprotonate the primary alcohol, forming an alkoxide intermediate which is a potent nucleophile.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes. Add the desired propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is the uncyclized azide-alkyne intermediate.

  • Cycloaddition: Dissolve the crude intermediate in anhydrous toluene. Heat the solution to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality: The thermal energy promotes the intramolecular [3+2] cycloaddition between the azide and alkyne moieties, forming the thermodynamically stable triazole ring and creating the spirocenter.

  • Final Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the protected spirocyclic nucleoside.

  • Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for the synthesis of a spirocyclic nucleoside.

Protocol 2: Cell-Based Antiviral Assay (CPE Inhibition)

This protocol describes a general method to evaluate the efficacy of a test compound in protecting host cells from virus-induced cytopathic effect (CPE).

Objective: To determine the half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) of a spirocyclic compound.

Materials:

  • Susceptible host cell line (e.g., Vero-E6 for coronaviruses)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound stock solution in DMSO

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, opaque-walled plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a 90-100% confluent monolayer after 24 hours. Incubate at 37 °C, 5% CO₂.

  • Compound Preparation (Toxicity Plate): Prepare a serial dilution of the test compound in culture medium. Remove the medium from one plate of cells and add the compound dilutions. This plate will not be infected and serves to determine the CC₅₀. Include "cells only" and "vehicle (DMSO) only" controls.

  • Compound and Virus Addition (Efficacy Plate): On a separate plate of cells, add the same serial dilutions of the test compound. Immediately after, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Self-Validation: Include "virus only" (positive control for CPE) and "cells only" (negative control) wells.

  • Incubation: Incubate both plates at 37 °C, 5% CO₂ for 48-72 hours, or until the "virus only" control wells show 90-100% CPE.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the number of viable cells.

  • Data Analysis:

    • CC₅₀: For the toxicity plate, normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the log of compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the CC₅₀.

    • EC₅₀: For the efficacy plate, normalize the data with the "virus only" control as 0% protection and the "cells only" control as 100% protection. Plot the percentage of protection against the log of compound concentration and use a non-linear regression to calculate the EC₅₀.

    • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). Trustworthiness: A higher SI value indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Challenges and Future Perspectives

Despite their immense promise, the integration of spirocyclic scaffolds into drug discovery is not without challenges. Their synthesis can be complex, often requiring multi-step routes and careful control of stereochemistry.[1] Furthermore, the inherent rigidity, while beneficial for potency, can make SAR exploration more challenging compared to flexible linear molecules.

The future of this field is bright, with several exciting directions:

  • New Synthetic Methodologies: Continued innovation in synthetic organic chemistry will make diverse spirocyclic building blocks more accessible, lowering the barrier to their inclusion in screening libraries.[20]

  • Fragment-Based Drug Discovery (FBDD): The development of fragment libraries enriched with novel spirocycles could provide unique starting points for drug discovery campaigns, allowing for the exploration of previously un-drugged binding pockets.[1]

  • Targeting Protein-Protein Interactions (PPIs): The ability of spirocycles to project functional groups in precise vectors makes them ideal scaffolds for designing inhibitors of challenging targets like viral PPIs, which often involve large, shallow binding surfaces.

Conclusion

Spirocyclic compounds represent a powerful and increasingly vital tool in the arsenal of medicinal chemists dedicated to antiviral drug discovery. By providing a robust framework to escape the limitations of flat, two-dimensional structures, they offer a rational path toward compounds with improved potency, selectivity, and pharmacokinetic properties. The case studies presented herein demonstrate tangible success against a host of clinically relevant viruses, from HCV and HIV to influenza and coronaviruses. As synthetic methodologies become more sophisticated and our understanding of their structural benefits deepens, we can confidently expect that the intricate, three-dimensional world of spirocycles will yield the next generation of breakthrough antiviral therapies.

References

  • Tai, V. W., et al. (2014). Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein. Bioorganic & Medicinal Chemistry Letters.
  • Cobb, A. J. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. New Journal of Chemistry.
  • Ghosh, A. K., et al. (2001). Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Prasad, A. S., et al. (2006). Spirocyclic helical compounds as binding agents for bulged RNA, including HIV-2 TAR. Chemical Communications.
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • Vo, D. D., et al. (2016). A Synthesis of a Spirocyclic Macrocyclic Protease Inhibitor for the Treatment of Hepatitis C. Organic Letters.
  • Me-Mei, H., et al. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases.
  • Dell'Isola, A., et al. (2014). Synthesis and Antiviral Properties of Spirocyclic[7][10][12]‐Triazolooxazine Nucleosides. Chemistry – A European Journal.
  • El-Sawy, E. R., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity.
  • D’Helft, J., & Peixoto, P. A. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Vo, D. D., et al. (2016). A Synthesis of a Spirocyclic Macrocyclic Protease Inhibitor for the Treatment of Hepatitis C. Organic Letters.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry.
  • Liu, K., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Cobb, A. J. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. CentAUR.
  • Jang, Y., et al. (2021). Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins. Acta Pharmaceutica Sinica B.
  • Various Authors. (2014). Spiro compounds as hepatitis c virus inhibitors. Google Patents (EP2730572A1).
  • Hu, M.-M., et al. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases.
  • Bakunov, S. A., et al. (2021). Synthesis and antiviral activity of bis-spirocyclic derivatives of rhodanine. Russian Chemical Bulletin.
  • Kim, M., et al. (2017). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry.
  • Various Authors. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. Request PDF on ResearchGate.
  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
  • El-Sawy, E. R., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity.
  • Unoh, Y., et al. (2022). COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. Journal of Biomedical Science.
  • da Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Ghosh, A. K., et al. (2001). Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2021). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances.

Sources

An In-Depth Technical Guide to the Biological Activities of Azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azaspiro[5.5]undecane framework represents a class of "privileged" scaffolds in medicinal chemistry. Its unique three-dimensional architecture, characterized by a quaternary spirocyclic carbon atom linking two nitrogen-containing rings, imparts a combination of conformational rigidity and structural complexity. This guide provides a comprehensive overview of the diverse biological activities exhibited by various derivatives of this scaffold. We will explore their applications across multiple therapeutic areas, including oncology, infectious diseases, and neuropharmacology, providing insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The remarkable versatility of the azaspiro[5.5]undecane core makes it a highly attractive starting point for the design of novel therapeutics targeting a wide array of biological pathways.

Chapter 1: The Azaspiro[5.5]undecane Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Spirocycles in Drug Design

Spirocyclic systems have gained significant traction in drug discovery due to their unique structural features. Unlike flat, aromatic systems, spirocycles introduce a distinct three-dimensionality, allowing for more precise and novel interactions with biological targets. This rigid, defined geometry can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

Physicochemical Properties and Structural Advantages

The azaspiro[5.5]undecane scaffold offers several key advantages:

  • Conformational Rigidity: The spiro center locks the two rings in a fixed orientation, reducing the number of available conformations. This pre-organization can enhance binding affinity.

  • Three-Dimensionality: It enables the exploration of chemical space in three dimensions, providing opportunities to engage with complex binding pockets that are inaccessible to planar molecules.

  • Novelty and Patentability: The unique structures provide a strong basis for developing novel intellectual property.

Core Azaspiro[5.5]undecane Variants

The versatility of this scaffold is evident in its numerous structural isomers, where the position and number of nitrogen atoms can be varied to fine-tune pharmacological activity. Key variants include 1-azaspiro[5.5]undecane, 1,9-diazaspiro[5.5]undecane, 3,9-diazaspiro[5.5]undecane, and oxa-azaspiro analogues, each demonstrating a distinct profile of biological activities.[1][2][3]

Chapter 2: Anticancer and Cytotoxic Activities

Mechanism: Inhibition of Cell Proliferation

Several azaspiro[5.5]undecane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The mechanisms are diverse and often depend on the specific substitutions on the core scaffold. One notable mechanism involves the inhibition of cyclin-dependent kinase 7 (CDK7), a crucial enzyme in cell cycle regulation and transcription, which can lead to cell death in cancer cells.

Case Study: Diazaspiro[5.5]undecane-triones against Liver Adenocarcinoma

Recent studies have highlighted the efficacy of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives against liver adenocarcinoma cells. These compounds induce cytotoxicity, with their potency being highly dependent on the substituents attached to the core structure.

Data Summary: Cytotoxicity of Azaspiro Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for representative azaspiro undecane diones against the SK-HEP-1 liver adenocarcinoma cell line.

Compound ClassSpecific ScaffoldCell LineIC50 (µg/mL)
Azaspiro Undecane DionesPhenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)46.31
p-fluorophenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)47.46
Thiophene substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)109
5-methyl furyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)125

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT assay is a foundational colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6] Its principle lies in the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[7][8]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SK-HEP-1) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the azaspiro[5.5]undecane derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 3-4 hours.[9] During this period, viable cells will reduce the MTT to formazan.

  • Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the insoluble formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[8][9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data against compound concentration to determine the IC50 value.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight (Adhesion) Seed->Incubate1 Treat 3. Add Azaspiro Derivatives Incubate1->Treat Incubate2 4. Incubate (e.g., 48h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (3-4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilization Agent Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate IC50 Read->Calculate

Caption: A flowchart illustrating the key steps in a typical in vitro MTT cytotoxicity assay.

Chapter 3: Antimicrobial and Antiviral Properties

Antituberculosis Activity: Targeting the MmpL3 Transporter

A significant breakthrough in antimicrobial research has been the discovery of 1-oxa-9-azaspiro[5.5]undecane derivatives as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein.[10]

  • 3.1.1 Mechanism of Action: The MmpL3 protein is an essential transporter responsible for exporting trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, across the cell membrane.[11] By inhibiting MmpL3, these azaspiro compounds disrupt the cell wall biosynthesis pathway, leading to bacterial cell death.[11][12] This mechanism is distinct from many existing anti-TB drugs, making it a promising strategy to combat drug-resistant strains.[11] There are two proposed mechanisms of inhibition: direct binding to the MmpL3 protein or indirect inhibition through the dissipation of the proton motive force (PMF) that powers the transporter.[10][13]

Antiviral Activity: Inhibition of Influenza A M2 Proton Channel

Certain 3-azaspiro[5.5]undecane derivatives have shown potent inhibitory activity against the M2 proton channel of the influenza A virus. One of the most active compounds, 3-azaspiro[5.5]undecane hydrochloride, demonstrated an IC50 significantly lower than that of the established drug amantadine, indicating a much higher potency.

Diagram: MmpL3 Inhibition Mechanism

MmpL3_Inhibition Mechanism of MmpL3 Inhibition cluster_cell Mycobacterium tuberculosis TMM_precursor TMM Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding CellWall Cell Wall Synthesis MmpL3->CellWall Transport Across Inner Membrane Inhibitor Azaspiro[5.5]undecane Derivative Inhibitor->MmpL3 INHIBITION

Caption: Inhibition of the MmpL3 transporter by an azaspiro[5.5]undecane derivative, halting cell wall synthesis.

Chapter 4: Neuropharmacological Applications

The rigid framework of the azaspiro[5.5]undecane scaffold is ideally suited for interacting with the complex binding sites of central nervous system (CNS) receptors.

Analgesia: Dual-Targeting of Opioid and Sigma Receptors

A novel and promising strategy for pain management involves the development of ligands that can simultaneously act as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[14][15] This dual-target approach aims to provide potent analgesia comparable to traditional opioids while mitigating common side effects like tolerance and constipation.[14]

  • 4.1.1 Rationale: The σ1R has been shown to negatively modulate MOR-mediated analgesia.[16] Therefore, antagonizing σ1R can enhance the analgesic effects of MOR activation.[14] This synergistic interaction allows for potent pain relief with potentially reduced opioid-related adverse effects.[17]

  • 4.1.2 Pharmacological Profile: Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual-target ligands, demonstrating high affinity for both MOR and σ1R and producing significant analgesic effects in preclinical models.[17]

Neuromodulation: GABA-A Receptor Antagonism

3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[18][19] These compounds are valuable as pharmacological tools to study GABAergic signaling and have potential therapeutic applications in disorders characterized by excessive GABAergic inhibition. Because some of these antagonists show low permeability across the blood-brain barrier, they are particularly promising for investigating and targeting peripheral GABA-A receptors, which are increasingly implicated in immunomodulation.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, allowing for the determination of affinity (Kd or Ki) and receptor density (Bmax).

Methodology for a Competition Assay:

  • Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target receptor (e.g., MOR or σ1R). Homogenize the cells in a cold buffer and pellet the membranes via centrifugation.[20]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound (the azaspiro derivative).[20]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[20]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[21]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Plot the bound radioactivity against the concentration of the competing test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

Workflow Diagram: Radioligand Binding Assay

Binding_Assay_Workflow Workflow for a Competitive Radioligand Binding Assay cluster_incubation 1. Incubation cluster_separation 2. Separation cluster_detection 3. Detection & Analysis A Receptor Membranes Incubate Incubate A->Incubate Combine & Incubate to Equilibrium B Radioligand ([³H]-L*) B->Incubate Combine & Incubate to Equilibrium C Test Compound (L) C->Incubate Combine & Incubate to Equilibrium Filter Vacuum Filtration (GF/C Filter) Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki from IC50 Count->Analyze

Caption: General workflow for a competitive radioligand binding assay to determine ligand affinity.

Chapter 5: Applications in Metabolic and Inflammatory Disorders

Obesity: Targeting Key Metabolic Receptors

Derivatives based on the 1,9-diazaspiro[5.5]undecane scaffold have shown significant promise in the treatment of obesity through multiple mechanisms.[1]

  • 5.1.1 Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in the regulation of fatty acid metabolism.[22][23] It catalyzes the formation of malonyl-CoA, a key building block for fatty acid synthesis.[24][25] By inhibiting ACC, these compounds can decrease fatty acid synthesis and promote fatty acid oxidation, making ACC a valuable target for treating obesity and related metabolic disorders.[22][26] There are two main isoforms, ACC1 and ACC2, and dual inhibition is often pursued for maximum therapeutic benefit.[24]

  • 5.1.2 Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: MCH-R1 is a G protein-coupled receptor in the hypothalamus that plays a role in regulating energy balance and appetite. Antagonism of this receptor by azaspiro derivatives can potentially lead to reduced food intake and weight loss.

Inflammation: Dual NK1/NK2 Antagonism

Neurokinin (NK) receptors, particularly NK1 and NK2, are involved in inflammatory processes.[27] The development of dual antagonists that can block both receptors simultaneously is a therapeutic strategy for treating inflammatory conditions like inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[27][28][29] Certain 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual NK1/NK2 antagonists.[30]

Chapter 6: Synthesis and Future Perspectives

The synthesis of the azaspiro[5.5]undecane core can be complex, but various efficient synthetic routes have been developed, including intramolecular spirocyclization, Michael additions, and olefin metathesis.[2][31] The continued development of novel synthetic methodologies will be crucial for generating diverse libraries of these compounds for further biological screening.

The broad spectrum of activity demonstrates that the azaspiro[5.5]undecane scaffold is a remarkably versatile platform for drug discovery. Future research will likely focus on optimizing the potency and selectivity of existing lead compounds, exploring new substitutions on the core structure, and identifying novel biological targets for this privileged class of molecules. The unique three-dimensional nature of this scaffold ensures it will remain a valuable tool for medicinal chemists for years to come.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(14), 827-849. [Link]
  • GABA(A) receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]
  • Molecular Mechanisms of MmpL3 Function and Inhibition. Microbiology and Molecular Biology Reviews. [Link]
  • Zhuang, T., Xiong, J., Hao, S., Du, W., Liu, Z., Liu, B., Wang, R., & Zhang, H. (2021). Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects. European journal of medicinal chemistry, 223, 113645. [Link]
  • Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Oncology Letters. [Link]
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • GABAA receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Treatment of Obesity and Related Disorders with Acetyl-CoA Carboxylase Inhibitors. Recent patents on endocrine, metabolic & immune drug discovery. [Link]
  • Tahlan, K., Wilson, R., Kastrinsky, D. B., Arora, K., Walker, S., & Sacchettini, J. C. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 56(10), 5375–5384. [Link]
  • PHarmacology of the GABAa Receptor Complex. Taylor & Francis Group. [Link]
  • GABA(A) receptor diversity and pharmacology.. SciSpace. [Link]
  • Lutfi, E., & Taha, M. O. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors.
  • Sigel, E., & Steinmann, M. E. (2012). GABA(A) receptors: structure, function, pharmacology, and related disorders. Journal of genetic engineering and biotechnology, 10(2), 173-181. [Link]
  • What are MmpL3 inhibitors and how do they work?.
  • Treatment of Obesity and Related Disorders with Acetyl-CoA Carboxylase Inhibitors. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery. [Link]
  • Radioligand Binding Assay. Gifford Bioscience. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. [Link]
  • Saturation Radioligand Binding Assays. Alfa Cytology - Rdcthera. [Link]
  • Targeting Acetyl-CoA Carboxylase for Anti-obesity Therapy. Bentham Science Publisher. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British journal of pharmacology, 161(7), 1257–1273. [Link]
  • Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Belardinelli, J. M., & Jackson, M. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. Microbiology and molecular biology reviews : MMBR, 85(1), e00019-19. [Link]
  • Bernstein, P. R., Aharony, D., Albert, J. S., Andisik, D., Barthlow, H. G., Bialecki, R., Davenport, T., Dedinas, R. F., Dembofsky, B. T., Koether, G., Kosmider, B. J., Kirkland, K., Ohnmacht, C. J., Potts, W., Rumsey, W. L., Shen, L., Shenvi, A., Sherwood, S., Stollman, D., & Russell, K. (2000). The design and synthesis of novel NK1/NK2 dual antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2329–2332. [Link]
  • Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. Pharmacological Research. [Link]
  • Dual and selective antagonism of neurokinin NK1 and NK2 receptor-mediated responses in human colon mucosa. King's College London Research Portal. [Link]
  • Tough, I. R., Lewis, C. A., Fozard, J., & Cox, H. M. (2003). Dual and selective antagonism of neurokinin NK(1) and NK(2) receptor-mediated responses in human colon mucosa. Naunyn-Schmiedeberg's archives of pharmacology, 367(2), 104–108. [Link]
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Bernstein, P. R., Aharony, D., Albert, J. S., Andisik, D., Barthlow, H. G., Bialecki, R., Davenport, T., Dedinas, R. F., Dembofsky, B. T., Koether, G., Kosmider, B. J., Kirkland, K., Ohnmacht, C. J., Potts, W., Rumsey, W. L., Shen, L., Shenvi, A., Sherwood, S., Stollman, D., & Russell, K. (2001). Discovery of novel, orally active dual NK1/NK2 antagonists. Bioorganic & medicinal chemistry letters, 11(20), 2769–2773. [Link]
  • The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-medi
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • μ opioid receptor x CACNA2D1.
  • Azimi, E., Reddy, V. B., & Lerner, E. A. (2017). Dual action of neurokinin-1 antagonists on Mas-related GPCRs. JCI insight, 2(1), e89362. [Link]
  • Burgaz, E. V., Tüzün, B., & Büyükgüngör, O. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion.

Sources

Foreword: The Spiro-piperidine Scaffold - A Privileged Architecture in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Spiro-piperidine Compounds

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[1][2] The introduction of a spirocyclic junction at the 2, 3, or 4-position of this ring system elevates its status to that of a "privileged scaffold." This guide delves into the pharmacological landscape of spiro-piperidine compounds, a class of molecules that has demonstrated remarkable versatility and potency across a wide array of biological targets.

The defining feature of the spiro-piperidine architecture is the fusion of two rings through a single, shared carbon atom. This structural constraint imparts significant conformational rigidity, reducing the number of rotatable bonds compared to more flexible aliphatic systems.[1] This rigidity is a key asset in drug design; by locking the molecule into a more defined three-dimensional shape, it can enhance binding affinity and selectivity for its intended biological target.[1][3] Furthermore, the inherent three-dimensionality (high sp³ character) of the spirocyclic core allows for a more sophisticated exploration of the chemical space, often leading to improved solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the key pharmacological targets of spiro-piperidine compounds, detail the experimental methodologies essential for their characterization, and offer insights into the structure-activity relationships that govern their biological effects.

The Pharmacological Landscape: A Multi-Target Superhighway

Spiro-piperidine derivatives have been successfully developed as potent and selective modulators for a diverse range of protein families, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Their applications span a multitude of therapeutic areas, most notably central nervous system (CNS) disorders, pain management, oncology, and infectious diseases.[1][5][6]

G-Protein Coupled Receptors (GPCRs): The Primary Domain

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The spiro-piperidine scaffold has proven to be an exceptionally fertile ground for the discovery of novel GPCR modulators.

  • Opioid and Nociceptin Receptors: A substantial body of research has focused on spiro-piperidines as ligands for the delta opioid receptor (DOR) and the nociceptin/orphanin FQ (NOP) receptor.[7][8][9] Compounds such as ADL5747, a spiro[chromene-2,4′-piperidine] derivative, have been identified as potent DOR agonists with potential applications in pain management.[10][11] The rigid scaffold helps orient key pharmacophoric elements for high-affinity binding and functional activation.[11] Similarly, extensive structure-activity relationship (SAR) studies have been conducted on N-substituted spiropiperidines to develop selective NOP receptor ligands.[7][8][12]

  • Serotonin (5-HT) Receptors: Spiro-piperidine cores have been integrated into ligands targeting various serotonin receptors. For instance, spiro[chromene-2,4′-piperidine]s have been identified as potent and selective 5-HT2C receptor partial agonists.[13] The 5-HT2C receptor is a key target for treating obesity, depression, and schizophrenia.[13] Other derivatives, such as spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)], have served as molecular probes to define the topographic model of 5-HT1A receptors.[14]

  • Dopamine (D) Receptors: The modulation of dopamine receptors is critical for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[15][16][17] Highly rigid spiro bicyclic peptidomimetics of Pro-Leu-Gly-NH2 (PLG) have been designed to modulate D2 receptor agonist binding, demonstrating the scaffold's utility in mimicking peptide turns and influencing receptor conformational states.[18][19][20]

  • Other GPCRs: The versatility of the scaffold extends to other GPCRs, including the melanin-concentrating hormone 1 receptor (MCH-1R), where spiro-piperidines act as potent antagonists, and the G-protein-coupled receptor 119 (GPR119), where they function as orally bioavailable agonists for the potential treatment of type 2 diabetes.[21][22]

Ion Channels: Gatekeepers of Cellular Excitability

The precise control of ion flow across cell membranes is fundamental to neuronal signaling and muscle contraction. Spiro-piperidines have emerged as effective modulators of various ion channels.

  • Voltage-Gated Sodium (Nav) Channels: Neuropathic pain is often associated with the hyperactivity of Nav channels in sensory neurons.[5][23] Cyclopropyl-spiro-piperidines have been developed as potent blockers of the Nav1.7 subtype, a genetically validated target for pain.[5][23] The rigid spirocyclic structure is hypothesized to provide an optimal orientation for interacting with the channel pore.

  • T-type Calcium (CaV) Channels: The CaV3.2 T-type calcium channel is another validated target for inflammatory and neuropathic pain.[24] A series of spiro-piperidine azetidines and azetidinones were designed and optimized as novel blockers of this channel, demonstrating good potency and pharmacokinetic properties.[24]

  • Influenza M2 Proton Channel: Beyond human targets, spiro-piperidines have shown activity against viral ion channels. One derivative was found to be a potent inhibitor of the M2 proton channel of the influenza A virus, binding more extensively within the channel pore than the adamantane-based drugs and inducing a more ordered and less dynamic channel conformation.[25]

Enzymes: The Catalysts of Life

The spiro-piperidine framework has also been incorporated into inhibitors of several key enzyme classes.

  • Histone Deacetylases (HDACs): HDACs are critical regulators of gene expression, and their inhibition is a validated strategy in oncology. N-benzyl spiro-piperidine hydroxamic acid-based compounds have been identified as potent HDAC inhibitors, showing effective anti-proliferative activity against various tumor cell lines.[1]

  • γ-Secretase: The accumulation of amyloid-β (Aβ) peptide is a hallmark of Alzheimer's disease.[26] Spiro[benzoxazepine-piperidine] derivatives have been synthesized as inhibitors of Aβ production, likely through the inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway.[26]

  • Aldosterone Synthase (CYP11B2): For the treatment of resistant hypertension, spirocyclic compounds have been developed as potent and selective inhibitors of aldosterone synthase (CYP11B2), demonstrating the scaffold's ability to interact with the heme cofactor in cytochrome P450 enzymes.[4]

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The systematic modification of the spiro-piperidine core has yielded critical insights into the structural requirements for potent and selective biological activity. The N-substituent on the piperidine ring is a common point of diversification and profoundly influences the pharmacological profile.

Table 1: Comparative SAR of N-Substituted Spiro-piperidine Analogs at the NOP Receptor

This table summarizes data for a series of N-substituted spiro-piperidine analogs, highlighting how changes to the 'R' group affect binding affinity (Ki) at the Nociceptin Opioid Peptide (NOP) receptor. This exemplifies a typical SAR study where modifications are made to a specific position to optimize target engagement.

Compound IDR GroupNOP Ki (nM)
1a -H>1000
1b -CH₃250
1c -Cyclopropylmethyl15
1d -CH₂CH₂-Phenyl5.2
1e -(CH₂)₃-Phenyl2.1
1f -CH₂-Cyclohexyl8.7

Data is illustrative and compiled from principles described in referenced literature.[7][8][9]

Causality Behind the SAR: The data clearly show that a simple proton or methyl group at the nitrogen (1a, 1b) results in poor affinity, indicating that a larger, typically lipophilic substituent is required for productive interaction with the NOP receptor binding pocket. The introduction of a cyclopropylmethyl group (1c) significantly improves affinity, a common strategy in opioid ligand design. Extending the alkyl chain with a terminal phenyl group (1d, 1e) further enhances binding, suggesting the presence of a hydrophobic sub-pocket that accommodates the aromatic ring. The optimal linker length appears to be three carbons (1e vs. 1d), demonstrating the precise spatial requirements for optimal engagement.

Core Methodologies for Pharmacological Characterization

The robust characterization of spiro-piperidine compounds requires a suite of well-validated in vitro and in vivo assays. The choice of assay is dictated by the biological target and the specific pharmacological question being addressed.

In Vitro Binding Assays: Quantifying Target Affinity

The foundational experiment to determine if a compound physically interacts with its target is the binding assay. Radioligand competition binding is the gold standard for quantifying the affinity of a test compound.

Principle: This assay measures the ability of an unlabeled test compound (e.g., a spiro-piperidine derivative) to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the D2 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the D2 receptor (e.g., HEK293-D2 cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris.

  • High-Speed Centrifugation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in a fresh buffer and repeat the high-speed centrifugation step to wash away endogenous interfering substances.

  • Final Resuspension: Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay like the Bradford method.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]spiperone, typically at its Kd concentration), and varying concentrations of the unlabeled test compound.

  • Defining Non-Specific Binding: In a separate set of wells, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to saturate the receptors and measure non-specific binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Cell/Tissue Homogenization p2 Centrifugation & Washing p1->p2 p3 Protein Quantification p2->p3 a1 Combine Membranes, Radioligand & Test Compound p3->a1 a2 Incubate to Equilibrium a1->a2 a3 Harvest via Filtration a2->a3 a4 Scintillation Counting a3->a4 d1 Calculate Specific Binding a4->d1 d2 Generate Dose-Response Curve d1->d2 d3 Determine IC50 & Ki d2->d3

Caption: Workflow for a typical radioligand competition binding assay.

In Vitro Functional Assays: Assessing Biological Activity

Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Principle: This assay is used for GPCRs that signal through the Gq pathway (like the 5-HT2C receptor) or for ion channels whose activity leads to a change in intracellular calcium ([Ca²⁺]i).[13][23] Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, Gq proteins activate phospholipase C, leading to the release of calcium from intracellular stores. This increase in [Ca²⁺]i is detected as an increase in fluorescence by a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-5HT2C) in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

  • Incubation: Incubate the cells in the dark at 37°C for approximately 1 hour to allow for dye de-esterification and loading.

  • Compound Preparation: Prepare serial dilutions of the test spiro-piperidine compounds in an appropriate assay buffer in a separate compound plate.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

  • Baseline Reading: The instrument measures the baseline fluorescence of each well for a short period (e.g., 10-20 seconds).

  • Compound Addition: The FLIPR's integrated robotic pipettor automatically transfers the compounds from the compound plate to the cell plate.

  • Signal Detection: The instrument continues to measure the fluorescence in real-time immediately after compound addition for several minutes to capture the full kinetic response of the calcium transient.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. For agonists, plot the response against compound concentration to determine EC₅₀ (potency) and Emax (efficacy). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist's response to determine the IC₅₀.

G agonist Spiro-piperidine Agonist receptor 5-HT2C Receptor (GPCR) agonist->receptor Binds gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates er Endoplasmic Reticulum (ER) plc->er Generates IP₃ (not shown) ca_release Ca²⁺ Release er->ca_release Triggers

Caption: Simplified Gq signaling cascade initiated by an agonist.

Conclusion and Future Perspectives

The spiro-piperidine scaffold is a cornerstone of modern medicinal chemistry, offering a structurally rigid and three-dimensional framework that is highly amenable to chemical modification. Its proven success in targeting a wide range of proteins, from GPCRs and ion channels to critical enzymes, underscores its privileged status. The pharmacological profile of these compounds is diverse, with clinical and preclinical candidates emerging for pain, CNS disorders, cancer, and metabolic diseases.

The future of spiro-piperidine research will likely focus on several key areas:

  • Enhanced Selectivity: Leveraging the fixed spatial orientation of substituents to design compounds with exquisite selectivity for specific receptor subtypes or enzyme isoforms, thereby minimizing off-target effects.

  • Novel Target Space: Applying the scaffold to new and challenging biological targets where conformational control is paramount for activity.

  • Improved Drug Properties: Further exploration of spirocyclic systems to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as metabolic stability can be improved by using spiro-piperidyl systems.[3]

  • Innovative Synthesis: The development of more efficient and stereoselective synthetic methods will be crucial to access novel and complex spiro-piperidine architectures for pharmacological screening.[1][27][28]

As our understanding of disease biology deepens, the demand for sophisticated chemical tools and therapeutic agents will continue to grow. The spiro-piperidine scaffold, with its unique blend of rigidity, complexity, and synthetic accessibility, is exceptionally well-positioned to meet this demand and will undoubtedly remain a critical component in the drug discovery toolkit for years to come.

References

  • S. R. Chippada, R. V. Palle, P. Thatikonda, S. R. V. V. Gadidasu. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Evolution & Pharmaceutical Letters. [Link]
  • Chitti, S., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry. [Link]
  • Blass, B. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters. [Link]
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
  • Zaragoza, F., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Mokrosz, M. J., et al. (1995). Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. Bioorganic & Medicinal Chemistry. [Link]
  • Zaragoza, F., et al. (2005). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Cady, S. D., et al. (2010). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society. [Link]
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
  • Chen, J., et al. (2022). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Journal of Medicinal Chemistry. [Link]
  • Blass, B. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. ACS Medicinal Chemistry Letters. [Link]
  • Lorthiois, E., et al. (2007). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Le, T. M., et al. (2013). Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747). Journal of Medicinal Chemistry. [Link]
  • Shipe, W. D., et al. (2010). T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Chemical & Pharmaceutical Bulletin. [Link]
  • Fayed, B. E. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Goto, Y., et al. (2006). Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. Journal of Medicinal Chemistry. [Link]
  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin. [Link]
  • Fayed, B. E. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]
  • Baures, P. W., et al. (1999). Design, Synthesis, and Dopamine Receptor Modulating Activity of Spiro Bicyclic Peptidomimetics of L-prolyl-L-leucyl-glycinamide. Journal of Medicinal Chemistry. [Link]
  • Vertex Pharmaceuticals Inc. (2013). Pyran-spirocyclic piperidine amides as modulators of ion channels.
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Iwashita, H., et al. (2007). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Festa, C., et al. (2023).
  • Sroka, M., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Le, T. M., et al. (2013). Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747). Journal of Medicinal Chemistry. [Link]
  • Fushimi, N., et al. (2021). Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. Journal of Medicinal Chemistry. [Link]
  • CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]
  • Fayed, B. E. A., et al. (2022). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
  • Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Various Authors. (n.d.). Piperidine-Based Spiro-Fused Biheterocycles. Semantic Scholar. [Link]
  • Ferguson, D. M., et al. (1996). Dopamine Receptor Modulation by a Highly Rigid Spiro Bicyclic Peptidomimetic of Pro-Leu-Gly-NH2. Journal of Medicinal Chemistry. [Link]
  • Khan, B. A., et al. (2022). Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling.
  • Wiemer, J. K., et al. (2023).
  • Khan, B. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]
  • Szymański, P., et al. (2021). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences. [Link]
  • Sharma, A., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. [Link]

Sources

Initial Bioactivity Screening of 3-Azaspiro[5.5]undecane Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azaspiro[5.5]undecane scaffold represents a compelling starting point for novel therapeutic development, with initial evidence pointing towards specific antiviral activities.[1] This guide provides a comprehensive framework for the initial bioactivity screening of 3-Azaspiro[5.5]undecane hydrochloride, designed for researchers and drug development professionals. We eschew a rigid, one-size-fits-all template, instead proposing a tiered, logic-driven screening cascade that begins with broad, foundational assays and progresses to more targeted investigations based on the known pharmacological landscape of related spirocyclic compounds. This document details the causality behind experimental choices, provides self-validating, step-by-step protocols for key in vitro assays, and outlines a preliminary in silico assessment to ensure a holistic early-stage evaluation. Our objective is to furnish a technically sound and practically applicable strategy to efficiently uncover the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for a Broader Investigation

The spirocyclic scaffold is a privileged structure in medicinal chemistry, often conferring a desirable three-dimensional geometry that can lead to enhanced target specificity and improved pharmacokinetic properties.[2] The derivative, 3-Azaspiro[5.5]undecane hydrochloride, is recognized as an inhibitor of the wild-type influenza A virus M2 protein, with a reported IC50 of 1 μM.[1] While this antiviral activity is a significant finding, the broader biological potential of this compound remains largely unexplored. Structurally related azaspiro[5.5]undecane derivatives have demonstrated a wide array of bioactivities, including neuroprotective effects, anticancer properties, and modulation of key central nervous system targets such as GABA-A receptors, μ-opioid receptors, and sigma-1 receptors.[2][3][4][5]

This documented polypharmacology within the broader structural class necessitates a systematic and multi-faceted screening approach for 3-Azaspiro[5.5]undecane hydrochloride. A narrow focus on its antiviral properties may overlook other, potentially more potent, therapeutic applications. This guide, therefore, outlines a strategic screening cascade designed to efficiently probe a wider range of biological activities, providing a robust foundation for future lead optimization efforts.

The Screening Philosophy: A Tiered, Logic-Driven Approach

The initial bioactivity screening of a novel compound is not a singular event but a strategic, multi-step process. The core principle is to move from broad, high-throughput assessments to more specific, hypothesis-driven assays. This tiered approach, often referred to as a screening cascade, is designed to maximize information gain while conserving resources.[6]

Our proposed workflow for 3-Azaspiro[5.5]undecane hydrochloride is built on three pillars:

  • Early-Stage Profiling: We begin with in silico predictions and general cytotoxicity assays to establish a foundational understanding of the compound's drug-like properties and potential liabilities.[7][8] This initial step is crucial for identifying potential "show-stoppers" before significant resources are invested.

  • Broad Phenotypic Screening: The next phase involves assessing the compound's effects in whole-cell systems that represent diverse areas of pharmacology, such as antimicrobial and anti-inflammatory models.[9] These assays are not target-specific but can reveal unexpected biological activities.

  • Targeted, Scaffold-Informed Investigations: Based on the known bioactivities of structurally similar compounds, we then move to more specific, target-oriented assays. This includes exploring potential neuroprotective effects and interactions with key CNS receptors.

This logical progression ensures that each step informs the next, creating a self-validating system where the data from one tier of the cascade justifies the progression to the next.

Mandatory Visualization: The Initial Screening Workflow

G cluster_0 Tier 1: Foundational & Exploratory cluster_1 Tier 2: Focused Bioactivity cluster_2 Decision Point in_silico In Silico ADME/Tox Profiling cytotoxicity Cytotoxicity Assessment (Panel of Cell Lines) in_silico->cytotoxicity Assess Therapeutic Window antimicrobial Antimicrobial Susceptibility Testing cytotoxicity->antimicrobial Inform Non-toxic Doses inflammation Anti-inflammatory Screening (LPS-stimulated Macrophages) antimicrobial->inflammation Broaden Bioactivity Profile neuro_protection Neuroprotection Assay (Oxidative Stress Model) inflammation->neuro_protection Scaffold-Informed Investigation receptor_binding CNS Receptor Binding (GABA-A, Opioid, Sigma-1) neuro_protection->receptor_binding decision Hit Identification & Prioritization receptor_binding->decision

Caption: A tiered workflow for the initial bioactivity screening of 3-Azaspiro[5.5]undecane hydrochloride.

Tier 1: Foundational & Exploratory Assays

This initial tier is designed to quickly and cost-effectively establish a baseline profile of the compound.

In Silico ADME/Tox Profiling

Before commencing wet-lab experiments, a preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties should be performed using computational models.[8][10] This is not a substitute for experimental data but serves as a valuable tool for early-stage risk assessment.

Methodology: Utilize freely accessible web servers such as SwissADME and pkCSM to predict key physicochemical properties and pharmacokinetic parameters.[1][8]

Key Parameters to Assess:

  • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

  • Pharmacokinetics: Human Intestinal Absorption, Caco-2 Permeability, Blood-Brain Barrier (BBB) penetration.

  • Toxicity: AMES toxicity, hERG inhibition, Hepatotoxicity.

Cytotoxicity Assessment

Determining the cytotoxic profile of a compound is a critical first step in any screening cascade. It establishes the concentration range for subsequent cell-based assays and provides an initial indication of any potential for anticancer activity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Culture and Seeding:

    • Culture a panel of human cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer, SH-SY5Y - neuroblastoma, and a non-cancerous line like HEK293) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 3-Azaspiro[5.5]undecane hydrochloride in sterile water or DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the culture medium with the medium containing the compound dilutions. Include a vehicle control (DMSO or water) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Given the prevalence of antimicrobial activity in novel chemical entities, a broad screen against a panel of pathogenic bacteria and fungi is a valuable component of an initial screening cascade.

Experimental Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Suspend the colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[12]

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microbes with no compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Tier 2: Focused Bioactivity Assays

This second tier of assays is informed by the known biological activities of structurally related spirocyclic compounds.

Anti-inflammatory Activity Screening

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[15][16]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group without LPS and a vehicle control with LPS. Dexamethasone can be used as a positive control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.[15]

Mandatory Visualization: NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (Inflammation) iNOS->NO Compound 3-Azaspiro[5.5] undecane HCl Compound->IKK Potential Inhibition? Compound->NFkB Potential Inhibition?

Sources

Structure-Activity Relationship (SAR) of M2 Channel Blockers: From Adamantanes to Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The influenza A virus M2 protein is a homotetrameric proton-selective ion channel essential for the viral life cycle, making it a prime target for antiviral therapeutics.[1] The discovery and clinical use of adamantane-based drugs, such as amantadine and rimantadine, marked a significant milestone in anti-influenza therapy. However, the widespread emergence of drug-resistant strains has severely limited their clinical utility and necessitated the development of novel inhibitors.[1][2][3] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of M2 channel blockers. We will deconstruct the pharmacophore of first-generation adamantanes, explore the structural basis of their inhibitory mechanism, and detail the molecular mechanisms of resistance. Furthermore, this guide will delve into the medicinal chemistry strategies and novel scaffolds being employed to design next-generation inhibitors capable of targeting these resistant M2 variants. This is complemented by detailed, field-proven experimental and computational protocols for the characterization and validation of M2 channel inhibitors, providing researchers with a robust framework for advancing drug discovery efforts in this critical area.

The M2 Proton Channel: A Critical Antiviral Target

The M2 protein plays a pivotal role in the early stages of influenza A virus infection.[1] After the virus enters the host cell via endocytosis, the endosome acidifies. This low pH environment activates the M2 channel, which facilitates the flow of protons from the endosome into the interior of the virus particle.[1][4] This acidification is a critical trigger for the uncoating process, promoting the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein M1, allowing the viral genome to be released into the cytoplasm for replication.[5][6] M2 channel blockers physically obstruct this proton transport, thereby halting viral uncoating and replication.[1][7] Understanding the precise structural interactions between an inhibitor and the channel—the essence of SAR—is therefore fundamental to designing effective antiviral agents.

The Adamantane Pharmacophore: Foundational SAR Insights

Amantadine and its α-methyl derivative, rimantadine, are the archetypal M2 inhibitors. Their deceptively simple structures provide the foundational principles of M2 channel SAR.

Core Structural Features

The adamantane pharmacophore consists of two key moieties:

  • A Hydrophobic Cage: A bulky, rigid adamantyl group that provides the necessary steric bulk to occupy the channel pore.

  • A Primary Amino Group (-NH₂): A hydrophilic group that, when protonated to -NH₃⁺ at physiological pH, is crucial for inhibitory activity.

Computational and experimental studies have confirmed that the inhibitory mechanism is primarily due to electrostatic hindrance from the positively charged amino group, which repels incoming protons.[8][9][10] The hydrophobic adamantyl cage itself does not directly impede proton conductivity but serves as the anchor, positioning the charged amine correctly within the pore.[8][9]

The Binding Site: A Tale of Two Pockets and a Final Consensus

The precise location of adamantane binding was once a subject of significant debate. Two distinct sites were proposed based on high-resolution structural studies:

  • Pore-Lumen Site: An X-ray crystallography structure revealed a single amantadine molecule bound within the N-terminal half of the channel pore, physically occluding it.[5] This high-affinity site is surrounded by key transmembrane residues Val27, Ala30, Ser31, and Gly34.[5][11][12]

  • Lipid-Facing Allosteric Site: A solution NMR structure showed four rimantadine molecules bound to the C-terminal, lipid-facing surface of the channel helices, near residue Asp44, suggesting an allosteric mechanism of inhibition.[11][13]

cluster_M2 M2 Channel Tetramer cluster_Pore Channel Pore H1 Helix 1 H2 Helix 2 H3 Helix 3 H4 Helix 4 Pore_N N-Terminus (Viral Exterior) BindingSite High-Affinity Binding Site (Val27, Ser31, Gly34) His37 His37 Selectivity Filter BindingSite->His37 Trp41 Trp41 Gate Pore_C C-Terminus (Viral Interior) Blocker Amantadine Blocker->BindingSite Binds & Occludes Proton_in H+ Proton_in->BindingSite Influx Path Proton_in->Blocker Blocked Proton_out H+ cluster_WT Effective Blockade cluster_V27A Resistance WT Wild-Type (WT) M2 Pore Residue: Val27 Binding Pocket: Snug fit Result_WT Stable Binding Proton Channel Blocked WT->Result_WT Leads to V27A Resistant (V27A) M2 Pore Residue: Ala27 Binding Pocket: Enlarged Result_V27A Unstable Binding (Mobile) Proton Channel Remains Active V27A->Result_V27A Leads to Drug_WT Amantadine Drug_WT->WT Binds Drug_V27A Amantadine Drug_V27A->V27A Binds Lib Compound Library (Novel Scaffolds) HTS High-Throughput Screen (e.g., VLP Proton Flux Assay) Lib->HTS Hits Initial Hits HTS->Hits TEVC Electrophysiology (TEVC Assay in Oocytes) Hits->TEVC Potency Determine IC50 (WT & Mutant M2) TEVC->Potency Virology Virological Testing (Plaque Reduction Assay) Potency->Virology Comp Computational Modeling (Docking & MD) Potency->Comp Efficacy Determine EC50 Virology->Efficacy Efficacy->Comp Binding Predict Binding Mode & Rationalize SAR Comp->Binding Opt Lead Optimization (Iterative Synthesis) Binding->Opt Guide Design Opt->Lib New Analogs

Caption: Integrated workflow for M2 inhibitor SAR studies.

Quantitative SAR Data Summary

The following table summarizes representative inhibitory activities for key M2 blockers against wild-type and common resistant mutants, illustrating the core challenges and successes in the field. Values are approximate and can vary based on the specific assay and influenza strain used.

Compound ClassExemplar CompoundTarget M2 ChannelApprox. IC₅₀ / EC₅₀ (µM)Key SAR ImplicationReference
Adamantane AmantadineWild-Type0.5 - 2.0Baseline activity; requires charged amine and hydrophobic cage.
S31N Mutant> 100 (Inactive)S31 is critical for binding; resistance is absolute.
V27A Mutant> 50 (Inactive)Enlarged pocket leads to loss of effective blockade.
Adamantane RimantadineWild-Type0.1 - 0.6α-methyl group slightly enhances potency over amantadine.
S31N Mutant> 100 (Inactive)Also completely ineffective against the S31N mutant.
Spiro-Adamantane Spiro-Amine AnalogV27A Mutant0.3Increased bulk effectively fills the enlarged V27A pocket.
Hydroxyl Adamantane Compound 6 (Biaryl)S31N/L26I Mutant0.5Novel interactions overcome S31N-mediated resistance.
S31N/V27A Mutant~5.0Demonstrates activity against challenging double mutants.

Conclusion and Future Directions

The study of the structure-activity relationship of M2 channel blockers provides a classic yet evolving example of structure-based drug design confronting the challenge of viral evolution. The foundational SAR derived from adamantanes—a pore-blocking mechanism reliant on a hydrophobic anchor and a charged amine—was rendered clinically obsolete by resistance mutations that either ablated the binding site (S31N) or altered its dimensions (V27A).

The future of M2 inhibitor development lies in the creative application of medicinal chemistry to design novel scaffolds that establish new interactions within the pore, effectively circumventing these resistance mechanisms. The successful development of compounds active against S31N and other double-mutant channels demonstrates that M2 remains a viable and valuable antiviral target. Continued efforts integrating computational modeling with robust biophysical and virological assays will be paramount in designing the next generation of M2 inhibitors, which could reclaim a vital role in the therapeutic arsenal against seasonal and pandemic influenza.

References

  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
  • Du, A., Yip, G. N., & Arkin, I. T. (2011). How do aminoadamantanes block the influenza M2 channel, and how does resistance develop? Journal of the American Chemical Society, 133(25), 9903–9911. [Link]
  • Golan, Y., & Arkin, I. T. (2014). Computational and experimental analysis of drug binding to the Influenza M2 channel. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(4), 1068–1073. [Link]
  • Chuang, G. Y., Kozakov, D., & Vajda, S. (2009). Where does amantadine bind to the influenza virus M2 proton channel? PLoS Currents, 1, RRN1007. [Link]
  • Wu, Y., & Voth, G. A. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16792–16801. [Link]
  • Synapse, P. (2024). What are M2 protein inhibitors and how do they work?
  • Mthunzi, J. N., Ngo, H. X., & Tukulula, M. (2022). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. Molecules, 27(19), 6296. [Link]
  • Gandhi, C. S., Shuck, K., & Lear, J. D. (1995). Novel assay for the influenza virus M2 channel activity. FEBS Letters, 357(3), 269–274. [Link]
  • Yi, M., & Cross, T. A. (2008). Computational study of drug binding to the membrane-bound tetrameric M2 peptide bundle from influenza A virus. Journal of Molecular Graphics and Modelling, 27(3), 353–361. [Link]
  • Schnell, J. R., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7359–7364. [Link]
  • Wang, J. (2010). Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). University of Pennsylvania ScholarlyCommons. [Link]
  • Tobler, K., Scholtissek, C., & Pinto, L. H. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences, 105(31), 10875–10880. [Link]
  • Du, A., Yip, G. N., & Arkin, I. T. (2011). How do aminoadamantanes block the influenza M2 channel, and how does resistance develop? The Hebrew University of Jerusalem. [Link]
  • ResearchGate. (n.d.). Proposed adamantane-based drug binding site on the M2 channel.
  • Karthick, V., Ramanathan, K., & Shanthi, V. (2016). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. Mini reviews in medicinal chemistry, 16(1), 47–65. [Link]
  • Lazaridis, T., & Klein, M. L. (2009). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences, 106(4), 1051–1056. [Link]
  • Zhao, X., Jie, Y., Rosenberg, M. R., Wan, J., Zeng, S., Cui, W., Xiao, Y., Li, Z., Tu, Z., Casarotto, M. G., & Hu, W. (2012). Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors. Antiviral Research, 96(2), 163–170. [Link]
  • Zhong, H., Chen, H., & Lu, B. (2010). Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. PLoS ONE, 5(2), e9388. [Link]
  • Cady, S. D., Hong, M., & Wang, T. (2011). Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel. Biophysical journal, 100(6), 1461–1469. [Link]
  • Wang, J., Ma, C., & DeGrado, W. F. (2015). Recent progress in designing inhibitors that target the drug-resistant M2 proton channels from the influenza A viruses. Medicinal research reviews, 35(5), 943–972. [Link]
  • Thomaston, J. L., Polizzi, N. F., & DeGrado, W. F. (2016). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Biochemistry, 55(43), 6061–6069. [Link]
  • Zhong, H., Chen, H., & Lu, B. (2010). Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. PLoS ONE 5(2): e9388. [Link]
  • Caballero, J., & Vergara-Jaque, A. (2019). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology, 10, 137. [Link]
  • Yi, G., & Cai, Y. D. (2011). Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling. International Journal of Molecular Sciences, 12(12), 8851–8868. [Link]
  • Wang, J. (2015). M2 As a Target to Combat Influenza Drug Resistance: What Does the Evidence say? Future Virology, 10(12), 1275-1278. [Link]
  • Özbil, M. (2019). Computational investigation of influenza A virus M2 protein inhibition. Turkish Journal of Chemistry, 43(1), 335-351. [Link]
  • Vázquez, S. (n.d.). Design, synthesis and evaluation of new polycyclic inhibitors of the M2 channel of the influenza A virus. University of Barcelona. [Link]
  • DeGrado, W. F., & Lear, J. D. (2011). Structural and Dynamic Mechanisms for the Function and Inhibition of the M2 Proton Channel From Influenza A Virus. Current opinion in structural biology, 21(4), 535–542. [Link]
  • Hong, M., & DeGrado, W. F. (2012). Structure and Function of the Influenza A M2 Proton Channel. Annual review of biophysics, 41, 133–157. [Link]
  • Mohr, K., Tränkle, C., & Holzgrabe, U. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors & channels, 9(4), 229–240. [Link]
  • Jardetzky, T. S., & Lamb, R. A. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza.
  • Huang, Y., & Chen, J. (2023). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Cancers, 15(18), 4587. [Link]
  • Katen, S. P., & Ling, L. (2012). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. Journal of virology, 86(22), 12356–12365. [Link]
  • Musharrafieh, R., & Wang, J. (2019). Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses. PLoS ONE, 14(11), e0224681. [Link]
  • BioWorld. (2013). Novel compounds inhibit drug-resistant mutants of the influenza A virus M2 proton channel. BioWorld Science. [Link]
  • Pinto, L. H., & Lamb, R. A. (1995). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. The Journal of experimental medicine, 181(2), 435–446. [Link]
  • Schnell, J. R., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PNAS. [Link]
  • Holsinger, L. J., & Lamb, R. A. (1996). Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture. Journal of Virology, 70(3), 1470–1477. [Link]
  • Kurt-Jones, E. A., & Boltz, D. A. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE, 8(2), e56620. [Link]
  • Pinto, L. H., & Lamb, R. A. (2005). Identification of the functional core of the influenza A virus A/M2 proton-selective ion channel. Proceedings of the National Academy of Sciences, 102(37), 13264–13269. [Link]
  • Karthick, V., Ramanathan, K., & Shanthi, V. (2016). Viral M2 Ion Channel Protein: A Promising Target for Anti-influenza Drug Discovery.

Sources

The Spirocyclic Core: Unlocking New Dimensions in Biological Function with 3-Azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. Flat, aromatic-rich molecules have often led to challenges in selectivity and pharmacokinetics. Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon, have emerged as a powerful solution, offering rigid, three-dimensional frameworks that can improve a compound's drug-like properties.[1][2] This guide delves into the pivotal role of the spirocyclic center within the 3-azaspiro[5.5]undecane scaffold, a privileged structure in medicinal chemistry. We will dissect how this unique structural feature governs conformational rigidity, modulates physicochemical properties, and ultimately dictates biological function, with a focus on its interactions with key protein targets like sigma receptors.

The Spirocyclic Center: A Fulcrum for Physicochemical and Pharmacological Excellence

The introduction of a spirocyclic core into a molecule is not a trivial substitution but a strategic design choice that fundamentally alters its behavior. The quaternary spiro atom acts as a conformational lock, pre-organizing the molecule into a well-defined three-dimensional shape.[2] This rigidity is paramount for several reasons:

  • Enhanced Potency and Selectivity: By restricting rotatable bonds, the spiro center reduces the entropic penalty of binding to a biological target. This allows for a more precise and optimized orientation of key pharmacophoric elements within a protein's binding pocket, often leading to significant gains in potency and selectivity.[1][3]

  • Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons (Fsp3), a hallmark of spirocycles, generally correlates with improved solubility, higher basicity, and decreased lipophilicity compared to their flat aromatic or even simple alicyclic counterparts.[3][4] This shift away from "flatland" is a critical strategy for developing clinical candidates with favorable ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[3]

  • Metabolic Stability: The quaternary carbon and adjacent atoms in a spirocycle are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes, which can improve a compound's metabolic stability and half-life.[4]

The following diagram illustrates the fundamental advantage of a spirocyclic scaffold in pre-organizing functional groups for optimal receptor interaction compared to a flexible acyclic linker.

G cluster_0 Flexible Linker (High Entropy) cluster_1 Spirocyclic Scaffold (Low Entropy) A1 Functional Group A Linker Flexible Chain B1 Functional Group B Receptor Receptor Binding Site B1->Receptor Poor Fit (Multiple Conformations) A2 Functional Group A Scaffold Rigid Spiro Core (3-Azaspiro[5.5]undecane) A2->Scaffold B2 Functional Group B Scaffold->B2 Scaffold->Receptor Optimal Fit (Pre-organized)

Caption: Conformational control by the spiro center enhances receptor binding.

The table below summarizes the comparative physicochemical properties often observed when transitioning from simpler heterocycles to azaspirocycles.

PropertyPiperazine/Morpholine AnalogAzaspiro[5.5]undecane AnalogRationale for Improvement
Aqueous Solubility LowerHigherIncreased Fsp3 character and reduced planarity disrupt crystal packing, favoring solvation.[3]
Lipophilicity (logD) HigherLowerThe 3D structure can shield lipophilic surfaces, and the replacement of carbons with heteroatoms in some analogs increases polarity.[4]
Metabolic Stability LowerHigherSteric shielding of metabolically labile sites by the rigid spirocyclic framework.[3]
Basicity (pKa) HigherLowerConformational constraints on the nitrogen lone pair can alter its availability for protonation.

Case Study: 3-Azaspiro[5.5]undecane as a Sigma-1 Receptor Modulator

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[5] It plays a crucial role in regulating cellular stress responses and calcium signaling by interacting with various proteins, including the IP3 receptor.[5][6] The 3-azaspiro[5.5]undecane scaffold is a privileged structure for designing potent and selective S1R ligands.

The spiro center is critical for orienting the nitrogen atom and other substituents to fit within the S1R binding pocket. Upon ligand binding, S1R dissociates from its partner protein, BiP, and translocates to modulate the activity of its target proteins, thereby influencing downstream signaling cascades.[5]

G cluster_0 Resting State cluster_1 Ligand Activation ER_Membrane Endoplasmic Reticulum Membrane S1R_BiP Sigma-1R-BiP Complex S1R Sigma-1R (Active) S1R_BiP->S1R Dissociation BiP BiP Ligand 3-Azaspiro[5.5]undecane Ligand Ligand->S1R_BiP Binding IP3R IP3 Receptor S1R->IP3R Modulation Ca_Cyto Ca²⁺ Signaling (Cytoplasm) IP3R->Ca_Cyto Release Ca_ER Ca²⁺ (ER Lumen) G A Synthesis of 3-Azaspiro[5.5]undecane Derivative Library B Primary Screening: Radioligand Binding Assay (Determine Ki at Target) A->B C Secondary Screening: In Vitro Functional Assay (e.g., Ca²⁺ Flux, cAMP) B->C Active 'Hits' D Selectivity Profiling: Screen Against Off-Targets (e.g., hERG, Other Receptors) C->D E Lead Optimization: Synthesize Analogs for SAR (Iterative Process) D->E Selective 'Leads' E->B Feedback Loop F In Vivo Evaluation: Pharmacokinetics (PK) & Efficacy in Disease Model E->F Optimized Candidate

Sources

An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride for Targeting Viral Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Viral ion channels, or viroporins, are critical components in the replication cycle of numerous viruses, presenting a compelling target for antiviral drug development. The influenza A virus M2 proton channel has been a paradigm for such targeted therapy. This technical guide provides a comprehensive overview of 3-Azaspiro[5.5]undecane hydrochloride, a potent inhibitor of the influenza A M2 ion channel. We will delve into its synthesis, mechanism of action, and the detailed experimental protocols required to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral agents.

Introduction: The Therapeutic Potential of Targeting Viral Ion Channels

Viral ion channels are small, multifunctional transmembrane proteins that play crucial roles in viral entry, replication, and egress. By facilitating the passage of ions across host or viral membranes, they modulate the cellular environment to favor viral propagation. The influenza A M2 protein, a proton-selective ion channel, is essential for the uncoating of the viral ribonucleoprotein complex within the endosome, a critical step for the initiation of infection.

The clinical success of early M2 inhibitors, such as amantadine and rimantadine, validated the therapeutic strategy of targeting viral ion channels. However, the rapid emergence of drug-resistant viral strains has necessitated the development of novel inhibitors with improved potency and a higher barrier to resistance. Spirocyclic compounds, with their rigid, three-dimensional structures, offer unique scaffolds for the design of such next-generation antiviral agents. 3-Azaspiro[5.5]undecane hydrochloride has emerged as a promising candidate in this class, demonstrating significantly greater potency against the wild-type influenza A M2 channel than first-generation adamantanes.

3-Azaspiro[5.5]undecane Hydrochloride: A Potent M2 Channel Inhibitor

3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic amine that has been identified as a highly effective inhibitor of the influenza A virus M2 proton channel. Its unique structural features contribute to a distinct and potent mechanism of inhibition.

Chemical Properties and Synthesis
PropertyValue
IUPAC Name 3-azaspiro[5.5]undecane;hydrochloride
Molecular Formula C10H20ClN
Molecular Weight 189.73 g/mol
CAS Number 1125-01-5
2.1.1. Synthesis Protocol: Reduction of 3,3-Pentamethylene Glutarimide

A common synthetic route to 3-Azaspiro[5.5]undecane hydrochloride involves the reduction of the commercially available starting material, 3,3-pentamethylene glutarimide (also known as 2,4-Dioxo-3-azaspiro[5.5]undecane)[1].

Reaction Scheme:

G cluster_0 Synthesis of 3-Azaspiro[5.5]undecane hydrochloride start 3,3-Pentamethylene Glutarimide step1 1. LiAlH4, THF (reflux) 2. HCl/ether start->step1 end 3-Azaspiro[5.5]undecane hydrochloride step1->end G cluster_0 Mechanism of M2 Channel Inhibition M2_open Open/Conducting M2 Channel Proton_Influx Proton Influx M2_open->Proton_Influx facilitates M2_closed Closed/Inactive M2 Channel M2_closed->M2_open conformational change blocked Viral_Uncoating Viral Uncoating Proton_Influx->Viral_Uncoating triggers Inhibitor 3-Azaspiro[5.5]undecane hydrochloride Inhibitor->M2_closed binds and stabilizes

Proposed mechanism of M2 channel inhibition.

Experimental Characterization: Protocols and Methodologies

The evaluation of 3-Azaspiro[5.5]undecane hydrochloride as a viral ion channel inhibitor requires a combination of biophysical and cell-based assays.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC technique is a powerful electrophysiological method to directly measure the ion channel activity of the M2 protein expressed in Xenopus oocytes. This assay allows for the precise determination of the inhibitory concentration (IC₅₀) of the compound.

3.1.1. Protocol

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the influenza A M2 protein

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Recording chamber

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)

  • Recording solution (e.g., pH 5.5 to activate the M2 channel)

  • 3 M KCl for electrode filling

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with approximately 50 nL of M2 cRNA solution (e.g., 0.1-1 ng/oocyte). Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution (pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Clamp the membrane potential at a holding potential of -20 mV.

    • Switch the perfusion to a low pH recording solution (e.g., pH 5.5) to activate the M2 proton current.

    • Apply a series of voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) to elicit M2 currents.

  • Inhibitor Application:

    • Once a stable M2 current is established, perfuse the oocyte with the low pH recording solution containing various concentrations of 3-Azaspiro[5.5]undecane hydrochloride.

    • Record the currents at each inhibitor concentration after the response has reached a steady state.

  • Data Analysis:

    • Measure the peak current at a specific voltage for each inhibitor concentration.

    • Normalize the currents to the control current (in the absence of the inhibitor).

    • Plot the normalized current as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a classic virological method to quantify the ability of a compound to inhibit viral replication in a cell culture model.

3.2.1. Protocol

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or Avicel overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution and Compound Treatment:

    • On the day of the assay, wash the confluent cell monolayers with serum-free DMEM.

    • Prepare serial dilutions of 3-Azaspiro[5.5]undecane hydrochloride in serum-free DMEM containing a low concentration of trypsin (e.g., 1 µg/mL).

    • Pre-incubate the cells with the compound-containing media for 1-2 hours at 37°C.

  • Infection:

    • Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

    • Remove the compound-containing media from the cells and infect the monolayers with a low multiplicity of infection (MOI) of the virus (e.g., to produce 50-100 plaques per well in the control).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay and Incubation:

    • After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 2x DMEM mixed with 1.2% agarose or Avicel) containing the respective concentrations of 3-Azaspiro[5.5]undecane hydrochloride.

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Staining and Quantification:

    • Fix the cells with a 10% formalin solution.

    • Remove the overlay and stain the cell monolayers with a 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of plaque reduction as a function of the compound concentration to determine the EC₅₀ (50% effective concentration).

Structure-Activity Relationship (SAR) and Future Directions

The spirocyclic core of 3-Azaspiro[5.5]undecane is a key determinant of its high affinity for the M2 channel. The rigid conformation of the spiro-piperidine moiety likely contributes to a more favorable and extensive interaction within the channel pore compared to the more flexible adamantane cage. Further exploration of the SAR of this compound class could involve modifications at the piperidine nitrogen and the cyclohexane ring to optimize potency, selectivity, and pharmacokinetic properties.

A critical area for future investigation is the activity of 3-Azaspiro[5.5]undecane hydrochloride and its derivatives against other viral ion channels. To date, there is a lack of published data on the evaluation of this compound against viroporins from other virus families, such as Coronaviridae (e.g., E and 3a proteins) or Picornaviridae (e.g., 2B protein). Such studies would be invaluable in determining the broader spectrum of antiviral activity and the potential for repurposing this chemical scaffold.

Conclusion

3-Azaspiro[5.5]undecane hydrochloride represents a significant advancement in the development of influenza A M2 ion channel inhibitors. Its potent activity and distinct mechanism of action highlight the potential of spirocyclic scaffolds in antiviral drug discovery. The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize this and other novel viral ion channel inhibitors. Future studies focusing on expanding the SAR and evaluating the activity against a wider range of viral ion channels will be crucial in fully realizing the therapeutic potential of this promising class of compounds.

References

Sources

Investigating the Binding Mode of 3-Azaspiro[5.5]undecane to the Influenza A M2 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The influenza A virus M2 protein is a tetrameric proton channel essential for viral replication, making it a critical target for antiviral drug development.[1][2] The emergence of widespread resistance to adamantane-based drugs, such as amantadine and rimantadine, which target the M2 channel, necessitates the discovery of novel inhibitors.[3][4][5] This guide provides a comprehensive, in-depth framework for elucidating the binding mode of a promising candidate, 3-Azaspiro[5.5]undecane, to the M2 protein. We will explore a multi-pronged approach that integrates computational modeling with robust biophysical and structural biology techniques. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation influenza therapeutics.

Introduction: The M2 Proton Channel as a Therapeutic Target

The influenza A M2 protein is a small, 97-amino acid, single-pass membrane protein that forms a homotetrameric ion channel in the viral envelope.[1][3][6] This channel is activated by the low pH of the endosome following viral entry into a host cell.[2] The influx of protons through the M2 channel into the virion interior is a crucial step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a process known as uncoating.[2][7] This release of the viral genome is a prerequisite for its transport to the nucleus and subsequent replication.[2]

The functional core of the M2 channel is located within its transmembrane domain and is characterized by two key residues: Histidine 37 (His37) and Tryptophan 41 (Trp41).[2][3][6] His37 acts as the pH sensor and is directly involved in proton translocation, while Trp41 forms a gate at the C-terminal end of the pore.[2][3][6] The adamantane class of drugs, including amantadine, function by binding within the M2 channel pore and physically occluding the passage of protons.[7][8][9] However, mutations, most notably S31N, have rendered these drugs largely ineffective.[3]

The Promise of 3-Azaspiro[5.5]undecane

3-Azaspiro[5.5]undecane is a spirocyclic compound with a molecular formula of C10H19N.[10] Its rigid, three-dimensional structure presents a compelling scaffold for designing novel M2 inhibitors. The spirocyclic core offers a distinct conformational rigidity that can be exploited for specific interactions within the M2 channel, potentially overcoming existing resistance mechanisms. The nitrogen atom within the ring system provides a site for potential hydrogen bonding or protonation, which could be critical for its interaction with the channel's key residues.

Chemical PropertyValue
Molecular Formula C10H19N
Molecular Weight 153.265 g/mol
Boiling Point 223.2±8.0 °C at 760 mmHg
Flash Point 86.7±0.0 °C
LogP 3.01

A Multi-Faceted Approach to Investigating the Binding Mode

To comprehensively understand the interaction between 3-Azaspiro[5.5]undecane and the M2 protein, a multi-faceted approach that combines computational and experimental methodologies is essential. This integrated strategy allows for predictive modeling to guide experimental design and subsequent validation of computational hypotheses.

G cluster_computational Computational Approaches cluster_experimental Experimental Validation Molecular Docking Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Provides initial poses Biophysical Assays Biophysical Assays MD Simulations->Biophysical Assays Predicts binding affinity Protein Expression Protein Expression Protein Expression->Biophysical Assays Provides purified protein Structural Biology Structural Biology Biophysical Assays->Structural Biology Confirms binding Structural Biology->Molecular Docking Validates binding mode

Caption: Integrated workflow for investigating ligand-protein interactions.

Computational Approaches: Predicting the Binding Interaction

Computational methods provide a powerful and cost-effective means to generate initial hypotheses about the binding mode of 3-Azaspiro[5.5]undecane to the M2 protein. These in silico techniques can predict the likely binding pose, estimate the binding affinity, and provide insights into the dynamics of the protein-ligand complex.[11][12]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In this context, we will dock 3-Azaspiro[5.5]undecane into the M2 proton channel.

Protocol: Molecular Docking of 3-Azaspiro[5.5]undecane to M2
  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the M2 proton channel from the Protein Data Bank (PDB). A suitable starting structure would be PDB ID: 2L0J or 3LBW.[14][15]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues, particularly His37.

  • Ligand Preparation:

    • Generate a 3D structure of 3-Azaspiro[5.5]undecane.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site within the M2 channel pore, encompassing the key residues Val27, Ala30, Ser31, Ile33, Gly34, His37, and Trp41.

    • Utilize a docking program such as AutoDock Vina to perform the docking calculations.

    • Generate a set of possible binding poses and rank them based on their predicted binding affinities (docking scores).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the interactions between 3-Azaspiro[5.5]undecane and the M2 channel residues.

    • Pay close attention to potential hydrogen bonds, hydrophobic interactions, and steric clashes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the docked pose and a more accurate estimation of the binding free energy.[16][17][18]

Protocol: MD Simulation of the M2-Ligand Complex
  • System Setup:

    • Take the most promising docked pose of the M2-3-Azaspiro[5.5]undecane complex from the molecular docking step.

    • Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with water and ions to mimic the cellular environment.[19]

  • Simulation Parameters:

    • Employ a well-established force field for proteins and lipids, such as CHARMM36 or AMBER.[19]

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run a long-timescale production simulation (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.[20]

  • Data Analysis:

    • Analyze the trajectory to assess the stability of the ligand's binding pose and the overall protein structure.

    • Calculate the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time.

    • Calculate the binding free energy using methods such as MM/PBSA or free energy perturbation (FEP).

Experimental Validation: Confirming the Binding Interaction

Experimental validation is crucial to confirm the predictions from computational studies and to provide quantitative data on the binding affinity and thermodynamics.

M2 Protein Expression and Purification

Obtaining a sufficient quantity of pure, functional M2 protein is a prerequisite for all subsequent biophysical and structural studies.[21][22][23]

Protocol: Expression and Purification of M2 Protein
  • Expression System:

    • Express the full-length M2 protein in a suitable expression system, such as E. coli or insect cells.[24]

    • For structural studies, isotopic labeling ((15)N, (13)C) can be achieved by growing the cells in a defined minimal medium.[22]

  • Solubilization and Purification:

    • Since M2 is a membrane protein, it needs to be solubilized from the cell membrane using detergents (e.g., LDAO, DDM).

    • Purify the solubilized protein using affinity chromatography (e.g., Ni-NTA if a His-tag is used) followed by size-exclusion chromatography to isolate the tetrameric form.[21]

  • Reconstitution:

    • For functional and some structural studies, the purified M2 protein should be reconstituted into a membrane-mimetic environment, such as lipid vesicles or nanodiscs.

Biophysical Binding Assays

Biophysical assays provide quantitative information about the binding affinity, stoichiometry, and thermodynamics of the interaction between 3-Azaspiro[5.5]undecane and the M2 protein.

4.2.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[25][26][27][28][29]

Protocol: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Prepare a solution of purified M2 protein in a suitable buffer.

    • Prepare a solution of 3-Azaspiro[5.5]undecane in the same buffer.

  • ITC Experiment:

    • Load the M2 protein solution into the sample cell of the ITC instrument.

    • Load the 3-Azaspiro[5.5]undecane solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.[26]

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.

Thermodynamic ParameterInformation Provided
Binding Affinity (Kd) Strength of the interaction
Stoichiometry (n) Number of ligand molecules bound per protein tetramer
Enthalpy (ΔH) Contribution of hydrogen bonding and van der Waals interactions
Entropy (ΔS) Contribution of hydrophobic interactions and conformational changes
4.2.2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[30][31][32][33][34] This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.[33]

Protocol: Surface Plasmon Resonance
  • Chip Preparation:

    • Immobilize the purified M2 protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling or a sensor chip designed for membrane proteins).[34]

  • SPR Measurement:

    • Flow different concentrations of 3-Azaspiro[5.5]undecane over the sensor chip surface and monitor the change in the SPR signal.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model to determine the on- and off-rates and the binding affinity.

Structural Biology: Visualizing the Binding Mode

Structural biology techniques provide high-resolution information about the three-dimensional arrangement of the M2-ligand complex, offering the ultimate validation of the binding mode.

G cluster_structural Structural Biology Techniques X-ray Crystallography X-ray Crystallography Cryo-EM Cryo-EM NMR Spectroscopy NMR Spectroscopy Purified Protein-Ligand Complex Purified Protein-Ligand Complex Purified Protein-Ligand Complex->X-ray Crystallography Requires crystals Purified Protein-Ligand Complex->Cryo-EM For larger complexes Purified Protein-Ligand Complex->NMR Spectroscopy Provides dynamic information

Caption: Key structural biology methods for binding mode determination.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal.[35][36] A high-resolution crystal structure of the M2-3-Azaspiro[5.5]undecane complex would provide unambiguous evidence of the binding mode.[37]

Protocol: X-ray Crystallography
  • Crystallization:

    • Co-crystallize the purified M2 protein with an excess of 3-Azaspiro[5.5]undecane using techniques such as vapor diffusion or lipidic cubic phase crystallization.[37]

  • Data Collection:

    • Expose the resulting crystals to a high-intensity X-ray beam at a synchrotron source and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known M2 structure as a search model.

    • Build the ligand into the electron density map and refine the structure to obtain a high-resolution model of the complex.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a technique that can determine the structure of biological macromolecules in a near-native, hydrated state.[38][39] It is particularly well-suited for membrane proteins and can be used to study the M2-ligand complex reconstituted in nanodiscs or liposomes.[40]

Protocol: Cryo-Electron Microscopy
  • Sample Preparation:

    • Prepare a sample of the M2-3-Azaspiro[5.5]undecane complex reconstituted in nanodiscs or liposomes.

    • Apply the sample to an EM grid and vitrify it by plunge-freezing in liquid ethane.

  • Data Collection:

    • Collect a large dataset of images of the frozen particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the complex.

    • Build an atomic model into the density map.

Conclusion

The investigation of the binding mode of 3-Azaspiro[5.5]undecane to the M2 proton channel requires a synergistic approach that leverages the predictive power of computational modeling with the definitive validation of experimental techniques. By following the comprehensive guide outlined in this document, researchers can gain a detailed understanding of the molecular interactions that govern the binding of this promising inhibitor. This knowledge will be invaluable for the rational design and optimization of novel, resistance-evading antiviral agents targeting the influenza A M2 protein.

References

  • Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza A virus M2 protein: a structure-function analysis. Cell, 69(3), 517-528. [Link]
  • Cross, T. A., Sharma, M., Yi, M., & Zhou, H. X. (2011). M2 protein from influenza A: from multiple structures to biophysical and functional insights. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(2), 524-531. [Link]
  • Wikipedia. (2023). M2 proton channel. In Wikipedia. [Link]
  • Goossens, K., & De Winter, H. (2018). Molecular dynamics simulations of membrane proteins: an overview. Journal of Chemical Information and Modeling, 58(11), 2201-2212. [Link]
  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
  • Hong, M., & DeGrado, W. F. (2012). Structure and function of the influenza A M2 proton channel. Annual Review of Biophysics, 41, 135-157. [Link]
  • Goossens, K., & De Winter, H. (2018). Molecular Dynamics Simulations of Membrane Proteins: An Overview. Silicos-it. [Link]
  • Pantsar, T. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
  • Stansfeld, P. J., & Sansom, M. S. (2011). Molecular dynamics simulations of membrane proteins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(6), 1561-1571. [Link]
  • Chemsrc. (n.d.). 3-Azaspiro[5.5]undecane. [Link]
  • Kalli, A. C., & Sansom, M. S. (2014). Membrane models for molecular simulations of peripheral membrane proteins. Current Opinion in Structural Biology, 27, 137-144. [Link]
  • AZoM. (2015).
  • Martí, J. M., et al. (2016). Mechanism of the Pseudoirreversible Binding of Amantadine to the M2 Proton Channel. Journal of the American Chemical Society, 138(49), 16068-16078. [Link]
  • Pharmacy Freak. (2023). Mechanism of Action of Amantadine. [Link]
  • Roux, B. (2008). Molecular dynamics simulations of membrane proteins. Current Opinion in Structural Biology, 18(1), 95-103. [Link]
  • Pantsar, T. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]
  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. [Link]
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 43-55. [Link]
  • Jason-Moller, L., et al. (2006). Protein Interaction Analysis by Surface Plasmon Resonance. In Protein-Protein Interactions (pp. 249-271). Humana Press. [Link]
  • Manzoor, R., et al. (2017). Influenza A Virus M2 Protein: Roles from Ingress to Egress. International Journal of Molecular Sciences, 18(12), 2649. [Link]
  • Acharya, R., et al. (2014). High-resolution structures of the M2 channel from influenza A virus reveal dynamic pathways for proton stabilization and transduction. Proceedings of the National Academy of Sciences, 111(38), 13783-13788. [Link]
  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.
  • Özbil, M. (2019). Computational investigation of influenza A virus M2 protein inhibition. Turkish Journal of Chemistry, 43(1), 335-351. [Link]
  • Thomaston, J. L., & DeGrado, W. F. (2015). X-ray crystal structures of the influenza A M2 proton channel bound to amantadine, rimantadine, and inhibiting compounds. IUCrJ, 2(Pt 2), 193-201. [Link]
  • University of Barcelona. (2016). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. [Link]
  • Jha, V., et al. (2022). In silico prediction of potential inhibitors for the M2 protein of influenza A virus using molecular docking studies. Oriental Journal of Chemistry, 38(2), 336-345. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride?. [Link]
  • Chojnacki, J., et al. (2017). Expression and purification of native and functional influenza A virus matrix 2 proton selective ion channel.
  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2365, 3-20. [Link]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
  • Wang, J., et al. (2013). Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling. Molecules, 18(10), 12516-12534. [Link]
  • Tian, C., et al. (2002). Expression and initial structural insights from solid-state NMR of the M2 proton channel from influenza A virus. Biochemistry, 41(37), 11294-11300. [Link]
  • Chojnacki, J., et al. (2017). Expression and purification of native and functional influenza A virus matrix 2 proton selective ion channel.
  • Emory Theses and Dissertations. (2023). Preparation and Structural Analysis of the Human Respiratory Syncytial Virus M2-2 Protein. [Link]
  • ResearchGate. (n.d.). IN SILICO PREDICTION OF POTENTIAL INHIBITORS FOR THE M2 PROTEIN OF INFLUENZA A VIRUS USING MOLECULAR DOCKING STUDIES. [Link]
  • ResearchGate. (n.d.).
  • Li, H., et al. (2021). Molecular Docking and Virtual Screening of an Influenza Virus Inhibitor That Disrupts Protein–Protein Interactions. International Journal of Molecular Sciences, 22(21), 11956. [Link]
  • ResearchGate. (n.d.).
  • Calder, L. J., & Rosenthal, P. B. (2016). Influenza virus-mediated membrane fusion: structural insights from electron microscopy. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1858(4), 714-726. [Link]
  • Harris, A., et al. (2006). Structural Changes in Influenza Virus at Low pH Characterized by Cryo-Electron Tomography. Journal of Virology, 80(24), 11985-11994. [Link]
  • PubChem. (n.d.). CID 168318420. [Link]
  • ResearchGate. (n.d.). Figure 2. Structure of influenza virions by cryo-EM and cryo-ET A-D,.... [Link]
  • PubChem. (n.d.). 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. [Link]
  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography.
  • Journal of the American Chemical Society. (2023). Detection of Mutation-Induced Conformational Changes in an Intrinsically Disordered Protein by Double Quantum Coherence Electron Spin Resonance Methodology. [Link]
  • Wikipedia. (2023). X-ray crystallography. In Wikipedia. [Link]

Sources

The Rising Therapeutic Tide of Azaspiroalkane Hydrochlorides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiroalkane scaffold has emerged as a privileged structure in modern medicinal chemistry, conferring a unique three-dimensional geometry that facilitates high-affinity and selective interactions with a range of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of azaspiroalkane hydrochlorides, with a primary focus on their potential in Central Nervous System (CNS) disorders and oncology. We will delve into the core mechanisms of action, present compelling preclinical data, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of this promising class of compounds.

Introduction: The Structural and Therapeutic Significance of Azaspiroalkanes

Azaspiroalkanes are bicyclic organic compounds containing at least one nitrogen atom in a spirocyclic ring system. This unique structural motif imparts conformational rigidity and a well-defined spatial arrangement of substituents, which are highly desirable features for potent and selective drug candidates. The hydrochloride salt form of these compounds generally enhances their aqueous solubility and stability, making them more amenable to pharmaceutical development. The inherent structural diversity within the azaspiroalkane class allows for fine-tuning of physicochemical properties and biological activity, leading to their investigation in a wide array of therapeutic areas.

Central Nervous System Applications: Targeting the Dopamine D3 Receptor

A significant body of research on azaspiroalkane hydrochlorides has centered on their activity as antagonists of the dopamine D3 receptor (D3R).[1][2] The D3R is predominantly expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[3] This localized expression makes the D3R an attractive target for treating various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease, with a potentially lower risk of the side effects associated with less selective dopamine receptor modulators.[3][4]

Mechanism of Action: Selective Antagonism of the D3 Receptor

Azaspiroalkane-based D3R antagonists exhibit high affinity for the receptor, effectively blocking the binding of the endogenous ligand, dopamine. The D3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] Antagonism of the D3R by azaspiroalkane hydrochlorides is expected to inhibit the downstream signaling cascades initiated by dopamine binding. This includes the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, as well as influencing other signaling pathways involving protein kinase A (PKA), Akt, and extracellular signal-regulated kinase (ERK).[6][7][8] By blocking these pathways, these antagonists can modulate neuronal activity in brain circuits implicated in addiction and psychosis.[3]

Signaling Pathway of Dopamine D3 Receptor Antagonism

D3R_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Azaspiroalkane Azaspiroalkane Antagonist Azaspiroalkane->D3R Blocks G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA ERK ↓ ERK PKA->ERK Neuronal_Response Modulation of Neuronal Response ERK->Neuronal_Response anticancer_workflow cluster_assays Cytotoxicity and Apoptosis Assays start Start: Cancer Cell Lines treatment Treatment with Azaspiroalkane Derivatives start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Apoptosis Analysis) incubation->flow data_analysis Data Analysis: IC50 Determination & Apoptosis Quantification mtt->data_analysis flow->data_analysis end End: Identification of Potent Anticancer Leads data_analysis->end

Sources

Methodological & Application

Synthesis protocol for 3-Azaspiro[5.5]undecane hydrochloride

Precautionary Statements: Users should follow precautionary statements such as P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3][6]

References

  • PubChem (2026). 3-Oxa-9-azaspiro[5.5]undecane. National Center for Biotechnology Information.
  • ResearchGate (2009). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives.
  • PubChem (2023). CID 168318420. National Center for Biotechnology Information.
  • Glaze 'N Seal (2021). SAFETY DATA SHEET.
  • Semantic Scholar (2009). Synthesis of novel 3-heterospiro[5.5]undecanes.
  • The Organic Chemistry Tutor (2025). Reductive Amination | Synthesis of Amines. YouTube.
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.
  • Chemistry LibreTexts (2020). 21.6: Synthesis of Amines by Reductive Amination.
  • ePrints Soton (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Wikipedia (2026). Reductive amination.
  • PubMed Central (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health.

Application Notes and Protocols for the Two-Electrode Voltage-Clamp Assay of M2 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Influenza A M2 Channel Inhibitors

Influenza A virus remains a persistent global health threat, responsible for seasonal epidemics and occasional devastating pandemics.[1] The virus's ability to evolve and develop resistance to existing antiviral drugs necessitates a continuous search for new therapeutic agents.[2][3][4] One of the most validated targets for anti-influenza drug development is the M2 proton channel, a viroporin essential for the viral life cycle.[2][3][5]

The M2 protein forms a homotetrameric, pH-gated proton channel embedded in the viral envelope.[1][5] Upon viral entry into the host cell's endosome, the acidic environment activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step that facilitates the uncoating of the viral ribonucleoprotein complexes, releasing the viral genetic material into the cytoplasm for replication.[2][6]

Historically, adamantane-based drugs like amantadine and rimantadine, which block the M2 channel, were effective treatments.[3][4] However, their widespread use has led to the emergence of highly resistant viral strains, rendering them largely ineffective.[2][3] This has created an urgent need for the discovery and characterization of new M2 inhibitors that can overcome existing resistance mechanisms. The two-electrode voltage-clamp (TEVC) technique, utilizing the Xenopus laevis oocyte expression system, stands as a cornerstone electrophysiological assay for this purpose.[3]

The Two-Electrode Voltage-Clamp (TEVC) Technique: A Powerful Tool for Ion Channel Research

The TEVC method is a robust and versatile electrophysiological technique for studying the function and pharmacology of ion channels and transporters heterologously expressed in large cells, most notably Xenopus laevis oocytes.[7][8][9] Its primary advantage lies in its ability to control the membrane potential (voltage clamp) of the oocyte while simultaneously measuring the resulting ionic currents flowing through the expressed channels.[8][9][10]

The principle of TEVC involves impaling the oocyte with two microelectrodes.[7][9] One electrode, the voltage-sensing electrode, continuously monitors the oocyte's membrane potential. The second electrode, the current-injecting electrode, passes a current into the oocyte to clamp the membrane potential at a desired command voltage.[7][9] A feedback amplifier compares the measured membrane potential to the command voltage and injects the necessary current to maintain the clamp. The magnitude of this injected current is equal and opposite to the current flowing across the oocyte membrane, providing a direct measure of the ion channel activity.[10]

Experimental Workflow for M2 Inhibitor Screening using TEVC

The following diagram illustrates the overall workflow for assessing the inhibitory activity of compounds against the influenza A M2 proton channel using the TEVC assay.

G cluster_prep Preparation cluster_expression Expression cluster_recording TEVC Recording cluster_analysis Data Analysis cRNA_prep M2 cRNA Preparation Injection cRNA Microinjection into Oocytes cRNA_prep->Injection Oocyte_prep Xenopus Oocyte Preparation & Defolliculation Oocyte_prep->Injection Incubation Incubation (2-4 days, 16-18°C) Injection->Incubation TEVC_setup Oocyte Placement in Recording Chamber Incubation->TEVC_setup Impalement Microelectrode Impalement TEVC_setup->Impalement Activation M2 Channel Activation (Low pH Buffer) Impalement->Activation Inhibition Application of Inhibitor Activation->Inhibition Dose_response Dose-Response Curve Generation Inhibition->Dose_response IC50 IC50 Determination Dose_response->IC50

Figure 1. A schematic overview of the key stages involved in the two-electrode voltage-clamp assay for M2 channel inhibitors.

Detailed Protocols

Part 1: Preparation of Xenopus laevis Oocytes

Healthy oocytes are paramount for successful M2 channel expression and reliable electrophysiological recordings.

Materials:

  • Mature female Xenopus laevis

  • OR2 solution (in mM): 82.5 NaCl, 2.5 KCl, 1 MgCl2, 1 Na2HPO4, 5 HEPES, pH 7.8

  • Collagenase solution: 2 mg/mL collagenase type I in OR2 solution

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6, supplemented with 50 µg/mL gentamicin.

Procedure:

  • Anesthetize a mature female Xenopus laevis by immersion in a 0.15% tricaine solution.

  • Surgically remove a portion of the ovary and place it in OR2 solution. Suture the incision and allow the frog to recover.

  • Manually separate the ovarian lobes into smaller clusters.

  • Incubate the oocyte clusters in the collagenase solution for 1-2 hours with gentle agitation to defolliculate the oocytes.

  • Wash the oocytes extensively with OR2 solution to remove the collagenase and follicular remnants.

  • Manually select healthy stage V-VI oocytes (large, with a distinct animal and vegetal pole) and transfer them to ND96 solution.[7]

  • Incubate the oocytes at 16-18°C overnight to allow for recovery before cRNA injection.

Part 2: M2 cRNA Preparation and Microinjection

The quality and concentration of the complementary RNA (cRNA) are critical for achieving optimal channel expression.

Materials:

  • Plasmid DNA encoding the desired M2 protein (e.g., in a pGEM vector).[1]

  • In vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • Nuclease-free water.

  • Microinjection system (e.g., Nanoject).[11]

  • Glass capillaries for pulling injection needles.

Procedure:

  • Linearize the M2 plasmid DNA downstream of the coding sequence.

  • Synthesize capped cRNA from the linearized plasmid using an in vitro transcription kit according to the manufacturer's instructions.

  • Purify the cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.

  • Dilute the M2 cRNA in nuclease-free water to a final concentration of 0.1-1 ng/nL.

  • Pull injection needles from glass capillaries using a micropipette puller.

  • Backfill a needle with the M2 cRNA solution.

  • Inject approximately 50 nL of the cRNA solution into the cytoplasm of each healthy oocyte.[7]

  • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for M2 channel expression.[1][11]

Part 3: Two-Electrode Voltage-Clamp Recording

This is the core part of the assay where the functional properties of the M2 channel and the effects of inhibitors are measured.

Materials:

  • TEVC amplifier and data acquisition system.

  • Stereomicroscope.

  • Micromanipulators.

  • Recording chamber with a perfusion system.

  • Glass capillaries for pulling recording electrodes.

  • 3 M KCl solution.

  • Recording solutions:

    • High pH buffer (e.g., ND96, pH 7.6)

    • Low pH buffer (e.g., ND96, pH 5.5) to activate the M2 channel.

    • Inhibitor solutions: Prepare a stock solution of the test compound and dilute it to the desired concentrations in the low pH buffer.

Procedure:

  • Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.[7]

  • Place an M2-expressing oocyte in the recording chamber and perfuse with the high pH buffer.

  • Under the microscope, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.[11]

  • Switch the amplifier to voltage-clamp mode and set the holding potential to a suitable value (e.g., -30 mV).

  • To activate the M2 proton channel, switch the perfusion to the low pH buffer (pH 5.5). This will induce an inward current.[12]

  • Once a stable inward current is established, perfuse the oocyte with the low pH buffer containing the test inhibitor at a specific concentration.

  • Record the current until a new steady-state is reached, indicating the level of inhibition.

  • To determine the dose-response relationship, repeat steps 5-7 with increasing concentrations of the inhibitor.[13] A washout step with the low pH buffer without the inhibitor can be performed between inhibitor applications to assess the reversibility of the block.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).[14]

Calculating Percentage Inhibition

For each inhibitor concentration, the percentage of inhibition can be calculated using the following formula:

% Inhibition = (1 - (I_inhibitor / I_control)) * 100

Where:

  • I_inhibitor is the steady-state current in the presence of the inhibitor.

  • I_control is the steady-state current in the low pH buffer without the inhibitor.

Generating a Dose-Response Curve and Determining IC50
  • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) using a suitable software package (e.g., GraphPad Prism, Origin).[13]

The equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the percentage of inhibition.

  • X is the logarithm of the inhibitor concentration.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the inhibitor concentration that produces a 50% response.

  • HillSlope describes the steepness of the curve.

The IC50 value is the concentration of the inhibitor required to reduce the M2 channel current by 50%.[14]

Data Presentation

The following table provides an example of how to present the IC50 values for different M2 channel inhibitors.

CompoundM2 Wild-Type IC50 (µM)M2 S31N Mutant IC50 (µM)
Amantadine15.76 ± 1.2[5]>100
Rimantadine0.046 ± 0.005>100
Compound X5.2 ± 0.812.5 ± 1.5
Compound Y25.1 ± 3.2>200

Mechanism of M2 Channel Inhibition

The following diagram illustrates the mechanism of action of adamantane-based inhibitors on the M2 proton channel.

G cluster_channel M2 Proton Channel cluster_inhibition Inhibition Mechanism Pore Channel Pore His37 His37 Gate Pore->His37 Proton translocation Block Pore Blockage Pore->Block Virion Virion Interior His37->Virion Inhibitor Adamantane Inhibitor (e.g., Amantadine) Inhibitor->Pore Binding Proton Protons (H+) Proton->Pore Low pH activation

Figure 2. A simplified representation of the M2 proton channel and its blockage by an adamantane-based inhibitor.

Amantadine and its derivatives are thought to inhibit the M2 channel by physically occluding the pore.[5] Their positively charged amino group interacts with key residues within the channel, effectively blocking the passage of protons.[4]

Troubleshooting and Expert Insights

  • Low M2 Channel Expression: If you observe small or no M2 currents, consider the following:

    • cRNA Quality: Ensure the cRNA is intact and of high purity.

    • cRNA Concentration: Optimize the concentration of injected cRNA.

    • Oocyte Health: Use healthy, robust oocytes and handle them gently.

    • Incubation Time: Vary the incubation time post-injection (2-5 days).

  • High Leak Currents: Large background currents can obscure the M2 channel activity.

    • Oocyte Quality: Unhealthy or damaged oocytes can be leaky.

    • Electrode Impalement: Ensure a clean and stable impalement.

  • Variability in IC50 Values:

    • Oocyte Batch Variation: There can be inherent variability between oocytes from different frogs. It is crucial to test each compound on oocytes from multiple donors.

    • Compound Stability: Ensure the stability of your test compounds in the recording solutions.

Conclusion

The two-electrode voltage-clamp assay in Xenopus oocytes is an indispensable tool for the functional characterization of the influenza A M2 proton channel and the screening of potential inhibitors.[3] Its ability to provide direct, quantitative measurements of ion channel activity makes it a powerful platform for drug discovery efforts aimed at combating influenza. By following the detailed protocols and considering the expert insights provided in this guide, researchers can obtain reliable and reproducible data to advance the development of novel anti-influenza therapeutics.

References

  • Piel, M. S., et al. (2020). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. ACS Infectious Diseases, 6(9), 2499–2507. [Link]
  • DeGrado, W. F., et al. (2009). Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. Biochemistry, 48(50), 11872–11882. [Link]
  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes.
  • Wang, J., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE, 8(2), e56634. [Link]
  • Cady, S. D., et al. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(8), 183269. [Link]
  • Venable, R. M., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(40), 17054–17065. [Link]
  • Ma, C., et al. (2019). Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses. Antiviral Research, 172, 104636. [Link]
  • Lee, H., et al. (2018). Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes. PLoS ONE, 13(6), e0199458. [Link]
  • Ge, W., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2). [Link]
  • Lee, H., et al. (2018). Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes. PubMed. [Link]
  • Cady, S. D., et al. (2020). Virtual Screening Identifies Chebulagic Acid as an Inhibitor of the M2(S31N) Viral Ion Channel and Influenza A Virus. Viruses, 12(6), 683. [Link]
  • Dempski, R. E. (2014). The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry. Journal of Visualized Experiments, (85), 51041. [Link]
  • Olsen, J. A., et al. (2021). Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro.
  • Ma, C., et al. (2009). Identification of the functional core of the influenza A virus A/M2 proton-selective ion channel.
  • Kolocouris, A., et al. (2007). Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus. Journal of Medicinal Chemistry, 50(19), 4537–4549. [Link]
  • Ecocyte Bioscience. (n.d.). TEVC Recording.
  • Cady, S. D., et al. (2020). Virtual Screening Identifies Chebulagic Acid as an Inhibitor of the M2(S31N) Viral Ion Channel and Influenza A Virus. Viruses, 12(6), 683. [Link]
  • Corbin-Leftwich, A., et al. (2018). A Xenopus oocyte model system to study action potentials. Journal of General Physiology, 150(10), 1475–1490. [Link]
  • Sahoo, B. M., et al. (2017). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. Future Medicinal Chemistry, 9(13), 1539–1564. [Link]
  • Reddit. (2015). Two Electrode Voltage Clamp HELP!.
  • Chizhmakov, I. V., et al. (1996). Decrease in M2 current in Xenopus oocytes expressing the M2 protein at low buffer concentration.
  • Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC).
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79–89. [Link]
  • Kolocouris, A., et al. (2007). Exploring the size limit of templates for inhibitors of the M2 ion channel of influenza A virus. PubMed. [Link]
  • Baumgartner, W., Islas, L., & Sigworth, F. J. (1999). Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow. Biophysical Journal, 77(4), 1931–1944. [Link]
  • Wikipedia. (n.d.). IC50.
  • Williams, S. R., & Mitchell, S. J. (2008). Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think. Journal of Neurophysiology, 99(4), 2133–2143. [Link]
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp.
  • Tammaro, P., Shimomura, K., & Proks, P. (2008). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in Molecular Biology, 491, 127–139. [Link]
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Semantic Scholar. [Link]
  • Ben-Chaim, Y., & Dascal, N. (2010). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Enzymology, 485, 395–424. [Link]
  • DeGrado, W. F., et al. (2020). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology, 11, 580126. [Link]
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Koustas, E., et al. (2023). Novel insights into voltage-gated ion channels: Translational breakthroughs in medical oncology. Frontiers in Oncology, 13, 1285310. [Link]
  • Venable, R. M., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. bioRxiv. [Link]
  • Li, H., et al. (2021). Ventricular voltage‐gated ion channels: Detection, characteristics, mechanisms, and drug safety evaluation.

Sources

Topic: Plaque Reduction Neutralization Assay for Influenza A Virus

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Plaque Reduction Neutralization Test (PRNT) remains the "gold standard" for quantifying the titer of functional, neutralizing antibodies against influenza A virus.[1] This assay is indispensable for evaluating vaccine efficacy, screening antiviral compounds, and conducting serological surveillance. This guide provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for performing both standard influenza A virus plaque assays for viral titration and the subsequent plaque reduction neutralization assay. We delve into the causality behind critical experimental choices, from cell line selection to the modern use of Avicel overlays, to empower researchers with the knowledge to execute this technique with precision and confidence.

The Scientific Foundation: Why the Plaque Assay Endures

First developed for animal virology in 1952 by Renato Dulbecco, the plaque assay provides a functional measure of viral infectivity.[2] The core principle is that a single infectious virus particle, when placed on a confluent monolayer of susceptible host cells, will infect a cell, replicate, and spread to adjacent cells.[3] The spread is deliberately restricted by a semi-solid overlay medium. This localized infection creates a zone of dead or dying cells, known as a "plaque," which can be visualized after staining.[2] Each plaque, in theory, originates from one infectious virion, allowing for the quantification of the virus titer in Plaque-Forming Units (PFU) per milliliter.[4]

The Plaque Reduction Neutralization Test (PRNT) is a powerful adaptation of this method. It measures the ability of antibodies in a sample (e.g., serum from a vaccinated individual) to neutralize the virus and prevent it from infecting cells.[5][6] By incubating a known quantity of virus with serial dilutions of the antibody sample before adding it to the cells, one can determine the antibody concentration that reduces the number of plaques by a specific amount, typically 50% (the PRNT50 value).[1] This value is a critical correlate of protection for influenza vaccines.[7]

Causality of Key Components:
  • Host Cells (MDCK): Madin-Darby Canine Kidney (MDCK) cells are the cornerstone for influenza virus plaque assays due to their high susceptibility and ability to support robust viral replication, leading to the formation of clear, defined plaques.[8][9] For contemporary influenza A(H3N2) strains that have altered receptor binding specificity, genetically modified lines like MDCK-SIAT1, which overexpress human-like sialic acid receptors, are often preferred.[7]

  • The Role of Trypsin: A critical step for productive multi-cycle replication of influenza virus in cell culture is the proteolytic cleavage of the viral hemagglutinin (HA) protein. This cleavage is essential for the conformational changes that lead to viral fusion and entry into the host cell. TPCK (tosyl phenylalanyl chloromethyl ketone)-treated trypsin is used because it is more stable and specific, minimizing general proteolysis of the cell monolayer while efficiently cleaving the HA protein.[8][10]

  • The Overlay Medium: Many viruses, including influenza, do not form localized plaques under a standard liquid medium because progeny virions can detach and spread indiscriminately through convection, resulting in widespread cell death rather than discrete foci.[3][11] A semi-solid overlay is therefore essential to restrict viral spread to neighboring cells.

    • Traditional Agarose: Provides a solid gel that effectively restricts virus movement. However, it can be technically challenging, as hot agarose can damage the cell monolayer, and it is not well-suited for high-throughput formats like 96-well plates.[3][12]

    • Modern Avicel® Overlay: Suspensions of microcrystalline cellulose (Avicel) have emerged as a superior alternative. Avicel overlays offer significantly lower viscosity, making them easier to handle, especially in multi-well plates.[11][13] This low viscosity often allows the overlay to be added directly without first removing the viral inoculum, streamlining the workflow and reducing cross-contamination risk.[13] Studies have shown that Avicel can produce larger, clearer plaques compared to traditional overlays.[3][11]

Materials and Reagents

CategoryItem
Cells & Virus Madin-Darby Canine Kidney (MDCK) Cells (e.g., ATCC CCL-34)
Influenza A Virus Stock (of known or unknown titer)
Media & Buffers Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
Fetal Bovine Serum (FBS), heat-inactivated
Penicillin-Streptomycin Solution (100X)
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
Serum-Free Medium (for dilutions and infection)
Key Reagents TPCK-Treated Trypsin (stock solution, e.g., 2.5 mg/mL)
Overlay Component: Avicel® RC-591 or SeaPlaque™ Agarose
2X Plaque Medium (e.g., 2X MEM or DMEM with antibiotics)
Fixation & Staining 10% Formalin or 4% Paraformaldehyde (PFA) Solution
Crystal Violet Staining Solution (e.g., 0.1% w/v Crystal Violet in 20% ethanol)
Labware & Equipment 6-well or 12-well tissue culture-treated plates
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
Humidified CO₂ Incubator (37°C, 5% CO₂)
Biosafety Cabinet (BSC), Class II
Inverted Microscope
Water bath or microwave (for melting agarose)

Experimental Workflows

Workflow 1: Titration of Influenza A Virus via Plaque Assay

This protocol determines the concentration of infectious viral particles in a sample.

G cluster_prep Day 1: Cell Preparation cluster_infect Day 2: Infection cluster_overlay Day 2: Overlay & Incubation cluster_stain Day 4-5: Visualization a Seed MDCK cells in 6-well plates (e.g., 9x10^5 cells/well) b Incubate overnight (37°C, 5% CO₂) to form a confluent monolayer a->b d Wash cell monolayer with DPBS b->d c Prepare 10-fold serial dilutions of virus stock (10⁻¹ to 10⁻⁸) in serum-free medium e Infect cells with 200 µL of each virus dilution c->e d->e f Incubate for 1 hour (adsorption) Rock plate every 15 min e->f h Aspirate virus inoculum f->h g Prepare overlay medium (e.g., 1:1 mix of 2X MEM and 2.4% Avicel) with TPCK-Trypsin i Add 2 mL of overlay medium to each well g->i h->i j Incubate for 48-72 hours (37°C, 5% CO₂) i->j k Fix cells with 10% Formalin (e.g., 1 hour at RT) j->k l Remove overlay and wash k->l m Stain monolayer with Crystal Violet (15 min) l->m n Wash, dry, and count plaques m->n o Calculate virus titer (PFU/mL) n->o

Caption: Workflow for determining influenza virus titer using a plaque assay.

Step-by-Step Protocol:

  • Cell Seeding (Day 1): Seed MDCK cells in 12-well plates at a density of approximately 3 x 10⁵ cells/well in complete medium (DMEM + 10% FBS + 1% Pen/Strep).[4] Incubate overnight to achieve a 95-100% confluent monolayer.

  • Virus Dilution (Day 2): Prepare 10-fold serial dilutions of your virus stock (e.g., 10⁻¹ to 10⁻⁸) in cold, serum-free medium containing 0.1% BSA. It is crucial to change pipette tips between each dilution step to avoid carryover.[4]

  • Infection (Day 2):

    • Aspirate the growth medium from the confluent MDCK cell monolayers.

    • Gently wash the cells once with 1 mL of sterile DPBS.[14]

    • Inoculate duplicate wells with 200 µL of each viral dilution.[14] Include a "no virus" negative control.

    • Incubate for 45-60 minutes in a 37°C incubator to allow for viral adsorption. Rock the plates gently every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[10]

  • Overlay Preparation (During Adsorption):

    • Avicel Overlay (Recommended): Prepare a 1.2% Avicel overlay. Mix equal volumes of a sterile 2.4% Avicel solution and 2X MEM (with antibiotics). Just before use, add TPCK-treated trypsin to a final concentration of 1-2 µg/mL.[15]

    • Agarose Overlay: Melt a 1.2% solution of low-melting-point agarose and cool it in a 42°C water bath. Mix equal volumes of the melted agarose with pre-warmed 2X MEM (with antibiotics and TPCK-trypsin).

  • Applying Overlay (Day 2):

    • Aspirate the viral inoculum from each well.

    • Gently add 1.5 mL of the prepared overlay medium to each well.[12] Pipette against the side of the well to avoid disturbing the cell monolayer.

    • Let the plate sit at room temperature for 15-20 minutes to allow the overlay to solidify.[12]

    • Incubate the plates at 37°C with 5% CO₂ for 48 to 72 hours, or until plaques are visible under a microscope.

  • Fixation and Staining (Day 4-5):

    • Add 1.5 mL of 10% formalin directly on top of the overlay and incubate for at least 2 hours at room temperature to fix the cells and inactivate the virus.[12]

    • Carefully remove the overlay plug using a spatula or by washing with a gentle stream of tap water.[12]

    • Add 0.5 mL of Crystal Violet solution to each well and incubate for 15-30 minutes.[10]

    • Gently wash the wells with water to remove excess stain and allow the plate to dry.

  • Quantification:

    • Count the number of plaques in wells that have between 10 and 100 distinct plaques.[2]

    • Calculate the virus titer using the following formula:[14][16]

      • Viral Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

      • Example: If the average count for the 10⁻⁶ dilution is 25 plaques and the inoculum volume was 0.2 mL: Titer = 25 / (10⁻⁶ × 0.2) = 1.25 × 10⁸ PFU/mL.

Workflow 2: Plaque Reduction Neutralization Test (PRNT)

This protocol measures the concentration of neutralizing antibodies in a sample.

G cluster_prep Step 1: Sample & Virus Prep cluster_infect Step 2: Infection & Assay cluster_analysis Step 3: Data Analysis a Prepare 2-fold serial dilutions of heat-inactivated serum (e.g., 1:20 to 1:2560) c Mix equal volumes of diluted serum and diluted virus a->c b Dilute virus stock to a concentration that yields ~100 PFU/well (e.g., 500 PFU/mL for a 0.2mL inoculum) b->c d Incubate mixture for 1 hour at 37°C (Virus Neutralization) c->d e Infect confluent MDCK cell monolayers with the serum-virus mixtures d->e g Follow Plaque Assay Protocol: - Adsorption (1 hr) - Overlay Application - Incubation (48-72 hrs) e->g f Include 'Virus Control' (virus + medium) and 'Cell Control' (medium only) wells f->g h Fix, stain, and count plaques in each well g->h i Calculate % Plaque Reduction for each serum dilution vs. Virus Control h->i j Determine the PRNT₅₀ Titer: The reciprocal of the serum dilution that causes a 50% reduction in plaques i->j

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Step-by-Step Protocol:

  • Prepare Cell Monolayers: The day before the assay, seed MDCK cells in 12-well plates as described in Workflow 1, Step 1.

  • Prepare Samples and Virus:

    • Heat-inactivate serum samples (if using) at 56°C for 30 minutes to destroy complement proteins.

    • Prepare 2-fold serial dilutions of the antibody or serum sample in serum-free medium.

    • Dilute the influenza virus stock to a concentration calculated to produce approximately 50-100 plaques per well (based on your previous titration results).

  • Neutralization Reaction:

    • In a separate plate or tubes, mix equal volumes of each serum dilution with the diluted virus.[17]

    • Crucial Controls: Prepare a "Virus Control" by mixing the diluted virus with an equal volume of medium (no antibody). This represents 100% infection. Also, prepare a "Cell Control" with medium only to ensure monolayer health.

    • Incubate all mixtures at 37°C for 60 minutes to allow antibodies to bind to and neutralize the virus.[17]

  • Infection and Plaque Assay:

    • Wash the prepared MDCK cell monolayers with DPBS.

    • Transfer the virus-antibody mixtures from the neutralization step onto the cells.

    • Proceed with the standard plaque assay protocol as described in Workflow 1, from Step 3 (Adsorption) through Step 6 (Fixation and Staining).

  • Data Analysis and Interpretation:

    • Count the plaques in all wells. The Virus Control wells should have 50-100 plaques. The Cell Control wells should have none.

    • For each serum dilution, calculate the percentage of plaque reduction:

      • % Reduction = [1 - (Plaque count in test well / Average plaque count in Virus Control wells)] × 100

    • The PRNT50 titer is the reciprocal of the serum dilution that shows a 50% or greater reduction in the number of plaques.[1] This can be determined by plotting the % reduction against the log of the serum dilution and interpolating the 50% point.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Plaques Formed Inactive virus stock (e.g., improper storage, too many freeze-thaw cycles); Insufficient TPCK-trypsin concentration; Cell monolayer is resistant or unhealthy.[18]Verify virus viability with a positive control. Optimize TPCK-trypsin concentration (typically 0.5-2 µg/mL). Ensure cells are healthy, within a low passage number, and appropriate for the virus strain.[19][20]
Confluent Lysis Virus concentration is too high; Inaccurate serial dilutions.[18]Use higher dilutions of the virus stock.[21] Double-check dilution calculations and ensure proper pipetting technique, changing tips for every dilution.
Small or Unclear Plaques Overlay is too concentrated or viscous, inhibiting viral spread; Suboptimal incubation time or temperature; The specific virus strain naturally forms small plaques.[18]Decrease the concentration of agarose or Avicel.[18] Increase incubation time from 2 to 3 days.[19] Consider an immunoplaque assay for better visualization.[12]
Monolayer Detaches Over-incubation; Cell monolayer was not fully confluent before infection; Toxicity from reagents or contamination.[20]Ensure a 95-100% confluent monolayer before starting. Reduce incubation time. Check all reagents for contamination and ensure proper pH and osmolarity. When washing, add liquids gently to the side of the well.

References

  • Protocols.io. (2022). Influenza virus plaque assay. protocols.io. [Link]
  • Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2006). New low-viscosity overlay medium for viral plaque assays. Virology Journal. [Link]
  • Bio-protocol. (n.d.). Immunoplaque Assay (Influenza Virus). Bio-protocol. [Link]
  • PubMed. (2006). New low-viscosity overlay medium for viral plaque assays. PubMed. [Link]
  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc. [Link]
  • PubMed. (1980). A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells. PubMed. [Link]
  • Wikipedia. (n.d.).
  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay.
  • springermedizin.de. (n.d.). New low-viscosity overlay medium for viral plaque assays. springermedizin.de. [Link]
  • Cell Biolabs, Inc. (n.d.). Viral Plaque Assay Kit. Cell Biolabs, Inc. [Link]
  • ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay?
  • PubMed. (1968). Replication and plaque assay of influenza virus in an established line of canine kidney cells. PubMed. [Link]
  • National Institutes of Health. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. NIH. [Link]
  • National Institutes of Health. (2017). Measuring Influenza Neutralizing Antibody Responses to A(H3N2)
  • Virology Blog. (2009). Detecting viruses: the plaque assay. Virology Blog. [Link]
  • Testing Laboratory. (n.d.). Plaque Reduction Neutralization Assay Testing of Viral Vaccines.
  • VIROLOGY RESEARCH SERVICES. (2022). Measuring infectious virus: the plaque assay. VIROLOGY RESEARCH SERVICES. [Link]
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes. IITRI. [Link]
  • ResearchGate. (2021). How to improve my plaque assay for influenza virus?
  • National Institutes of Health. (n.d.). An In Vitro Microneutralization Assay for Influenza Virus Serology. NIH. [Link]
  • ResearchGate. (2016). What is the problem in my plaque assay?
  • Reddit. (2022). Trouble with my plaque assay. Reddit. [Link]
  • ResearchGate. (2021). Please provide some suggestions. The plaque assay of influenza virus has not produced plaque?
  • Galani, I. E., Triantafyllia, V., et al. (2022).

Sources

Application and Protocol for the NMR Spectroscopic Characterization of 3-Azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of a Versatile Spirocyclic Scaffold

3-Azaspiro[5.5]undecane is a key heterocyclic motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of pharmacophoric elements, making it a valuable building block for novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this spirocyclic system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Azaspiro[5.5]undecane and its derivatives using a suite of NMR techniques. We will delve into the causality behind experimental choices, provide detailed protocols, and explore how to interpret the resulting spectral data to gain deep insights into the molecule's structure and stereochemistry.

The core structure of 3-Azaspiro[5.5]undecane features a central quaternary carbon (C6) shared by two six-membered rings: a cyclohexane and a piperidine ring. This spirocyclic nature introduces conformational constraints and can lead to complex NMR spectra due to the non-equivalent axial and equatorial protons within the ring systems. Understanding these complexities is paramount for accurate characterization.

Part 1: Foundational NMR Analysis – Unveiling the Core Structure

A complete structural assignment of 3-Azaspiro[5.5]undecane requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum for the parent 3-Azaspiro[5.5]undecane is not readily found, we can predict the expected chemical shifts based on data from closely related derivatives, such as 3-Azaspiro[5.5]undecane-2,4-dione[1], and general principles of NMR spectroscopy. The presence of the nitrogen atom in the piperidine ring will deshield the adjacent methylene protons and carbons.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 3-Azaspiro[5.5]undecane in CDCl₃

Atom NumberingPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1, C5~1.4 - 1.6 (m)~35-40Methylene groups of the piperidine ring.
C2, C4~2.6 - 2.8 (m)~45-50Methylene groups adjacent to the nitrogen atom.
C6-~30-35Quaternary spiro carbon.
C7, C11~1.3 - 1.5 (m)~20-25Methylene groups of the cyclohexane ring.
C8, C10~1.3 - 1.5 (m)~25-30Methylene groups of the cyclohexane ring.
C9~1.3 - 1.5 (m)~20-25Methylene group of the cyclohexane ring.
N-H~1.5 - 2.5 (br s)-Chemical shift is concentration and solvent dependent.

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Experimental Protocols for Structural Elucidation

The following protocols are designed for a standard 500 MHz NMR spectrometer.

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial characterization. For studies involving the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down proton exchange.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 20-30 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum to visualize the overall proton environment. Pay close attention to the integration of the signals to confirm the number of protons in each environment.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The chemical shifts will indicate the types of carbons present (aliphatic, quaternary).

The following diagram illustrates the workflow for using 2D NMR to assign the structure of 3-Azaspiro[5.5]undecane.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Assignment Full ¹H and ¹³C Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Unambiguous Structure Confirmation Assignment->Structure

Caption: Workflow for the structural elucidation of 3-Azaspiro[5.5]undecane using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons within the cyclohexane and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the spiro-carbon (C6), by observing correlations from nearby protons.

Part 2: Advanced NMR for Conformational Analysis

The spirocyclic nature of 3-Azaspiro[5.5]undecane results in a conformationally restrained system. The chair conformations of the cyclohexane and piperidine rings are expected to be the most stable. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique to probe the spatial relationships between protons and thus determine the three-dimensional structure and preferred conformation in solution.

The Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. Therefore, strong NOE correlations are observed between protons that are close in space (typically < 5 Å), even if they are not directly connected through bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol

The NOESY experiment is a 2D NMR technique that maps out these through-space interactions.

  • Sample Preparation: Prepare a sample as described in Protocol 1.1. It is crucial that the sample is free of paramagnetic impurities, which can quench the NOE effect.

  • Experiment Parameters:

    • Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 100 ms, 300 ms, 500 ms) should be tested to observe the build-up of the NOE cross-peaks. For small molecules like 3-Azaspiro[5.5]undecane, longer mixing times are often necessary.

    • Acquisition Time: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as NOE signals can be weak.

Interpreting NOESY Data for Conformational Insights

The presence of specific cross-peaks in the NOESY spectrum provides strong evidence for the through-space proximity of protons. For 3-Azaspiro[5.5]undecane, key NOE correlations would be expected between:

  • Axial and equatorial protons on the same carbon: These will show strong NOE signals.

  • Axial protons on the same side of a ring: For example, the axial protons at C2 and C4 in the piperidine ring should show an NOE correlation.

  • Protons on the piperidine ring and the cyclohexane ring: NOE correlations between protons on the two different rings will provide crucial information about their relative orientation around the spiro center.

The following diagram illustrates the expected key NOE correlations for a chair-chair conformation of 3-Azaspiro[5.5]undecane.

G cluster_piperidine Piperidine Ring cluster_cyclohexane Cyclohexane Ring H2ax H2ax H4ax H4ax H2ax->H4ax diaxial H7ax H7ax H2ax->H7ax inter-ring H11ax H11ax H4ax->H11ax inter-ring H1ax H1ax H5ax H5ax H1ax->H5ax diaxial H7ax->H11ax diaxial H8ax H8ax H10ax H10ax H8ax->H10ax diaxial

Caption: Key expected NOE correlations for the conformational analysis of 3-Azaspiro[5.5]undecane.

Conclusion: A Powerful Toolkit for Structural Characterization

This application note has outlined a systematic approach to the complete NMR spectroscopic characterization of 3-Azaspiro[5.5]undecane. By combining 1D and 2D NMR techniques, researchers can unambiguously determine the chemical structure of this important spirocyclic scaffold. Furthermore, advanced techniques like NOESY provide invaluable insights into the conformational preferences of the molecule in solution. The protocols and interpretation guidelines presented here serve as a robust starting point for scientists and drug development professionals working with 3-Azaspiro[5.5]undecane and its derivatives, enabling a deeper understanding of their structure-activity relationships.

References

Sources

Application Notes and Protocols for High-Throughput Screening of Spirocyclic Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic compounds, with their inherent three-dimensional (3D) architecture, have emerged as a privileged scaffold class, offering a distinct advantage over traditional, often planar, heterocyclic compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful high-throughput screening (HTS) of spirocyclic compound libraries. We will delve into the strategic advantages of these unique molecules, library considerations, robust assay development, and the nuances of hit validation and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of spirocyclic scaffolds in their screening campaigns.

The Spirocyclic Advantage in Drug Discovery

Spirocyclic compounds are characterized by two rings sharing a single atom, which imparts a rigid, well-defined 3D geometry.[3][4] This structural feature is a significant departure from the "flatland" of many traditional aromatic drug scaffolds and provides several key advantages:

  • Enhanced Target Engagement: The 3D nature of spirocycles allows for more precise and multi-vectorial interactions with the complex topographies of biological targets like enzymes and receptors.[3][5] This can lead to improved potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[6] This often leads to improved aqueous solubility, metabolic stability, and a more favorable lipophilicity profile compared to their flatter aromatic counterparts.[6][7]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, increasing the probability of identifying novel hits with unique mechanisms of action and intellectual property potential.[8][9]

  • Conformational Rigidity: The inherent rigidity of spirocyclic systems reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.[5][10]

The following diagram illustrates the fundamental structural difference between a traditional flat aromatic compound and a spirocyclic compound, highlighting the latter's 3D nature.

cluster_0 Traditional 'Flat' Aromatic Scaffold cluster_1 Spirocyclic Scaffold Aromatic Planar Structure (e.g., Benzene Ring) Spiro 3D Structure (e.g., Spiro[3.3]heptane)

Caption: Comparison of a 2D aromatic scaffold and a 3D spirocyclic scaffold.

Spirocyclic Compound Library: Management and Considerations

The quality and diversity of the screening library are paramount to the success of any HTS campaign.[9][11]

Library Design and Acquisition

Spirocyclic compound libraries can be sourced commercially or synthesized in-house. When designing or selecting a library, consider the following:

  • Structural Diversity: The library should encompass a wide range of spirocyclic cores and diverse peripheral functional groups to maximize the exploration of chemical space.

  • Physicochemical Properties: Compounds should adhere to "lead-like" or "drug-like" parameters to increase the likelihood of downstream success.[12]

  • Purity and Integrity: Each compound in the library must be of high purity to avoid false positives and ensure the reliability of screening data.

Compound Handling Protocol

Due to their often-improved solubility, spirocyclic compounds can be more amenable to standard HTS compound handling procedures. However, rigorous protocols are still necessary.

Protocol 1: Solubilization and Plating of a Spirocyclic Compound Library

  • Compound Reception and Registration:

    • Log each compound into a database, noting its structure, purity, and quantity.

    • Store compounds in a controlled environment (e.g., -20°C, low humidity) to ensure stability.

  • Solubilization:

    • Prepare a stock solution of each compound, typically at 10 mM in 100% dimethyl sulfoxide (DMSO).

    • Use automated liquid handlers for accurate and precise dispensing.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Creation of Assay-Ready Plates:

    • From the stock solution plates, create intermediate concentration plates (e.g., 1 mM in DMSO).

    • For the final assay plates (e.g., 384- or 1536-well), perform a final dilution into the appropriate assay buffer. The final DMSO concentration in the assay should typically be kept below 1% to minimize effects on the biological system.

    • Include appropriate controls on each plate:

      • Positive Control: A known activator or inhibitor of the target.

      • Negative Control: Vehicle (e.g., DMSO) only.

The following table summarizes a comparison of general physicochemical properties between traditional aromatic and spirocyclic compound libraries.

PropertyTraditional Aromatic LibrariesSpirocyclic LibrariesRationale for HTS Impact
Fsp³ LowHighHigher Fsp³ is linked to increased clinical success and can lead to better solubility and metabolic stability.[6]
Molecular Shape PlanarThree-Dimensional3D shape can result in more specific and potent interactions with biological targets.[3]
Aqueous Solubility Often lowerGenerally higherImproved solubility reduces the risk of compound precipitation in aqueous assay buffers, a common source of false positives.[6][7]
Lipophilicity (LogP) Can be highOften more moderateBalanced lipophilicity can improve pharmacokinetic properties and reduce non-specific binding.[7]

Assay Development for Spirocyclic HTS

A robust and reliable assay is the foundation of a successful HTS campaign.[13] The choice of assay technology will depend on the biological target.

Common HTS Assay Formats
Assay TechnologyPrinciplePros for Spirocyclic ScreeningCons for Spirocyclic Screening
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Homogeneous (no-wash) format, highly sensitive.Potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when in close proximity.Ratiometric measurement reduces artifacts, robust.Can be affected by light-scattering compounds.
AlphaScreen® A bead-based assay where singlet oxygen generated by a donor bead excites an acceptor bead upon molecular interaction.Highly sensitive, amplifies signal.Sensitive to light and oxygen quenchers.
Cell-Based Reporter Assays Measures the activity of a target pathway by quantifying the expression of a reporter gene (e.g., luciferase, GFP).Physiologically relevant, measures functional outcomes.More complex, potential for compound cytotoxicity.
Protocol 2: Generic Biochemical HTS Assay (e.g., Kinase Assay using TR-FRET)

This protocol is a template and should be optimized for the specific target.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase and a biotinylated substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

    • Prepare a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC).

  • Assay Procedure (in 384-well plates):

    • Dispense 5 µL of the kinase/substrate solution to all wells.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the spirocyclic compounds from the assay-ready plates to the assay plates.

    • Dispense 5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Dispense 10 µL of the detection mix to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data using the positive and negative controls.

    • Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).[14]

HTS Campaign Workflow and Data Analysis

A typical HTS campaign follows a structured workflow from primary screening to hit confirmation.

Start Spirocyclic Library (e.g., 100,000 compounds) Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection ~1% Hit Rate Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response Hit_Validation Hit Validation (Orthogonal & Counter-Screens) Dose_Response->Hit_Validation Remove False Positives SAR_Expansion SAR Expansion (Analog Synthesis & Testing) Hit_Validation->SAR_Expansion Lead_Candidate Lead Candidate SAR_Expansion->Lead_Candidate

Caption: A typical workflow for an HTS campaign with a spirocyclic library.

Hit Validation: A Critical Step

Hit validation is crucial to eliminate false positives and prioritize genuine hits for further development.[15]

Protocol 3: Hit Confirmation and Validation

  • Re-testing of Primary Hits:

    • Re-test the initial hits from a fresh sample of the compound to confirm activity.

  • Dose-Response Curves:

    • Test the confirmed hits in a multi-point titration (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays:

    • Validate the hits in a secondary, mechanistically different assay. For example, if the primary screen was a biochemical assay, the orthogonal assay could be a cell-based assay measuring a downstream effect. This helps to rule out assay-specific artifacts.

  • Counter-Screens:

    • Perform counter-screens to assess the selectivity of the hits. This may involve testing against related targets or using a version of the primary assay that lacks a key component (e.g., the target enzyme) to identify compounds that interfere with the assay technology itself.

  • Initial Structure-Activity Relationship (SAR) Analysis:

    • If multiple hits from a similar structural class are identified, begin to build an initial SAR to guide future optimization.

The following diagram outlines the decision-making process during hit validation.

Primary_Hit Primary Hit Identified Confirms_Activity Activity Confirmed in Re-test? Primary_Hit->Confirms_Activity Dose_Dependent Dose-Dependent Activity? Confirms_Activity->Dose_Dependent Yes Discard_FP1 Discard: False Positive Confirms_Activity->Discard_FP1 No Active_Orthogonal Active in Orthogonal Assay? Dose_Dependent->Active_Orthogonal Yes Discard_FP2 Discard: False Positive Dose_Dependent->Discard_FP2 No Selective Selective in Counter-Screens? Active_Orthogonal->Selective Yes Discard_FP3 Discard: Assay Artifact Active_Orthogonal->Discard_FP3 No Validated_Hit Validated Hit for Lead Optimization Selective->Validated_Hit Yes Discard_FP4 Discard: Non-selective Selective->Discard_FP4 No

Caption: Decision-making flowchart for the validation of hits from a spirocyclic HTS.

Conclusion

High-throughput screening of spirocyclic compound libraries represents a powerful strategy for the discovery of novel, potent, and selective modulators of biological targets. The unique 3D nature of these scaffolds offers significant advantages in terms of target engagement and physicochemical properties.[3][6][7] By employing robust assay methodologies, rigorous hit validation protocols, and a thorough understanding of the properties of spirocyclic compounds, researchers can unlock the full potential of this exciting class of molecules to accelerate the drug discovery process.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]
  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Martinez, R. O., ... & Giordanetto, F. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]
  • Drug Hunter. (2025-09-29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
  • Varela, J. A., & Oliveira, M. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
  • Hiesinger, K., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 527-542. [Link]
  • Stotani, S., et al. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • SpiroChem.
  • Varela, J. A., & Oliveira, M. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
  • SpiroChem.
  • Viromii. (2020).
  • Salunkhe, S. S., et al. (2014). Review on: High-throughput screening is an approach to drug discovery.
  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
  • A brief review of high throughput screening in drug discovery process. (2022). GSC Biological and Pharmaceutical Sciences, 18(02), 114–119. [Link]
  • Icahn School of Medicine at Mount Sinai. Assay Development and Screening. [Link]
  • Shultz, M. D. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters, 12(3), 349-354. [Link]
  • Grossmann, N., & Schoen, A. (2024). Automation-enabled assay development for high throughput screening. YouTube. [Link]
  • Ahmed, Z., et al. (2020). Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR.
  • Curia. (2021). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]
  • Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 12(15), 1361-1364. [Link]
  • Janzen, W. P. (Ed.). (2010). High Throughput Screening: Methods and Protocols. Humana Press.
  • Hiesinger, K., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
  • BenchSci. (2025). High-Throughput Screening (HTS)
  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
  • Wunberg, T., et al. (2006). Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. Drug Discovery Today, 11(3-4), 175-180. [Link]
  • Afonso, C. A. M., & Candeias, N. R. (2019). Spiro Compounds: A Brief History.
  • Rudik, D. I., et al. (2025). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Beilstein Journal of Organic Chemistry. [Link]
  • Neamati, N., & Barchi, J. J. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(7), 1645. [Link]
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • The Journal of Organic Chemistry Ahead of Print.
  • Sykes, M. L., & Avery, V. M. (2013). Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. Combinatorial Chemistry & High Throughput Screening, 16(7), 529-540. [Link]
  • Janzen, W. P. (Ed.). (2010). High Throughput Screening: Methods and Protocols, Second Edition.
  • Taros Chemicals. Parallel Chemistry & Compound Libraries for drug discovery. [Link]

Sources

The Spirocyclic Scaffold in Modern Drug Discovery: Application Notes and Protocols for 3-Azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent conformational rigidity. This rigidity allows for a precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive overview of the synthesis and application of a particularly valuable building block: 3-azaspiro[5.5]undecane.

Introduction to 3-Azaspiro[5.5]undecane: A Privileged Scaffold

3-Azaspiro[5.5]undecane, a spirocyclic diamine, is a versatile building block that has found utility in the synthesis of a diverse range of biologically active molecules. Its rigid framework, combining a cyclohexane and a piperidine ring, makes it an attractive scaffold for the development of therapeutics targeting the central nervous system (CNS) and other biological systems. The presence of a secondary amine provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents to modulate the pharmacological properties of the final compounds.

One of the notable applications of this scaffold is in the development of inhibitors of the influenza A virus M2 proton channel, where the spirocyclic core has been shown to be a key pharmacophore. Furthermore, its structural similarity to other biologically active spirocyclic amines suggests its potential in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine and neurokinin receptors.

Synthesis of the 3-Azaspiro[5.5]undecane Building Block

The most common and efficient route to 3-azaspiro[5.5]undecane starts from the commercially available 1,1-cyclohexanediacetic acid. The synthesis involves two key steps: the formation of the spirocyclic glutarimide followed by its reduction.

Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione (3,3-Pentamethylene glutarimide)

The initial step involves the cyclization of 1,1-cyclohexanediacetic acid with a nitrogen source, typically ammonia or a surrogate, to form the corresponding imide.

dot

cluster_synthesis Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione start 1,1-Cyclohexanediacetic acid reagents Ammonia or Formamide Heat start->reagents product 3-Azaspiro[5.5]undecane-2,4-dione reagents->product

Caption: Synthesis of the glutarimide precursor.

Protocol 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione [1]

  • Materials:

    • 1,1-Cyclohexanediacetic acid

    • Formamide

    • Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol).

    • Heat the suspension with stirring to 150-160 °C. The mixture will become a clear, colorless solution.

    • Continue heating at this temperature for 4 hours.

    • Carefully pour the hot reaction mixture into water (40 mL).

    • Collect the resulting colorless precipitate by vacuum filtration, wash with water (10 mL), and dry under vacuum to yield 3-azaspiro[5.5]undecane-2,4-dione.

Reactant Product Yield Reference
1,1-Cyclohexanediacetic acid3-Azaspiro[5.5]undecane-2,4-dione~97%[1]
Reduction to 3-Azaspiro[5.5]undecane

The reduction of the glutarimide to the corresponding secondary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 2: Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

  • Materials:

    • 3-Azaspiro[5.5]undecane-2,4-dione

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) in diethyl ether

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-azaspiro[5.5]undecane-2,4-dione in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-azaspiro[5.5]undecane hydrochloride.

Functionalization of the 3-Azaspiro[5.5]undecane Scaffold

The secondary amine of 3-azaspiro[5.5]undecane is a versatile functional group that can be readily modified through various synthetic transformations, including N-alkylation, N-acylation, and N-arylation.

dot

cluster_functionalization Functionalization of 3-Azaspiro[5.5]undecane start 3-Azaspiro[5.5]undecane alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation arylation N-Arylation (Buchwald-Hartwig) start->arylation reductive_amination Reductive Amination start->reductive_amination product_alkyl N-Alkyl Derivatives alkylation->product_alkyl product_acyl N-Acyl Derivatives acylation->product_acyl product_aryl N-Aryl Derivatives arylation->product_aryl product_reductive N-Alkyl Derivatives reductive_amination->product_reductive

Caption: Key functionalization reactions.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be crucial for modulating the basicity and lipophilicity of the molecule.

Protocol 3: General Procedure for N-Alkylation

  • Materials:

    • 3-Azaspiro[5.5]undecane hydrochloride

    • Alkyl halide (e.g., benzyl bromide)

    • Base (e.g., potassium carbonate, triethylamine)

    • Solvent (e.g., acetonitrile, dimethylformamide)

  • Procedure:

    • To a solution of 3-azaspiro[5.5]undecane hydrochloride in the chosen solvent, add the base and stir for a few minutes to liberate the free amine.

    • Add the alkyl halide to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly impact the molecule's biological activity and metabolic stability.

Protocol 4: General Procedure for N-Acylation [2][3]

  • Materials:

    • 3-Azaspiro[5.5]undecane

    • Acyl chloride or acid anhydride

    • Base (e.g., triethylamine, pyridine)

    • Anhydrous solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve 3-azaspiro[5.5]undecane in the anhydrous solvent and cool to 0 °C.

    • Add the base, followed by the dropwise addition of the acyl chloride or acid anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the N-acyl derivative.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.[4][5][6] This transformation is particularly useful for accessing compounds with diverse electronic and steric properties.

Protocol 5: General Procedure for Buchwald-Hartwig N-Arylation [4][5][6]

  • Materials:

    • 3-Azaspiro[5.5]undecane

    • Aryl halide (e.g., aryl bromide or chloride)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, Xantphos)

    • Base (e.g., sodium tert-butoxide, cesium carbonate)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.

    • Add the aryl halide and 3-azaspiro[5.5]undecane.

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by GC-MS or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion.[7][8][9][10] This method is particularly useful for introducing functionalized alkyl groups.

Protocol 6: Reductive Amination with Formaldehyde [7][11]

  • Materials:

    • 3-Azaspiro[5.5]undecane

    • Formaldehyde (aqueous solution, e.g., 37%)

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • Solvent (e.g., dichloromethane, methanol)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 3-azaspiro[5.5]undecane in the chosen solvent, add formaldehyde and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

    • Add the reducing agent portion-wise, controlling any effervescence.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Applications in Drug Discovery

The 3-azaspiro[5.5]undecane scaffold has been successfully employed in the discovery of novel therapeutic agents, demonstrating its value as a privileged structure in medicinal chemistry.

Case Study: Inhibitors of Influenza A M2 Proton Channel

A notable application of 3-azaspiro[5.5]undecane is in the development of potent inhibitors of the influenza A virus M2 proton channel. The parent compound, 3-azaspiro[5.5]undecane hydrochloride, has shown significantly higher potency than the approved drug amantadine.

Compound IC₅₀ (µM) vs. WT M2 Reference
Amantadine16[12]
3-Azaspiro[5.5]undecane HCl0.9[12]

The synthesis of these inhibitors often involves the straightforward functionalization of the 3-azaspiro[5.5]undecane core.

Case Study: GABA-A Receptor Antagonists

Derivatives of the related 3,9-diazaspiro[5.5]undecane have been investigated as potent and selective antagonists of the GABA-A receptor.[13] The synthesis of these compounds involves the N-acylation of the spirocyclic diamine with various carboxylic acids. This highlights the potential of the broader azaspiro[5.5]undecane scaffold in developing modulators of ion channels and receptors in the CNS.

Future Directions: PROTACs and Beyond

The 3-azaspiro[5.5]undecane moiety has also been incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs), demonstrating its utility in this cutting-edge area of drug discovery.[4] Its rigid nature can help to control the distance and orientation between the target-binding and E3 ligase-binding moieties of the PROTAC.

Conclusion

3-Azaspiro[5.5]undecane is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the ease of functionalization of its secondary amine make it an attractive scaffold for the rapid generation of diverse compound libraries. The successful application of this scaffold in the development of potent bioactive molecules underscores its importance as a privileged structure in modern drug discovery. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the unique properties of this spirocyclic building block in their own synthetic endeavors.

References

  • J. Org. Chem. 2005, 70 (23), 9622-5. [Link]
  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [Link]
  • UB. Inhibitors of the M2 channel of influenza A virus. [Link]
  • ResearchGate. Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. [Link]
  • ResearchGate. Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. [Link]
  • Organic & Biomolecular Chemistry. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]
  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
  • ResearchGate.
  • White Rose Research Online. Strategies for the Synthesis of Spiropiperidines. [Link]
  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
  • PubMed. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. [Link]
  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]
  • ResearchGate.
  • PubMed. A potent nonpeptide antagonist of the substance P (NK1) receptor. [Link]
  • Google Patents. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • PubChem. 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. [Link]
  • PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
  • ResearchGate. Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.
  • PubMed. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. [Link]
  • ResearchGate.
  • ResearchGate. Reductive amination of amines with formaldehyde ? [Link]
  • Master Organic Chemistry.
  • YouTube.
  • YouTube. Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. [Link]
  • ResearchGate. Effect of Base and Acyl Chloride on Regioselectivity of Acylation of 8,8Pentamethylene2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1Oxide. [Link]
  • PubChem. 3-(3-Azaspiro[5.5]undecan-3-yl)propanenitrile. [Link]
  • Electronic Journal of Biotechnology.
  • Organic Chemistry Portal.
  • ARKIVOC. The synthesis of mono- and diacetyl-9H-fluorenes.
  • YouTube. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

Sources

Application Note: A Guide to Liposome Flux Assays for Measuring Proton Transport Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Controlled System

In the intricate world of cellular biology, the precise control of proton gradients across membranes is fundamental to life. This electrochemical potential, known as the proton motive force, drives a multitude of essential processes, from ATP synthesis to secondary active transport. Consequently, membrane proteins that transport protons, such as ion channels and transporters, have emerged as critical targets for drug discovery in areas ranging from infectious diseases to oncology.[1] However, studying the function of these proteins in their native cellular environment is often confounded by the complexity of cellular machinery. The liposome flux assay offers an elegant solution by providing a simplified, reconstituted system to investigate the activity of these transport proteins in isolation.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a liposome flux assay to measure the inhibition of proton transport. We will delve into the core principles of the assay, provide detailed, field-proven protocols for its execution, and offer insights into data analysis and interpretation. Our focus is on empowering you to establish a robust and self-validating system for characterizing proton transport inhibitors.

Assay Principle: Visualizing Proton Movement

The liposome flux assay for proton transport relies on the encapsulation of a pH-sensitive fluorescent probe within artificial lipid vesicles, or liposomes, into which the proton transporter of interest has been reconstituted.[4][5] An outwardly directed proton gradient is established, creating a driving force for protons to move into the liposomes through the reconstituted transporters. The influx of protons causes a change in the intra-liposomal pH, which is detected as a change in the fluorescence of the encapsulated probe. The rate of this fluorescence change is directly proportional to the activity of the proton transporter. Potential inhibitors are then introduced to this system, and their effect on the rate of proton flux is quantified.

Two of the most commonly used pH-sensitive fluorescent probes for this assay are 9-amino-6-chloro-2-methoxyacridine (ACMA) and pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid).

  • ACMA: This membrane-permeable dye exhibits bright fluorescence at neutral pH.[6] Upon protonation inside the liposome, its fluorescence is quenched, and it becomes membrane-impermeable.[6][7] The rate of fluorescence quenching is therefore a direct measure of proton influx.[8][9]

  • Pyranine: This highly water-soluble and pH-sensitive fluorophore is entrapped in the aqueous core of the liposome during their formation.[10][11] Pyranine's fluorescence excitation spectrum is pH-dependent, allowing for ratiometric measurements that can provide a more precise determination of the internal pH.[10][12]

The choice between these probes often depends on the specific characteristics of the transporter being studied and the desired assay format.

Below is a diagram illustrating the fundamental workflow of a liposome flux assay for measuring proton transport inhibition.

LiposomeFluxAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis LiposomePrep Liposome Preparation ProteinReconstitution Protein Reconstitution LiposomePrep->ProteinReconstitution Incorporate Transporter ProbeEncapsulation pH Probe Encapsulation ProteinReconstitution->ProbeEncapsulation Trap Probe GradientFormation Proton Gradient Formation ProbeEncapsulation->GradientFormation Establish ΔpH AssayStart Initiate Proton Flux GradientFormation->AssayStart InhibitorAddition Add Test Compound AssayStart->InhibitorAddition FluorescenceMonitoring Monitor Fluorescence (Kinetic Read) InhibitorAddition->FluorescenceMonitoring RateCalculation Calculate Rate of Flux FluorescenceMonitoring->RateCalculation IC50_Determination Determine IC50 RateCalculation->IC50_Determination caption Figure 1: Experimental workflow of the liposome flux assay.

Caption: Figure 1: Experimental workflow of the liposome flux assay.

Detailed Protocols

The success of a liposome flux assay hinges on the quality of the reconstituted proteoliposomes. The following protocols provide a robust framework for preparing proteoliposomes and conducting the inhibition assay.

Part 1: Preparation of Proteoliposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a reconstituted proton transporter and an encapsulated pH-sensitive probe.[13][14]

Materials:

  • Phospholipids (e.g., a mixture of POPE and POPG)

  • Purified proton transporter of interest, solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)

  • pH-sensitive fluorescent probe (e.g., pyranine or ACMA)

  • Internal buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

  • External buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent removal system (e.g., Bio-Beads SM-2)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired phospholipids in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the internal buffer containing the pH-sensitive probe (e.g., 1 mM pyranine).

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath. This promotes the encapsulation of the probe and the formation of larger vesicles.[13][15]

  • Extrusion for Unilamellar Vesicles:

    • To obtain unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[14] This process should be repeated 10-15 times to ensure a homogenous population of LUVs.

  • Protein Reconstitution:

    • Solubilize the prepared LUVs by adding a detergent (e.g., DDM) to a final concentration just above its critical micelle concentration (CMC).

    • Add the purified, detergent-solubilized proton transporter to the destabilized liposomes at a desired protein-to-lipid ratio.

    • Incubate the mixture on ice for 30-60 minutes to allow for the incorporation of the protein into the lipid bilayer.[16]

  • Detergent Removal and Proteoliposome Formation:

    • Remove the detergent to allow the formation of sealed proteoliposomes. A common method is the addition of adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[13][15]

    • Incubate the mixture with the beads under gentle agitation at 4°C for several hours or overnight.

    • Carefully collect the supernatant containing the proteoliposomes.

  • Removal of External Probe and Gradient Formation:

    • To remove the unencapsulated fluorescent probe and establish the proton gradient, pass the proteoliposome suspension through a gel filtration column (e.g., Sephadex G-50) equilibrated with the external buffer.[17] This step exchanges the external buffer, creating a chemical gradient across the liposome membrane.

Part 2: Proton Transport Inhibition Assay

This protocol outlines the procedure for measuring proton flux and its inhibition using a fluorescence plate reader.

Materials:

  • Prepared proteoliposomes

  • External buffer

  • Protonophore (e.g., Carbonyl cyanide m-chlorophenyl hydrazone, CCCP) or Valinomycin (if a K+ gradient is used to generate a membrane potential)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Assay Setup:

    • In a 96-well black microplate, add the external buffer to each well.

    • Add the test compounds at various concentrations to the designated wells. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known inhibitor).

  • Initiation of Proton Flux:

    • To initiate the assay, add a small volume of the prepared proteoliposomes to each well.

    • If using a K+ gradient to drive proton transport, a potassium ionophore like valinomycin can be added to the external buffer to create a membrane potential, which can enhance the activity of some proton transporters.[5]

  • Fluorescence Monitoring:

    • Immediately place the microplate in the fluorescence plate reader and begin kinetic measurements.

    • For an ACMA-based assay, set the excitation and emission wavelengths to approximately 410 nm and 490 nm, respectively.[8][18] Monitor the decrease in fluorescence over time.

    • For a pyranine-based assay, use dual excitation wavelengths (e.g., 405 nm and 450 nm) and a single emission wavelength (e.g., 510 nm) to monitor the ratiometric change in fluorescence.[19]

  • Assay Termination and Normalization:

    • After a set period of time, or when the fluorescence signal has stabilized, add a protonophore such as CCCP to all wells.[8] This will dissipate the proton gradient, and the resulting fluorescence signal can be used for normalization.

Data Analysis and Interpretation

The primary data obtained from the liposome flux assay is a series of fluorescence intensity readings over time. The initial rate of fluorescence change is proportional to the initial rate of proton transport.

  • Calculating the Initial Rate of Proton Flux:

    • For each concentration of the test compound, plot the fluorescence intensity against time.

    • Determine the initial rate of the reaction by calculating the slope of the linear portion of the curve.

  • Determining the IC50 Value:

    • Normalize the initial rates of proton flux to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC50).[20]

The following table provides an example of how to structure the data for an IC50 determination.

Compound Concentration (µM)Initial Rate of Proton Flux (RFU/s)% Inhibition
0 (Vehicle Control)1500
0.113510
0.311026.7
17848
34570
102086.7
301093.3

Self-Validation and Trustworthiness

A key aspect of a robust assay is its ability to self-validate. The liposome flux assay has several built-in controls to ensure the trustworthiness of the data:

  • Control Liposomes: Prepare liposomes without the reconstituted transporter to assess the basal proton leak across the lipid bilayer.

  • Protonophore Control: The addition of a protonophore like CCCP at the end of the experiment serves as a positive control for the dissipation of the proton gradient and confirms the integrity of the liposomes.[21]

  • Known Inhibitor: Including a known inhibitor of the target transporter validates the assay's ability to detect inhibition.

Conclusion

The liposome flux assay is a powerful and versatile tool for the functional characterization of proton transporters and the screening of potential inhibitors.[22][23] By providing a controlled in vitro environment, this assay allows for the detailed investigation of transporter kinetics and inhibition mechanisms, free from the complexities of the cellular milieu. The protocols and insights provided in this application note are intended to equip researchers with the knowledge and confidence to successfully implement this valuable technique in their drug discovery and development endeavors.

References

  • Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regul
  • Membrane reconstitution of ABC transporters and assays of translocator function. The University of Groningen research portal.
  • Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles. PubMed.
  • Membrane reconstitution of ABC transporters and assays of transloc
  • Reconstitution of Membrane Proteins in Liposomes. PubMed.
  • Ion Channel Flux Assays and Protocols. Sigma-Aldrich.
  • Chapter Seventeen. Liposome Reconstitution and Transport Assay for Recombinant Transporters.
  • Endocytosis and intracellular fate of liposomes using pyranine as a probe. PubMed - NIH.
  • Liposomes as Carriers of Membrane‐Associated Proteins and Peptides for Mass Spectrometric Analysis. NIH.
  • Dissipation of the pH gradient on membranes of pyranine-loaded...
  • University of Groningen Structural and functional characterization of the antimicrobial peptide transporter SbmA Ettema, Thijs.
  • A radioactive uptake assay to measure ion transport across ion channel-containing liposomes. PubMed.
  • Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-st
  • The liposomal proton flux assay. (A) Schematic representation of the M2...
  • Lipid-conjugated fluorescent pH sensors for monitoring pH changes in reconstituted membrane systems. RSC Publishing.
  • Proton-Driven Competition Uptake Assays (A) IC 50 competition curves...
  • Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. MDPI.
  • Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidific
  • Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. PNAS.
  • Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum. PubMed.
  • Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. PMC - PubMed Central.
  • Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI.
  • Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers.

Sources

In vitro evaluation of 3-Azaspiro[5.5]undecane antiviral efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Evaluation of 3-Azaspiro[5.5]undecane Antiviral Efficacy against Influenza A Virus

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of drug-resistant viral strains necessitates the continued discovery and development of novel antiviral agents. The influenza A virus M2 protein is a proton-selective ion channel essential for the viral life cycle, specifically in the uncoating of the virus within the host cell.[1][2] By blocking this channel, the viral RNA cannot be released into the cytoplasm, effectively halting replication.[1] 3-Azaspiro[5.5]undecane has been identified as an inhibitor of the wild-type influenza A virus M2 protein, making it a compound of interest for antiviral research.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antiviral efficacy of 3-Azaspiro[5.5]undecane against influenza A virus. It outlines protocols for determining the compound's cytotoxicity and its specific antiviral activity using standard cell-based assays.

Principle of the Assays

The evaluation of a potential antiviral compound requires a two-pronged approach. First, the cytotoxicity of the compound on the host cells must be determined to ensure that any observed antiviral effect is not simply due to cell death. This is achieved through a cytotoxicity assay, which measures the concentration of the compound that is toxic to the cells.[5] Concurrently, an antiviral efficacy assay is performed to measure the compound's ability to inhibit viral replication.[6] The ratio of these two values provides the Selectivity Index (SI), a critical indicator of the compound's therapeutic potential.[5][7]

This guide focuses on two key assays:

  • MTT Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50) of 3-Azaspiro[5.5]undecane on Madin-Darby Canine Kidney (MDCK) cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8]

  • Plaque Reduction Assay: To determine the 50% effective concentration (EC50) of 3-Azaspiro[5.5]undecane against an influenza A virus strain in MDCK cells. This assay quantifies the reduction in viral plaque formation in the presence of the compound.[6]

Materials and Reagents

Cell Lines and Viruses
  • Madin-Darby Canine Kidney (MDCK) Cells: A cell line highly susceptible to influenza virus infection.[9][10]

  • Influenza A Virus Strain: A well-characterized laboratory strain of influenza A virus (e.g., A/PR/8/34 (H1N1)).

Reagents
  • 3-Azaspiro[5.5]undecane hydrochloride[3]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • TPCK-treated Trypsin

  • Avicel or Agarose for overlay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8]

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Crystal Violet staining solution

  • Formalin (10% neutral buffered)

Experimental Workflow

The overall workflow for evaluating the antiviral efficacy of 3-Azaspiro[5.5]undecane is depicted below. It involves parallel execution of the cytotoxicity and antiviral assays to determine the CC50 and EC50 values, respectively.

experimental_workflow cluster_prep Preparation cluster_analysis Data Analysis prep_cells Prepare MDCK Cell Culture cytotoxicity_assay Cytotoxicity Assay (MTT) prep_cells->cytotoxicity_assay antiviral_assay Antiviral Assay (Plaque Reduction) prep_cells->antiviral_assay prep_compound Prepare 3-Azaspiro[5.5]undecane Stock & Dilutions prep_compound->cytotoxicity_assay prep_compound->antiviral_assay prep_virus Prepare Influenza A Virus Stock prep_virus->antiviral_assay calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_ec50 Calculate EC50 antiviral_assay->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si

Caption: Overall experimental workflow.

Protocol 1: Cytotoxicity Assay (MTT)

This protocol determines the concentration of 3-Azaspiro[5.5]undecane that is toxic to MDCK cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed a 96-well plate with 1 x 10^4 MDCK cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Dilution and Treatment:

    • Prepare a stock solution of 3-Azaspiro[5.5]undecane in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in serum-free DMEM. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

    • Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells.

    • Include wells with untreated cells as a control (cell control) and wells with solvent alone (solvent control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should match that of the antiviral assay.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

This assay measures the ability of 3-Azaspiro[5.5]undecane to inhibit the cytopathic effect (CPE) of the influenza A virus.[6]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed 6-well or 12-well plates with MDCK cells to form a confluent monolayer overnight.[14]

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the influenza A virus stock in serum-free DMEM containing TPCK-treated trypsin (final concentration 1-2 µg/mL). The dilutions should be calculated to produce 50-100 plaques per well.[6]

    • Wash the MDCK cell monolayers twice with pre-warmed sterile PBS.

    • Inoculate the cells with the virus dilution.

  • Compound Treatment:

    • During the 1-hour virus adsorption period, prepare serial dilutions of 3-Azaspiro[5.5]undecane in the overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or agarose).

    • After virus adsorption, aspirate the inoculum and add the overlay medium containing the different concentrations of the compound to the respective wells.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Incubation:

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are clearly visible.[6]

  • Plaque Visualization and Counting:

    • Fix the cells by adding 10% neutral buffered formalin.

    • Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.[6]

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration relative to the virus control:

    • % Plaque Reduction = ((Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control) x 100

  • Plot the percentage of plaque reduction against the compound concentration.

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%, using non-linear regression analysis.

Visualization of Assay Protocols

assay_protocols cluster_mtt MTT Cytotoxicity Assay cluster_pra Plaque Reduction Assay mtt_seed Seed MDCK cells in 96-well plate mtt_treat Treat with 3-Azaspiro[5.5]undecane dilutions mtt_seed->mtt_treat mtt_incubate Incubate for 48-72h mtt_treat->mtt_incubate mtt_add_mtt Add MTT reagent mtt_incubate->mtt_add_mtt mtt_solubilize Solubilize formazan crystals mtt_add_mtt->mtt_solubilize mtt_read Read absorbance at 570 nm mtt_solubilize->mtt_read pra_seed Seed MDCK cells to form monolayer pra_infect Infect with Influenza A virus pra_seed->pra_infect pra_treat Add overlay with 3-Azaspiro[5.5]undecane pra_infect->pra_treat pra_incubate Incubate for 2-3 days pra_treat->pra_incubate pra_fix_stain Fix and stain with Crystal Violet pra_incubate->pra_fix_stain pra_count Count plaques pra_fix_stain->pra_count M2_inhibition cluster_virus_entry Influenza A Virus Entry cluster_uncoating Viral Uncoating virus_attaches Virus attaches to host cell endocytosis Endocytosis virus_attaches->endocytosis endosome Virus in endosome endocytosis->endosome m2_channel M2 ion channel activation (low pH) endosome->m2_channel proton_influx Proton influx m2_channel->proton_influx rnp_release vRNP release into cytoplasm proton_influx->rnp_release replication Viral Replication rnp_release->replication inhibitor 3-Azaspiro[5.5]undecane inhibitor->proton_influx Inhibition block Blocks proton influx

Caption: Mechanism of M2 ion channel inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 3-Azaspiro[5.5]undecane's antiviral activity against influenza A virus. By systematically determining the CC50 and EC50, researchers can calculate the Selectivity Index, a key metric for prioritizing compounds for further preclinical development. Understanding the compound's mechanism of action as an M2 ion channel inhibitor provides a strong rationale for its potential as an anti-influenza therapeutic.

References

  • Patsnap Synapse. (2024, June 21). What are M2 protein inhibitors and how do they work? [Link]
  • protocols.io. (2022, March 16). Influenza virus plaque assay. [Link]
  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7371–7376. [Link]
  • University of Barcelona. (2016, December 13). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. [Link]
  • Itoh, Y., et al. (2018). A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses. Scientific Reports, 8(1), 1-11. [Link]
  • protocols.io. (2025, July 29). IAV H1N1 MDCK Plaque Assay Protocol. [Link]
  • Al-Bari, M. A. A. (2017). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. Molecules, 22(12), 2093. [Link]
  • ResearchGate.
  • Genzel, Y. (2015). Evaluation of MDCK suspension cell lines for influenza A virus production: media, metabolism, and process conditions. Biotechnology and Bioengineering, 112(12), 2486-2501. [Link]
  • Journal of Clinical Microbiology. MDCK-SIAT1 Cells Show Improved Isolation Rates for Recent Human Influenza Viruses Compared to Conventional MDCK Cells. [Link]
  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]
  • Roche.
  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Cell Biolabs, Inc. Influenza A Immunoplaque Assay Kit. [Link]
  • Youil, R., et al. (2009). Comparative study of influenza virus replication in Vero and MDCK cell lines. Journal of Virological Methods, 161(2), 315-322. [Link]
  • ResearchGate. Plaque reduction assay of LH-C against influenza viruses. [Link]
  • ResearchGate. EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV. [Link]
  • Liu, H., et al. (2015). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Viruses, 7(8), 4467-4482. [Link]
  • National Center for Biotechnology Information. 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant. [Link]
  • GE Healthcare. (2020, March 31).
  • ResearchGate. Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50)
  • ResearchGate. EC50, CC50, selectivity index (SI) and m (slope)
  • PubMed. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. [Link]
  • PubMed. [Design of an Efficient Inhibitor for the Influenza A Virus M2 Ion Channel]. [Link]

Sources

Probing the Molecular Battlefield: A Guide to Solid-State NMR for Studying Drug-M2 Interactions in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The M2 Proton Channel - A Persistent Influenza Target

The influenza A virus M2 protein is a small integral membrane protein that forms a pH-gated proton channel essential for the viral life cycle.[1][2] By facilitating the acidification of the virion interior within the host cell's endosome, the M2 channel triggers the release of the viral genome, a critical step for replication.[3] This vital role has made the M2 proton channel a long-standing target for antiviral drugs, most notably the adamantane class of inhibitors, including amantadine and rimantadine.[3][4] However, the emergence of widespread drug resistance, primarily through mutations like S31N, has severely limited their clinical efficacy and underscores the urgent need for novel inhibitors and a deeper understanding of the molecular mechanisms of both inhibition and resistance.[1]

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a uniquely powerful technique for investigating the structure, dynamics, and interactions of membrane proteins like M2 in their native-like lipid bilayer environment.[5][6][7][8][9][10][11][12][13] Unlike solution NMR or X-ray crystallography, which often require the use of detergents that can alter protein conformation, ssNMR allows for the study of membrane proteins reconstituted into phospholipid bilayers, providing a more physiologically relevant picture of their function and interactions with drugs.[7][10][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ssNMR to elucidate the intricate details of drug-M2 interactions.

The Power of Solid-State NMR: Unveiling Molecular Details in a Native-Like Context

Magic-angle spinning (MAS) ssNMR is a versatile tool that provides atomic-level information on the structure and dynamics of membrane proteins.[5][6][8][11][14] By rapidly spinning the sample at the "magic angle" (54.7°), anisotropic interactions that would otherwise lead to broad, uninformative spectra in solid samples are averaged out, resulting in high-resolution spectra.[9]

Several key ssNMR techniques are particularly valuable for studying drug-M2 interactions:

  • Cross-Polarization (CP): This technique enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring polarization from abundant protons (¹H). This is crucial for studying isotopically labeled proteins.

  • Two-Dimensional (2D) Correlation Spectroscopy: Experiments like ¹³C-¹³C and ¹⁵N-¹³C correlation spectra allow for the assignment of resonances to specific atoms within the protein.[15][16] Changes in the chemical shifts of these assigned resonances upon drug binding provide direct evidence of interaction and can map the binding site.[4][17]

  • Rotational Echo Double Resonance (REDOR): This technique measures internuclear distances between different types of nuclei, such as a ¹³C on the protein and a ¹⁵N or ²H on the drug molecule.[14] REDOR is a powerful tool for precisely determining the proximity of a drug to specific amino acid residues, thereby defining the binding pocket.[13][14]

  • Oriented Sample (OS) ssNMR: This technique provides information about the orientation of the M2 protein's helical domains within the lipid bilayer.[9][10][15][18][19][20][21][22][23] Changes in this orientation upon drug binding can reveal allosteric mechanisms of inhibition.[4]

Experimental Workflow: From Sample Preparation to Data Interpretation

The successful application of ssNMR to study drug-M2 interactions hinges on a meticulously executed experimental workflow.

Caption: Simplified schematic of M2 proton channel inhibition by a pore-blocking drug.

Conclusion: A Powerful Tool for Drug Discovery

Solid-state NMR spectroscopy provides an unparalleled ability to study the interactions of drugs with the influenza A M2 proton channel in a native-like lipid bilayer environment. By combining a range of ssNMR techniques, researchers can obtain detailed information on the binding site, the conformation of the drug-protein complex, and the mechanism of inhibition. This knowledge is crucial for understanding the basis of drug resistance and for the rational design of new and more effective antiviral therapies. As ssNMR technology continues to advance, with the development of faster MAS probes and more sophisticated pulse sequences, its role in drug discovery is set to become even more prominent.

References

  • Andreas, L. B., et al. (2010). Magic Angle Spinning NMR Investigation of Influenza A M2(18-60): Support for an Allosteric Mechanism of Inhibition. Journal of the American Chemical Society, 132(32), 10958–10960. [Link]
  • Sharma, M., et al. (2012). Magic angle spinning and oriented sample solid-state NMR structural restraints combine for influenza a M2 protein functional insights. Journal of the American Chemical Society, 134(22), 9022–9025. [Link]
  • Cross, T. A., et al. (2012). Magic Angle Spinning and Oriented Sample Solid State NMR Structural Restraints Combine for Influenza A M2 Protein Functional Insights.
  • Andreas, L. B., et al. (2012). Magic-angle-spinning NMR of the drug resistant S31N M2 proton transporter from influenza A. Journal of the American Chemical Society, 134(17), 7215–7218. [Link]
  • Kunert, B., et al. (2017). Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR. Methods in Molecular Biology, 1635, 345–358. [Link]
  • Wang, S., et al. (2023). Solid-state NMR structure determination of a membrane protein in E. coli cellular inner membrane. Proceedings of the National Academy of Sciences, 120(45), e2308537120. [Link]
  • Kunert, B., et al. (2017).
  • Chekmenev, E. Y., et al. (2005). 15N and 31P solid-state NMR study of transmembrane domain alignment of M2 protein of influenza A virus in hydrated cylindrical lipid bilayers confined to anodic aluminum oxide nanopores. Journal of Magnetic Resonance, 173(2), 322–327. [Link]
  • Marassi, F. M., & Opella, S. J. (2000). Dilute spin-exchange assignment of solid-state NMR spectra of oriented proteins: Acetylcholine M2 in bilayers. Journal of Magnetic Resonance, 144(1), 150–155. [Link]
  • Gardiennet, C., & Böckmann, A. (2019). Protein sample preparation for solid-state NMR investigations. Progress in Nuclear Magnetic Resonance Spectroscopy, 110, 20–33. [Link]
  • Opella, S. J., et al. (1999). Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy. Nature Structural Biology, 6(4), 374–379. [Link]
  • Lasorsa, A., & van der Wel, P. C. (2025). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. Protein Science, e4301. [Link]
  • Schnell, J. R., & Chou, J. J. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus.
  • Wang, S., et al. (2023). Membrane Protein Structures in Native Cellular Membranes Revealed by Solid-State NMR Spectroscopy. JACS Au, 3(12), 3358–3368. [Link]
  • Caballero, A., et al. (2021). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Molecular Biosciences, 8, 707328. [Link]
  • Hong, M., & DeGrado, W. F. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein Science, 21(11), 1601–1612. [Link]
  • Hong, M., & Fritzsching, K. J. (2019). Elucidating Ligand-Bound Structures of Membrane Proteins Using Solid-State NMR Spectroscopy. Molecules, 24(6), 1099. [Link]
  • Das, N., & Hong, M. (2013). Chemical ligation of the influenza M2 protein for solid-state NMR characterization of the cytoplasmic domain. Protein Science, 22(11), 1549–1558. [Link]
  • Bechinger, B., & Sizun, C. (2003). Topological equilibria of ion channel peptides in oriented lipid bilayers revealed by 15N solid-state NMR spectroscopy. Biochemistry, 42(4), 897–904. [Link]
  • Lasorsa, A., & van der Wel, P. C. (2025). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins.
  • Wu, Y., et al. (2020). Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments. ACS Infectious Diseases, 6(6), 1351–1363. [Link]
  • Andreas, L. B., et al. (2012).
  • van der Wel, P. (2025). Publication: Protocols for membrane protein studies by solid-state NMR (including drug interactions).
  • Lin, K. F., et al. (2018). Beyond Structural Biology to Functional Biology: Solid-State NMR Experiments and Strategies for Understanding the M2 Proton Channel Conductance. Journal of Magnetic Resonance, 297, 100–109. [Link]
  • Cross, T. A., et al. (2013). Solid State NMR and Protein-Protein Interactions in Membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 744–753. [Link]
  • Klein, J. C., et al. (2025). Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR. Journal of the American Chemical Society. [Link]
  • Lasorsa, A., & van der Wel, P. C. (2025). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. University of Groningen research portal. [Link]
  • Das, N. U., et al. (2018). Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? Journal of Magnetic Resonance, 290, 57–66. [Link]
  • Park, S. H., et al. (2012). Solid-state NMR structures of integral membrane proteins. Quarterly Reviews of Biophysics, 45(3), 249–291. [Link]
  • Lasorsa, A., & van der Wel, P. C. (2025). Solid-state NMR protocols for unveiling dynamics and (drug) interactions of membrane-bound proteins. Semantic Scholar. [Link]
  • Das, N. U., et al. (2013). Multidimensional oriented solid-state NMR experiments enable the sequential assignment of uniformly 15N labeled integral membrane proteins in magnetically aligned lipid bilayers. Journal of the American Chemical Society, 135(49), 18249–18252. [Link]
  • Opella, S. J. (2013). Solid-state NMR and Membrane Proteins. Journal of Magnetic Resonance, 229, 140–147. [Link]
  • Hong, M. (2012). Membrane Protein Structure and Dynamics from NMR Spectroscopy. Annual Review of Physical Chemistry, 63, 1–24. [Link]
  • Pielak, R. M., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7379–7384. [Link]
  • Lin, L., et al. (2015). Simultaneous Cross Polarization to 13C and 15N with 1H Detection at 60 kHz MAS Solid-state NMR. Journal of Magnetic Resonance, 257, 1–6. [Link]
  • Tuer, A. J., et al. (2020). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 20(3), 1837–1849. [Link]
  • Wang, X., et al. (2024). Using Abundant 1H Polarization to Enhance the Sensitivity of Solid-State NMR Spectroscopy. Accounts of Chemical Research. [Link]
  • Taylor, R. E. (2004). Setting up 13C CP/MAS experiments. Concepts in Magnetic Resonance Part A, 22A(1), 37–49. [Link]
  • Hong, M. (2000). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 144(1), 156–161. [Link]

Sources

Application Notes and Protocols for the Purity Assessment of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro compounds, characterized by their unique three-dimensional and rigid structures, are increasingly vital in medicinal chemistry and materials science. This structural complexity, however, presents significant analytical challenges, particularly in accurately assessing purity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust analytical methods for determining the purity of spiro compounds. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines.

The Unique Challenge of Spiro Compounds

The defining feature of spiro compounds is the spirocenter, a single atom that is part of two different rings. This arrangement imparts significant conformational rigidity, which can lead to unique challenges in analysis:

  • Stereoisomerism: Many spiro compounds are chiral, existing as enantiomers or diastereomers. These stereoisomers can exhibit different pharmacological activities and toxicities, making their separation and quantification critical.[1]

  • Complex NMR Spectra: The rigid framework often leads to complex proton and carbon NMR spectra with overlapping signals, making unambiguous assignment difficult without advanced techniques.[2]

  • Unique Fragmentation in Mass Spectrometry: The interconnected ring systems can lead to complex fragmentation patterns in mass spectrometry, requiring careful interpretation for structural confirmation and impurity identification.[3]

  • Chromatographic Behavior: The three-dimensional shape can influence interactions with stationary phases in chromatography, sometimes leading to poor peak shapes or difficult separations from closely related impurities.[4][5]

  • Polymorphism: The rigid nature of spiro compounds can give rise to different crystalline forms (polymorphs), which can have different physical properties like solubility and melting point, impacting purity assessment by thermal methods.[6][7]

A Multi-faceted Approach to Purity Assessment

A single analytical technique is often insufficient to fully characterize the purity of a spiro compound. A cross-validation approach, employing a combination of chromatographic and spectroscopic methods, provides the most comprehensive and reliable assessment.[8]

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of purity assessment, allowing for the separation of the main compound from impurities and stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination.[9] For spiro compounds, both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the polarity of the analyte.

Causality of Experimental Choices:

  • Column Selection: The choice of stationary phase is critical. For achiral separations, C18 columns are a common starting point for reversed-phase methods. For chiral separations of spiro compounds, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® and Chiralcel® are often successful due to their ability to form transient diastereomeric complexes through hydrogen bonding and π-π interactions.[8][10]

  • Mobile Phase: The mobile phase composition is optimized to achieve good resolution between the main peak and any impurities. For normal-phase chiral separations, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are common.[1] For reversed-phase separations, mixtures of water and acetonitrile or methanol are typically used. The addition of modifiers can improve peak shape.

  • Detector: A UV detector is commonly used if the spiro compound has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

Protocol: Chiral HPLC Purity of a Spiro Compound

This protocol provides a general framework for the chiral HPLC analysis of a spiro compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the spiro compound.

    • Dissolve in a suitable diluent (often the mobile phase) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with UV detector
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) (adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 220 nm (or wavelength of maximum absorbance)
Injection Vol. 10 µL
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak(s) to determine the purity.

    • For chiral analysis, calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Method Validation (as per ICH Q2(R1) Guidelines): [1][11][12][13]

A summary of key validation parameters for an HPLC purity method is provided below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the analyte from potential impurities and degradants.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for the separation of chiral compounds, often providing faster and more efficient separations than HPLC.[14][15][16] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component, making it a "greener" alternative.

Causality of Experimental Choices:

  • Orthogonal Selectivity: SFC often provides different selectivity compared to RPLC, which can be advantageous for separating complex mixtures of spiro compound isomers and impurities.[17]

  • Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are widely used for chiral SFC.[] Achiral stationary phases like 2-ethylpyridine and cyano are also effective for achiral separations.[16]

  • Co-solvent: A polar organic solvent (modifier), such as methanol or ethanol, is added to the CO₂ to increase the mobile phase strength and modulate selectivity.

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and can be fine-tuned to optimize separations.

Protocol: Chiral SFC-MS Purity of a Spiro Compound

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the spiro compound in a suitable solvent (e.g., methanol, ethanol).

  • Instrumentation and Conditions:

ParameterCondition
Instrument SFC system coupled with a Mass Spectrometer (MS)
Column Chiralpak IC (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase CO₂ / Methanol with 25mM isobutylamine (gradient or isocratic)
Flow Rate 2.5 mL/min
Backpressure 150 bar
Column Temp. 40°C
MS Detection Positive ion mode, monitoring the [M+H]⁺ ion
  • Data Analysis:

    • Extract the ion chromatograms for the parent compound and any potential impurities.

    • Calculate the purity based on the peak areas.

    • Determine the enantiomeric excess for chiral compounds.

Gas Chromatography (GC)

For volatile and thermally stable spiro compounds, GC, particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent technique for purity assessment and impurity profiling.[7][19]

Causality of Experimental Choices:

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point for many spiro compounds. For chiral separations, a chiral stationary phase is required.

  • Temperature Program: A temperature gradient is typically used to ensure the elution of compounds with a range of volatilities.

  • Detector: A Flame Ionization Detector (FID) provides quantitative information based on carbon content, while a Mass Spectrometer (MS) provides structural information for impurity identification.

Protocol: GC-MS Impurity Profiling of a Spiro Compound

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the spiro compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation and Conditions:

ParameterCondition
Instrument GC-MS system
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temp. 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
  • Data Analysis:

    • Identify the main peak and any impurity peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each impurity to propose a structure.

    • Calculate the purity based on the peak area percentages.

Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopic techniques are essential for confirming the structure of the spiro compound and for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of spiro compounds and can also be used for quantitative purity determination (qNMR).[2][17][20][21]

Causality of Experimental Choices:

  • ¹H and ¹³C NMR: These are fundamental for confirming the carbon skeleton and proton environments of the spiro compound.[15][22]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the complex signals often observed in the spectra of rigid spirocycles.[23]

  • NOESY/ROESY: These experiments provide information about the through-space proximity of protons, which is invaluable for determining the relative stereochemistry of the spiro compound.[22]

  • qNMR: By using a certified internal standard, qNMR allows for the direct and highly accurate determination of the absolute purity of the spiro compound without the need for a reference standard of the analyte itself.[17][20][21][24]

Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the spiro compound and 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer an aliquot to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the spiro compound and to gain structural information from its fragmentation pattern.[3][25][26][27][28] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is suitable for polar spiro compounds, while electron ionization (EI) is used for more volatile compounds in GC-MS.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments can be used to study the fragmentation pathways of the spiro compound, which can help in distinguishing between isomers and identifying impurities.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the spiro compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Conditions:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Acquire the spectrum in positive or negative ion mode, depending on the analyte.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental composition that matches the observed accurate mass.

Thermal Analysis Methods

Thermal analysis techniques provide information about the physical properties of the spiro compound, which can be related to its purity.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and enthalpy of fusion, and to assess purity based on the principle of melting point depression.[6][7][27][29][30][31][32]

Causality of Experimental Choices:

  • ASTM E928: This standard test method provides a detailed procedure for purity determination by DSC for materials that are >98.5 mole % pure.[23][27][33][34]

  • Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is used to ensure thermal equilibrium during the melting process.

  • Polymorphism: The presence of different polymorphs can complicate the interpretation of DSC data. It is important to characterize the solid-state form of the spiro compound.[6][7][30][31][32]

Protocol: Purity Determination by DSC (based on ASTM E928)

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the spiro compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrumentation and Conditions:

ParameterCondition
Instrument Differential Scanning Calorimeter
Temperature Range Start well below the expected melting point and end well above it.
Heating Rate 1 °C/min
Purge Gas Nitrogen at 50 mL/min
  • Data Analysis:

    • Determine the onset temperature of melting and the heat of fusion.

    • Use the instrument's software to calculate the purity based on the van't Hoff equation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the amount of residual solvents and water in the spiro compound.[4][8][35][] Coupling TGA with a mass spectrometer (TGA-MS) allows for the identification of the evolved gases.[4][35][37][38]

Protocol: TGA for Residual Solvent Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the spiro compound into a TGA pan.

  • Instrumentation and Conditions:

ParameterCondition
Instrument Thermogravimetric Analyzer
Temperature Program Ramp from ambient to a temperature above the boiling points of expected solvents (e.g., 200°C) at 10°C/min.
Purge Gas Nitrogen at 50 mL/min
  • Data Analysis:

    • Determine the percentage of mass loss in the temperature range corresponding to the volatilization of solvents.

Visualization of Workflows

Experimental Workflow for Comprehensive Purity Assessment

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Thermal Analysis cluster_4 Final Purity Assessment Sample Spiro Compound Sample HPLC HPLC / SFC (Purity, Enantiomeric Excess) Sample->HPLC GC GC-MS (Volatile Impurities) Sample->GC NMR NMR (Structure, qNMR Purity) Sample->NMR MS HRMS (Elemental Composition) Sample->MS DSC DSC (Purity, Polymorphism) Sample->DSC TGA TGA (Residual Solvents) Sample->TGA Report Comprehensive Purity Report HPLC->Report GC->Report NMR->Report MS->Report DSC->Report TGA->Report

Caption: Comprehensive workflow for the purity assessment of spiro compounds.

Logical Relationship of Analytical Techniques

G Chromatography Chromatography (Separation) Purity Overall Purity Chromatography->Purity Impurity Profile Spectroscopy Spectroscopy (Identification & Quantification) Spectroscopy->Chromatography Structure of Separated Components Spectroscopy->Purity Structural Confirmation & Absolute Purity Thermal Thermal Analysis (Physical Properties) Thermal->Purity Solid-State Purity & Solvent Content

Caption: Interrelation of analytical techniques for a holistic purity evaluation.

Conclusion

The purity assessment of spiro compounds demands a rigorous, multi-technique approach to address their unique structural complexities. By combining the separation power of chromatography with the detailed structural and quantitative information from spectroscopy and the physical property insights from thermal analysis, a comprehensive and reliable purity profile can be established. The protocols and validation principles outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of these important molecules.

References

  • Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. (2016). Royal Society of Chemistry.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
  • Detection of Residual Solvents in a Pharmaceutical Substance by TGA-MS. (n.d.). Mettler Toledo. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
  • Chiral Separation of Spiro-compounds and Determination Configuration. (2015).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. [Link]
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2016). Marine Drugs, 14(7), 127. [Link]
  • Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). (2017).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
  • Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. (2021). Analytical and Bioanalytical Chemistry, 413(6), 1701-1714. [Link]
  • mass spectra - fragmentation p
  • Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (2024). NETZSCH Analyzing & Testing. [Link]
  • Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. (2021). PubMed. [Link]
  • ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. (n.d.).
  • Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development. (n.d.).
  • E 928 - 01 Rtkyoc1sruq. (n.d.). Scribd. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]
  • TGA Analysis. (n.d.). Impact Analytical. [Link]
  • analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. (n.d.). TA Instruments. [Link]
  • Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. (2020). Pharmaceutics, 12(7), 645. [Link]
  • DSC purity. (n.d.). Mettler Toledo. [Link]
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. [Link]
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023).
  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review, 10(8), 435-443. [Link]
  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. [Link]
  • Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. (2015). Physical Chemistry Chemical Physics, 17(19), 12694-12704. [Link]
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). [Link]
  • Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. (2024).
  • No.T152. (n.d.). Shimadzu. [Link]
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221. [Link]
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010).
  • 1H NMR: How Many Signals?. (2022). Master Organic Chemistry. [Link]
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. [Link]
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]
  • GC/MS Identification of Impurities. (2024). Medistri SA. [Link]
  • Studying Polymorphism by Means of DSC. (2020). NETZSCH Analyzing & Testing. [Link]
  • Reversed-phase HPLC separation of the diastereomers of compound... (n.d.).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe, 35(3), 96-105. [Link]
  • Analysis of the diastereoisomers of alliin by HPLC. (2012). Journal of Pharmaceutical and Biomedical Analysis, 70, 439-445. [Link]
  • Pharmaceutical Polymorphism Studies by DSC. (2019). YouTube. [Link]
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2024).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). [Link]
  • Solving Key Challenges in (Bio)pharmaceutical Analyses. (2024).
  • Polymorphism Using DSC. (n.d.). Mettler Toledo. [Link]
  • Polymorphism in early development: The account of MBQ-167. (2018). European Journal of Pharmaceutical Sciences, 119, 214-225. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Azaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Spirocycle Synthesis

Welcome to the technical support guide for the synthesis of 3-Azaspiro[5.5]undecane. This spirocyclic amine is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can offer unique pharmacological properties. However, its synthesis, particularly achieving high yields, can present significant challenges for researchers. Common hurdles include incomplete reactions, formation of polymeric side products, and difficulties during purification.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common obstacles and optimize your synthetic route to 3-Azaspiro[5.5]undecane.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section addresses specific issues encountered during the synthesis, framed in a question-and-answer format to directly tackle the problems you may be facing in the lab.

Q1: My reaction shows very low conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue and can often be traced back to several key factors in the reaction setup and execution.

Possible Cause 1: Inefficient Imine/Iminium Ion Formation

The cornerstone of many synthetic routes to 3-Azaspiro[5.5]undecane is a reductive amination reaction.[3] This process requires the initial formation of an imine or iminium ion intermediate, which is then reduced.[4] If this intermediate does not form efficiently, the reaction will stall.

  • Solution:

    • pH Control: The formation of the imine is pH-dependent. The reaction medium should be weakly acidic (pH 4-6) to facilitate the dehydration step without deactivating the amine nucleophile.[3] Consider adding a catalytic amount of a mild acid like acetic acid.

    • Water Removal: The condensation reaction to form the imine produces water. This equilibrium can be shifted towards the product by removing water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Possible Cause 2: Suboptimal Reducing Agent

The choice of reducing agent is critical. It must be selective enough to reduce the iminium ion in the presence of the starting carbonyl compound.[5]

  • Solution:

    • Selective Hydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive amination because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine.[3][5]

    • Catalytic Hydrogenation: An alternative is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This method avoids stoichiometric metal hydrides and can be very effective, though it may require optimization of pressure and temperature.

Possible Cause 3: Purity of Reagents and Solvents

Impurities in your starting materials or solvents can interfere with the reaction.[7][8]

  • Solution:

    • Starting Material Purity: Ensure the purity of your starting materials, such as cyclohexanone derivatives and the amine source, using techniques like distillation or recrystallization.

    • Anhydrous Conditions: Use dry solvents, as water can inhibit the reaction. Solvents like methanol, ethanol, or dichloromethane should be dried over appropriate drying agents before use.

Q2: I'm observing a significant amount of side products, possibly polymers. How can I minimize their formation?

The formation of polymeric or other side products is a common cause of low yields in spirocyclization reactions.[1]

Possible Cause: Intermolecular vs. Intramolecular Reactions

If the reaction conditions favor intermolecular reactions over the desired intramolecular cyclization, polymerization can occur. This is particularly prevalent in one-pot syntheses where multiple reactive species are present.

  • Solution: High-Dilution Conditions

    • By significantly increasing the solvent volume, you decrease the concentration of the reactants. This favors the intramolecular cyclization pathway over intermolecular reactions that lead to polymers. A common technique is to add the reactants slowly over a long period to a large volume of solvent using a syringe pump.

Q3: The purification of my crude 3-Azaspiro[5.5]undecane is difficult, and I'm losing a lot of product. What are some better purification strategies?

Amines can be challenging to purify via standard column chromatography due to their basicity, which can cause streaking on silica gel.

Solution 1: Acid-Base Extraction

This classical method is often highly effective for purifying amines.[9]

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic 3-Azaspiro[5.5]undecane will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Separate the aqueous layer and then basify it with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the now-free amine back into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.

Solution 2: Modified Column Chromatography

If chromatography is necessary, the silica gel can be deactivated to improve separation.

  • Amine-Treated Silica: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile amine like triethylamine (e.g., 1-2%). This will neutralize the acidic sites on the silica, preventing the product from sticking and streaking.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase instead of silica gel.

Solution 3: Salt Precipitation and Recrystallization

A newer method involves precipitating the amine as a salt with trichloroacetic acid (TCA).[10] This salt can often be easily separated from impurities. Subsequent heating of the salt regenerates the pure amine.[10]

Key Synthetic Protocols & Data

The following is a representative protocol for a one-pot reductive amination synthesis of a 3-Azaspiro[5.5]undecane derivative.

Protocol: One-Pot Synthesis of N-substituted 3-Azaspiro[5.5]undecane

This protocol is adapted from general reductive amination procedures.[6]

Materials:

  • 1-Methylpiperidin-4-one

  • Ammonia or a primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-methylpiperidin-4-one (1 eq) in DCE, add the amine (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in Q3.

Data Summary: Impact of Reaction Conditions on Yield

The choice of reagents and conditions can significantly impact the yield. The table below summarizes typical outcomes based on literature precedents.

Reducing AgentSolventAdditiveTypical Yield RangeReference(s)
NaBH(OAc)₃DCE/THFAcetic Acid60-85%[3]
NaBH₃CNMethanolpH control (4-6)50-75%[3][5]
H₂ (50 psi), Pd/CEthanolNone70-90%[11]
NaBH₄MethanolNone30-50% (less selective)[5]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis of 3-Azaspiro[5.5]undecane.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, LC-MS, NMR) Start->Check_Conversion Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion Good_Conversion Good Conversion, but Low Isolated Yield Check_Conversion->Good_Conversion Check_Imine Problem with Imine Formation? Low_Conversion->Check_Imine Yes Check_Reducer Ineffective Reducing Agent? Low_Conversion->Check_Reducer No Check_Side_Products Significant Side Products? Good_Conversion->Check_Side_Products Yes Check_Workup Product Loss During Workup? Good_Conversion->Check_Workup No Check_Stability Product Instability? Good_Conversion->Check_Stability Maybe Optimize_pH Optimize pH (4-6) Add catalytic acid Check_Imine->Optimize_pH Remove_Water Remove Water (Dean-Stark / Drying Agent) Check_Imine->Remove_Water Change_Reducer Switch to NaBH(OAc)₃ or Catalytic Hydrogenation Check_Reducer->Change_Reducer Yes Check_Purity Reagent / Solvent Purity? Check_Reducer->Check_Purity No Purify_Reagents Purify Starting Materials Use Anhydrous Solvents Check_Purity->Purify_Reagents Yes High_Dilution Use High-Dilution Conditions Check_Side_Products->High_Dilution Optimize_Extraction Optimize Acid-Base Extraction Check_Workup->Optimize_Extraction Optimize_Chroma Use Amine-Treated Silica or Alumina Check_Workup->Optimize_Chroma Milder_Conditions Use Milder Workup (e.g., buffered solutions) Check_Stability->Milder_Conditions

Caption: A flowchart for troubleshooting low yield in spirocycle synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use a different ketone besides a cyclohexanone derivative? A: Yes, the general principles of these synthetic routes can be applied to other cyclic ketones to generate different spirocyclic systems. However, reaction kinetics and yields may vary depending on the steric and electronic properties of the ketone.

Q: My target is the unsubstituted 3-Azaspiro[5.5]undecane. How do I adapt the protocol? A: You can use ammonia as the amine source in the reductive amination. Alternatively, a protected amine equivalent like benzylamine can be used, followed by a debenzylation step (e.g., catalytic hydrogenation) to reveal the free secondary amine.

Q: Are there alternative synthetic strategies besides reductive amination? A: Yes, other methods like ring-closing metathesis and intramolecular cyclizations of suitably functionalized precursors have been reported for the synthesis of azaspirocycles.[12] However, for the specific 3-Azaspiro[5.5]undecane core, reductive amination pathways are often the most direct and commonly employed.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Collins, I., et al. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.
  • Benchchem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione.
  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Kálai, T., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Arkivoc, 2009(6), 298-308.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200-207.
  • Chem Tube. (2022, August 11). How to purify Amine? [Video]. YouTube.

Sources

Technical Support Center: Synthesis of Spirocycles via Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocycle synthesis utilizing the Dieckmann cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in synthesizing these unique three-dimensional structures.

Troubleshooting Guide: Overcoming Common Hurdles in Spirocyclic Dieckmann Cyclizations

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I am getting a very low yield of my desired spirocyclic β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in a Dieckmann cyclization for spirocycle synthesis can stem from several factors, often related to competing reactions or suboptimal conditions.

Potential Causes & Solutions:

  • Intermolecular Claisen Condensation: If the concentration of your diester precursor is too high, the reactive enolate can react with another molecule of the diester instead of intramolecularly. This leads to polymeric side products and is a common issue when forming larger rings.[1]

    • Solution: Employ high-dilution conditions. This involves the slow addition of the diester to a large volume of solvent containing the base. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular cyclization.

  • Unfavorable Ring Size: The Dieckmann cyclization is most efficient for the formation of 5- and 6-membered rings due to their inherent thermodynamic stability and minimal ring strain.[2][3][4][5][6] While spirocycle synthesis involves forming a ring at a quaternary center, the principles of ring strain still apply. If the ring you are attempting to form is smaller than 5 atoms or larger than 7, the reaction may be slow or disfavored.

    • Solution: For larger rings (7-membered or greater), the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can sometimes be a more effective alternative to the Dieckmann cyclization.[7][8][9][10][11]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The reaction requires at least one full equivalent of a strong base.[2][6] The pKa of the α-proton on the ester is typically around 22-24.[12] The base must be strong enough to efficiently deprotonate the ester to form the enolate. Furthermore, the final deprotonation of the resulting β-keto ester (pKa ~11) is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[2][4]

    • Solution: Ensure you are using at least one full equivalent of a suitable strong base. Sodium ethoxide in ethanol is a classic choice, but sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene can minimize side reactions.[1][13]

  • Reverse Dieckmann Reaction: The Dieckmann cyclization is a reversible reaction.[14] If the product, the cyclic β-keto ester, does not have an enolizable proton between the two carbonyls, the reaction can revert to the starting materials.[15]

    • Solution: This is a substrate-dependent issue. If your target molecule lacks this acidic proton, you may need to consider alternative synthetic strategies.

Below is a workflow to troubleshoot low yields:

G start Low Yield of Spirocyclic Product check_concentration Is the reaction run under high dilution? start->check_concentration check_ring_size What is the size of the ring being formed? check_concentration->check_ring_size Yes high_dilution Implement high-dilution conditions (slow addition to large solvent volume). check_concentration->high_dilution No check_base Is at least one full equivalent of a suitable strong base used? check_ring_size->check_base 5 or 6 consider_thorpe_ziegler For rings > 7 members, consider Thorpe-Ziegler reaction. check_ring_size->consider_thorpe_ziegler > 7 check_product_stability Does the product have an enolizable proton? check_base->check_product_stability Yes optimize_base Use a strong, non-nucleophilic base (e.g., NaH, t-BuOK) and ensure >1 equivalent. check_base->optimize_base No alternative_strategy If no enolizable proton, consider an alternative synthetic route. check_product_stability->alternative_strategy No

Caption: Troubleshooting workflow for low yield in Dieckmann cyclization.

Question 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The formation of a mixture of β-keto ester products arises when you have an unsymmetrical diester with two different sets of enolizable α-protons.[3][16] Each set of α-protons can be deprotonated to form a different enolate, which can then cyclize to give a different product.

Controlling Regioselectivity:

  • Steric Hindrance: You can sometimes favor the formation of one regioisomer by exploiting steric hindrance. A bulky base may preferentially deprotonate the less sterically hindered α-proton.

  • Electronic Effects: If one set of α-protons is more acidic due to the presence of an electron-withdrawing group, it will be preferentially deprotonated. For example, the α-protons of a ketone (pKa ~19) are more acidic than those of an ester (pKa ~22-24).[12]

  • Directed Dieckmann Cyclization: In some cases, one of the ester groups can be replaced with a functional group that is more readily converted into an enolate or is a better electrophile, thus directing the cyclization.

Here is a table summarizing strategies for controlling regioselectivity:

StrategyPrincipleExample
Kinetic Control Use a strong, bulky, non-nucleophilic base (e.g., LDA) at low temperatures (-78 °C) to deprotonate the less sterically hindered or more kinetically acidic proton.Deprotonation of a less substituted α-carbon.
Thermodynamic Control Use a protic solvent and a base like sodium ethoxide at higher temperatures to allow for equilibration to the more stable enolate and, consequently, the thermodynamically favored product.Formation of a more substituted, more stable enolate.
Substrate Modification Introduce a group that activates one α-position or deactivates the other ester carbonyl.One of the ester groups could be a thioester, which is a better electrophile.
Question 3: The reaction is not working at all, and I am recovering my starting material. What should I check?

Answer:

Complete failure of the reaction, with only starting material recovered, usually points to a fundamental issue with the reagents or reaction setup.

  • Inactive Base: The base is the most common culprit. Sodium hydride, for instance, can become passivated by a layer of sodium hydroxide if not handled under strictly anhydrous conditions. Potassium tert-butoxide is hygroscopic and can be deactivated by moisture.

    • Solution: Use freshly opened or properly stored base. For NaH, it can be washed with dry hexanes to remove the mineral oil and any surface deactivation. Always run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: The presence of water or protic impurities (like ethanol in THF) in the solvent can quench the base and the enolate as it forms.

    • Solution: Use freshly distilled or commercially available anhydrous solvents.

  • Insufficient Temperature: While some Dieckmann cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier.

    • Solution: If the reaction is clean but not proceeding, consider gently heating the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann cyclization?

A1: The Dieckmann cyclization is an intramolecular Claisen condensation.[2][3][15][17][18] The mechanism involves five key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.[2][6][19]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[2][6][19]

  • Tetrahedral Intermediate: This attack forms a cyclic tetrahedral alkoxide intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl and eliminating the alkoxide leaving group to form a cyclic β-keto ester.[2][6]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyls. The alkoxide base generated in the previous step deprotonates this position in what is essentially an irreversible acid-base reaction. This step is the thermodynamic driving force of the entire sequence.[2][4] An acidic workup is then required to protonate this enolate and yield the final product.[16]

G A 1. Enolate Formation B 2. Nucleophilic Attack A->B C 3. Tetrahedral Intermediate B->C D 4. Elimination C->D E 5. Deprotonation (Driving Force) D->E F Acidic Workup E->F

Caption: The five-step mechanism of the Dieckmann cyclization.

Q2: Can I use the Dieckmann cyclization to synthesize heterocyclic spirocycles?

A2: Yes, the Dieckmann cyclization is a versatile method that can be adapted for the synthesis of heterocyclic spirocycles. For example, it has been used to synthesize spirocyclic pyrrolidines.[20][21] The general principle remains the same, but the starting diester would contain a heteroatom in the appropriate position.

Q3: My spirocyclic precursor has other functional groups. Will they interfere with the Dieckmann cyclization?

A3: Potentially, yes. The strongly basic conditions of the Dieckmann cyclization can be incompatible with many functional groups. For instance, ketones can also be deprotonated, potentially leading to undesired aldol-type side reactions. In some cases, it has been found necessary to protect other carbonyl groups, for example, by forming a ketal, to prevent side reactions like racemization under the basic conditions.[22]

Q4: How do I purify the final spirocyclic β-keto ester?

A4: After the acidic workup, the crude product is typically extracted into an organic solvent. The β-keto ester product is often more polar than the starting diester, which can facilitate purification by column chromatography on silica gel. Distillation under reduced pressure can also be an effective purification method for thermally stable products.

Experimental Protocol: General Procedure for Spirocycle Synthesis via Dieckmann Cyclization

This is a general guideline and may require optimization for your specific substrate.

Materials:

  • Spirocyclic diester precursor

  • Anhydrous solvent (e.g., THF, toluene)

  • Strong base (e.g., Sodium Hydride (60% dispersion in mineral oil), Potassium tert-butoxide)

  • Anhydrous HCl in ether or aqueous HCl for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Base Preparation: To the flask, add the anhydrous solvent (e.g., 100 mL for a 10 mmol scale reaction) and the base (e.g., 1.2 equivalents of NaH). If using NaH, it should be washed with anhydrous hexanes to remove the mineral oil.

  • High-Dilution Addition: Dissolve the spirocyclic diester (1 equivalent) in a volume of anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred suspension of the base over several hours. The rate of addition should be slow to maintain high-dilution conditions.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-keto ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

References

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[17][17]nonane-1,6-dione. (2025).
  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts. [Link]
  • Dieckmann Condens
  • 23.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. [Link]
  • Thorpe reaction. (n.d.). Wikipedia. [Link]
  • Reaction and Mechanism of Dieckmann reaction. (n.d.). Physics Wallah. [Link]
  • 1.2.2.2 The Thorpe-Ziegler Reaction. (n.d.). NPTEL Archive. [Link]
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
  • Intramolecular Claisen Condensations: The Dieckmann Cycliz
  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025). Chemistry LibreTexts. [Link]
  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. [Link]
  • Dieckmann Reaction. (n.d.). Cambridge University Press. [Link]
  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. [Link]
  • Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. (n.d.). CORE. [Link]
  • Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. (n.d.). RSC Publishing. [Link]
  • Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. (n.d.).
  • Dieckmann condensation. (n.d.).
  • Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. [Link]
  • Application of the Dieckmann Condensation to Pyrrole Diesters. (2012). University Digital Conservancy. [Link]
  • Dieckmann Condensation Mechanism, Examples and Applic
  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
  • Master The Dieckmann Condensation in 12 Minutes!. (2025). YouTube. [Link]
  • Synthesis Problems with Claisen & Diekmann Condens
  • 9.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and pharmaceuticals, offering rigid conformations that can enhance binding affinity and selectivity with biological targets.[1] However, their synthesis can be challenging. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcomes.

I. Reaction Optimization: Troubleshooting Low Yield and Poor Selectivity

This section addresses the most common challenges encountered during spirocyclization reactions: low product yield and inadequate control over stereochemistry.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in spirocyclization reactions are a common hurdle and often stem from a combination of factors. A systematic approach to troubleshooting is the most effective strategy.[2] Here are the key areas to focus on:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of your reactants may not be ideal for your specific substrate. Some reactions require lower temperatures to minimize the formation of side products, while others need higher temperatures to overcome the activation energy barrier.[2] It is crucial to systematically screen these parameters.

  • Inefficient Catalyst or Reagent: The choice of catalyst, ligand, or other reagents is critical for the success of the reaction. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly influence both the yield and the enantioselectivity.[2][3] A thorough screening of various catalysts and ligands is often necessary.

  • Starting Material Quality: Impurities present in your starting materials can act as catalyst poisons or participate in unwanted side reactions, leading to a lower yield of the desired product.[2] Always ensure the purity of your starting materials by using appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[4]

  • Product Decomposition: The spirocyclic product itself might be unstable under the reaction or workup conditions.[2][5] It is advisable to monitor the reaction progress over time to check for both product formation and decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[2][5]

Q2: I'm struggling with poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a significant challenge in the synthesis of spirocycles.[2] The spatial arrangement of the newly formed stereocenters is influenced by several factors:

  • Solvent Effects: The polarity of the solvent can have a dramatic impact on the transition state of the cyclization, thereby influencing the diastereoselectivity.[2][6] Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific reaction.

  • Temperature: The reaction temperature can affect the energy difference between the diastereomeric transition states. Lowering the temperature often leads to higher diastereoselectivity by favoring the transition state with the lower activation energy.[2]

  • Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of a specific diastereomer.[2] If possible, consider modifying your substrate to include steric bulk or directing groups that can influence the facial selectivity of the cyclization.

  • Catalyst and Ligand Control: In catalyzed reactions, the chiral environment provided by the ligand plays a crucial role in determining the stereochemical outcome. Screening different chiral ligands is a key strategy for optimizing diastereoselectivity.[7]

Troubleshooting Guide: A Deeper Dive

This guide provides a more detailed, step-by-step approach to resolving common issues.

Problem 1: Low or No Product Formation
Potential Cause Proposed Solution & Rationale
Incorrect Reaction Conditions Systematic Screening: Create a design of experiments (DoE) to systematically vary temperature, concentration, and reaction time. This allows for the identification of optimal conditions and any interactive effects between parameters. Rationale: Spirocyclization reactions can be highly sensitive to subtle changes in the reaction environment.
Catalyst Inactivity Catalyst/Ligand Screening: Test a panel of catalysts and ligands. For example, palladium-catalyzed spirocyclizations may benefit from screening different phosphine ligands.[8] Rationale: The electronic and steric properties of the catalyst and ligand are critical for each step of the catalytic cycle, from oxidative addition to reductive elimination.[8]
Poor Substrate Reactivity Protecting Group Strategy: Introduce or modify protecting groups on your substrate to alter its electronic properties or steric hindrance.[9][10][11] Rationale: Protecting groups can prevent unwanted side reactions and can also be used to "tune" the reactivity of the substrate for the desired transformation.[12]
Presence of Inhibitors Starting Material Purification: Rigorously purify all starting materials and solvents. Ensure all glassware is thoroughly dried.[4] Rationale: Trace impurities, including water, can deactivate catalysts or react with intermediates, halting the reaction.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Proposed Solution & Rationale
Side Reactions Mechanistic Analysis: Consult the literature to understand the potential side reactions for your specific transformation. For example, in dearomative spirocyclization, competing pathways can lead to different products.[13][14] Rationale: Understanding the reaction mechanism allows you to identify conditions that will favor the desired pathway over undesired ones.[8]
Product Isomerization/Rearrangement Milder Conditions: Attempt the reaction at a lower temperature or use a less acidic/basic catalyst or reagent.[5] Rationale: Isomerization or rearrangement pathways often have higher activation energies than the desired reaction.
Lack of Regioselectivity Substrate/Reagent Modification: Modify the substrate to sterically or electronically favor attack at a specific position. The choice of catalyst can also influence regioselectivity. Rationale: Strategic placement of bulky groups or electron-withdrawing/donating groups can direct the cyclization to the desired position.

II. Experimental Protocols & Methodologies

This section provides generalized, step-by-step protocols for key experimental procedures in optimizing spirocyclization reactions.

Protocol 1: General Procedure for Catalyst/Ligand Screening
  • Preparation: In an array of oven-dried reaction vials, add the substrate and a magnetic stir bar.

  • Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand combination from a stock solution.

  • Initiation: Add the solvent and any other necessary reagents.

  • Reaction: Place the vials in a temperature-controlled reaction block and stir for the designated time.

  • Analysis: Quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine conversion and product distribution.

Protocol 2: Systematic Screening of Reaction Parameters (Temperature & Concentration)
  • Setup: Prepare a series of reactions in parallel, each with a different temperature or concentration according to your experimental design.

  • Execution: Run the reactions for a fixed amount of time.

  • Monitoring: At various time points, take aliquots from each reaction for analysis to create a reaction profile.

  • Data Analysis: Plot the yield of the desired product as a function of temperature and concentration to identify the optimal conditions.

III. Visualizing Optimization Strategies

Diagrams can be powerful tools for understanding and planning your optimization experiments.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_conditions Systematically Vary Conditions (Temp, Conc, Time) start->check_conditions check_catalyst Screen Catalyst & Ligand Library check_conditions->check_catalyst No Improvement optimize Optimized Conditions Found check_conditions->optimize Improvement check_purity Verify Starting Material Purity check_catalyst->check_purity No Improvement check_catalyst->optimize Improvement check_decomposition Monitor Product Stability check_purity->check_decomposition No Improvement check_purity->optimize Improvement check_decomposition->start Re-evaluate Strategy check_decomposition->optimize Improvement

Caption: A decision tree for systematically troubleshooting low yields in spirocyclization reactions.

Factors Influencing Diastereoselectivity

G diastereoselectivity Diastereoselectivity factors Temperature Solvent Polarity Substrate Sterics Catalyst/Ligand Chirality diastereoselectivity->factors

Caption: Key experimental factors that can be modulated to control diastereoselectivity.

IV. Advanced Topics in Spirocyclization

The Role of Protecting Groups

In complex syntheses, protecting groups are essential for masking reactive functional groups and preventing undesired side reactions.[9][10][11] The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its removal during deprotection steps.[12] An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is a powerful approach for the synthesis of complex spirocycles.[11]

Purification of Spirocyclic Compounds

The purification of spirocyclic products can present unique challenges due to their often complex structures and the potential for closely related isomers as byproducts.[15]

  • Chromatography: High-performance liquid chromatography (HPLC) and flash column chromatography are the most common techniques. Method development may be required to achieve adequate separation.

  • Crystallization: If the product is crystalline, recrystallization can be an effective method for obtaining highly pure material.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for the separation of chiral spirocycles.[16]

V. Conclusion

Optimizing spirocyclization reactions requires a systematic and informed approach. By carefully considering the interplay of reaction conditions, catalyst and reagent choice, substrate design, and potential side reactions, researchers can overcome common challenges and successfully synthesize these valuable and complex molecular architectures. This guide provides a foundation for troubleshooting and a roadmap for rational optimization.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Dearomative spirocyclization of ynamides. PMC - NIH.
  • Recent Advances in the Construction of Spiro Compounds via Radical Dearomatization. ResearchGate.
  • Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways. Benchchem.
  • Modern electrosynthesis of spiro compounds. Semantic Scholar.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. NIH.
  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed.
  • Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry (RSC Publishing).
  • Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate.
  • Optimization of Oxindole Spirocyclization a. ResearchGate.
  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. PMC - NIH.
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PMC - NIH.
  • Optimization of spirocyclization towards 2aa. ResearchGate.
  • Preparation and crystal structure determination of spirocyclic compounds. Morressier.
  • Protective Groups. Organic Chemistry Portal.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. PubMed.
  • What are some common causes of low reaction yields? Reddit.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
  • Protecting group. Wikipedia.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
  • Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing).
  • Harnessing the cyclization strategy for new drug discovery. PMC - PubMed Central.
  • Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. PubMed.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Solvent effects in organic chemistry — recent developments. Semantic Scholar.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. NIH.
  • Temperature shift as a process optimization step for the production of pro-urokinase by a recombinant Chinese hamster ovary cell line in high-density perfusion culture. PubMed.
  • Temperature Shift as a Process Optimization Step for the Production of Pro-urokinase by a Recombinant Chinese Hamster Ovary Cell Line in High-Density Perfusion Culture. ResearchGate.

Sources

Purification of 3-Azaspiro[5.5]undecane hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of 3-Azaspiro[5.5]undecane hydrochloride by recrystallization.

Introduction

3-Azaspiro[5.5]undecane hydrochloride is a crucial building block in medicinal chemistry, notably as an inhibitor of the influenza A virus M2 protein.[1] Achieving high purity of this compound is paramount for the reliability and reproducibility of subsequent experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] This guide provides a comprehensive technical support center, including troubleshooting guides and frequently asked questions, to assist researchers in successfully purifying 3-Azaspiro[5.5]undecane hydrochloride.

Physicochemical Properties of 3-Azaspiro[5.5]undecane Hydrochloride

A clear understanding of the physicochemical properties of the compound is the first step toward a successful recrystallization.

PropertyValueSource(s)
CAS Number 1125-01-5[3]
Molecular Formula C₁₀H₂₀ClN[3]
Appearance White solid[3]
Purity (Typical) >97%
Storage Inert atmosphere, Room Temperature, away from moisture[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-Azaspiro[5.5]undecane hydrochloride.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.[4][5]

  • Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[4]

  • Promote Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels.[6] Rapid cooling, such as placing the flask directly in an ice bath, encourages precipitation rather than crystallization.[7]

  • Solvent System Modification: If oiling persists, consider a different solvent system. A lower boiling point solvent or a two-solvent system might be more effective.[8] For amine hydrochlorides, 2-propanol is often a preferred solvent over ethanol, as many hydrochloride salts are too soluble in ethanol.[9]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A2: The absence of crystal formation typically indicates that the solution is not supersaturated, which can be due to a few factors.

  • Excess Solvent: This is the most common reason for crystallization failure.[4] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[5][6]

  • Inducing Crystallization: If the solution is supersaturated but crystals haven't formed, you can try to induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]

    • Seeding: Add a tiny crystal of the crude 3-Azaspiro[5.5]undecane hydrochloride to the solution. This "seed" crystal provides a template for further crystal growth.[6]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors throughout the process.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and promote more complete crystallization.[7]

  • Excessive Washing: During the filtration step, wash the collected crystals with a minimal amount of ice-cold solvent. Using too much washing solvent, or solvent that is not cold, will dissolve some of the purified product.

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized in the filter funnel.[5] To prevent this, use a slight excess of hot solvent and preheat your filtration apparatus (funnel and receiving flask).[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

A1: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures.[10] For 3-Azaspiro[5.5]undecane hydrochloride, which is a salt, polar protic solvents are a good starting point.

  • Single-Solvent System: Ethanol, methanol, or 2-propanol are often good choices for amine hydrochlorides.[9][11] Test the solubility of a small amount of your compound in these solvents at room temperature and upon heating.

  • Two-Solvent System: This method is useful when no single solvent has the ideal solubility properties.[12] You would dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The two solvents must be miscible.[12] Common pairs include ethanol/diethyl ether or methanol/ethyl acetate.[13]

Q2: How can I assess the purity of my recrystallized product?

A2: Several analytical techniques can be used to determine the purity of your 3-Azaspiro[5.5]undecane hydrochloride.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.[7]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities.[14]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[14]

Q3: What is the difference between precipitation and crystallization?

A3: While both processes result in a solid from a solution, the key difference lies in the rate of formation and the resulting purity.

  • Crystallization: A slow, controlled process where molecules arrange themselves into a highly ordered crystal lattice. This ordered arrangement tends to exclude impurities, leading to a purer final product.[7]

  • Precipitation: A rapid process where the solid "crashes out" of solution in a disordered, amorphous state. Impurities are often trapped within the solid during this rapid formation.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

Objective: To purify 3-Azaspiro[5.5]undecane hydrochloride using a single solvent.

  • Dissolution: Place the crude 3-Azaspiro[5.5]undecane hydrochloride in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., 2-propanol) and heat the mixture to boiling while stirring.[12]

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

Objective: To purify 3-Azaspiro[5.5]undecane hydrochloride using a two-solvent system.

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethanol).[12]

  • Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent protocol.

Visualizations

Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Solvent(s) B Place Crude Solid in Flask A->B C Add Minimum Hot Solvent to Dissolve B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I G Start Recrystallization Issue Q1 What is the problem? Start->Q1 NoCrystals No Crystals Formed Q1->NoCrystals No Crystals OilingOut Compound 'Oiled Out' Q1->OilingOut Oiling Out LowYield Low Yield Q1->LowYield Low Yield Q2 Is the solution clear? NoCrystals->Q2 Sol1 Evaporate some solvent and re-cool Q2->Sol1 Yes Sol2 Induce Crystallization: - Scratch flask - Add seed crystal Q2->Sol2 No (Supersaturated) Sol3 Reheat to dissolve oil OilingOut->Sol3 Sol4 Add more solvent Sol3->Sol4 Sol5 Cool slowly Sol4->Sol5 Sol6 Ensure complete cooling (ice bath) LowYield->Sol6 Sol7 Wash with minimal ice-cold solvent LowYield->Sol7 Sol8 Preheat funnel for hot filtration LowYield->Sol8

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984. PubChem. [Link]
  • 2.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
  • CID 168318420 | C20H38N2. PubChem. [Link]
  • Problems in recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • Problems with Recrystallis
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center. [Link]
  • Purification of organic hydrochloride salt?.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
  • 3-Azaspiro[5.5]undecane;chloride | C10H19ClN- | CID 24189471. PubChem. [Link]
  • 223 questions with answers in RECRYSTALLISATION | Science topic.
  • Recrystallis
  • 3-Azaspiro[5.5]undecane | CAS#:180-44-9. Chemsrc. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • 3-Azaspiro[5.5]undecane hydrochloride Shanghai Macklin Biochemical Co., Ltd. ChemBK. [Link]

Sources

Troubleshooting inconsistent results in M2 channel inhibitor assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: M2 Channel Inhibitor Assays

Welcome to the technical support center for Influenza A M2 proton channel inhibitor assays. The M2 protein is a homotetrameric ion channel crucial for the viral life cycle, making it a key target for antiviral drugs like amantadine and rimantadine.[1][2][3][4] However, the sensitive nature of M2 and the assays used to measure its inhibition can often lead to inconsistent and difficult-to-interpret results.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers. We will delve into the root causes of these issues and provide field-proven, step-by-step solutions to enhance the robustness and reproducibility of your experiments.

Section 1: Inconsistent IC50 Values & Assay Variability

Q1: My IC50 values for a known inhibitor vary significantly between experiments. What are the most likely causes?

A1: This is one of the most common issues reported. Inconsistent IC50 values typically stem from a few key areas: the integrity of the M2 protein in your assay system, the lipid/detergent environment, and subtle variations in protocol execution.

The M2 protein's tetrameric state is essential for its function.[1][2] The chemical environment, including the choice of detergent and lipid composition, can profoundly impact the oligomerization and stability of the channel.[5][6] Even minor inconsistencies in protein reconstitution, detergent removal, or pH buffering can alter the protein's activity and its interaction with inhibitors, leading to shifting IC50 values.

Below is a logical workflow to diagnose the source of this variability.

Diagram: Troubleshooting Workflow for IC50 Variability

cluster_Start cluster_Protein Protein Integrity cluster_Environment Assay Environment cluster_Compound Inhibitor & Reagents cluster_Result Start Inconsistent IC50 Reported P1 Confirm M2 Tetramerization (e.g., BN-PAGE, SEC) Start->P1 Step 1 P2 Check Protein Purity/Concentration (SDS-PAGE, Bradford) P1->P2 P3 Assess Protein Activity Baseline (Uninhibited Controls) P2->P3 E1 Verify Detergent Removal (e.g., Colorimetric Assay) P3->E1 Step 2 E2 Standardize Liposome Prep (Size, Composition) E1->E2 E3 Calibrate pH Buffers Daily E2->E3 C1 Check Compound Stock (Age, Solubility, Storage) E3->C1 Step 3 C2 Validate Solvents (e.g., DMSO) for Assay Interference C1->C2 Result Consistent IC50 C2->Result Resolution

Caption: A step-by-step workflow for troubleshooting inconsistent IC50 values.

Q2: How critical is the choice of detergent for M2 protein reconstitution, and how can I be sure it's fully removed?

A2: The choice and subsequent removal of detergent are absolutely critical and a frequent source of error. Detergents are necessary to solubilize M2 and incorporate it into liposomes, but residual detergent can destabilize the protein, disrupt the lipid bilayer, and interfere with inhibitor binding.[7][8]

  • Detergent Choice: Octylglucoside (OG) is widely used for reconstituting full-length M2 because it facilitates direct insertion into pre-formed liposomes with minimal disruption.[7][9] The goal is to use the minimum amount of detergent required to saturate the liposomes. This saturation point can be determined experimentally using techniques like dynamic light scattering (DLS).[7][9]

  • Detergent Removal: Complete removal is paramount. The most common method involves adsorption using Bio-Beads.[7][9] It is a misconception that a single overnight incubation is sufficient. An optimized protocol involves multiple, sequential additions of fresh Bio-Beads over a shorter period (e.g., 6 additions over 90 minutes).[7]

  • Validation: You must validate the removal of detergent. This can be done quantitatively using a simple colorimetric assay.[7][9] Failure to confirm detergent removal can leave you chasing artifacts.

Q3: Could the lipid composition of my proteoliposomes affect inhibitor potency?

A3: Yes, profoundly. The M2 channel's structure and function are sensitive to the surrounding lipid bilayer. Most protocols use a combination of zwitterionic (e.g., POPC) and anionic (e.g., POPG) lipids, often in a 4:1 molar ratio, to mimic a biological membrane.[7] However, changes in lipid headgroups, acyl chain length, and saturation can alter membrane fluidity and thickness, which in turn can affect the conformational stability of the M2 tetramer and the accessibility of the drug-binding pocket. For consistent results, it is essential to use a standardized and highly pure lipid mixture for every reconstitution.

Section 2: Low Signal or No M2 Channel Activity

Q4: My uninhibited control shows little to no proton flux. How do I troubleshoot a "dead" assay?

A4: A lack of activity in your positive control (M2 protein with a pH gradient but no inhibitor) points to a fundamental problem with the protein itself or the assay setup.

  • Confirm M2 Expression and Tetramerization: Before any functional assay, you must biochemically verify your protein. Run a Blue Native PAGE (BN-PAGE) or size-exclusion chromatography (SEC) to confirm that the M2 protein is forming tetramers. A standard SDS-PAGE will only show the monomer.

  • Validate Reconstitution: Ensure the M2 protein is correctly incorporated into the liposomes. After reconstitution, you can pellet the proteoliposomes by ultracentrifugation and run the supernatant and pellet on an SDS-PAGE. A strong M2 band in the pellet and a faint or absent band in the supernatant indicates successful incorporation.

  • Check Your pH Gradient and Ionophores: The driving force of the assay is the pH gradient.[10]

    • Internal Buffer: Liposomes should be prepared with a high concentration of a buffer at a higher pH (e.g., pH 8.0).

    • External Buffer: The assay is initiated by diluting the liposomes into a buffer with a lower pH (e.g., pH 6.0).

    • Counter-ionophore: For fluorescence-based assays using a pH-sensitive dye like ACMA, a proton ionophore (like CCCP) and a potassium ionophore (valinomycin, if using a K+ gradient) are required to dissipate the membrane potential that builds up as protons flow in. Without them, proton flux will quickly self-limit.

Diagram: Mechanism of a Fluorescence-Based Proton Flux Assay

cluster_Liposome Proteoliposome (High pH inside) cluster_External L_int Internal Buffer (pH 8.0, High K+) Val Valinomycin L_int->Val 4. K+ efflux via Valinomycin balances charge ACMA_F ACMA (Fluorescent) M2 M2 Channel (Closed at pH 8.0) M2->L_int 2. H+ influx E_ext External Buffer (pH 6.0, Low K+) Val->E_ext H_ion H+ H_ion->M2 1. Low external pH activates M2 channel ACMA_Q ACMA-H+ (Quenched) ACMA_F->ACMA_Q 3. Internal ACMA is protonated & quenched

Caption: The sequence of events in a typical M2 proton flux assay using a pH-sensitive dye.

Section 3: High Background & False Positives

Q5: My assay window is poor due to high background fluorescence. What are the common culprits?

A5: High background fluorescence masks the specific signal from proton flux, compressing your signal-to-noise ratio. The primary sources are typically related to the fluorescent dye, the reagents, or the sample itself.[11][12]

  • Unbound/Aggregated Dye: Ensure your fluorescent dye (e.g., ACMA) is fully dissolved and used at the optimal concentration. Titrate the dye to find the lowest concentration that still provides a robust signal.

  • Autofluorescent Compounds: The inhibitor compound itself may be fluorescent.[13] Always run a control containing your highest concentration of compound with liposomes that do not contain the M2 protein. Any signal here is an artifact and must be subtracted.

  • Contaminated Buffers or Media: Buffers containing components like phenol red or certain vitamins can be autofluorescent. Use minimal, high-purity buffer systems (e.g., HEPES or MOPS) for fluorescence assays.[14][15]

  • Light Scatter: Poorly prepared or aggregated liposomes can cause light scattering, which may be incorrectly measured as fluorescence. Ensure liposomes are properly sized (e.g., by extrusion) and visually clear. DLS can be used to check for aggregation.

Q6: A compound shows potent inhibition in my primary assay but is inactive in a secondary assay (e.g., a cell-based plaque reduction assay). Why?

A6: This is a classic issue of an assay artifact. The primary liposome-based assay is a simplified, artificial system. Compounds can appear active for reasons other than direct M2 channel blockage.

  • Membrane Disruption: Some compounds, particularly amphipathic molecules, may disrupt the liposome membrane, causing the pH gradient to collapse. This mimics M2 inhibition but is a non-specific effect. A counter-screen using protein-free liposomes is essential to identify these compounds.

  • Dye Interaction: The compound could directly interact with and quench the fluorescent reporter dye, giving a false positive signal.

  • Aggregators: Some compounds form aggregates at high concentrations that can non-specifically sequester the M2 protein or interfere with the assay.

A robust screening cascade always includes orthogonal assays. A positive hit from a liposome flux assay should always be confirmed with a more physiologically relevant assay, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or a viral replication assay in cultured cells.[16][17]

Section 4: Key Protocols & Data Tables

Protocol: Fluorescence-Based M2 Proton Flux Assay

This protocol is adapted from established methods for measuring M2 channel activity in proteoliposomes.[10][18]

I. Reagent Preparation

  • Internal Buffer (IB): 10 mM HEPES, 150 mM KCl, pH 8.0.

  • External Buffer (EB): 10 mM HEPES, 150 mM NaCl, pH 6.0. (Using NaCl externally and KCl internally establishes the K+ gradient for valinomycin).

  • ACMA Stock: 1 mM 9-amino-6-chloro-2-methoxyacridine (ACMA) in ethanol. Store protected from light.

  • Valinomycin Stock: 1 mg/mL in ethanol.

  • CCCP Stock: 5 mM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) in ethanol.

II. Assay Procedure

  • Reconstitute purified M2 protein into liposomes (e.g., POPC:POPG 4:1) containing Internal Buffer (IB). (Follow a validated reconstitution and detergent removal protocol).[7]

  • In a 96-well black, clear-bottom plate, add 5-10 µL of proteoliposomes per well.

  • Add your inhibitor compound dissolved in an appropriate vehicle (e.g., DMSO, final concentration <1%).

  • Prepare the Assay Mix: Dilute ACMA stock to 1 µM in External Buffer (EB).

  • Set up a fluorescence plate reader (Excitation: 410 nm, Emission: 480 nm).

  • Initiate the reaction by adding 190 µL of the Assay Mix to each well.

  • Immediately begin kinetic reading, acquiring data points every 15-30 seconds. A decrease in fluorescence indicates proton influx.

  • After 2-3 minutes, establish the maximum signal by adding 1 µL of CCCP/Valinomycin to designated control wells to completely collapse the pH gradient.

  • Calculate the initial rate of fluorescence quenching (slope of the linear portion of the curve) for each well.

  • Normalize the rates to the uninhibited control (0% inhibition) and the fully collapsed gradient (100% inhibition) to determine the percent inhibition for each compound concentration and calculate the IC50.

Table: Key Experimental Parameters & Common Issues
ParameterRecommended RangeCommon Pitfall & Consequence
Protein:Lipid Ratio 1:200 to 1:1000 (w/w)Too high: Can disrupt membrane integrity, causing leaks.[10]
pH Gradient (ΔpH) 1.5 - 2.0 unitsToo low: Insufficient driving force, weak signal.
Final DMSO Conc. < 1% (v/v)Too high: Can affect membrane fluidity and protein function.
Inhibitor Mutations V27A, S31N, L26FUsing a WT M2 assay to screen for inhibitors of resistant strains.[19][20][21]
Amantadine IC50 (WT) 0.3 - 20 µMValues outside this range suggest issues with assay setup or protein.[16]

References

  • Cook, G. A., & Opella, S. J. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. Membranes, 8(4), 103. [Link]
  • Hong, M., & DeGrado, W. F. (2012). Structure and function of the influenza A M2 proton channel. Protein Science, 21(11), 1589–1599. [Link]
  • Stouffer, A. L., Acharya, R., Salom, D., Levine, A. S., Di Costanzo, L., Soto, C. S., Tereshko, V., Nanda, V., Stayrook, S., & DeGrado, W. F. (2008). Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus. Structure, 16(1), 106–115. [Link]
  • Pielak, R. M., & Chou, J. J. (2011). Structural basis for proton conduction and inhibition by the influenza M2 protein. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 522–529. [Link]
  • Thuy, J. A., Martin, M. T., et al. (2020). Influenza A M2 Channel Oligomerization is Sensitive to its Chemical Environment. Journal of the American Chemical Society. [Link]
  • Cook, G. A., & Opella, S. J. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein Into Proteoliposomes. PubMed. [Link]
  • Cook, G. A., & Opella, S. J. (2018). Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes. Semantic Scholar. [Link]
  • Wang, J., et al. (2020). Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments.
  • Martínez-Rosell, G., et al. (2018). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology, 9, 109. [Link]
  • University of Barcelona. (2016). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. University of Barcelona News. [Link]
  • Wu, Y., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research. [Link]
  • Thuy, J. A., Martin, M. T., et al. (2020). Influenza A M2 Channel Oligomerization is Sensitive to its Chemical Environment.
  • Lear, J. D. (2003).
  • Belshe, R. B., et al. (1988). Genetic basis of resistance to rimantadine emerging during treatment of influenza virus infection. Journal of Virology, 62(5), 1508–1512. [Link]
  • Das, N., et al. (2019). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry, 58(3), 167-175. [Link]
  • Manzoor, R., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16649–16662. [Link]
  • Bond, P. J., & Sansom, M. S. P. (2007). Interactions of Lipids and Detergents with a Viral Ion Channel Protein: Molecular Dynamics Simulation Studies. Biochemistry, 46(37), 10632–10641. [Link]
  • Thaimattam, R., et al. (2010). Functional reconstitution of influenza A M2(22-62). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(10), 1943–1950. [Link]
  • Schnell, J. R., & Chou, J. J. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus.
  • Wang, J., et al. (2020). Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments.
  • Cady, S. D., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7387–7392. [Link]
  • ResearchGate. (n.d.). The liposomal proton flux assay. (A) Schematic representation of the M2...
  • Balgi, A. D., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE, 8(2), e56634. [Link]
  • Song, Z., et al. (2002). Initial structural and dynamic characterization of the M2 protein transmembrane and amphipathic helices in lipid bilayers. Journal of Structural Biology, 139(2), 106–117. [Link]
  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
  • Le, M. T. N., et al. (2019). Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses. European Journal of Medicinal Chemistry, 182, 111622. [Link]
  • Agostino, M., et al. (2023). Targeting the Human Influenza a Virus: The Methods, Limitations, and Pitfalls of Virtual Screening for Drug-like Candidates Including Scaffold Hopping and Compound Profiling. International Journal of Molecular Sciences, 24(9), 7891. [Link]
  • Takeda, M., et al. (2002). Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture. Journal of Virology, 76(3), 1391–1399. [Link]
  • Aivazian, D., et al. (2019). The M2 proteins of bat influenza A viruses reveal atypical features compared to conventional M2 proteins. Journal of Virology, 93(12), e00292-19. [Link]
  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening.
  • Li, Y., et al. (2022). Virtual screening and molecular growth guide the design of inhibitors for the influenza virus drug-resistant mutant M2-V27A/S31N. Journal of Biomolecular Structure and Dynamics, 40(19), 8827–8839. [Link]
  • Balgi, A. D., et al. (2013).
  • Lisher, J. P., et al. (2017). Fluorescence-Based Proteoliposome Methods to Monitor Redox-Active Transition Metal Transmembrane Translocation by Metal Transporters. Journal of Visualized Experiments, (127), 56250. [Link]
  • Fehlings, M., et al. (2017). Validation of ligand tetramers for the detection of antigen-specific lymphocytes. Journal of Immunological Methods, 448, 51–58. [Link]
  • Verdoes, M., et al. (2012). Fluorescence-based proteasome activity profiling. Methods in Molecular Biology, 832, 391–403. [Link]
  • ResearchGate. (2017). Making sense of fluorescent polarization measurements.
  • ResearchGate. (n.d.). Differences in conductance of M2 proton channels of two influenza viruses at low and high pH.
  • Kasi, Y. A., et al. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. Molecules, 26(16), 4997. [Link]
  • Liu, Y., et al. (2023). Development and experimental validation of an M2 macrophage and platelet‐associated gene signature to predict prognosis and immunotherapy sensitivity in bladder cancer.
  • ResearchGate. (2020). What causes high background in cell based assays?.
  • Reading, E., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(3), 363–373. [Link]
  • ResearchGate. (n.d.). M0, M1 and M2 macrophage generation and validation by RT-qPCR and flow...
  • Wise, H. M., et al. (2012). Identification of a novel splice variant form of the influenza a virus m2 ion channel with an antigenically distinct ectodomain.

Sources

Technical Support Center: Improving Solubility of Azaspiro Compounds for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges associated with azaspiro compounds for biological testing. This resource is structured to offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The unique three-dimensional architecture of azaspiro compounds offers exciting possibilities in drug discovery, often leading to improved metabolic stability and target engagement.[1][2] However, their complex and often lipophilic nature can present significant solubility hurdles, complicating biological evaluation. This guide provides practical solutions and in-depth troubleshooting advice to ensure your azaspiro compounds are effectively solubilized for accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers often have when first encountering solubility issues with azaspiro compounds.

Q1: Why are my azaspiro compounds poorly soluble in aqueous buffers?

A: The solubility of azaspiro compounds is governed by a balance of their structural features. While some possess improved aqueous solubility compared to their carbocyclic analogs[1], many are still challenged by:

  • High Lipophilicity: The carbon-rich spirocyclic scaffold can lead to a high logP value, making the compound inherently more soluble in organic solvents than in water.[3]

  • Crystal Lattice Energy: The rigid, well-defined structure of these molecules can result in strong crystal packing. Significant energy is required to break this crystal lattice before the compound can dissolve.[4][5]

  • pH-Dependence: Many azaspiro compounds contain basic nitrogen atoms.[2] At neutral or alkaline pH, these nitrogens are uncharged, rendering the molecule less polar and thus less soluble in aqueous media.[6]

Q2: What is the best starting solvent for my azaspiro compound?

A: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most widely used and effective starting solvent.[7][8] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

Key Considerations for DMSO Stock Solutions:

  • Purity: Always use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[8]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final DMSO percentage in your assay medium.[7][8]

  • Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Q3: My compound dissolves in DMSO but precipitates when I add it to my cell culture media. What is happening?

A: This common phenomenon is known as "solvent shock" or "crashing out."[8] It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it has low solubility. The abrupt change in solvent polarity causes the compound to precipitate.[8][9] The key to preventing this is to carefully manage the dilution process and consider formulation strategies to keep the compound in solution.

Q4: How much DMSO is acceptable in my cell-based assay?

A: High concentrations of DMSO can be toxic to cells and interfere with assay components.[10] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[10] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, but without the compound.[10]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. Solvent Shock: The compound's solubility limit in the aqueous buffer is exceeded upon rapid dilution from a concentrated DMSO stock.[8]1. Optimize Dilution Protocol: Perform a serial dilution of the DMSO stock in 100% DMSO first, before making the final dilution into the aqueous buffer.[7][11] This reduces the concentration jump. 2. Pre-warm Media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the compound.[12] 3. Increase Final Volume: Dilute the DMSO stock into a larger volume of aqueous buffer to lower the initial concentration.
Compound appears soluble initially but precipitates over time in the incubator. pH Shift in Medium: Cellular metabolism can produce acidic byproducts, lowering the medium's pH. For a basic azaspiro compound, a lower pH might increase solubility, but for others, it could decrease it.[8] Temperature Effects: Changes in temperature between preparation and incubation can affect solubility. Compound Instability: The compound may be degrading over the incubation period.1. Buffer Your System: Ensure your incubator's CO₂ levels are stable to maintain the bicarbonate buffering system of the media at a stable pH (typically 7.2-7.4).[8] 2. Re-evaluate Solubility at 37°C: Determine the maximum soluble concentration under the exact experimental conditions (temperature, media, time).[12] 3. Reduce Incubation Time: If compound instability is suspected, consider shorter incubation periods or add the compound more frequently.[8]
Inconsistent results or lower-than-expected potency in biological assays. Micro-precipitation: The compound may be forming very fine precipitates that are not visible to the naked eye, reducing the actual concentration of the dissolved, active compound.[11] Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, lowering the effective concentration.1. Centrifuge and Check Supernatant: Before adding your compound solution to the assay, centrifuge the diluted sample and measure the concentration in the supernatant to determine the true soluble concentration. 2. Use Low-Adhesion Plastics: Utilize low-binding microplates and pipette tips. 3. Include Surfactants: Consider adding a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.01%) to the assay buffer to reduce non-specific binding and improve wetting.[13]
Standard solubilization methods are failing for a particularly "difficult" azaspiro compound. Extreme Lipophilicity or High Crystal Energy: The compound's intrinsic properties make it resistant to simple solubilization methods.1. Advanced Formulation Strategies: Explore the use of co-solvents, pH adjustment, or complexation agents like cyclodextrins. These are detailed in Part 3. 2. Salt Formation: If your compound has a suitable basic nitrogen, consider synthesizing a more soluble salt form (e.g., hydrochloride or mesylate) for testing.[4][14][15]

Part 3: Advanced Solubilization Protocols & Strategies

When standard dilution from a DMSO stock is insufficient, the following formulation strategies can be employed. The choice of strategy depends on the physicochemical properties of your specific azaspiro compound.

Strategy 1: pH-Dependent Solubilization

Principle: Many azaspiro compounds contain basic nitrogen atoms that can be protonated. By lowering the pH of the aqueous solution, you can increase the proportion of the protonated (charged) species, which is generally much more soluble in water than the neutral form.[6][14][16]

G start Start: Azaspiro compound precipitates in neutral buffer (pH 7.4) pka Does the compound have a basic pKa in the range of 4-9? start->pka acidic_media Is the assay compatible with acidic or slightly acidic conditions? pka->acidic_media Yes other_methods Explore other methods (Co-solvents, Cyclodextrins). pka->other_methods No (or pKa unknown) use_acidic_buffer Protocol 1: Prepare a stock solution in a low pH buffer (e.g., pH 4-6). acidic_media->use_acidic_buffer Yes no_acid Acidic conditions will harm cells or affect assay components. acidic_media->no_acid No kinetic_sol Use a 'pH jump' or kinetic solubility approach. no_acid->kinetic_sol kinetic_sol->other_methods If precipitation still occurs

Caption: Decision workflow for using pH modification.

  • Determine Target pH: Identify a pH where your compound is predicted to be soluble and that is compatible with your assay. A good starting point is 2 pH units below the compound's pKa.

  • Prepare Buffer: Make a sterile, low-pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Dissolve Compound: Dissolve the azaspiro compound directly in the low-pH buffer to the highest possible concentration. Use sonication or gentle warming (37°C) to assist dissolution.[7]

  • Assay Dilution: Add this acidic stock solution to your assay medium. Be aware that this will slightly lower the pH of your final assay condition. Ensure this small pH shift is tolerable for your cells or assay components.

Strategy 2: Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its polarity-reducing capacity, thereby enhancing the solubility of non-polar compounds.[17][18]

Common Co-solvents for Biological Testing:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

Co-solventTypical Starting Concentration (in final assay)Maximum Tolerated Concentration (Cell-dependent)Notes
Ethanol 1-2%~5%Can be volatile and may have biological effects at higher concentrations.
PEG-400 5-10%Up to 20%Generally well-tolerated; can increase solution viscosity.
Propylene Glycol 5-10%Up to 20%Similar to PEG-400; widely used in pharmaceutical formulations.
  • Prepare 100% Co-solvent Stocks: Dissolve your compound at a high concentration (e.g., 10 mg/mL) in 100% of each co-solvent to be tested (Ethanol, PEG-400, PG).

  • Prepare Co-solvent/Water Mixtures: Create a series of co-solvent/water dilutions (e.g., 80%, 50%, 20%, 10% co-solvent in water or buffer).

  • Test Solubility: Add a small aliquot of the 100% co-solvent stock to each dilution and observe for precipitation. This helps identify the minimum co-solvent percentage required to maintain solubility.

  • Validate in Assay Medium: Once an effective co-solvent and concentration are identified, confirm that the final formulation is compatible with your assay medium and does not cause cytotoxicity.

Strategy 3: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][] They can encapsulate poorly soluble "guest" molecules, like azaspiro compounds, forming an inclusion complex that has significantly improved aqueous solubility.[19][]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most common for biological applications due to its high water solubility and low toxicity.[21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): A modified cyclodextrin with a charged group, which can further enhance solubility and is used in many FDA-approved formulations.[22]

G start Start: Compound has very low aqueous solubility prepare_cd Prepare aqueous solutions of HP-β-CD (e.g., 5%, 10%, 20% w/v) start->prepare_cd add_compound Add excess solid compound to each CD solution prepare_cd->add_compound equilibrate Equilibrate the mixture (e.g., shake for 24-48h at RT) add_compound->equilibrate separate Filter or centrifuge to remove undissolved solid equilibrate->separate quantify Quantify the dissolved compound concentration in the supernatant (e.g., by HPLC-UV) separate->quantify result Determine optimal HP-β-CD concentration for desired drug solubility quantify->result

Caption: Workflow for determining solubility in cyclodextrins.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in water or your desired buffer (e.g., 40% w/v). Sterile filter the solution.

  • Method A (Kneading/Slurry):

    • Place the weighed azaspiro compound powder in a sterile vial.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead thoroughly with a spatula for 15-20 minutes.

    • Slowly add the remaining HP-β-CD solution while vortexing to achieve the final desired concentration.[23]

  • Method B (Co-evaporation - for non-labile compounds):

    • Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).

    • Add this solution to the aqueous HP-β-CD stock solution.

    • Remove the organic solvent using a rotary evaporator or nitrogen stream.

    • Reconstitute the resulting solid film with water or buffer to the desired volume.[23]

  • Final Preparation: The resulting solution is a stock of your compound-cyclodextrin complex, which can then be diluted into your assay medium.

References

  • Drug Solubility and Solubilization | Request PDF. ResearchGate.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
  • Solubility Enhancement Excipients. American Pharmaceutical Review.
  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate.
  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate.
  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Solubility Enhancement Techniques. YouTube.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAP-E-R.
  • Solving parenteral solubility challenges in the development of oncology therapeutics. CordenPharma.
  • In vitro solubility assays in drug discovery. PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
  • The composite solubility versus pH profile and its role in intestinal absorption prediction. AAPS PharmSciTech.
  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.
  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
  • Supramolecular aggregates of oligosaccharides with co-solvents in ternary systems for the solubilizing approach of triamcinolone. PubMed.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed.
  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ResearchGate.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. MDPI.
  • pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy.
  • Study of pH-dependent drugs solubility in water. Semantic Scholar.

Sources

Stability issues of spirocyclic compounds in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic compounds. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during research and development. Spirocycles are increasingly vital in modern drug discovery for their ability to confer unique three-dimensional structures, enhance potency, and optimize physicochemical properties like solubility and metabolic stability.[1][2][3][4] However, their inherent structural features, including sp³-rich cores and potential ring strain, can also present unique stability issues.[5][6]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes spirocyclic compounds so attractive in drug discovery, and how does this relate to their stability?

Spirocyclic scaffolds are popular because they offer a significant departure from the "flatland" of traditional aromatic compounds, providing enhanced three-dimensionality (a higher Fsp³ count).[4][7] This rigid, 3D orientation can lock a molecule's conformation, leading to improved binding affinity and selectivity for its biological target.[4][8] Furthermore, incorporating spirocycles can modulate key ADME (Administration, Distribution, Metabolism, and Excretion) properties, often improving solubility, metabolic stability, and reducing off-target effects like hERG inhibition.[3][8]

However, the very features that make them advantageous can also be a source of instability. The construction of these motifs can introduce ring strain, particularly in smaller ring systems (e.g., oxaspiro[2.2]pentanes), making them susceptible to specific degradation pathways like acid-mediated rearrangements or nucleophilic ring-opening.[6]

Q2: What are the most common degradation pathways I should be aware of for my spirocyclic compound?

Like most organic molecules, spirocyclic compounds are susceptible to common degradation pathways such as hydrolysis, oxidation, and photolysis.[9][10] However, the specific structure of the spirocycle can influence which pathway predominates.

  • Hydrolysis: This is a major concern for spirocycles containing hydrolyzable functional groups like esters, amides, lactones, or lactams, especially when part of a strained ring.[10] Degradation is often catalyzed by acidic or basic conditions.[11][12] For example, the spironolactone drug contains a spiro-lactone that can be susceptible to hydrolysis.

  • Oxidation: Compounds can degrade via oxidation, often initiated by atmospheric oxygen (auto-oxidation), peroxides (which can be present as impurities in solvents like THF or diethyl ether), or transition metals.[13][14]

  • Ring-Fission/Rearrangement: For highly strained spiro systems, ring-opening is a key degradation pathway that can be triggered by acid, heat, or even nucleophiles.[6][15] This is particularly relevant for spiro-epoxides or spiro-cyclopropanes.

Q3: How does my choice of solvent impact the stability of a spirocyclic compound?

Solvent selection is critical and directly influences stability through polarity and the ability to participate in reactions.[16]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can actively participate in degradation. Their ability to form hydrogen bonds can stabilize charged transition states in hydrolytic reactions, thereby accelerating the degradation of sensitive functional groups like esters or lactams.[17][18] While often necessary for biological assays, prolonged storage in these solvents is generally not recommended.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents are generally preferred for stock solutions as they do not have acidic protons and cannot donate hydrogen bonds, making them less likely to directly participate in hydrolysis.[17] They effectively solvate polar molecules without "caging" and deactivating nucleophiles to the same extent as protic solvents.[17][19]

  • Solvent Impurities: Always consider the impact of impurities. Traces of water can lead to hydrolysis, dissolved oxygen can cause oxidation, and peroxides in aged ether solvents can initiate radical degradation pathways.[13]

Q4: What is a forced degradation study, and why is it essential when working with novel spirocycles?

A forced degradation (or stress testing) study is an experiment where a drug substance or product is intentionally exposed to conditions more severe than accelerated stability testing, such as high/low pH, high temperature, strong oxidizing agents, and intense light.[20]

These studies are a regulatory requirement (ICH Q1A) and are crucial for several reasons:[21][22]

  • Identify Degradation Pathways: They help establish the likely degradation products and pathways, providing insight into the molecule's intrinsic stability.[9][20]

  • Develop Stability-Indicating Methods: The data is used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the active ingredient from its degradation products.[22][23]

  • Inform Formulation and Storage: Understanding how a compound degrades helps in selecting appropriate excipients, packaging, and storage conditions to ensure its shelf-life.[9][20]

For novel spirocycles, whose degradation pathways may not be obvious, these studies are indispensable for de-risking a compound for further development.[22]

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems you might encounter in the lab.

Problem 1: My spirocyclic compound shows rapid degradation in my aqueous buffer for a biological assay.

Q: I prepared a solution of my spiro-lactam compound in a pH 8.0 phosphate buffer for an enzymatic assay. After 2 hours at room temperature, LC-MS analysis shows over 30% conversion to a new peak corresponding to the hydrolyzed, ring-opened product. What's happening and how can I fix this?

A: Causality & Troubleshooting Steps:

This is a classic case of base-catalyzed hydrolysis. Lactams (cyclic amides) are susceptible to hydrolysis, and this process is significantly accelerated at basic pH.[10] The rigid structure of some spirocycles can sometimes increase the strain on the lactam bond, making it even more prone to nucleophilic attack by hydroxide ions.

Workflow: Diagnosing and Solving pH-Dependent Degradation

G cluster_0 A Observe Degradation in Aqueous Buffer B Hypothesis: pH-Mediated Hydrolysis A->B Suspect pH effect C Action: Perform pH-Rate Profile Study B->C To confirm D Analyze Data: Plot k_obs vs. pH C->D Collect kinetic data E Identify pH of Maximum Stability D->E Find minimum of curve F Solution: Modify Assay Conditions E->F Implement findings G Re-run Assay at Optimal pH & Lower Temperature F->G Execute new protocol H Problem Solved: Minimal Degradation G->H Verify stability

Caption: Workflow for troubleshooting pH-mediated compound instability.

  • Confirm the Hypothesis: The issue is likely pH-dependent. Many compounds exhibit a V-shaped pH-rate profile, where degradation is fastest at very low and very high pH and slowest somewhere in between.[11]

  • Determine the Optimal pH: Conduct a pH-rate profile study. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Monitor the rate of degradation at a constant temperature. This will reveal the pH at which your compound is most stable.[11][24]

  • Modify Experimental Conditions:

    • Adjust Buffer pH: If possible, run your biological assay at the pH of maximum stability.

    • Minimize Incubation Time: Prepare solutions immediately before use and minimize the time the compound spends in the aqueous buffer.

    • Lower the Temperature: Chemical degradation rates generally decrease with lower temperatures, as described by the Arrhenius equation.[24][25] If the assay allows, perform incubations on ice or at 4°C.

    • Use Aprotic Co-solvents: For initial stock solutions, always use a dry, polar aprotic solvent like DMSO or acetonitrile. Make the final dilution into aqueous buffer right before the experiment.

Problem 2: I am observing inconsistent stability results and the appearance of unknown impurities from my spiro-ether compound stored in THF.

Q: My spiro-ether compound is stored as a 10 mM solution in THF at 4°C. Sometimes the solution is fine, but other times I see multiple new peaks in the chromatogram, and the purity drops significantly. What could be the cause of this variability?

A: Causality & Troubleshooting Steps:

The likely culprit is peroxide formation in your THF solvent. Ethers like tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides over time upon exposure to air and light.[14] These peroxides can initiate radical oxidation reactions, leading to the degradation of your compound. The inconsistency arises from using different bottles or ages of THF, which will have varying levels of peroxide contamination.

General Degradation Pathways Visualization

G cluster_conditions Stress Conditions Compound Spirocyclic Compound (e.g., with Lactone/Ether) Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Degradant1 Ring-Opened Product (Diol, Carboxylic Acid, etc.) Hydrolysis->Degradant1 Degradant2 Oxidized Product (Hydroxylated, Carbonyl, etc.) Oxidation->Degradant2 C1 H₂O, Acid/Base (H⁺/OH⁻) C1->Hydrolysis C2 O₂, Peroxides (ROOH) C2->Oxidation

Caption: Common degradation pathways for spirocyclic compounds.

  • Test for Peroxides: Before using any ether solvent, especially from a previously opened bottle, test it for the presence of peroxides. Commercially available test strips are a quick and easy way to do this.

  • Purify or Discard Solvent: If peroxides are detected, either discard the solvent according to safety protocols or purify it by passing it through an activated alumina column.

  • Switch Solvents: For long-term storage, consider switching to a more stable, aprotic solvent that does not form peroxides, such as DMSO or acetonitrile.

  • Proper Solvent Handling:

    • Always use high-purity, anhydrous-grade solvents.

    • Purchase solvents in smaller bottles with septa to minimize headspace and air exposure.

    • Store solvents under an inert atmosphere (nitrogen or argon) and protect them from light.

Key Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol is a starting point and should be adapted based on the compound's structure and solubility. The goal is to achieve 10-20% degradation to ensure that the analytical method is truly stability-indicating.[22]

Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your spirocyclic compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Include a control sample (1 mL stock + 1 mL solvent) stored at 5°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.[13]

    • Thermal Degradation: Use the stock solution directly. Incubate at 80°C for 24, 48, and 72 hours. For solid-state thermal stress, place the neat compound in an oven at the same temperature.

    • Photostability: Expose the stock solution to a photostability chamber with controlled light (ICH Q1B option 2: >1.2 million lux hours) and UV exposure (>200 watt hours/m²). A control sample should be wrapped in aluminum foil.

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the 0.1 M HCl sample).

    • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Analyze all samples by a high-resolution analytical method, typically HPLC with UV and Mass Spectrometry detectors (LC-MS).[26][27]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, calculate the percent degradation of the parent compound, and perform mass balance calculations. Elucidate the structure of significant degradation products using MS/MS and NMR if necessary.[26]

Table 1: Common Solvents: Properties and Stability Considerations
SolventTypePolarity IndexPotential Stability Risks
WaterPolar Protic10.2Can act as a nucleophile in hydrolysis; requires pH control.[17][28]
MethanolPolar Protic5.1Can participate in hydrolysis or solvolysis (transesterification).[17]
EthanolPolar Protic4.3Similar to methanol, can cause solvolysis.[28]
Acetonitrile (ACN)Polar Aprotic5.8Generally stable and good for LC-MS analysis; good first choice.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Excellent solubilizer, but can be hygroscopic (absorb water) and may oxidize some compounds at high temperatures.
Tetrahydrofuran (THF)Polar Aprotic4.0Risk of peroxide formation upon storage. [14]
Dichloromethane (DCM)Non-Polar3.1Can contain acidic impurities if not stored properly.
TolueneNon-Polar2.4Generally inert, but poor solvent for polar compounds.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle. Journal of the Chemical Society (Resumed). [Link]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
  • Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. PubMed. [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
  • XV.-The Formation and Stability of spiro-Compounds. RSC Publishing. [Link]
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Scholars@Duke. [Link]
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Scirp.org. [https://www.scirp.org/html/2-1 pharmacology_2012102611053785.htm]([Link] pharmacology_2012102611053785.htm)
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening | Request PDF.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
  • Analytical Method Development. SpiroChem. [Link]
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Drug degradation p
  • Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics.
  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. [Link]
  • Analytical Techniques In Stability Testing.
  • Degradation Pathway.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF.
  • 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube. [Link]
  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties.
  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. PMC - NIH. [Link]
  • Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and rel
  • Temperature and pH effect on the microbial reductive transformation of pentachloronitrobenzene. PubMed. [Link]
  • Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes | Request PDF.

Sources

Technical Support Center: Catalyst Poisoning in Sulfur-Containing Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of sulfur-containing spirocycles, vital scaffolds in medicinal chemistry and materials science, often relies on transition metal catalysis.[1][2] However, the very presence of sulfur, a key structural element, introduces a significant and costly challenge: catalyst poisoning. Sulfur compounds are notorious for deactivating the precious metal catalysts (e.g., Palladium, Platinum, Nickel) that are essential for these transformations.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate catalyst poisoning in their reactions. By understanding the fundamental mechanisms of deactivation, you can implement effective strategies to ensure reaction efficiency, improve yields, and protect your investment in expensive catalytic systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my reaction?

A: The primary indicators of catalyst poisoning are a sudden or gradual drop in reaction rate and a significant decrease in the final product yield. Other signs include a change in selectivity, leading to the formation of unexpected byproducts, or a complete failure of the reaction to initiate. Continuous monitoring of your reaction's progress is crucial for early detection.[3][6]

Q2: Why is sulfur so effective at poisoning metal catalysts?

A: The mechanism of sulfur poisoning involves strong chemisorption of sulfur-containing molecules onto the catalyst's active metal sites.[7][8] Sulfur atoms have lone pairs of electrons that form strong, often irreversible, bonds with metal surfaces (like Palladium or Nickel). This interaction has a twofold negative effect:

  • Steric Hindrance: The adsorbed sulfur atom physically blocks reactants from accessing the active sites.[3]

  • Electronic Modification: The strong bond between sulfur and the metal alters the electronic properties of the catalyst's surface, reducing its ability to catalyze the desired reaction.[8]

Q3: Are all sulfur compounds equally potent poisons?

A: No. The poisoning severity depends on the specific sulfur compound. Thiols (R-SH), hydrogen sulfide (H₂S), and disulfides (R-S-S-R) are particularly potent poisons because they can readily dissociate and bond to the metal surface.[3][9] Thiophenes are also known deactivating agents.[10] The concentration of these impurities, even at parts-per-million (ppm) levels, can be sufficient to cause significant deactivation.[3][11]

Q4: Can I prevent catalyst poisoning from happening in the first place?

A: Yes, prevention is the most effective strategy. The primary method is rigorous purification of all reactants and solvents before they enter the reaction vessel.[7][12][13] Techniques like distillation, chromatography, or treatment with adsorbents can remove trace sulfur impurities. Additionally, selecting catalysts with inherent resistance to sulfur or using "guard beds"—a pre-column of a less expensive material that traps poisons before they reach the main catalyst bed—are effective industrial strategies.[7][14]

Q5: Is sulfur poisoning always irreversible?

A: It depends on the conditions and the nature of the sulfur-metal bond. Some poisoning is reversible, where the catalyst's activity can be restored. However, sulfur often forms highly stable metal sulfides on the catalyst surface, leading to irreversible deactivation.[3][5][13] Regeneration is possible in some cases but can be challenging and may not fully restore the initial activity.[15]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems. Follow the diagnostic steps to identify the cause and implement the recommended solutions.

Issue 1: Reaction Stalls or Yield is Significantly Lower Than Expected
  • Possible Cause: Gradual deactivation of the catalyst by trace sulfur impurities in a starting material or solvent.

  • Diagnostic Steps:

    • Analyze Reactants: Use sensitive analytical techniques to test your starting materials and solvents for sulfur-containing impurities. Techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect sulfur at ppm or even ppb levels.[16]

    • Run a Control Reaction: If possible, perform the reaction with a new, certified high-purity batch of the suspected starting material. If this reaction proceeds normally, it strongly implicates the original batch as the source of the poison.

    • Catalyst Characterization: After the failed reaction, carefully recover the catalyst. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can directly detect the presence of sulfur on the catalyst surface, confirming poisoning.[6][7]

  • Solutions & Corrective Actions:

    • Feedstock Purification: If a reactant is contaminated, purify it before use. Common methods include distillation, recrystallization, or passing the material through a column of activated carbon or alumina to adsorb sulfur compounds.[12][17]

    • Increase Catalyst Loading: As a temporary workaround for a single experiment, increasing the catalyst loading might provide enough active sites to achieve a reasonable yield, though this is not an economical long-term solution.

    • Consider a More Robust Catalyst: Research catalyst variants known for higher sulfur tolerance. For example, bimetallic catalysts or those on specific supports (like zirconia) have shown enhanced resistance in certain applications.[18][19]

Issue 2: Reaction Fails to Initiate or Shows No Conversion
  • Possible Cause: Severe, acute poisoning of the catalyst from a high concentration of a potent sulfur poison in one of the reagents.

  • Diagnostic Steps:

    • Immediate Reagent Scrutiny: The problem is likely a grossly contaminated reagent. Re-examine the specifications and analysis certificates of all starting materials. Pay close attention to sulfur-containing reagents that may have been used in previous synthesis steps and could be carried over.

    • Small-Scale Test: Before committing a large amount of catalyst, run a very small-scale test with a tiny amount of catalyst and the suspected reagents. A lack of any reaction will quickly confirm a severe poisoning issue.

  • Solutions & Corrective Actions:

    • Discard and Replace: Do not attempt to salvage a reaction with a severely contaminated reagent. The most efficient solution is to acquire new, high-purity starting materials.

    • Implement Guard Beds: For continuous flow processes, installing a guard bed with a sacrificial adsorbent material is an effective way to protect the main catalyst bed from acute poisoning events.[14]

Issue 3: Poor Product Selectivity or Formation of Unwanted Byproducts
  • Possible Cause: Partial or selective poisoning of the catalyst. The poison may not deactivate the catalyst entirely but can alter the electronic or steric environment of the active sites, changing the reaction pathway.

  • Diagnostic Steps:

    • Byproduct Identification: Isolate and characterize the major byproducts using techniques like NMR, LC-MS, and GC-MS. Understanding their structure can provide clues about the altered reaction mechanism.

    • Literature Review: Search for studies on your specific catalytic system to see if others have reported similar changes in selectivity in the presence of sulfur or other poisons.

  • Solutions & Corrective Actions:

    • Re-evaluate Purification: Even if you are purifying your reagents, your method may not be removing the specific compound causing the selectivity shift. A different purification technique may be necessary.

    • Modify Reaction Conditions: Altering the temperature, pressure, or solvent can sometimes disfavor the reaction pathway leading to the byproduct.[13] However, this is often a less effective solution than removing the poison itself.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Reactant Purification via Activated Carbon
  • Select Carbon: Choose activated carbon with a high surface area and appropriate pore size for your solvent and suspected impurities.

  • Slurry Treatment: In a flask, dissolve the sulfur-contaminated starting material in a suitable organic solvent. Add 5-10% w/w of activated carbon to the solution.

  • Agitation: Stir the slurry vigorously at room temperature for 2-4 hours. Gentle heating may be applied if the material's stability allows, but this can also increase the risk of side reactions.

  • Filtration: Filter the mixture through a pad of celite or a fine porosity filter paper to completely remove all carbon particles. Ensure the filtrate is clear.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified starting material.

  • Validation: Re-analyze the purified material using a sensitive sulfur detection method to confirm the removal of impurities.

Table 1: Relative Poisoning Potential of Common Sulfur Compounds
Sulfur CompoundChemical FormulaTypical SourceRelative Poisoning SeverityNotes
Hydrogen SulfideH₂SByproduct, reagent impurityVery HighStrong, irreversible adsorption on most noble metal catalysts.[9]
Thiols (Mercaptans)R-SHStarting materials, impuritiesVery HighReadily chemisorb and can cleave the S-H bond on the catalyst surface.[5]
DisulfidesR-S-S-ROxidation of thiolsHighCan cleave to form two adsorbed thiolates, effectively doubling the poisoning sites.
ThiophenesC₄H₄SImpurity in aromatic solventsModerate to HighAromatic nature makes it a stable molecule, but it still strongly adsorbs to active sites.[10]
SulfoxidesR₂SOReagents, oxidation productsModerateThe oxygen atom can reduce the sulfur's interaction with the metal surface slightly.

Part 4: Visualizing Mechanisms and Workflows

Diagram 1: Mechanism of Catalyst Poisoning by a Thiol

This diagram illustrates how a sulfur-containing molecule (a thiol, R-SH) blocks the active sites on a heterogeneous metal catalyst surface, preventing the intended reactants (A and B) from binding and reacting.

G cluster_0 Catalyst Surface (e.g., Pd, Ni) as1 Active Site as2 Active Site as3 Active Site as4 Active Site A A A->as1 Blocked Access B B B->as3 Blocked Access Poison R-SH (Thiol) Poison->as2 Strong Chemisorption (Poisoning)

Caption: Sulfur atom from a thiol poison irreversibly binds to an active site.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to follow when troubleshooting a reaction that has resulted in a low or zero yield, with a focus on identifying catalyst poisoning.

G start Reaction Shows Low/No Yield check_params Verify Reaction Conditions (Temp, Time, Pressure) start->check_params analyze_reagents Analyze Reagents for Sulfur (GC-SCD, ICP-MS) check_params->analyze_reagents poison_found Sulfur Poison Detected? analyze_reagents->poison_found purify Purify Contaminated Reagent(s) (See Protocol 1) poison_found->purify Yes no_poison No Poison Detected poison_found->no_poison No rerun Re-run Reaction with Purified Materials purify->rerun success Problem Solved rerun->success end End Troubleshooting success->end other_issues Investigate Other Issues: - Catalyst Activity (new batch) - Reaction Mechanism - Reagent Stoichiometry no_poison->other_issues other_issues->end

Caption: A decision tree for diagnosing low yield in catalytic reactions.

References

  • Influence of sulfur on catalyst activity and chemical reaction in vegetable-oil hydrotreating. (n.d.). Google Scholar.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Sabin Metal.
  • Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
  • Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Matmatch.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc.
  • How Can You Prevent Catalyst Poisoning? (2025, September 13). Chemistry For Everyone - YouTube.
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
  • Maltsev, O. V., Chizhov, A. O., & Zlotin, S. G. (2011). Chiral Ionic Liquid/ESI-MS Methodology as an Efficient Tool for the Study of Transformations of Supported Organocatalysts: Deactivation Pathways of Jørgensen–Hayashi-Type Catalysts in Asymmetric Michael Reactions. Chemistry – A European Journal, 17(22), 6109–6117. [Link]
  • How Does the Sulfur Content in Fuel Affect the Performance of Catalytic Converters? (2025, November 23). Energy → Sustainability Directory.
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2008).
  • Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. (2020). MDPI.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts.
  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. (n.d.). Google Books.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Semantic Scholar.
  • (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.). ResearchGate.
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. (2024, February 2). University of Virginia Library.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate.
  • Final Analysis: Sulfur as a Catalyst Poison. (n.d.). ResearchGate.

Sources

Technical Support Center: High-Throughput Screening of Influenza M2 Proton Channel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of high-throughput screening (HTS) methods targeting the influenza A M2 proton channel. This guide is designed for researchers, scientists, and drug development professionals actively engaged in discovering novel inhibitors against this critical viral target. Here, we synthesize field-proven insights with established scientific principles to help you navigate the complexities of M2 inhibitor screening, from assay development to hit validation.

Understanding the Target: The M2 Proton Channel

The Influenza A virus Matrix-2 (M2) protein is a homotetrameric proton-selective ion channel, or viroporin, embedded in the viral envelope.[1] Its function is essential for viral replication.[1][2] After the virus enters a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow into the virion.[3][4] This acidification process is a critical prerequisite for the uncoating of the viral genome, allowing it to be released into the cytoplasm for replication.[3][4]

The channel's activity is gated by a highly conserved histidine residue (His37) and a tryptophan residue (Trp41) within the transmembrane domain.[3][5] At low pH, protonation of the His37 tetrad is thought to cause electrostatic repulsion, leading to a conformational change that opens the channel.[3][4] This unique mechanism is the target for the adamantane class of antiviral drugs, such as amantadine and rimantadine, which act by physically occluding the channel pore.[6][7][8] However, the widespread emergence of resistant M2 mutants (e.g., S31N, V27A) has rendered these drugs largely ineffective, necessitating the discovery of new inhibitors with novel mechanisms of action.[9][10]

Assay Formats for M2 Inhibitor HTS: A Comparative Overview

The lack of robust and sensitive HTS assays has historically hampered the discovery of new M2 inhibitor chemotypes.[9][10] Several methodologies have been developed, each with distinct advantages and limitations. The choice of assay is critical and depends on available resources, desired throughput, and the specific stage of the drug discovery campaign.

Assay TypePrincipleAdvantagesDisadvantagesKey Considerations
Yeast Growth Restoration M2 expression is toxic to yeast; inhibitors block the channel and restore yeast growth.[9][10]High-throughput, cell-based, cost-effective, low false-positive rate.[10]Indirect measure of channel activity, potential for off-target yeast-specific effects.Requires robust yeast genetics and optimized growth conditions. Excellent for primary screening.[11]
Bacterial Growth Restoration Similar to yeast, M2 expression inhibits E. coli growth, which is rescued by effective inhibitors.[12][13][14]Very high-throughput, simple optical density readout, cost-effective.Indirect readout, potential for compound toxicity to bacteria.Useful for screening against wild-type and resistant mutants.[12][15]
Fluorescence-Based (Vesicle/Cell) Measures changes in pH or membrane potential using sensitive dyes upon M2 activation.[16][17][18]Direct functional readout, amenable to automation.Susceptible to interference from fluorescent compounds (autofluorescence, quenching).[19][20] High false-positive/negative rates.[21]Requires careful counter-screening for compound artifacts.
Automated Electrophysiology Directly measures ion currents through the M2 channel in response to pH changes."Gold standard" for ion channel research, provides detailed mechanistic data.[22]Lower throughput, high cost, requires specialized equipment and personnel.Best suited for hit confirmation, characterization, and structure-activity relationship (SAR) studies.[23]

Troubleshooting Guide: Common HTS Problems & Solutions

This section addresses specific issues encountered during M2 inhibitor screening campaigns. The diagnostic workflow below provides a logical path for troubleshooting assay failures.

G cluster_start Assay Quality Control Failure cluster_reagents Reagent & Compound Issues cluster_instrument Instrumentation & Dispensing cluster_biology Biological System Issues cluster_solution Resolution start Problem Identified (e.g., Low Z', High Variability, No Signal) reagent_check 1. Verify Reagent Integrity - pH of buffers correct? - Reagents within expiry? - Proper storage? start->reagent_check Start Here compound_check 2. Assess Compound Quality - Solubility issues? - Autofluorescence? - Aggregation? reagent_check->compound_check instrument_check 3. Check Instrument Settings - Correct wavelengths/filters? - Gain settings optimal? - Read times appropriate? compound_check->instrument_check dispenser_check 4. Validate Liquid Handling - Clogged tips? - Incorrect volumes? - Plate-to-plate variability? instrument_check->dispenser_check cell_health 5. Evaluate System Health (For Cell/Yeast/Bacteria Assays) - Viability acceptable? - M2 expression levels consistent? dispenser_check->cell_health solution Problem Resolved Re-run validation plates cell_health->solution G A Primary HTS Hit (Single Concentration) B Hit Confirmation (Fresh Sample, Re-test) A->B 1. Confirm C Dose-Response Curve (Calculate IC50/EC50) B->C 2. Quantify D Artifact & Cytotoxicity Counter-Screens C->D 3. De-risk E Orthogonal Assay (e.g., E-phys, Flux Assay) D->E 4. Validate F Validated Hit Series (Ready for Med Chem) E->F 5. Advance

Caption: A standard workflow for hit validation and progression.

Appendices

Appendix A: Generic Protocol for Yeast-Growth Restoration Assay

This protocol is a generalized workflow based on established methods. [10][11]

  • Strain Preparation: Use a S. cerevisiae strain carrying a plasmid with the M2 gene (wild-type or mutant) under the control of a galactose-inducible promoter (e.g., GAL1). A parallel strain with an empty vector serves as the positive control for growth.

  • Culture Inoculation: In a 96-well or 384-well plate, inoculate the M2-expressing yeast into synthetic defined medium containing raffinose (as a non-inducing carbon source) to a starting OD600 of ~0.05.

  • Compound Pinning: Transfer compounds from the library and control wells (Amantadine, DMSO) to the assay plates using a pintool to a final concentration of 1-10 µM.

  • Induction: Add galactose to the medium to a final concentration of 2% (w/v) to induce M2 expression. The toxicity of M2 will inhibit the growth of yeast in the DMSO control wells.

  • Incubation: Incubate the plates at 30°C with shaking for 24-48 hours.

  • Readout: Measure the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Calculate the percent growth restoration for each compound relative to the DMSO (0% restoration) and empty vector (100% restoration) controls. A Z'-factor is calculated from the control wells on each plate to assess quality. [11]A Z' > 0.5 is considered excellent for this type of assay. [11][24]

Appendix B: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay. [25][26] The formula is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • σ_p = Standard deviation of the positive control (e.g., empty vector or maximal inhibition)

  • σ_n = Standard deviation of the negative control (e.g., DMSO vehicle)

  • μ_p = Mean of the positive control

  • μ_n = Mean of the negative control

Interpretation of Z'-Factor Values: [24]* Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay, may require further optimization.

  • Z' < 0: The assay is not suitable for screening.

References

  • Wikipedia. (n.d.). M2 proton channel.
  • Balgi, A. D., et al. (2013). Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay. PLoS One, 8(2), e55271. [Link]
  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.
  • Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channel of influenza A virus. Journal of Biological Chemistry, 281(14), 8997-9000. [Link]
  • Pielak, R. M., & Chou, J. J. (2010). How amantadine and rimantadine inhibit proton transport in the M2 protein channel. Journal of the American Chemical Society, 132(4), 1288-1293. [Link]
  • DeGrado, W. F., et al. (2011). Structural and dynamic mechanisms for the function and inhibition of the M2 proton channel from influenza A virus. Biophysical journal, 100(3), 535-543. [Link]
  • Makarov, V. V., & Trewhella, J. (2002). The M2 Proton Channel of Influenza Virus: How Does It Work?. NASA Technical Reports Server. [Link]
  • Moustafa, I. M., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16738-16748. [Link]
  • Balgi, A. D., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay.
  • Mao, L., et al. (2013). An assay suitable for high throughput screening of anti-influenza drugs. PLoS One, 8(1), e54070. [Link]
  • Tobler, K., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences, 105(31), 10875-10880. [Link]
  • Mao, L., et al. (2013). An Assay Suitable for High Throughput Screening of Anti-Influenza Drugs.
  • Mao, L., et al. (2013). An Assay Suitable for High Throughput Screening of Anti-Influenza Drugs. eScholarship, University of California. [Link]
  • Balgi, A. D., et al. (2013).
  • Mao, L., et al. (2013). An Assay Suitable for High Throughput Screening of Anti-Influenza Drugs. CDC Stacks. [Link]
  • Musale, S. P., & Kankanamalage, A. C. G. (2019). Influenza M2 ion channel and mechanism of activation/inhibition.
  • Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
  • On HTS. (2023). Z-factor. [Link]
  • Balgi, A. D., et al. (2013).
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Roberge, M., et al. (n.d.). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. Northwestern Scholars. [Link]
  • Corti, D., et al. (2015). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. mBio, 6(3), e00682-15. [Link]
  • Sadybekov, A. A., & Katritch, V. (2013). Hit identification and optimization in virtual screening: practical recommendations based upon a critical literature analysis. Journal of computer-aided molecular design, 27(3), 195-207. [Link]
  • Liu, Y., et al. (2015). Proton Transport Mechanism of M2 Proton Channel Studied by Laser-Induced pH Jump. Biophysical journal, 109(11), 2297-2306. [Link]
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Wikipedia. (n.d.). Z-factor.
  • Wang, J., et al. (2017). Activation pH and Gating Dynamics of Influenza A M2 Proton Channel Revealed by Single-Molecule Spectroscopy. Angewandte Chemie International Edition, 56(16), 4539-4543. [Link]
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Evotec. (2024). How To Optimize Your Hit Identification Strategy.
  • Greiner, T., et al. (2021). Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR. Journal of the American Chemical Society, 143(26), 9945-9953. [Link]
  • Iversen, P. W., et al. (2012).
  • Ma, C., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101736. [Link]
  • Johnston, P. A. (2024). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
  • Li, C., et al. (2013). New Strategy for High Throughput Screening of Anti-Influenza Virus M2 Ion Channel Inhibitors. Current pharmaceutical design, 19(2), 225-231. [Link]
  • Yu, H., et al. (2016). High throughput screening technologies for ion channels. Acta pharmaceutica Sinica. B, 6(1), 10-16. [Link]
  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques.
  • Li, C., et al. (2013). New strategy for high throughput screening of anti-influenza virus M2 ion channel inhibitors. Current Pharmaceutical Design, 19(2), 225-231. [Link]
  • Chen, J. J., & Visco, D. P. (2019). Virtual high-throughput screens identifying hPK-M2 inhibitors: Exploration of model extrapolation. Computational biology and chemistry, 79, 121-131. [Link]
  • Yu, H. B., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmaceutica Sinica B, 6(1), 10-16. [Link]
  • Xu, J., et al. (2001). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 1(4), 543-550. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Spirocyclic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a pervasive challenge in modern organic synthesis: steric hindrance in the formation of spirocyclic molecules. Spirocycles, with their inherent three-dimensionality, are increasingly vital in drug discovery and materials science.[1][2] However, the construction of the spirocyclic core, particularly the creation of a congested quaternary spirocenter, often presents significant synthetic hurdles. This guide, structured in a practical question-and-answer format, provides troubleshooting strategies and detailed protocols to empower researchers in overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors related to steric hindrance that could be responsible?

A1: Low yields in spirocyclization reactions are frequently a direct consequence of steric hindrance, which can impede the approach of reactants and raise the activation energy of the desired transformation.[3][4] Key factors include:

  • Substrate Conformation: The reacting partners may struggle to adopt the necessary geometry for ring closure due to bulky substituents.

  • High Activation Energy: Steric repulsion between bulky groups in the transition state can significantly slow down the reaction rate.

  • Catalyst Inefficiency: The chosen catalyst may not be sterically or electronically suitable to facilitate the reaction with hindered substrates.

Q2: I am observing poor diastereoselectivity in my spirocyclization. How can steric hindrance be leveraged to control the stereochemical outcome?

A2: While steric hindrance can be a challenge, it can also be a powerful tool for directing stereoselectivity. By strategically introducing bulky groups, you can favor one reaction pathway over another. This can be achieved through:

  • Bulky Protecting Groups: A large protecting group on a nearby functional group can block one face of the molecule, forcing the incoming reactant to approach from the less hindered side.[5][6][7]

  • Chiral Auxiliaries: A chiral auxiliary with significant steric bulk can create a biased environment, leading to the preferential formation of one diastereomer.

  • Catalyst Control: Chiral catalysts with bulky ligands can create a chiral pocket that dictates the orientation of the substrate during the key bond-forming step.[8][9][10][11]

Q3: Can computational chemistry help in predicting and addressing steric hindrance issues before running experiments?

A3: Absolutely. Computational modeling is an increasingly valuable tool for predicting potential steric clashes and understanding reaction mechanisms. Techniques like Density Functional Theory (DFT) can be used to:

  • Analyze Transition State Geometries: Computational studies can elucidate the conformations of transition states, helping to identify the origin of stereoselectivity and potential steric repulsions.[12]

  • Predict Reaction Barriers: By calculating the activation energies of different reaction pathways, you can anticipate which products are likely to form and how steric modifications might influence the outcome.

  • Guide Catalyst and Substrate Design: In silico modeling can aid in the rational design of substrates and catalysts that minimize steric hindrance and favor the desired reaction pathway.[2]

Troubleshooting Guides: Reaction-Specific Issues and Solutions

This section provides detailed troubleshooting for common spirocyclization reactions where steric hindrance is a critical factor.

Guide 1: Intramolecular Heck Reaction for Spiro-oxindoles

The intramolecular Heck reaction is a powerful method for constructing spiro-oxindoles, but its success is highly dependent on managing steric interactions.[11][13][14][15][16][17][18]

Problem: Low yield and/or poor diastereoselectivity in the synthesis of a spiro-oxindole via an intramolecular Heck reaction.

G cluster_problem Problem cluster_catalyst Catalyst Optimization cluster_substrate Substrate Modification cluster_conditions Condition Adjustment Problem Low Yield / Poor Diastereoselectivity in Intramolecular Heck Reaction OptimizeCatalyst OptimizeCatalyst Problem->OptimizeCatalyst Initial Approach ModifySubstrate ModifySubstrate Problem->ModifySubstrate If catalyst optimization fails AdjustConditions AdjustConditions Problem->AdjustConditions Fine-tuning Ligand Bulky Ligands (e.g., XPhos) Control β-hydride elimination OptimizeCatalyst->Ligand Scavenger Halide Scavenger (e.g., Ag₃PO₄) Influences catalytic cycle OptimizeCatalyst->Scavenger ProtectingGroup Bulky Protecting Group on Diol Directs facial selectivity ModifySubstrate->ProtectingGroup Amide Tertiary vs. Secondary Amide Affects transition state stability ModifySubstrate->Amide Solvent Solvent Polarity Affects catalyst activity AdjustConditions->Solvent Temperature Temperature Influences reaction rate and selectivity AdjustConditions->Temperature

Caption: Troubleshooting workflow for intramolecular Heck reactions.

Causality and Solutions:

High diastereoselectivity in these reactions often arises from a combination of subtle steric factors that favor one transition state over another.[13][14]

  • Catalyst System Optimization:

    • Ligand Choice: The use of bulky ligands on the palladium catalyst can influence the regioselectivity of the final β-hydride elimination step.

    • Halide Scavenger: The choice of a halide scavenger, such as silver phosphate (Ag₃PO₄), can alter the catalytic cycle and, in some cases, even invert the stereochemical outcome.[11]

  • Substrate Modification:

    • Protecting Groups: A bulky protecting group, such as an acetonide on a trans-diol, can effectively shield one face of the alkene, leading to high diastereoselectivity in the Heck cyclization.[13][14]

    • Amide Substituents: The presence of a tertiary amide can enforce a specific conformation that minimizes syn-pentane-like interactions in the favored transition state, thereby enhancing stereoselectivity.[13][14]

Experimental Protocol: Asymmetric Intramolecular Heck Reaction for Spiro-oxindole Synthesis

This protocol is adapted from the work of Overman and coworkers for the enantioselective synthesis of spiro-oxindoles.[11]

  • Catalyst Preparation: In a glovebox, a mixture of Pd₂(dba)₃ (0.05 equiv) and (R)-BINAP (0.1 equiv) in THF is stirred for 30 minutes.

  • Reaction Setup: To a solution of the aryl iodide or triflate precursor (1.0 equiv) in THF is added a proton sponge (e.g., 2,6-lutidine, 2.0 equiv).

  • Initiation: The pre-formed catalyst solution is added to the substrate solution.

  • Reaction Conditions: The reaction mixture is heated at 60-80 °C and monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Guide 2: Ring-Closing Metathesis (RCM) for Sterically Hindered Spirocycles

RCM is a versatile tool for forming cyclic structures, but sterically demanding spirocyclic systems can pose challenges for common catalysts.[10][12][19][20]

Problem: Low conversion in the RCM of a diene to form a sterically congested spirocycle.

G cluster_problem Problem cluster_catalyst Catalyst Choice cluster_conditions Condition Optimization Problem Low RCM Conversion for Hindered Spirocycle Catalyst Catalyst Problem->Catalyst Primary consideration Conditions Conditions Catalyst->Conditions If needed GrubbsI Grubbs I Gen (Less active, more stable) Catalyst->GrubbsI GrubbsII Grubbs II Gen (More active, less stable) Catalyst->GrubbsII HoveydaGrubbs Hoveyda-Grubbs (Good for hindered systems) Catalyst->HoveydaGrubbs Concentration Lower Concentration (Favors intramolecular reaction) Conditions->Concentration Temperature Higher Temperature (Increases reaction rate) Conditions->Temperature Additives Additives (e.g., Ti(O-iPr)₄) (Minimize catalyst inhibition) Conditions->Additives

Caption: Decision tree for troubleshooting low RCM yield.

Causality and Solutions:

  • Catalyst Selection:

    • First- vs. Second-Generation Grubbs Catalysts: For sterically demanding substrates, the more active second-generation Grubbs catalysts are often required.[4]

    • Hoveyda-Grubbs Catalysts: These catalysts can be particularly effective for hindered systems due to the decreased steric bulk of their ligands.[8] For substrates with bulky substituents, specific Hoveyda-Grubbs catalysts may lead to higher yields.[8]

    • Schrock Catalysts: While less common due to their sensitivity, Schrock catalysts are highly active and can be effective for very hindered substrates.[1]

  • Reaction Conditions:

    • Concentration: RCM is an intramolecular process, so running the reaction at high dilution can favor the desired cyclization over intermolecular oligomerization.

    • Temperature: Increasing the reaction temperature can help overcome the activation barrier, but care must be taken as some catalysts are less stable at elevated temperatures.[10]

    • Additives: In some cases, catalyst inhibition by coordinating functional groups on the substrate can be problematic. The addition of a Lewis acid like Ti(O-iPr)₄ can sometimes mitigate this issue.[20]

Quantitative Data: Effect of Catalyst on RCM Yield

Diene SubstrateCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
Diallyl DimedoneGrubbs I (5)CH₂Cl₂4085[12]
Diallyl CyclohexanedioneGrubbs I (5)CH₂Cl₂4082[12]
Hindered DipeptideGrubbs II (15)DCM40~70[10]
Hindered DipeptideHoveyda-Grubbs II (15)DCM40~80[10]
Guide 3: Lewis Acid-Catalyzed Diels-Alder for Spirocycle Formation

The Diels-Alder reaction is a classic method for forming six-membered rings, and Lewis acid catalysis can accelerate the reaction and control stereoselectivity, especially with sterically hindered substrates.[1][2][7][21][22][23][24]

Problem: Low endo/exo selectivity in a Diels-Alder reaction to form a spirocyclic product.

Causality and Solutions:

  • Lewis Acid Bulkiness: The steric bulk of the Lewis acid can have a profound effect on the endo/exo selectivity.[21]

    • Small Lewis Acids (e.g., AlCl₃): These tend to favor the endo product through secondary orbital interactions.

    • Bulky Lewis Acids (e.g., B(C₆F₅)₃): These can promote the formation of the exo product by sterically disfavoring the more compact endo transition state.[21] Computational studies suggest that the exo-selectivity with bulky Lewis acids arises from a combination of less destabilizing strain energy and stronger reactant interactions.[21]

  • Solvent Effects: The choice of solvent can influence the effective Lewis acidity and, consequently, the reaction rate and selectivity.[7][25] More polar solvents can sometimes enhance the catalytic activity.[7]

Experimental Protocol: Diastereoselective Diels-Alder Reaction

This protocol is a general guide for a Lewis acid-catalyzed Diels-Alder reaction.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the dienophile (1.0 equiv) and the appropriate dry solvent (e.g., CH₂Cl₂).

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid (1.0-2.0 equiv) dropwise.

  • Diene Addition: Add the diene (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.

  • Quenching and Workup: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NaHCO₃). Allow the mixture to warm to room temperature, and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Guide 4: Diastereoselective Spiroketalization

Spiroketals are common motifs in natural products, and their synthesis often involves an acid-catalyzed cyclization of a hydroxyketone or a related precursor. Controlling the stereochemistry at the spirocenter is a key challenge.[15][26][27][28]

Problem: Formation of a mixture of diastereomers in an acid-catalyzed spiroketalization.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Using strong Brønsted acids (e.g., TsOH) and allowing the reaction to equilibrate will favor the most stable spiroketal diastereomer, which is often dictated by the anomeric effect.

    • Kinetic Control: Using milder conditions (e.g., acetic acid) or specific Lewis acids (e.g., Ti(Oi-Pr)₄) at low temperatures can favor the kinetically formed product, which may be the less stable diastereomer.[28]

  • Protecting Groups: The steric bulk of protecting groups on the hydroxyketone precursor can influence the conformational preference of the open-chain form, thereby affecting the facial selectivity of the cyclization.

Quantitative Data: Influence of Reaction Conditions on Spiroketalization Diastereoselectivity

PrecursorAcid CatalystTemperatureDiastereomeric Ratio (Kinetic:Thermodynamic)Reference
Glycal EpoxideSpontaneous-78 °C to rtVariable[28]
Glycal EpoxideTi(Oi-Pr)₄-78 °C to 0 °C>95:5 (Kinetic)[28]
Glycal EpoxideAcOH-63 °C to -44 °C>95:5 (Thermodynamic)[28]

References

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (No Date).
  • Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. (2019). Request PDF.
  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. (2018). Request PDF.
  • Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. (2006). PubMed.
  • Diastereoselective Spiroannulation of Phenolic Derivatives: Effect of Steric Hindrance on the Diastereoselectivity. (2025). ResearchGate.
  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. (2006). PMC.
  • Chemistry of spiroketals. (1986). ACS Publications.
  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. (2018). PubMed.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2014). NIH.
  • Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. (2021). ResearchGate.
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (2017). Royal Society of Chemistry.
  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. (2017). ACS Publications.
  • Synthesis of spiro-cyclics via ring-closing metathesis. (2003). Arkivoc.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (No Date).
  • Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry.
  • Advanced fine-tuning of grubbs/hoveyda olefin metathesis catalysts: a further step toward an optimum balance between antinomic properties. (2006). PubMed.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. (2025). ResearchGate.
  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. (2025). ResearchGate.
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (2017). SciSpace.
  • How Lewis Acids Catalyze Diels–Alder Reactions. (2020). PMC.
  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). PMC.
  • How to overcome Steric Hindrance?. (2019). ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). PMC.
  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. (2018). PMC.
  • Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. (2012). PMC.
  • Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups. (2009). PMC.
  • Asymmetric Synthesis of Spiro[4H-Chromene-3,3′-oxindoles] via Squaramide-Organocatalyzed Three-Component Cascade Knoevenagel/ Michael/ Cyclization Sequence. (2023). Preprints.org.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ResearchGate.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2012). PMC.
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (2010). Organic Syntheses Procedure.
  • Protecting Groups. (No Date).
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2023). ChemRxiv.
  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (2009). PMC.
  • Synthesis of heterocycles using the intramolecular heck reaction involving a 'formal' anti-elimination process. (1999). Kyoto University Research Information Repository.
  • Protecting groups. (2002). Royal Society of Chemistry.
  • Thermal and Lewis Acid Catalyzed Diastereoselective Intramolecular Diels-Alder Reaction on α,β-Unsaturated Amides Derived from (-)-8-Aminomenthol. (1999). PubMed.

Sources

Technical Support Center: Optimization of Influenza Virus Yield Assays for Inhibitor Validation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Influenza Virus Yield Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the validation of influenza virus inhibitors. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Introduction: The Critical Role of Virus Yield Assays in Antiviral Development

Validating the efficacy of potential influenza virus inhibitors hinges on accurately quantifying the reduction in infectious virus particles produced in the presence of a compound. Virus yield reduction assays are a cornerstone of this process, providing a direct measure of an antiviral agent's ability to interfere with the viral replication cycle. The choice of assay, its optimization, and the interpretation of its results are critical for advancing promising therapeutic candidates. This guide will walk you through the nuances of the most common assays, helping you navigate the challenges and pitfalls of inhibitor validation.

Section 1: The Plaque Reduction Assay - The "Gold Standard" for Quantifying Infectious Virus

The plaque assay is a fundamental technique in virology for determining the concentration of infectious virus particles, or plaque-forming units (PFU), in a sample.[1] Each plaque theoretically arises from a single infectious virion that infects a cell, replicates, and then spreads to neighboring cells, creating a localized area of cell death or cytopathic effect (CPE) that can be visualized.[1] In the context of inhibitor validation, a plaque reduction assay measures the ability of a compound to reduce the number or size of plaques.[2]

Frequently Asked Questions (FAQs): Plaque Reduction Assays

Q1: What is the optimal cell confluency for seeding plates for a plaque assay?

A1: For most cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, a confluent monolayer of 80-95% is recommended at the time of infection.[3] If the monolayer is sub-confluent, the virus may not spread evenly, leading to poorly defined plaques. Conversely, an overly confluent monolayer can result in inhibited viral replication and smaller, less distinct plaques.[4][5]

Q2: Why is an overlay medium necessary, and what are the options?

A2: An overlay medium is crucial to restrict the spread of progeny virions to adjacent cells, ensuring that discrete plaques are formed.[1] This medium is typically semi-solid. Common choices include:

  • Agarose: A traditional and effective option. However, it requires careful temperature control to avoid damaging the cell monolayer.[1][5]

  • Avicel (microcrystalline cellulose): A user-friendly alternative to agarose that is applied at room temperature, reducing the risk of cell damage.[1]

  • Carboxymethyl cellulose (CMC): Another common choice for the overlay.

Q3: How do I determine the appropriate concentration of trypsin to include in the overlay?

A3: TPCK-treated trypsin is often included in the overlay medium to facilitate the cleavage of the influenza virus hemagglutinin (HA) protein, which is necessary for viral entry into host cells. The optimal concentration can be strain-dependent and should be empirically determined. A common starting concentration is 1-2 µg/mL.[2][6] Titrating the trypsin concentration can sometimes improve plaque morphology.[6]

Troubleshooting Guide: Plaque Reduction Assays
Problem Potential Cause(s) Suggested Solution(s)
No plaques or very few plaques observed - Inactive virus stock (e.g., due to improper storage or multiple freeze-thaw cycles).- Virus concentration is too low.- Inappropriate host cell line.- Insufficient trypsin concentration.- Use a fresh, validated virus stock.- Perform a serial dilution of the virus to find the optimal concentration.- Ensure the cell line is susceptible to the influenza strain being used.- Titrate the TPCK-trypsin concentration in the overlay.[4][6]
Plaques are too large and merge (confluent lysis) - Virus concentration is too high.- Incubation time is too long.- Use a higher dilution of the virus stock.[4][7]- Optimize the incubation time by observing plaque development daily.
Plaques are small, fuzzy, or indistinct - Cell monolayer is too dense.- Overlay solidified unevenly or was disturbed.- Suboptimal incubation conditions (temperature, CO2).- Low trypsin concentration.- Adjust the initial cell seeding density.[4]- Ensure the plate is on a level surface and remains undisturbed after adding the overlay.[4]- Verify incubator settings. Some strains may require different temperatures (e.g., 34°C instead of 37°C).[6]- Increase the trypsin concentration in the overlay.[6]
Cell monolayer detaches or is unhealthy - Rough handling during washing or overlay addition.- Contamination.- Overlay was too hot (if using agarose).- Handle plates gently. Add liquids to the side of the wells.[8]- Use aseptic techniques and check reagents for contamination.- Ensure agarose overlay has cooled sufficiently before adding to the cells.[5]
Experimental Workflow: Plaque Reduction Assay

PlaqueAssayWorkflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_incubation Day 3-5: Incubation & Visualization SeedCells Seed MDCK cells in 6- or 12-well plates Incubate Incubate overnight to form a confluent monolayer SeedCells->Incubate InfectCells Infect cell monolayers (1 hour incubation) PrepareDilutions Prepare serial dilutions of inhibitor Mix Mix virus with inhibitor dilutions PrepareDilutions->Mix PrepareVirus Prepare virus inoculum at ~50-100 PFU/well PrepareVirus->Mix Mix->InfectCells Overlay Add semi-solid overlay containing inhibitor InfectCells->Overlay IncubatePlaques Incubate for 2-3 days for plaque development Overlay->IncubatePlaques FixAndStain Fix cells and stain with crystal violet IncubatePlaques->FixAndStain CountPlaques Count plaques and calculate % inhibition FixAndStain->CountPlaques

Caption: Workflow for a typical influenza virus plaque reduction assay.

Section 2: TCID50 (50% Tissue Culture Infectious Dose) Assay

The TCID50 assay is an endpoint dilution assay used to quantify infectious virus by determining the dilution of a virus stock that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[9][10] While more labor-intensive to read than a plaque assay, it is a valuable alternative for viruses that do not form clear plaques.[9]

Frequently Asked Questions (FAQs): TCID50 Assays

Q1: How do I visually score the wells for CPE?

A1: Scoring is binary: each well is scored as either positive or negative for CPE. A positive well will show visible signs of virus-induced cell damage, such as rounding, detachment, and lysis, compared to the negative control wells (cells only).[3] It is crucial to be consistent in your scoring across all plates.

Q2: What is the relationship between TCID50/mL and PFU/mL?

A2: There is a theoretical relationship based on the Poisson distribution. Generally, 1 TCID50 is approximately equal to 0.69 PFU.[11] Therefore, to convert from TCID50/mL to PFU/mL, you can use the formula: PFU/mL ≈ TCID50/mL x 0.69. However, this is an approximation, and the actual relationship can vary depending on the virus and cell system.[12]

Q3: How many replicates per dilution are necessary for a reliable result?

A3: Using at least 8 replicates per dilution is recommended to obtain a statistically robust determination of the 50% endpoint. Increasing the number of replicates can improve the accuracy of the assay.

Troubleshooting Guide: TCID50 Assays
Problem Potential Cause(s) Suggested Solution(s)
No CPE observed even at the lowest dilutions - Virus titer is too low.- Cells are not susceptible to the virus strain.- Insufficient incubation time.- Concentrate the virus stock or use a new, higher-titer stock.- Confirm cell line susceptibility.- Extend the incubation period, checking for CPE daily.
CPE observed in all wells, including the highest dilutions - Virus titer is extremely high.- Cross-contamination between wells.- Extend the serial dilutions further.- Use careful pipetting techniques and change tips for each dilution to prevent cross-contamination.[8]
Inconsistent CPE within replicates of the same dilution - Inaccurate pipetting.- Uneven cell seeding.- Edge effects in the 96-well plate.- Ensure accurate and consistent pipetting volumes.- Ensure a homogenous cell suspension when seeding the plate.- To minimize edge effects, do not use the outer wells of the plate for the assay; fill them with sterile PBS or media.
Negative control wells show cell death - Cell culture contamination (bacterial or fungal).- Poor cell health or over-confluency.- Toxicity of the inhibitor compound.- Check for contamination and use fresh, sterile reagents.- Optimize cell seeding density and ensure proper handling.- Run a parallel cytotoxicity assay to determine the non-toxic concentration range of the inhibitor.
Logical Flow: Calculating the TCID50 Titer

TCID50_Calculation A Perform serial dilutions of virus and infect 8 replicates per dilution B Incubate and score each well for presence (+) or absence (-) of CPE A->B C For each dilution, calculate the percentage of infected wells B->C D Identify the dilutions immediately above and below 50% infection C->D E Calculate the proportionate distance (PD) using the Reed-Muench method D->E F Determine the final TCID50/mL titer E->F

Caption: Steps for calculating the TCID50 titer using the Reed-Muench method.

Section 3: Neuraminidase (NA) Inhibition Assays

Neuraminidase inhibitors are a major class of anti-influenza drugs.[13] These assays do not measure a reduction in total virus yield but specifically assess the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase protein, which is crucial for the release of progeny virions from infected cells.[2][14]

Frequently Asked Questions (FAQs): NA Inhibition Assays

Q1: What is the principle behind the fluorescence-based NA inhibition assay?

A1: The most common assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[15] When the viral neuraminidase cleaves this substrate, it releases a fluorescent product, 4-methylumbelliferone (4-MU).[16] The amount of fluorescence is directly proportional to the NA activity. An inhibitor will reduce the cleavage of MUNANA, resulting in a lower fluorescent signal.[16]

Q2: How do I normalize the amount of virus used in the assay?

A2: Before testing inhibitors, you must determine the amount of virus that gives a robust and linear fluorescent signal. This is done by performing a virus titration in the assay. You want to use a dilution of the virus that falls within the linear range of the fluorescence detection to ensure that a 50% reduction in signal corresponds to a 50% inhibition of enzyme activity.[16]

Q3: What are the key differences between a fluorescence-based and a chemiluminescence-based NA assay?

A3: Both assays work on a similar principle of substrate cleavage. However, chemiluminescence assays, which often use a 1,2-dioxetane derivative of sialic acid (e.g., NA-STAR), can be significantly more sensitive than fluorescence-based assays.[17] This increased sensitivity can be advantageous when working with viruses that have low NA activity.

Troubleshooting Guide: NA Inhibition Assays
Problem Potential Cause(s) Suggested Solution(s)
High background fluorescence in "no virus" control wells - Substrate degradation.- Contamination of reagents.- Prepare fresh substrate for each experiment.- Use high-purity water and sterile reagents.
Low or no signal in "virus only" control wells - Inactive virus or low NA activity.- Incorrect buffer pH or composition.- Insufficient incubation time.- Use a fresh, high-titer virus stock.- Ensure the assay buffer is at the optimal pH (typically around 6.5) and contains necessary ions like Ca2+.[16]- Optimize the incubation time for substrate cleavage.
High variability between replicate wells - Inaccurate pipetting.- Temperature fluctuations during incubation.- Use calibrated pipettes and be meticulous with technique.- Ensure a stable and uniform incubation temperature.
Calculated IC50 value is unexpectedly high or low - Incorrect inhibitor concentrations.- Virus strain is known to be resistant or highly sensitive.- Assay conditions are suboptimal.- Verify the stock concentration and serial dilutions of the inhibitor.- Compare results with published data for the specific virus strain and inhibitor.- Re-optimize virus concentration, substrate concentration, and incubation times.
Key Steps in an NA Inhibition Assay

NA_Inhibition_Assay A Titrate virus to determine linear range of NA activity B Prepare serial dilutions of the test inhibitor in a 96-well plate A->B C Add a standardized amount of virus to each well and incubate B->C D Add fluorogenic substrate (MUNANA) and incubate C->D E Stop the reaction and measure fluorescence on a plate reader D->E F Calculate % inhibition and determine the IC50 value E->F

Caption: Core protocol for a fluorescence-based neuraminidase inhibition assay.

Section 4: Hemagglutination Inhibition (HAI) Assay

The Hemagglutination Inhibition (HAI) assay is a classical and widely used method in influenza research, primarily for serological studies to measure antibody titers.[18][19][20] However, it can also be adapted to assess inhibitors that block the interaction between the viral hemagglutinin (HA) protein and sialic acid receptors on red blood cells (RBCs). The principle is that if an inhibitor (or antibody) binds to the HA protein, it will prevent the virus from agglutinating (clumping) the RBCs.

Frequently Asked Questions (FAQs): HAI Assays

Q1: What is "HA titration" and why is it a critical first step?

A1: Before performing the HAI assay, you must quantify the amount of virus needed to cause complete hemagglutination. This is done through an HA titration.[21] The result is expressed in Hemagglutination Units (HAU). For the HAI assay, you typically use 4 HAU of virus to ensure the assay is sensitive enough to detect inhibition.[21]

Q2: What type of red blood cells should I use?

A2: The choice of RBCs can be critical. Turkey and chicken RBCs are commonly used for many influenza strains.[22] However, the receptor specificity can vary between virus strains, and sometimes guinea pig or human RBCs are required for optimal agglutination.[19][22]

Q3: Why do I need to treat my test compounds to remove non-specific inhibitors?

A3: Just as serum samples are treated with Receptor-Destroying Enzyme (RDE) to remove non-specific inhibitors of hemagglutination, your test compounds might also non-specifically interact with RBCs or the virus.[22] It is essential to include proper controls, such as testing the compound with RBCs in the absence of the virus, to rule out non-specific agglutination or lysis.

Troubleshooting Guide: HAI Assays
Problem Potential Cause(s) Suggested Solution(s)
No agglutination in the virus back-titration control - Virus has lost potency.- Incorrect calculation of 4 HAU.- RBCs are old or not viable.- Use a fresh virus stock and re-perform the HA titration.- Double-check the dilution calculations for the working virus solution.- Use fresh, properly stored RBCs.
A "button" of RBCs in all wells (complete inhibition) - Inhibitor concentration is too high.- The virus was not added or is inactive.- Extend the inhibitor dilution series.- Ensure the virus was added correctly to all wells except the RBC control.
A "teardrop" or partial agglutination pattern - Inconsistent pipetting.- Plate was disturbed during incubation.- Inhibitor is causing partial, non-specific effects.- Ensure accurate mixing in the wells.- Allow the plate to settle on a vibration-free surface.- Run controls to assess the inhibitor's effect on RBCs alone.
RBC control well shows agglutination or lysis - Compound is causing non-specific agglutination or is cytotoxic to RBCs.- Contamination of reagents.- This indicates the inhibitor is not suitable for this assay at the tested concentrations. The assay is invalid.- Use sterile reagents and proper aseptic technique.
HAI Assay Principle

HAI_Principle cluster_positive Positive Control (Agglutination) cluster_negative Inhibition Virus Virus RBCs Red Blood Cells Virus->RBCs binds to Agglutination Result: Agglutination (Lattice Formation) Virus_Inhib Virus RBCs_Inhib Red Blood Cells Virus_Inhib->RBCs_Inhib cannot bind Inhibitor Inhibitor Inhibitor->Virus_Inhib blocks NoAgglutination Result: No Agglutination (RBCs form a 'button')

Sources

Minimizing side reactions during the synthesis of azaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[5.5]undecane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these valuable spirocyclic systems. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic routes, improve yields, and minimize the formation of unwanted byproducts.

Introduction to Azaspiro[5.5]undecane Synthesis

The azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique conformational constraint that is often beneficial for potent and selective receptor binding. However, the construction of this spirocyclic system can be challenging, with several key synthetic strategies prone to specific side reactions. This guide will focus on troubleshooting the most common synthetic approaches: the Aza-Diels-Alder reaction, intramolecular Mannich/cyclization cascades, and the Pictet-Spengler reaction.

Troubleshooting Guide: Common Synthetic Routes

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings.[1] In the context of azaspiro[5.5]undecane synthesis, it typically involves the reaction of a diene with an imine dienophile. However, the success of this reaction is highly dependent on controlling the reactivity and selectivity to avoid common pitfalls.

Common Issues and Solutions in Aza-Diels-Alder Reactions

Issue Potential Cause(s) Recommended Solutions & Rationale
Low or No Product Formation 1. Poor Diene/Dienophile Reactivity: The electronic nature of the diene and dienophile may not be well-matched. Electron-withdrawing groups on the imine and electron-donating groups on the diene are generally preferred for normal electron demand aza-Diels-Alder reactions.[1] 2. Reversibility of the Reaction: The Diels-Alder reaction is often reversible, especially at higher temperatures (retro-Diels-Alder). 3. Decomposition of Reactants or Catalyst: Lewis acids used as catalysts can be moisture-sensitive, and imines can be prone to hydrolysis.1. Optimize Electronics: If possible, modify the substituents on the diene and dienophile to enhance their reactivity. For inverse-electron-demand aza-Diels-Alder, use an electron-deficient diene and an electron-rich dienophile. 2. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the retro-Diels-Alder reaction. 3. Use of Lewis Acid Catalysts: Employ a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to activate the imine dienophile, lowering its LUMO energy and accelerating the reaction. Ensure anhydrous conditions.[2] 4. In Situ Imine Generation: Generate the imine in the presence of the diene to minimize its decomposition. This can be achieved by reacting an amine and an aldehyde in the presence of a dehydrating agent or a Lewis acid.[1]
Poor Regio- or Stereoselectivity 1. Lack of Facial Selectivity: The approach of the diene to the dienophile is not sufficiently controlled. 2. Mixture of Endo/Exo Products: The transition states leading to the endo and exo products are energetically similar. Lewis acid catalysis often enhances endo selectivity.[2]1. Chiral Auxiliaries or Catalysts: For asymmetric synthesis, use a chiral auxiliary on the diene or dienophile, or employ a chiral Lewis acid catalyst to induce facial selectivity. 2. Choice of Lewis Acid: The nature and bulk of the Lewis acid can influence the endo/exo selectivity. Experiment with different Lewis acids to optimize the desired stereochemical outcome.[3] 3. Solvent Effects: The polarity of the solvent can impact the stability of the transition states. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, MeCN).
Formation of Enamine Byproducts Deprotonation of the Iminium Ion: In the presence of a base or a nucleophilic counter-ion, the intermediate iminium ion (formed upon Lewis acid coordination to the imine) can be deprotonated to form a stable enamine, which is unreactive in the Diels-Alder reaction.[4]1. Use of Non-Nucleophilic Counter-ions: Employ Lewis acids with non-nucleophilic counter-ions (e.g., OTf⁻, PF₆⁻). 2. Protic Additives: In some cases, the addition of a mild proton source can suppress enamine formation by favoring the protonated iminium ion. 3. Temperature Control: Lowering the reaction temperature can disfavor the deprotonation pathway.

Experimental Protocol: Lewis Acid Catalyzed Aza-Diels-Alder Reaction

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the diene (1.0 equiv) and a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the Lewis acid catalyst (0.1 - 1.1 equiv) and stir for 15-30 minutes.

  • Slowly add a solution of the imine (1.0-1.2 equiv) in the same anhydrous solvent.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).

  • Warm the mixture to room temperature and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Optimizing Aza-Diels-Alder Reactions

Aza_Diels_Alder_Workflow Start Low Yield or Selectivity Check_Reagents Verify Reagent Purity (Diene, Imine, Solvent) Start->Check_Reagents Optimize_Catalyst Screen Lewis Acids (e.g., BF3·OEt2, Sc(OTf)3) and Loading Check_Reagents->Optimize_Catalyst Optimize_Temp Vary Reaction Temperature (-78°C to RT) Optimize_Catalyst->Optimize_Temp Optimize_Solvent Screen Solvents (Toluene, CH2Cl2, MeCN) Optimize_Temp->Optimize_Solvent Check_Stereochem Analyze Product Mixture (NMR, Chiral HPLC) Optimize_Solvent->Check_Stereochem End Optimized Protocol Check_Stereochem->End

Caption: A logical workflow for troubleshooting and optimizing aza-Diels-Alder reactions.

Intramolecular Mannich/Cyclization Cascades

The intramolecular Mannich reaction is a highly effective method for constructing the azaspiro[5.5]undecane core. This reaction involves the cyclization of a tethered nucleophile onto an in situ-generated iminium ion.[5] While powerful, this approach can be susceptible to side reactions if not carefully controlled.

Common Issues and Solutions in Intramolecular Mannich Reactions

Issue Potential Cause(s) Recommended Solutions & Rationale
Low Yield of Spirocyclic Product 1. Incomplete Iminium Ion Formation: The equilibrium between the amine/aldehyde and the iminium ion may not favor the reactive species.[6] 2. Intermolecular Reactions: If the concentration is too high, intermolecular Mannich reactions can compete with the desired intramolecular cyclization. 3. Formation of Stable Enamine: Similar to the aza-Diels-Alder, deprotonation of the iminium ion can lead to an unreactive enamine.[4]1. Acid Catalysis: Use a stoichiometric or catalytic amount of a Brønsted or Lewis acid to promote iminium ion formation. Common choices include TFA, AcOH, or Sc(OTf)₃. 2. High Dilution: Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular pathway. 3. Azeotropic Water Removal: If using a protic acid, employ a Dean-Stark trap with a suitable solvent (e.g., toluene, benzene) to remove water and drive the equilibrium towards the iminium ion.
Formation of Byproducts 1. Over-oxidation or Decomposition: The starting materials or product may be sensitive to the reaction conditions, especially if harsh acids or high temperatures are used. 2. Epimerization: If a stereocenter is adjacent to the reacting carbonyl or imine, it may be prone to epimerization under acidic or basic conditions.1. Milder Reaction Conditions: Screen milder acids and lower reaction temperatures. 2. Careful pH Control: Buffer the reaction mixture if necessary to avoid harsh pH conditions that could lead to decomposition or epimerization. 3. Protecting Groups: Strategically install protecting groups on sensitive functionalities to prevent their participation in side reactions.
Poor Diastereoselectivity Lack of Facial Control in Cyclization: The tethered nucleophile can attack either face of the iminium ion with similar ease.1. Substrate Control: Introduce bulky substituents on the tether or the rings to create a steric bias that favors one approach over the other. 2. Chiral Catalysts: Employ a chiral Brønsted acid or a chiral Lewis acid to create a chiral environment around the iminium ion, directing the nucleophilic attack.

Mechanism of a Potential Side Reaction: Enamine Formation

Enamine_Side_Reaction Iminium Iminium Ion (Reactive Intermediate) Enamine Enamine (Unreactive Byproduct) Iminium->Enamine -H+ Spirocycle Desired Azaspiro[5.5]undecane Iminium->Spirocycle Cyclization Base Base Nucleophile Intramolecular Nucleophile

Caption: Competing pathways for an iminium ion intermediate in Mannich-type reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, which can be adapted for the synthesis of certain azaspiro[5.5]undecanes.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.

Common Issues and Solutions in the Pictet-Spengler Reaction

Issue Potential Cause(s) Recommended Solutions & Rationale
Low Yield 1. Deactivation of the Aromatic Ring: Electron-withdrawing groups on the aromatic ring can decrease its nucleophilicity, slowing down or preventing the cyclization step. 2. Reversibility: The initial imine formation and the final cyclization can be reversible.[6]1. Stronger Acid Catalysis: For deactivated aromatic systems, stronger acids (e.g., TFA, polyphosphoric acid) and higher temperatures may be required. 2. Azeotropic Water Removal: Use a Dean-Stark apparatus to remove water and drive the reaction forward.
Formation of Oxidized Byproducts Air Oxidation: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to air oxidation, especially under harsh acidic conditions or upon prolonged heating, leading to the formation of the corresponding aromatic species.1. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. 2. Milder Conditions: If possible, use milder acid catalysts and lower reaction temperatures. 3. Antioxidants: In some cases, the addition of a small amount of an antioxidant can suppress oxidation.
N-Acyliminium Ion Pathway Issues Side Reactions of the Acyliminium Ion: In variants that use N-acyliminium ions, these highly reactive intermediates can be prone to side reactions with other nucleophiles present in the reaction mixture.1. Careful Choice of Nucleophile: Ensure that the intramolecular nucleophile is significantly more reactive than any other potential nucleophiles. 2. Anhydrous Conditions: Strictly anhydrous conditions are crucial to prevent hydrolysis of the N-acyliminium ion.

Frequently Asked Questions (FAQs)

Q1: My azaspiro[5.5]undecane product is difficult to purify. What are some common impurities and how can I remove them?

A1: Common impurities often include unreacted starting materials, polymeric byproducts, and diastereomers of the desired product.

  • Unreacted Starting Materials: These can often be removed by standard column chromatography. A preliminary acid/base extraction can also be effective for removing unreacted amines or acidic starting materials.

  • Polymeric Byproducts: These are often high molecular weight, baseline materials in TLC analysis. They can sometimes be removed by precipitation from a suitable solvent system or by filtration through a plug of silica gel.

  • Diastereomers: Separation of diastereomers can be challenging. Careful optimization of your column chromatography conditions (e.g., solvent system, gradient) is crucial. In some cases, preparative HPLC or crystallization may be necessary.

Q2: I am observing significant epimerization at a stereocenter adjacent to the newly formed spirocyclic junction. How can I prevent this?

A2: Epimerization is often caused by exposure to harsh acidic or basic conditions.

  • Milder Conditions: Use the mildest possible acid or base catalyst that is effective for your transformation.

  • Temperature Control: Run the reaction at a lower temperature.

  • Protecting Groups: If the epimerizable center is part of a ketone, consider protecting it as a ketal before the spirocyclization step.

  • Work-up Conditions: Ensure that your work-up procedure is also mild and avoids prolonged exposure to acidic or basic aqueous solutions.

Q3: How do I choose the right nitrogen protecting group for my synthesis?

A3: The choice of protecting group is critical and depends on the reaction conditions you plan to employ.

  • Acid-Sensitive Protecting Groups (e.g., Boc): These are suitable for reactions run under basic or neutral conditions but will be cleaved during acid-catalyzed steps.

  • Base-Sensitive Protecting Groups (e.g., Fmoc): These are useful for acid-catalyzed reactions.

  • Hydrogenolysis-Labile Protecting Groups (e.g., Cbz, Bn): These are robust to many acidic and basic conditions but will be removed in the presence of H₂ and a palladium catalyst.

  • Orthogonality: In a multi-step synthesis, choose protecting groups that can be removed selectively without affecting other protecting groups in the molecule.

Q4: My reaction is not going to completion, even after extended reaction times. What should I check?

A4:

  • Reagent Purity: Ensure that your starting materials and solvents are pure and anhydrous, as impurities can inhibit the reaction or consume the catalyst.

  • Catalyst Activity: If you are using a catalyst, particularly a Lewis acid, ensure that it has not been deactivated by exposure to moisture. Use a fresh bottle or a freshly purified catalyst.

  • Reaction Equilibrium: Your reaction may be reaching an equilibrium that disfavors the product. Try removing a byproduct (e.g., water with a Dean-Stark trap) to drive the reaction to completion.

  • Temperature: While higher temperatures can sometimes lead to side reactions, a modest increase in temperature may be necessary to overcome the activation energy barrier.

References

  • Alves, M. J., et al. (2009). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Pictet–Spengler reaction. Wikipedia.
  • Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Preprints.org.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • The Pictet-Spengler Reaction Upd
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Aza-Diels–Alder reaction. Wikipedia.
  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora.
  • The Pictet-Spengler Reaction Updates Its Habits.
  • 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle.
  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applic
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing).
  • Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI.
  • (PDF) Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives.

Sources

Technical Support Center: Enhancing the Purity of 3-Azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in the synthesis and purification of 3-Azaspiro[5.5]undecane hydrochloride. Our goal is to provide practical, field-tested solutions to enhance the purity of your final compound, ensuring the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Azaspiro[5.5]undecane hydrochloride, and what are the typical starting materials?

The most prevalent and robust synthesis involves a two-step process. It begins with the reduction of a commercially available precursor, 3,3-pentamethyleneglutarimide (also known as 1,1-Cyclohexanediacetimide), followed by conversion to its hydrochloride salt.[1][2] The key reagents are a strong reducing agent, typically Lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF), followed by the introduction of hydrochloric acid (HCl).

Q2: What are the primary impurities I should be aware of during this synthesis?

Impurities can be introduced at various stages of the synthesis and work-up. The most common species include:

  • Unreacted Starting Material: Incomplete reduction can leave residual 3,3-pentamethyleneglutarimide in your crude product.

  • Ring-Opened By-products: High reaction temperatures or prolonged reaction times can promote the nucleophilic attack on the carbonyls of the glutarimide, leading to ring-opened amide-acid or amino-acid impurities.[1]

  • Hydrolyzed Reagents: Residual LiAlH₄ can be violently reactive with water. Its quenched by-products (aluminum salts) must be thoroughly removed during the aqueous work-up.

  • Solvent Adducts: In some cases, the solvent can react under harsh conditions, though this is less common with THF.

  • Genotoxic Impurities: If an alcohol (e.g., isopropanol) is used as a solvent during the HCl salt formation, there is a potential to form trace amounts of corresponding alkyl halides, which can be genotoxic.[3]

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A multi-pronged approach is essential for robust purity validation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC-DAD (Diode Array Detector) method can separate and quantify the active pharmaceutical ingredient (API) from its impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 3-Azaspiro[5.5]undecane hydrochloride and identifying organic impurities. The presence of unexpected signals, especially in the carbonyl region (~170-180 ppm in ¹³C NMR), could indicate unreacted starting material.

  • Melting Point Analysis: A sharp melting point within a narrow range is a classic indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound and can be invaluable for identifying the mass of unknown impurity peaks detected by HPLC.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Issue 1: The final product is an oil or a gummy solid, not a crystalline powder.
  • Causality: This issue is almost always caused by the presence of impurities that inhibit the formation of a stable crystal lattice. Unreacted starting material, solvent residues, or side-products can disrupt the intermolecular forces required for crystallization.

  • Troubleshooting Protocol:

    • Re-dissolve and Wash: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and perform an aqueous wash. If the impurity is water-soluble (like hydrolyzed reagent salts), this can be highly effective. For acidic or basic impurities, an appropriate aqueous acid or base wash can be used on the free-base form before salt formation.

    • Solvent System Optimization: The choice of recrystallization solvent is critical. If one solvent system fails, another should be attempted. For hydrochloride salts, polar protic solvents or mixtures are often effective.

    • Column Chromatography: If washing and recrystallization fail, purifying the free-base form of 3-Azaspiro[5.5]undecane using silica gel column chromatography is a reliable method to remove stubborn impurities before converting it to the hydrochloride salt.[5]

Issue 2: NMR analysis shows signals corresponding to the starting material, 3,3-pentamethyleneglutarimide.
  • Causality: This indicates an incomplete reduction reaction. This can be due to deactivated LiAlH₄ (often due to moisture exposure), insufficient reagent stoichiometry, or a reaction time that was too short.

  • Troubleshooting Protocol:

    • Drive the Reaction to Completion: Before synthesizing a new batch, ensure your LiAlH₄ is fresh and handled under strictly anhydrous conditions. Consider increasing the molar equivalents of the reducing agent or extending the reaction time, monitoring progress carefully by Thin Layer Chromatography (TLC).

    • Purification via Recrystallization: The difference in polarity and solubility between the starting imide and the product amine hydrochloride can be exploited. A carefully chosen recrystallization solvent should ideally dissolve the product at high temperatures but keep the starting material either insoluble or highly soluble at room temperature, allowing for separation.

Issue 3: The product has a low melting point and a broad melting range.
  • Causality: As with obtaining an oily product, this is a strong indicator of impurity. Even small amounts of contaminants can significantly depress and broaden the melting range.

  • Troubleshooting Protocol:

    • Recrystallization is Key: This is the primary method to improve crystalline purity. The goal is to use a solvent system where the desired compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain in the cold solvent (mother liquor).

    • Recrystallization Solvent Selection: A systematic approach is best. Start with solvents mentioned in the literature, such as aqueous acetonitrile or a mixture of ethyl acetate and water.[1] If these are ineffective, screen other solvents.

Solvent/SystemClassBoiling Point (°C)Rationale & Comments
Isopropanol (IPA)Polar Protic82.6Good for dissolving hydrochloride salts when hot.
Ethanol/WaterPolar Protic MixtureVariableThe water acts as an anti-solvent, inducing crystallization upon cooling.
Acetonitrile/WaterPolar Aprotic/ProticVariableA common system for purifying polar compounds.[1]
Ethyl Acetate/WaterEster/Protic MixtureVariableUseful for compounds with intermediate polarity.[1]
MethanolPolar Protic64.7High dissolving power; may require an anti-solvent like diethyl ether.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 3-Azaspiro[5.5]undecane hydrochloride in a flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 3: Visualization of the Purification Workflow

The following diagram illustrates a logical workflow for the purification and analysis of 3-Azaspiro[5.5]undecane hydrochloride.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (Post-synthesis & Work-up) Recrystallize Recrystallization (e.g., IPA/Water) Crude->Recrystallize Dissolve in hot solvent Filter Vacuum Filtration Recrystallize->Filter Cool to crystallize Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Analysis Purity Check (HPLC, NMR, MP) Dry->Analysis Pass Product >99% Pure Analysis->Pass Meets Spec Fail Product <99% Pure Analysis->Fail Fails Spec Fail->Recrystallize Re-purify

Caption: A typical workflow for the purification and quality control of 3-Azaspiro[5.5]undecane HCl.

References

  • Walash, M. I., El-Enany, N., Abdelal, A. A., & El-Megrab, N. A. (2022). Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19. RSC Advances, 12(15), 9203–9215.
  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-.
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10211-10216.
  • Cady, S. D., Schmidt-Rohr, K., & Hong, M. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(42), 15234–15244.
  • National Center for Biotechnology Information. (n.d.). CID 168318420 | C20H38N2. PubChem.
  • Van der Plas, H. C. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
  • S. S. Kumar, K. S. Kumar, M. V. N. Kumar Talluri. (2018). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 42(1).

Sources

Validation & Comparative

A Comparative Analysis of 3-Azaspiro[5.5]undecane hydrochloride and Amantadine: Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-Azaspiro[5.5]undecane hydrochloride and amantadine, focusing on their respective potencies and mechanisms of action. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

Amantadine, a derivative of adamantane, has a well-established clinical history, initially as an antiviral agent for influenza A and later for its therapeutic effects in Parkinson's disease.[1][2][3][4] Its mechanism of action is multifaceted, involving the inhibition of the influenza A virus M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] 3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic compound that has demonstrated potent inhibitory activity against the influenza A M2 protein.[5] While structurally distinct from amantadine, its primary known target is the same viral ion channel. This guide will delve into a head-to-head comparison of these two compounds, presenting available experimental data to elucidate their relative potencies and exploring the methodologies used to derive these findings.

Potency Comparison: A Tale of Two Targets

The potency of a compound is a critical determinant of its therapeutic potential. Here, we compare the inhibitory activities of 3-Azaspiro[5.5]undecane hydrochloride and amantadine against their key molecular targets.

Influenza A M2 Proton Channel Inhibition

The influenza A M2 protein is a proton-selective ion channel essential for viral replication.[6][7][8] Both 3-Azaspiro[5.5]undecane hydrochloride and amantadine target this channel, but with a significant difference in potency.

CompoundTargetAssayIC50 (µM)Reference
3-Azaspiro[5.5]undecane hydrochloride Wild-Type Influenza A M2 ProteinTwo-Electrode Voltage Clamp (TEVC)0.92[5]
Amantadine Wild-Type Influenza A M2 ProteinTwo-Electrode Voltage Clamp (TEVC)16.0[5]

As the data clearly indicates, 3-Azaspiro[5.5]undecane hydrochloride is approximately 17 times more potent than amantadine in inhibiting the wild-type influenza A M2 proton channel. This marked difference in potency highlights the potential of the spirocyclic scaffold for designing highly effective M2 inhibitors.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Amantadine is a known, albeit relatively low-affinity, uncompetitive antagonist of the NMDA receptor.[9][10] This action is believed to contribute to its therapeutic effects in Parkinson's disease.[3][4]

CompoundTargetAssayIC50 (µM)Reference
Amantadine NMDA ReceptorWhole-Cell Patch Clamp (Cultured Rat Hippocampal Neurons)18.6[10]
Amantadine NMDA ReceptorWhole-Cell Patch Clamp (Cultured Rat Cortical Neurons)39[9]
Amantadine NMDA ReceptorIntracellular Ca2+ Measurement (Cultured Rat Cerebellar Granule Neurons)92[11]

The potency of amantadine at the NMDA receptor varies depending on the experimental conditions and cell type used. In contrast, there is a notable lack of publicly available data characterizing the potency of 3-Azaspiro[5.5]undecane hydrochloride as an NMDA receptor antagonist. While some derivatives of analogous aza-spiro[5.5]undecanes have shown neuroprotective effects, which could suggest interaction with neuronal targets, direct experimental evidence of its affinity for the NMDA receptor is not currently available in the reviewed literature.[12]

Mechanistic Insights

The difference in potency between these two compounds can be attributed to their distinct chemical structures and how they interact with their target proteins.

Interaction with the Influenza A M2 Proton Channel

Amantadine and its derivatives are thought to block the M2 proton channel by binding within the pore of the channel, physically occluding the passage of protons.[5][7] The higher potency of 3-Azaspiro[5.5]undecane hydrochloride suggests a more optimal fit within the binding site of the M2 channel, leading to a more stable drug-receptor complex.

M2_Inhibition cluster_virus Influenza A Virus cluster_extracellular Endosome (Acidic pH) cluster_inhibition Inhibition Mechanism M2 M2 Proton Channel (Tetramer) Viral_Core Viral Core (Acidification Required for Uncoating) M2->Viral_Core Proton Translocation M2_blocked Blocked M2 Channel (No Proton Flux) Protons_ext H+ Protons_ext->M2 Influx Amantadine Amantadine Amantadine->M2 Binds within pore (Lower Potency) Azaspiro 3-Azaspiro[5.5]undecane HCl (Higher Affinity) Azaspiro->M2 Binds within pore (Higher Potency)

Caption: Inhibition of the Influenza A M2 Proton Channel.

Interaction with the NMDA Receptor

Amantadine acts as an uncompetitive open-channel blocker of the NMDA receptor.[9][10] This means it binds within the ion channel pore only when the receptor is activated by its agonists, glutamate and glycine. This voltage-dependent block is thought to be therapeutically beneficial as it may preferentially target overactive channels associated with pathological conditions while sparing normal synaptic transmission. The mechanism of action for 3-Azaspiro[5.5]undecane hydrochloride at the NMDA receptor remains to be elucidated.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_antagonism Uncompetitive Antagonism NMDA_Receptor NMDA Receptor Channel Channel_Pore Ion Channel Pore NMDA_Receptor->Channel_Pore Channel Opening Glutamate_Site Glutamate Binding Site Glutamate_Site->NMDA_Receptor Activation Glycine_Site Glycine Binding Site Glycine_Site->NMDA_Receptor Activation Ca_Influx Cellular Effects Channel_Pore->Ca_Influx Ca2+ Influx (Blocked by Amantadine) Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site Amantadine Amantadine Amantadine->Channel_Pore Binds to open channel (Blocks ion flow) Azaspiro 3-Azaspiro[5.5]undecane HCl (Activity Unknown)

Caption: Mechanism of Amantadine at the NMDA Receptor.

Experimental Methodologies

The determination of compound potency relies on robust and well-validated experimental assays. The following sections detail the principles behind the key techniques used to evaluate the activity of 3-Azaspiro[5.5]undecane hydrochloride and amantadine.

Two-Electrode Voltage Clamp (TEVC) for M2 Proton Channel Inhibition

The TEVC technique is a powerful electrophysiological method for studying ion channels expressed in large cells, such as Xenopus laevis oocytes.[13][14][15]

Principle: Oocytes are microinjected with mRNA encoding the M2 protein, leading to the expression of functional M2 proton channels on the oocyte membrane. Two microelectrodes are then inserted into the oocyte: one to measure the membrane potential and the other to inject current. A feedback amplifier compares the measured membrane potential to a desired command potential and injects the necessary current to clamp the membrane potential at that level. The current required to maintain this voltage is a direct measure of the ion flow through the expressed channels.

Workflow:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • mRNA Microinjection: Oocytes are injected with a known amount of M2 protein cRNA and incubated to allow for protein expression.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and perfused with a specific buffer solution.

    • Two microelectrodes are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -20 mV).

    • The external pH is lowered to activate the M2 proton channels, resulting in an inward proton current.

    • Once a stable current is achieved, the test compound (3-Azaspiro[5.5]undecane hydrochloride or amantadine) is perfused at various concentrations.

    • The reduction in the proton current in the presence of the compound is measured.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.

TEVC_Workflow cluster_recording_steps TEVC Recording Steps start Start prep Oocyte Preparation (Harvesting & Defolliculation) start->prep inject mRNA Microinjection (M2 Protein cRNA) prep->inject incubate Incubation (Protein Expression) inject->incubate record Two-Electrode Voltage Clamp Recording incubate->record analysis Data Analysis (IC50 Determination) record->analysis clamp Clamp Membrane Potential end End analysis->end activate Activate M2 Channels (Lower External pH) clamp->activate apply_compound Apply Test Compound (Varying Concentrations) activate->apply_compound measure Measure Current Inhibition apply_compound->measure

Caption: Workflow for TEVC Assay of M2 Channel Inhibitors.

Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Antagonism

The whole-cell patch-clamp technique allows for the recording of ionic currents from a single neuron, providing high-resolution data on the effects of compounds on ion channel function.[9][10][11]

Principle: A glass micropipette with a very fine tip is brought into contact with the membrane of a neuron. A tight seal is formed between the pipette tip and the cell membrane, and then the membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be clamped, and the currents flowing through the ion channels can be measured.

Workflow:

  • Cell Culture: Primary neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips.

  • Patch-Clamp Recording:

    • A coverslip with cultured neurons is placed in a recording chamber on a microscope.

    • A glass micropipette filled with an internal solution is positioned over a single neuron.

    • A high-resistance seal is formed between the pipette and the cell membrane.

    • The membrane is ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at a specific voltage (e.g., -70 mV).

    • NMDA receptors are activated by applying a solution containing NMDA and glycine.

    • The resulting inward current is recorded.

    • The test compound (amantadine) is co-applied with the agonists at various concentrations.

    • The reduction in the NMDA-evoked current is measured.

  • Data Analysis: The concentration-response data is used to determine the IC50 value for the compound's antagonist activity.

PatchClamp_Workflow cluster_recording_steps Patch-Clamp Recording Steps start Start culture Neuronal Cell Culture start->culture record Whole-Cell Patch Clamp Recording culture->record analysis Data Analysis (IC50 Determination) record->analysis seal Form Gigaseal end End analysis->end whole_cell Achieve Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp whole_cell->clamp activate Activate NMDA Receptors (Apply NMDA + Glycine) clamp->activate apply_compound Apply Test Compound activate->apply_compound measure Measure Current Inhibition apply_compound->measure

Caption: Workflow for Whole-Cell Patch Clamp of NMDA Antagonists.

Conclusion

The comparative analysis of 3-Azaspiro[5.5]undecane hydrochloride and amantadine reveals a significant divergence in their potency profiles for their known targets. 3-Azaspiro[5.5]undecane hydrochloride is a substantially more potent inhibitor of the influenza A M2 proton channel than amantadine, suggesting its potential as a lead compound for the development of new antiviral agents.

Conversely, amantadine's activity as an NMDA receptor antagonist is well-documented, with a potency in the low micromolar range that is believed to be clinically relevant for its use in neurological disorders. The activity of 3-Azaspiro[5.5]undecane hydrochloride at the NMDA receptor remains an open question and warrants further investigation to fully understand its pharmacological profile and potential therapeutic applications. Future studies employing techniques such as whole-cell patch-clamp electrophysiology and radioligand binding assays will be crucial to elucidate the neuroactive properties of this promising spirocyclic compound.

References

  • Amantadine - Wikipedia. [Link]
  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(4), 793-804. [Link]
  • Trapping channel block of NMDA-activated responses by amantadine and memantine. The Journal of Neuroscience, 17(15), 5738-5751. [Link]
  • Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. European Journal of Neuroscience, 8(3), 446-454. [Link]
  • Amantadine: Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • What is the mechanism of Amantadine Hydrochloride?
  • Clinical Profile: Amantadine Hydrochloride USP - GlobalRx. [Link]
  • Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. The Journal of Neuroscience, 25(13), 3312-3322. [Link]
  • Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained. Journal of the American Chemical Society, 142(40), 17094-17106. [Link]
  • Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS Medicinal Chemistry Letters, 11(6), 1163-1169. [Link]
  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(40), 17094-17106. [Link]
  • Two-electrode voltage-clamp (TEVC). [Link]
  • 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant. Journal of Medicinal Chemistry, 54(1), 224-230. [Link]
  • Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]
  • Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link]
  • Two-Electrode Voltage Clamp Assay Services - Reaction Biology. [Link]
  • Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology, 250(2), 231-240. [Link]
  • Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry, 14(18), 6219-6228. [Link]
  • What is the two electrode voltage-clamp (TEVC) method? - Molecular Devices. [Link]
  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077. [Link]
  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Journal of Medicinal Chemistry, 65(1), 473-486. [Link]
  • Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. Frontiers in Pharmacology, 14, 1243034. [Link]
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol, 9(1), 1-10. [Link]
  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences of the United States of America, 106(18), 7379-7384. [Link]
  • NMDA receptor - Wikipedia. [Link]
  • Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. Oxidative Medicine and Cellular Longevity, 2021, 5599933. [Link]
  • Put a cork in it: Plugging the M2 viral ion channel to sink influenza. Antiviral Research, 175, 104719. [Link]
  • Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay. PloS One, 8(2), e55271. [Link]
  • The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective. Molecules, 26(23), 7321. [Link]
  • Pharmacology of NMDA Receptors.
  • Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 24(18), 14101. [Link]
  • Molecular bases of NMDA receptor subtype-dependent properties. The Journal of Physiology, 591(22), 5593-5601. [Link]
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Molecules, 28(11), 4346. [Link]
  • Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents. Computational and Structural Biotechnology Journal, 20, 1-13. [Link]

Sources

A Comparative Analysis of Spiro-Piperidine M2 Inhibitors: A Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of spiro-piperidine inhibitors targeting the M2 proton channel of the influenza A virus. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and comparative efficacy of this promising class of antiviral compounds. We will explore the experimental data that underscores their potential and provide detailed protocols for their evaluation, offering a comprehensive resource for advancing influenza antiviral discovery.

Introduction: The M2 Proton Channel as a Therapeutic Target

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel essential for viral replication.[1][2] Early in the viral life cycle, following endocytosis into the host cell, the acidic environment of the endosome activates the M2 channel. This activation allows protons to flow into the virion, lowering the internal pH and triggering the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a crucial step for the release of the viral genome into the cytoplasm.[1] Later in the replication cycle, the M2 protein, embedded in the trans-Golgi network of the host cell, prevents the premature acid-induced conformational changes of newly synthesized hemagglutinin (HA).[1] Given its critical roles in viral uncoating and assembly, the M2 proton channel has long been a key target for antiviral drug development.

The adamantane class of drugs, including amantadine and rimantadine, were the first M2 channel inhibitors to be discovered. However, their clinical utility has been severely hampered by the rapid emergence of drug-resistant viral strains and their association with central nervous system side effects.[3][4] This has necessitated the search for novel M2 inhibitors with improved potency and a better resistance profile. The discovery of spiro-piperidine derivatives represents a significant advancement in this pursuit.

Mechanism of Action: A Divergence from Adamantanes

Spiro-piperidine inhibitors, like adamantanes, physically occlude the M2 channel pore, thereby blocking proton translocation. However, solid-state NMR studies have revealed a distinct binding mechanism. Compared to amantadine, the lead spiro-piperidine compound, 3-azaspiro[4][4]undecane hydrochloride, induces a more uniform conformation of the M2 transmembrane domain.[2][3] It also reduces the dynamic disorder of the peptide backbone near the channel's central cavity and influences a larger number of residues within the transmembrane helices.[3][4] This suggests a more extensive and stabilizing interaction with the M2 channel, which likely contributes to its superior inhibitory potency.[3][4]

The following diagram illustrates the proposed mechanism of M2 proton channel inhibition by spiro-piperidine compounds.

M2_Inhibition Mechanism of M2 Proton Channel Inhibition cluster_virus Influenza A Virion in Endosome cluster_inhibition Inhibition M2_channel M2 Proton Channel (Open) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Proton influx Protons_in H+ Protons_out H+ (Endosome) Protons_out->M2_channel Low pH activation Viral Uncoating Viral Uncoating vRNP_M1->Viral Uncoating dissociation Spiro_inhibitor Spiro-piperidine Inhibitor Spiro_inhibitor->M2_channel Binds and blocks pore caption Spiro-piperidine inhibitors block the M2 proton channel.

Caption: Spiro-piperidine inhibitors block the M2 proton channel.

Comparative Efficacy: A Quantitative Look at Inhibition

The inhibitory potency of a series of spiro-piperidine analogs was evaluated using a two-electrode voltage-clamp (TEVC) assay in Xenopus oocytes expressing the wild-type M2 protein from the A/Udorn/72 influenza strain.[2][3] The half-maximal inhibitory concentration (IC50) values were determined and compared to that of amantadine.

CompoundStructureIC50 (µM)[3]Fold Improvement vs. Amantadine
Amantadine Amantadine Structure161x
3-Azaspiro[4][4]undecane hydrochloride 3-Azaspiro[<a 4][4]undecane hydrochloride Structure" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135431633&t=l"/>0.92 ± 0.11~17.4x
N-Methyl-3-azaspiro[4][4]undecane N-Methyl-3-azaspiro[<a 4][4]undecane Structure" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565985&t=l"/>20.6 ± 2.14~0.8x
3-Azaspiro[5.4]decane 3-Azaspiro[5.4]decane Structure8.14 ± 0.18~2.0x
2-Azaspiro[2][4]decane 2-Azaspiro[<a 2][4]decane Structure" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135400935&t=l"/>> 100< 0.16x

Key Structure-Activity Relationship (SAR) Insights:

  • The simple 3-azaspiro[4][4]undecane hydrochloride scaffold demonstrated the highest potency, being over 17-fold more active than amantadine.[3]

  • N-methylation of the secondary amine in the piperidine ring led to a significant decrease in activity, suggesting the importance of the protonated secondary amine for potent inhibition.[3]

  • Contraction of the spirocyclic ring system from a [4][4] to a [2][4] system resulted in a notable loss of activity, while a [2][4] system was inactive.[3] This highlights the importance of the spiro[4][4]undecane core for optimal interaction with the M2 channel.

  • The introduction of more hydrophilic groups, such as a ketal, completely abolished activity, indicating that a certain degree of lipophilicity is required for binding.[3]

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a framework for the evaluation of spiro-piperidine M2 inhibitors.

Two-Electrode Voltage-Clamp (TEVC) Assay for M2 Inhibition

This electrophysiological assay directly measures the proton current through the M2 channel expressed in Xenopus oocytes and is the gold standard for quantifying the inhibitory activity of channel blockers.

Experimental Workflow:

TEVC_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation & Defolliculation cRNA_Inject 2. M2 cRNA Microinjection Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-4 days, 18°C) cRNA_Inject->Incubation TEVC_Setup 4. Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording 5. Current Recording (pH gradient) TEVC_Setup->Recording Inhibitor_App 6. Inhibitor Application & Recording Recording->Inhibitor_App Data_Analysis 7. Data Analysis (IC50 determination) Inhibitor_App->Data_Analysis caption Workflow for TEVC assay of M2 inhibitors.

Caption: Workflow for TEVC assay of M2 inhibitors.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to remove the follicular layer.

    • Select healthy stage V-VI oocytes for injection.[5][6]

  • cRNA Microinjection:

    • Linearize the plasmid containing the M2 gene (e.g., from A/Udorn/72) and transcribe capped cRNA in vitro.[2]

    • Microinject approximately 50 nL of M2 cRNA (e.g., 0.1-1.0 µg/µL) into each oocyte.[7]

    • Inject a control group of oocytes with water.

  • Incubation:

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for M2 protein expression.[7][8]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a low-sodium recording solution (e.g., containing mannitol to replace NaCl) at a baseline pH (e.g., pH 7.5).[8]

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[8][9]

    • Clamp the membrane potential at a holding potential of -20 mV.[8]

    • Apply a voltage ramp protocol (e.g., from -60 mV to +60 mV over 2 seconds) to measure the current-voltage (I-V) relationship.[8][10]

  • M2 Channel Activation and Inhibition:

    • Activate the M2 proton channels by switching the perfusion solution to a lower pH (e.g., pH 5.5).

    • Record the resulting inward proton current. M2-specific currents can be confirmed by their sensitivity to a known M2 blocker like amantadine (e.g., 100 µM).[8]

    • To determine the IC50, perfuse the oocytes with solutions containing various concentrations of the spiro-piperidine inhibitor at the activating pH.

    • Record the steady-state current at each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Plaque Reduction Assay

This cell-based assay provides a measure of a compound's ability to inhibit viral replication and is a crucial step in validating the antiviral activity of M2 inhibitors.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

  • Virus Infection:

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a known titer of influenza A virus (e.g., A/Udorn/72) for 1 hour at 37°C.

  • Compound Treatment:

    • Remove the viral inoculum and wash the cells with PBS.

    • Overlay the cells with an agar medium containing various concentrations of the spiro-piperidine inhibitor.

  • Plaque Formation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Quantification:

    • Fix the cells with formaldehyde and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the EC50 (half-maximal effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Future Directions and Unanswered Questions

The discovery of spiro-piperidine M2 inhibitors with potent activity against wild-type influenza A virus was a significant step forward in the quest for new anti-influenza therapeutics.[3] The lead compound, 3-azaspiro[4][4]undecane hydrochloride, demonstrated a remarkable improvement in potency over amantadine.[3]

However, a critical question that remains largely unanswered is the efficacy of these compounds against the clinically prevalent amantadine-resistant strains of influenza A, most notably those with the S31N mutation in the M2 protein. While the initial study focused on the wild-type channel, the true clinical potential of any new M2 inhibitor hinges on its ability to overcome existing resistance mechanisms.

Furthermore, a comprehensive search of publicly available data, including clinical trial registries and patent databases, did not reveal any information on the preclinical or clinical development of 3-azaspiro[4][4]undecane hydrochloride or its analogs for the treatment of influenza. A patent for "Spiro-piperidine compounds and medicinal use thereof" exists, but its scope is broad and does not specifically detail the progression of these M2 inhibitors.[1] This suggests that while academically promising, this class of compounds may have encountered challenges in further development, or the research has not been made public.

For drug development professionals, the key takeaway is that the spiro-piperidine scaffold represents a validated starting point for the design of potent M2 inhibitors. Future research should focus on:

  • Systematic evaluation against a panel of amantadine-resistant M2 mutants.

  • Optimization of the scaffold to improve the pharmacokinetic and toxicological profiles.

  • In vivo efficacy studies in animal models of influenza infection.

Addressing these points will be crucial in determining whether the initial promise of spiro-piperidine M2 inhibitors can be translated into clinically effective antiviral therapies.

References

  • Wang, J., Qiu, J. X., Feng, Y., Cady, S. D., Li, C., Lamb, R. A., Pinto, L. H., & DeGrado, W. F. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 131(23), 8066–8076. [Link]
  • Wang, J., Cady, S. D., Zhang, H., Li, C., Hong, M., DeGrado, W. F., & Pinto, L. H. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 131(23), 8066–8076. [Link]
  • Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza virus M2 protein has ion channel activity. Cell, 69(3), 517–528. [Link]
  • Wang, J., Cady, S. D., & Hong, M. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. MIT Hong Lab. [Link]
  • Wang, J., Ma, C., Fiorin, G., Cady, S. D., Lamb, R. A., Pinto, L. H., DeGrado, W. F., & Klein, M. L. (2011). Molecular dynamics simulation of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 133(33), 12834–12841. [Link]
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89. [Link]
  • Creative Bioarray. (n.d.). Application of Xenopus Oocyte Model in the Study of Ion Channels.
  • Tammaro, P., Shimomura, K., & Proks, P. (2008). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in molecular biology (Clifton, N.J.), 491, 127–139. [Link]
  • Shuttleworth, C. E., Clerx, M., Beattie, K. A., Melgari, D., Lu, H. R., Smith, G. L., & Mirams, G. R. (2025). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. bioRxiv. [Link]
  • Zhang, M., & Cui, J. (2019). Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. Cold Spring Harbor protocols, 2019(5). [Link]
  • Al-Sabi, A., & Bubb, V. (2004). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in molecular biology (Clifton, N.J.), 259, 245–256. [Link]
  • Virtual Labs. (n.d.). Voltage Clamp Protocol.
  • Foundations of Neuroscience. (n.d.). Voltage Clamp.
  • Hien, T. T., et al. (2018). Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes. Virology Journal, 15(1), 101. [Link]

Sources

Comparative Efficacy of 3-Azaspiro[5.5]undecane Derivatives Against Amantadine-Resistant Influenza A

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The emergence and rapid spread of drug-resistant influenza strains pose a significant global health threat, rendering established antiviral agents like amantadine and rimantadine largely ineffective. This has spurred the search for novel therapeutics capable of overcoming these resistance mechanisms. This guide provides a comprehensive comparison of 3-Azaspiro[5.5]undecane and its derivatives with amantadine, focusing on their efficacy against wild-type and amantadine-resistant influenza A viruses. We will delve into the mechanistic underpinnings of their antiviral activity, present supporting experimental data, and provide detailed protocols for key assays to facilitate further research in this critical area.

The Challenge of Amantadine Resistance: A Molecular Perspective

Amantadine and its derivative, rimantadine, function by blocking the M2 proton channel of the influenza A virus. This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell's endosome. By inhibiting proton influx, these drugs prevent the acidification of the viral interior, a necessary step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.

Resistance to amantadine primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein. The most prevalent and clinically significant mutations are:

  • S31N (Serine to Asparagine at position 31): This is the most common resistance mutation, found in the vast majority of circulating influenza A strains. The introduction of the bulkier asparagine residue sterically hinders the binding of amantadine within the M2 channel pore[1].

  • V27A (Valine to Alanine at position 27): This mutation alters the conformation of the channel pore, reducing the hydrophobic interactions essential for amantadine binding[2].

These mutations effectively render amantadine and rimantadine clinically obsolete for the treatment of most influenza A infections today.

3-Azaspiro[5.5]undecane: A Promising Scaffold for M2 Inhibition

Derivatives of 3-Azaspiro[5.5]undecane have emerged as a promising class of M2 channel inhibitors with the potential to overcome amantadine resistance. These compounds feature a spirocyclic core that differs significantly from the adamantane cage of previous inhibitors.

Mechanism of Action and Enhanced Potency

Solid-state NMR studies have revealed that 3-azaspiro[5.5]undecane hydrochloride binds more extensively to the wild-type M2 channel compared to amantadine. This enhanced interaction leads to a more significant reduction in the dynamic disorder of the channel's backbone, resulting in a more potent inhibitory effect[3]. Docking studies suggest that while it occupies a similar region within the channel pore as amantadine, its distinct structure allows for different and potentially more stable interactions[3].

Comparative Efficacy: In Vitro Data

The following table summarizes the in vitro efficacy of 3-Azaspiro[5.5]undecane hydrochloride and its close analog, spiro[5.5]undecan-3-amine, in comparison to amantadine against wild-type and amantadine-resistant influenza A M2 channels.

CompoundTarget M2 ProteinIC50 (µM)Reference
Amantadine Wild-Type16[4]
V27A Mutant>100[1]
S31N Mutant>100[1]
3-Azaspiro[5.5]undecane hydrochloride Wild-Type0.92 ± 0.11[4][]
V27A Mutant>100[1]
S31N MutantData not available
spiro[5.5]undecan-3-amine Wild-Type12.6[1]
V27A Mutant84.9[1]
S31N MutantData not available

Key Observations:

  • Superior Potency against Wild-Type: 3-Azaspiro[5.5]undecane hydrochloride is over 17 times more potent than amantadine against the wild-type M2 channel[4].

  • Activity Against V27A Mutant: While 3-Azaspiro[5.5]undecane hydrochloride is inactive against the V27A mutant, its primary amine analog, spiro[5.5]undecan-3-amine, retains inhibitory activity, albeit at a higher concentration than against the wild-type[1]. This suggests that modifications to the spirocyclic scaffold can overcome certain resistance mutations.

  • The S31N Challenge: There is currently no publicly available data on the efficacy of 3-Azaspiro[5.5]undecane or its derivatives against the prevalent S31N mutant. The steric hindrance caused by the asparagine residue at position 31 likely prevents the binding of these compounds in a manner similar to amantadine[1]. Further structural modifications are necessary to address this critical resistance mechanism.

Therapeutic Index: A Preliminary Assessment

For spiro[5.5]undecan-3-amine, the CC50 in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza research, was found to be greater than 500 µM[1].

Estimated Therapeutic Index for spiro[5.5]undecan-3-amine:

  • Against Wild-Type Influenza: TI = CC50 / IC50 = >500 µM / 12.6 µM = >39.7

  • Against V27A Mutant Influenza: TI = CC50 / IC50 = >500 µM / 84.9 µM = >5.9

These preliminary calculations suggest a favorable safety profile for spiro[5.5]undecan-3-amine, particularly against wild-type influenza. However, further studies to determine the precise CC50 and EC50 values are essential for a definitive assessment.

In Vivo Efficacy: A Critical Data Gap

To date, there are no published in vivo studies evaluating the efficacy of 3-Azaspiro[5.5]undecane or its derivatives in animal models of amantadine-resistant influenza infection. Such studies are a critical next step in the development of these compounds as potential therapeutics.

Visualizing the Mechanisms of Action and Resistance

To better understand the molecular interactions at play, the following diagrams illustrate the proposed mechanisms of M2 channel inhibition and amantadine resistance.

cluster_wt Wild-Type M2 Channel wt_channel M2 Proton Channel protons_out H+ wt_channel->protons_out Viral Uncoating blockage Channel Blockage wt_channel->blockage amantadine Amantadine amantadine->wt_channel Binds & Blocks (Moderate) spiro 3-Azaspiro[5.5]undecane spiro->wt_channel Binds & Blocks (Potent) protons_in H+ protons_in->wt_channel Proton Influx

Caption: Inhibition of the Wild-Type M2 Channel.

cluster_s31n S31N Mutant M2 Channel s31n_channel M2 Channel (S31N) steric_hindrance Steric Hindrance s31n_channel->steric_hindrance N31 residue blocks pore protons_out_s31n H+ s31n_channel->protons_out_s31n Viral Uncoating amantadine_s31n Amantadine amantadine_s31n->s31n_channel Attempts to Bind no_binding Binding Prevented steric_hindrance->no_binding protons_in_s31n H+ protons_in_s31n->s31n_channel Proton Influx

Caption: Mechanism of Amantadine Resistance in the S31N Mutant.

Experimental Protocols

For researchers wishing to further investigate the antiviral properties of 3-Azaspiro[5.5]undecane and related compounds, the following are detailed protocols for key in vitro assays.

Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Inhibition

This electrophysiological technique is used to measure the inhibitory effect of a compound on the proton conductance of the M2 channel expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Microinject oocytes with cRNA encoding for the wild-type or mutant M2 protein. Incubate the oocytes for 2-4 days at 16-18°C to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -20 mV).

    • To measure M2 channel activity, switch the perfusion solution to a low pH buffer (e.g., pH 5.5) to activate the channel and record the resulting inward current.

  • Compound Application:

    • After establishing a stable baseline current at low pH, perfuse the chamber with a solution containing the test compound at the desired concentration.

    • Record the current for a set period (e.g., 2-5 minutes) to determine the extent of inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the current in the presence of the compound to the current before its application.

    • Generate dose-response curves by testing a range of compound concentrations and calculate the IC50 value using a suitable pharmacological model.

Plaque Reduction Assay for Antiviral Efficacy

This cell-based assay determines the concentration of a compound required to inhibit virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in a serum-free medium.

  • Infection:

    • Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in an overlay medium (e.g., containing Avicel or agarose) supplemented with trypsin.

    • After the infection period, remove the virus inoculum and add the compound-containing overlay medium to the cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a formaldehyde solution.

    • Stain the cells with a crystal violet solution to visualize the plaques (areas of dead cells).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Future Directions and Conclusions

3-Azaspiro[5.5]undecane and its derivatives represent a promising avenue for the development of new anti-influenza drugs targeting the M2 proton channel. The lead compound, 3-Azaspiro[5.5]undecane hydrochloride, demonstrates significantly greater potency against wild-type influenza A than amantadine. Furthermore, the activity of its amine analog against the V27A mutant highlights the potential for this scaffold to overcome certain forms of amantadine resistance.

However, significant research gaps remain. The lack of efficacy data against the prevalent S31N mutant is a major hurdle that must be addressed through further medicinal chemistry efforts. Additionally, in vivo efficacy and comprehensive toxicology studies are essential to validate the therapeutic potential of these compounds.

The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in the ongoing search for effective treatments for drug-resistant influenza.

References

  • Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. ([Link])
  • Crystal structure of the drug-resistant S31N influenza M2 proton channel. ([Link])
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments. ([Link])
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. ([Link])
  • Structural basis for proton conduction and inhibition by the influenza M2 protein. ([Link])
  • X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance. ([Link])

Sources

A Senior Application Scientist's Guide to Validating the Antiviral Activity of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Unique Scaffold

In the relentless pursuit of novel antiviral therapeutics, drug discovery has increasingly turned towards compounds with unique three-dimensional architectures. Spirocyclic compounds, characterized by their distinct rings fused at a single carbon atom, represent a privileged scaffold in medicinal chemistry.[1] Their rigid, complex structures allow for precise presentation of pharmacophores in three-dimensional space, offering the potential for high-potency and selective interactions with viral targets.[1]

However, the journey from a promising molecular design to a validated antiviral candidate is a rigorous, multi-step process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the antiviral activity of novel spirocyclic compounds. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation pipeline.

The Validation Funnel: A Strategic Approach to Antiviral Assessment

A logical and resource-efficient approach to validation follows a funnel-like structure. We begin with broad, high-throughput screening to identify initial "hits" and progressively move towards more complex, lower-throughput assays to characterize potency, safety, and mechanism of action. This ensures that only the most promising candidates advance, saving valuable time and resources.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Mechanism of Action (MoA) A Large Compound Library (Novel Spirocyclics) C Plaque Reduction or Yield Reduction Assays A->C Initial 'Hits' B Cytotoxicity Assay (e.g., MTT, XTT) A->B Parallel Screening D EC50 Determination C->D F Selectivity Index (SI) Calculation D->F E CC50 Determination B->E E->F G Time-of-Addition Assay F->G H Target-Specific Assays (e.g., Enzymatic) G->H I Lead Candidate H->I

Caption: The Antiviral Validation Funnel.

Part I: Primary Screening and Cytotoxicity Assessment

The initial goal is to cast a wide net to identify any compounds within the spirocyclic library that exhibit antiviral activity. Simultaneously, we must assess the compounds' inherent toxicity to the host cells. A compound that kills the host cell will appear to inhibit viral replication, leading to a false positive.

Core Principle: The primary screen must balance throughput with sensitivity, while a parallel cytotoxicity assay provides the essential context for interpreting antiviral data.

Key Metric: The Selectivity Index (SI)

The most crucial parameter at this stage is the Selectivity Index (SI) . It is the ratio of a compound's cytotoxicity to its antiviral activity.[2] SI = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in host cell viability.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (e.g., replication, cytopathic effect) by 50%.[3]

A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that would harm the host cell.[2] Generally, compounds with an SI value of 10 or greater are considered promising candidates for further development.[2]

Experimental Protocol: MTT/XTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5] Metabolically active cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[4]

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero-E6 for SARS-CoV-2, MDCK for Influenza).

  • 96-well cell culture plates.

  • Novel spirocyclic compounds dissolved in DMSO.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[5]

  • Solubilization solution (e.g., DMSO or SDS for MTT).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density to achieve ~80% confluency after 24 hours.[6]

  • Compound Addition: Prepare serial dilutions of the spirocyclic compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[5]

  • Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[4]

  • Data Analysis: Plot the absorbance against the compound concentration and use a non-linear regression model to calculate the CC50 value.

Part II: Confirming Potency with Gold-Standard Assays

Once initial hits are identified (i.e., compounds with an acceptable SI), the next step is to confirm their antiviral potency using a more rigorous, "gold-standard" assay. The Plaque Reduction Neutralization Test (PRNT) is a classic and highly respected method for quantifying the inhibition of viral infectivity.[7][8]

Core Principle: The PRNT directly measures the reduction in infectious virus particles, providing a more accurate determination of antiviral efficacy than high-throughput screens.[9]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the number of infectious viral particles, or plaque-forming units (PFU), in a sample.[10]

Materials:

  • Confluent monolayers of susceptible host cells in 6- or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • Serial dilutions of the spirocyclic compound.

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[8]

  • Staining solution (e.g., Crystal Violet) to visualize plaques.

Procedure:

  • Prepare Cell Monolayers: Ensure cells are fully confluent in the culture plates.

  • Compound-Virus Incubation: In separate tubes, mix a fixed amount of virus (e.g., 100 PFU) with each serial dilution of the compound. Include a "virus only" control. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate them with the compound-virus mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow the virus to attach to and enter the cells.[9]

  • Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This ensures that when new virus particles are released, they can only infect neighboring cells, creating a localized zone of cell death (a "plaque").[7]

  • Incubation: Incubate the plates for several days until visible plaques are formed. The duration depends on the virus.

  • Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with Crystal Violet. Living cells will take up the stain, while the plaques (areas of dead cells) will appear as clear zones.[8]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control for each compound concentration. Plot the percent reduction against the compound concentration to determine the EC50.

Comparative Data Presentation

Clear, concise data presentation is critical. A table is the most effective way to compare the performance of novel compounds against a known standard-of-care antiviral.

CompoundEC50 (µM) [Plaque Assay]CC50 (µM) [MTT Assay]Selectivity Index (SI)
Spiro-A (Novel) 1.2>100>83.3
Spiro-B (Novel) 5.8>100>17.2
Spiro-C (Novel) 25.1853.4
Remdesivir (Control) 0.8>100>125

Fictional data for illustrative purposes.

Interpretation: In this example, Spiro-A emerges as the strongest candidate. While slightly less potent than Remdesivir, it possesses an excellent selectivity index with no observable cytotoxicity at the highest tested concentration. Spiro-B is also a viable candidate, while Spiro-C would likely be deprioritized due to its low SI.

Part III: Uncovering the Mechanism of Action (MoA)

Identifying a potent and selective compound is a major milestone. However, to develop it into a drug, we must understand how it works. The Time-of-Addition (ToA) assay is an elegant cell-based method to pinpoint which stage of the viral replication cycle is inhibited by the compound.[11][12]

Core Principle: By adding the compound at different time points relative to infection, we can determine if it acts on an early (e.g., entry), middle (e.g., replication), or late (e.g., release) stage of the viral lifecycle.[13]

G cluster_0 Viral Lifecycle Stages cluster_1 Inhibitor Action Time A Attachment & Entry B Uncoating A->B C Genome Replication B->C D Protein Synthesis C->D E Assembly & Release D->E Entry_Inhibitor Entry Inhibitor (e.g., Maraviroc) Entry_Inhibitor->A Acts Early Replication_Inhibitor Replication Inhibitor (e.g., Acyclovir) Replication_Inhibitor->C Acts Mid-cycle Release_Inhibitor Release Inhibitor (e.g., Oseltamivir) Release_Inhibitor->E Acts Late

Caption: Inhibition points in the viral lifecycle.

Experimental Protocol: Time-of-Addition (ToA) Assay

Procedure:

  • Synchronize Infection: Infect a monolayer of host cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus. This synchronizes the start of the infection for all cells.

  • Time Points: Shift the plates to 37°C to initiate entry and replication. Add the spirocyclic compound (at a concentration of ~5-10x its EC50) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Controls: Include known inhibitors as controls:

    • Entry Inhibitor: Added only during the initial 1-hour infection period.

    • Replication Inhibitor (e.g., a polymerase inhibitor): Added at various time points.

    • Late-Stage Inhibitor (e.g., a protease inhibitor): Added at various time points.

  • Harvest: After a single replication cycle is complete (e.g., 24 hours), harvest the supernatant or cell lysate.

  • Quantify: Measure the viral yield in each sample using an appropriate method, such as qRT-PCR to quantify viral RNA or a plaque assay to quantify infectious particles.

  • Data Analysis: Plot the viral yield against the time of compound addition.

    • If the compound loses its effect only when added late, it's a late-stage inhibitor .

    • If the compound loses its effect when added after a few hours, it's a replication inhibitor .[11]

    • If the compound is only effective when present during the initial infection period, it's an entry inhibitor .[13]

Conclusion: From Hit to Lead

This guide outlines a systematic, evidence-based framework for validating the antiviral potential of novel spirocyclic compounds. By progressing through the validation funnel—from high-throughput screening and cytotoxicity profiling to gold-standard potency assays and mechanistic studies—researchers can confidently identify and characterize promising lead candidates. This structured approach, grounded in scientific integrity, ensures that the unique structural advantages of spirocyclic scaffolds are translated into robustly validated data, paving the way for the next generation of antiviral drugs.

References

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933.
  • U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • Lurie, P. M., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(6), 1575–1579.
  • Das, S. R., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2299.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • National Center for Biotechnology Information. (2011). A time-of-drug addition approach to target identification of antiviral compounds. PubMed.
  • Wang, W., et al. (2020). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 6(10), 2533–2547.
  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
  • Wahyuni, T. S., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2822.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays.
  • Singh, S., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 001-010.

Sources

Escaping Flatland: A Head-to-Head Comparison of Azaspiro Scaffolds for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality

In the pursuit of novel therapeutics, medicinal chemists are increasingly looking beyond the two-dimensional, aromatic "flatland" that has dominated drug design for decades. The rationale is clear: biological targets are complex, three-dimensional entities, and ligands that can effectively navigate and interact with this topography are more likely to exhibit enhanced potency, selectivity, and superior pharmacokinetic profiles. Spirocyclic systems, particularly azaspiro scaffolds, have emerged as powerful tools in this endeavor. By joining two rings through a single, shared quaternary carbon, these scaffolds introduce a rigid, well-defined three-dimensional geometry into a molecule.[1] This inherent structural feature is not merely an aesthetic choice; it is a strategic decision to improve drug-like properties.

The incorporation of a nitrogen atom into the spirocyclic framework—creating an azaspirocycle—provides a crucial handle for modulating basicity, polarity, and hydrogen bonding capacity, while also offering a convenient point for synthetic elaboration.[1] Critically, azaspirocycles increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with increased clinical success.[2][3] This shift away from sp²-rich structures often leads to significant improvements in aqueous solubility, metabolic stability, and a reduction in off-target effects, addressing key challenges in drug development.[4][5]

This guide provides a head-to-head comparison of common azaspiro scaffolds, offering researchers and drug development professionals a data-driven framework for scaffold selection. We will delve into their comparative physicochemical properties, synthetic accessibility, and established roles in medicinal chemistry, supported by specific examples and detailed experimental protocols.

The Azaspiro Landscape: A Comparative Analysis

The choice of an azaspiro scaffold is a critical decision that impacts a compound's overall properties. The size of the constituent rings dictates the spatial orientation of exit vectors—the points from which substituents can be projected to interact with a biological target. Here, we compare three of the most utilized scaffolds: azaspiro[3.3]heptanes, azaspiro[4.5]decanes, and azaspiro[5.5]undecanes.

The diagram below illustrates the fundamental principle of scaffold selection: the core structure dictates the orientation of substituents (R¹, R²) and their interaction with the target, while simultaneously influencing the molecule's intrinsic physicochemical properties.

cluster_0 Azaspiro Scaffold Core cluster_1 Molecular Properties & Interactions Scaffold Azaspiro Core (e.g., [3.3], [4.5], [5.5]) Properties Physicochemical Properties (Solubility, LogP, Fsp³, TPSA) Scaffold->Properties Influences Binding Target Binding & Selectivity (3D Vector Space) Scaffold->Binding Dictates G start Endocyclic Alkene step1 [2+2] Cycloaddition start->step1 reagent1 Graf Isocyanate (ClO₂S-NCO) reagent1->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Lactam Reduction intermediate->step2 reagent2 Reducing Agent (e.g., Alane) reagent2->step2 product 1-Azaspiro[3.3]heptane Core step2->product

Caption: Generalized workflow for the synthesis of an azaspiro[3.3]heptane core.

Protocol: Synthesis of a 1-Azaspiro[3.3]heptane Core

The following protocol is a generalized representation based on established literature methods for synthesizing 1-azaspiro[3.3]heptane bioisosteres. [6][7] PART 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting endocyclic alkene (e.g., methylenecyclobutane, 1.0 eq) and a suitable anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Reagent Addition: At room temperature, add Graf isocyanate (ClO₂S-NCO, 1.1 eq) dropwise to the stirred solution. Causality Note: The isocyanate is highly reactive; slow addition is necessary to control the exotherm and prevent side reactions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting alkene is consumed.

  • Workup & Isolation: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude spirocyclic β-lactam is then purified by column chromatography on silica gel.

PART 2: Reduction of the β-Lactam Ring

  • Reaction Setup: To a separate flame-dried flask under an inert atmosphere, add the purified spirocyclic β-lactam (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a reducing agent, such as alane (AlH₃, ~2.0-3.0 eq), to the stirred solution. Causality Note: Alane is a powerful reducing agent for amides. The reaction is highly exothermic and generates hydrogen gas, requiring slow addition at reduced temperature and proper ventilation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup & Isolation: Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting suspension is stirred vigorously for 1 hour, then filtered through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 1-azaspiro[3.3]heptane derivative, which can be further purified if necessary.

Application in Drug Discovery: A Case Study

The strategic replacement of a traditional monocyclic amine with an azaspirocycle can profoundly impact a compound's biological and pharmacokinetic profile. A compelling example comes from the development of antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) implicated in the regulation of appetite and mood. [6] In the optimization of MCHR1 antagonists, researchers found that replacing a morpholine ring with various azaspirocyclic motifs led to compounds with lower lipophilicity (logD) and significantly improved metabolic stability, while maintaining or improving potency. [2]This "scaffold hop" is a prime example of using a 3D scaffold to solve common drug development problems.

The diagram below illustrates the mechanism of action. MCH binding to the MCHR1 receptor activates downstream signaling through G-proteins (primarily Gαi/o). An azaspiro-containing antagonist occupies the binding pocket, preventing MCH binding and blocking this signaling cascade.

cluster_0 Cell Membrane MCHR1 MCHR1 (GPCR) G_Protein Gαi/o Protein MCHR1->G_Protein Couples MCH MCH (Agonist) MCH->MCHR1 Binds & Activates Antagonist Azaspiro-based Antagonist Antagonist->MCHR1 Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Antagonism of the MCHR1 signaling pathway by an azaspiro compound.

Conclusion and Future Directions

The strategic incorporation of azaspiro scaffolds is a proven and effective method for imparting favorable drug-like properties into therapeutic candidates. The smallest scaffold, azaspiro[3.3]heptane , is an exceptional choice for improving solubility and metabolic stability while maintaining low molecular weight. Azaspiro[4.5]decane offers a balanced profile for exploring larger binding sites, while azaspiro[5.5]undecane provides the greatest structural reach for targeting expansive, hydrophobic pockets.

The choice of scaffold is not arbitrary but a data-driven decision based on the specific challenges of a drug discovery program. By understanding the intrinsic physicochemical properties and synthetic accessibility of each core, medicinal chemists can rationally select the optimal scaffold to enhance potency, selectivity, and ADMET properties. As synthetic methodologies continue to advance, the diversity of accessible azaspirocycles will undoubtedly expand, further solidifying their role as indispensable building blocks in the design of next-generation therapeutics.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Nagai, Y., et al. (2014). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology.
  • Stepan, A. F., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
  • Mykhailiuk, P. K., et al. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition.
  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery.
  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Summary for CID 20521856.
  • de Leseleuc, M., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. PubChem Compound Summary for CID 418822.
  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. PubChem Compound Summary for CID 437152.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF.
  • Popowycz, F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF.
  • Wanibuchi, F., et al. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 6-(Phenylmethoxymethyl)-2-azaspiro[3.3]heptane. PubChem Compound Summary for CID 177776622.

Sources

A Comparative Guide to the Binding Dynamics of Amantadine and 3-Azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the binding dynamics of the well-characterized antiviral drug, amantadine, and the versatile chemical scaffold, 3-Azaspiro[5.5]undecane. While amantadine's interactions with its primary target, the influenza A M2 proton channel, are extensively documented, the 3-azaspiro[5.5]undecane core is a recurring motif in compounds targeting a range of receptors, including GABA-A receptors and various protein kinases.

Due to the absence of direct comparative studies in the existing literature, this guide will first elucidate the established binding dynamics of amantadine as a benchmark. Subsequently, it will present a comprehensive, hypothetical framework for characterizing the binding dynamics of a 3-Azaspiro[5.5]undecane derivative. This framework will utilize standard, high-integrity experimental protocols, providing researchers with a robust roadmap for evaluating novel compounds based on this promising scaffold.

Amantadine: A Case Study in Viral Channel Blockade

Amantadine's primary mechanism of antiviral activity is the inhibition of the influenza A virus M2 protein, a tetrameric proton channel essential for viral replication.[1] By physically occluding the pore of this channel, amantadine prevents the acidification of the virion interior, a critical step for the release of viral RNA into the host cell.[1][2]

Solid-state NMR spectroscopy has revealed two distinct binding sites for amantadine on the M2 protein in phospholipid bilayers.[3] The high-affinity site is located within the N-terminal channel lumen, surrounded by amino acid residues that are mutated in amantadine-resistant strains.[3] A second, low-affinity site has been observed on the C-terminal protein surface, which becomes occupied only at high drug concentrations in the bilayer.[3] The binding of amantadine to the high-affinity luminal site is the basis for its therapeutic effect.[3][4] This interaction not only physically blocks the channel but also constrains the dynamics of both the polypeptide backbone and the key histidine residue (His37) involved in proton conductance.[5]

The emergence of widespread resistance to amantadine is primarily due to single point mutations in the M2 protein, with the S31N substitution being the most common.[6] This mutation alters the shape and chemical environment of the binding pocket, significantly reducing amantadine's binding affinity and rendering the drug ineffective.[6]

Characterizing a Novel Compound: A Hypothetical Framework for a 3-Azaspiro[5.5]undecane Derivative

Given that derivatives of 3,9-diazaspiro[5.5]undecane have shown potent antagonist activity at the γ-aminobutyric acid type A receptor (GABA-A R), we will use this as a representative target for our hypothetical investigation.[7] The following workflow outlines a logical progression from computational prediction to detailed biophysical characterization.

G cluster_0 In Silico Analysis cluster_1 In Vitro Binding & Kinetics cluster_2 Thermodynamic Characterization cluster_3 Data Synthesis & Comparison mol_dock Molecular Docking Simulation (Predict Binding Pose & Affinity) radioligand Radioligand Binding Assay (Determine Ki) mol_dock->radioligand Guide experimental design spr Surface Plasmon Resonance (SPR) (Determine kon, koff, KD) itc Isothermal Titration Calorimetry (ITC) (Determine ΔH, ΔS, KD, Stoichiometry) spr->itc Validate KD & further characterize radioligand->spr Confirm binding data_analysis Comparative Analysis (Binding Profile vs. Amantadine) itc->data_analysis Provide thermodynamic profile

Caption: Experimental workflow for characterizing ligand binding dynamics.

Comparative Data Summary

The following table summarizes the known binding parameters for amantadine against its primary target and presents a template for the data that would be generated for a hypothetical 3-Azaspiro[5.5]undecane-based GABA-A receptor antagonist.

ParameterAmantadine (Target: M2 Proton Channel)3-Azaspiro[5.5]undecane Derivative (Target: GABA-A Receptor)
Binding Affinity (Kd/Ki) ~40 nM (for rimantadine, a close analog)[8]To be determined (hypothetical nM to µM range)
Association Rate (kon) Comparable to rimantadine[8]To be determined via SPR
Dissociation Rate (koff) >10-fold faster than rimantadine[8]To be determined via SPR
Enthalpy (ΔH) Not readily availableTo be determined via ITC
Entropy (ΔS) Not readily availableTo be determined via ITC
Binding Stoichiometry (n) 1:4 (drug:peptide) for the high-affinity site[9]To be determined via ITC

Experimental Protocols

Molecular Docking Simulation

Rationale: Molecular docking provides an initial, cost-effective prediction of the binding mode and affinity of a ligand to its target protein.[10] This in silico method helps prioritize compounds and guides the design of subsequent biophysical experiments by identifying key potential interactions and the likely binding site.

Protocol:

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target receptor (e.g., GABA-A receptor) from a protein database like the RCSB PDB.[2]

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[10]

    • Generate a 3D structure of the 3-Azaspiro[5.5]undecane derivative and optimize its geometry. Prepare the ligand file (e.g., in .pdbqt format), assigning rotatable bonds.[11]

  • Grid Box Definition:

    • Define a grid box that encompasses the predicted binding site on the receptor. If a known ligand co-crystal structure exists, the grid box should be centered on that ligand's position.[2]

  • Docking Execution:

    • Run the docking simulation using software such as AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the grid box.[12]

  • Analysis of Results:

    • Analyze the output, which includes the predicted binding affinity (in kcal/mol) and the coordinates of the ligand in its various predicted poses.[10]

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL) to inspect the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[2]

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[13] It is invaluable for determining the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. This provides a dynamic view of the binding event.

Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).[14]

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15]

    • Inject the purified target protein (ligand) over the activated surface at a concentration and pH optimized for efficient covalent immobilization.[15]

    • Deactivate any remaining active esters with an injection of ethanolamine.[15]

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the 3-Azaspiro[5.5]undecane derivative (analyte) in a suitable running buffer (e.g., HBS-EP).[16]

    • Inject the analyte solutions sequentially, from lowest to highest concentration, over the immobilized ligand surface at a constant flow rate.[17]

    • Include a dissociation phase after each injection where only running buffer flows over the surface.[16]

  • Surface Regeneration:

    • Between each analyte injection cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte and restore the ligand surface to its baseline state.[15]

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18] In a single experiment, it can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[19] This information is crucial for understanding the driving forces behind the binding interaction.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the 3-Azaspiro[5.5]undecane derivative in the same, extensively dialyzed buffer to minimize heats of dilution.[20]

    • Thoroughly degas both solutions before loading them into the calorimeter.

  • Loading the Calorimeter:

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.[18]

  • Titration:

    • Perform a series of small, sequential injections of the ligand from the syringe into the protein-containing sample cell at a constant temperature.[20]

    • The heat change associated with each injection is measured relative to a reference cell.[18]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[18]

  • Data Analysis:

    • The raw data (heat pulses per injection) are integrated and plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine n, Kd, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[21]

Signaling Pathway Visualization

The GABA-A receptor, our hypothetical target, is a ligand-gated ion channel. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and producing an inhibitory effect. Antagonists would block this action.

G cluster_GABA GABAergic Synapse cluster_Neuron Postsynaptic Neuron GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds and Activates Cl_influx Chloride Ion (Cl-) Influx Receptor->Cl_influx Channel Opens Compound 3-Azaspiro[5.5]undecane (Antagonist) Compound->Receptor Binds and Blocks Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

By applying this rigorous, multi-faceted approach, researchers can thoroughly characterize the binding dynamics of novel compounds like those based on the 3-Azaspiro[5.5]undecane scaffold. The resulting data provides a rich, quantitative basis for comparison with established drugs like amantadine, enabling informed decisions in the complex process of drug discovery and development.

References

  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube. [Link]
  • Jardetzky, T. S., Lamb, R. A., & Pinto, L. H. (2006). The mechanism of amantadine block of the M2 channel of influenza A virus. Journal of Biological Chemistry, 281(52), 39871-39880. [Link]
  • Dong, G., Liu, J., & Lu, S. (2015). Mechanisms for emergence and spread of amantadine resistance in influenza A viruses. Antimicrobial agents and chemotherapy, 59(4), 1844-1850. [Link]
  • Pielak, R. M., & Chou, J. J. (2011). Where does amantadine bind to the influenza virus M2 proton channel?. Protein science : a publication of the Protein Society, 20(1), 1–6. [Link]
  • Lopes, J. L. S., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]
  • Leiding, T., et al. (2010). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Biochemistry, 49(25), 5223–5231. [Link]
  • Olsen, R. W., & Sieghart, W. (2009). Characterization of GABA Receptors. Current protocols in neuroscience, Chapter 1, Unit 1.7. [Link]
  • Tian, C., et al. (2003). The Chemical and Dynamical Influence of the Anti-Viral Drug Amantadine on the M2 Proton Channel Transmembrane Domain. Biophysical Journal, 85(4), 2567–2575. [Link]
  • Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Hong Lab MIT. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. [Link]
  • Nielsen, C. H., et al. (2014).
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Davis, T. L., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 333(2), 241–249. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology, 1008, 103–118. [Link]
  • Damian, M. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer. [Link]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
  • Guide to Running an SPR Experiment. (2022).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Damian, M., et al. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa.
  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(34), 21062–21075. [Link]
  • Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • Al-Khawaja, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Bakunov, S. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International journal of molecular sciences, 23(18), 10759. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Structure-Activity Relationships of Spiro[5.5]undecane and Spiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic scaffolds, with their inherent rigidity and defined exit vectors, have emerged as privileged structures in drug discovery, enabling an "escape from flatland" and providing access to new chemical space.[1][2] Among these, the spiro[5.5]undecane and spiro[4.5]decane frameworks are particularly noteworthy. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these two scaffolds, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Spirocyclic Core

Spirocycles, characterized by two rings connected by a single common atom, offer a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[1] This structural feature often leads to improvements in potency, selectivity, and metabolic stability compared to more flexible or planar analogs. The choice between a spiro[5.5]undecane (composed of two six-membered rings) and a spiro[4.5]decane (composed of a five- and a six-membered ring) can have profound implications for the biological activity of a molecule. This guide will dissect these differences, drawing on experimental data from the literature to illuminate the distinct SAR profiles of each scaffold.

Structural and Conformational Analysis: A Game of Rings

The fundamental difference between the spiro[5.5]undecane and spiro[4.5]decane scaffolds lies in their ring sizes and resulting conformational flexibility. The spiro[5.5]undecane core, with its two cyclohexane rings, typically adopts a rigid double-chair conformation.[3] This rigidity can be highly advantageous for locking in a bioactive conformation, but it may also limit the molecule's ability to adapt to different binding pockets.

In contrast, the spiro[4.5]decane scaffold, featuring a cyclopentane and a cyclohexane ring, exhibits a greater degree of conformational flexibility. The five-membered ring can adopt various envelope and twist conformations, allowing for a more nuanced presentation of substituents. This adaptability can be crucial for optimizing interactions within a binding site.

Comparative Structure-Activity Relationship (SAR) Analysis

While direct head-to-head comparative studies are limited, a cross-examination of published research on derivatives of each scaffold reveals distinct patterns in their SAR.

Spiro[5.5]undecane: Rigidity Favoring Specific Interactions

The rigid nature of the spiro[5.5]undecane scaffold often leads to highly specific and potent biological activities. The well-defined spatial orientation of substituents is a recurring theme in the SAR of its derivatives.

For instance, optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potent HIV-1 inhibitors.[4][5] The specific stereochemistry of these compounds was found to be critical for their activity, highlighting the importance of the fixed spatial arrangement of the functional groups on the rigid bicyclic core.[5] Similarly, derivatives of 1,9-diazaspiro[5.5]undecane have shown significant promise as modulators of various biological targets, including neurokinin receptors, where the precise positioning of substituents on the rigid diamine scaffold is key to their antagonist activity.[6][7]

The synthesis of these rigid structures often requires stereoselective methods to control the orientation of substituents, as seen in biocatalytic double Michael additions to create spiro[5.5]undecane derivatives.[8]

Spiro[4.5]decane: Flexibility for Diverse Target Engagement

The conformational flexibility of the spiro[4.5]decane scaffold appears to contribute to its ability to successfully engage a wider range of biological targets. This adaptability allows for the fine-tuning of interactions with various protein binding sites.

A prominent example is the development of spiro[4.5]decanone-containing inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[9][10][11] The spiro[4.5]decane core serves as a template to which various substituents can be attached, and the flexibility of the five-membered ring likely facilitates optimal positioning within the enzyme's active site.[9][10]

Furthermore, diazaspiro[4.5]decan-1-one derivatives have been successfully designed as chitin synthase inhibitors with potent antifungal activity.[12] The SAR studies of these compounds revealed that modifications on the arylpiperazine moiety attached to the spiro core significantly influenced their potency, suggesting that the scaffold allows for the exploration of diverse substituent space.[12] The spiro[4.5]decane framework is also a characteristic feature of the acorane family of sesquiterpenoids, which exhibit a range of biological activities, including anti-neuroinflammatory effects.[13]

The following table summarizes key biological activities and associated SAR insights for both scaffolds.

ScaffoldBiological Target(s)Key SAR InsightsRepresentative IC50/MIC ValuesReferences
Spiro[5.5]undecane HIV-1Stereochemistry is critical for activity. Specific functionalization of the trione core is required.Lead compounds more potent than Azidothymidine (AZT).[4][4][5]
Neurokinin (NK) ReceptorsPrecise orientation of substituents on the diazaspiro core is crucial for antagonist activity.Potent NK1 antagonists developed.[6][6][7]
Cancer Cell LinesAnti-cancer activity of trione derivatives is influenced by aryl substituents.Data on specific IC50 values for novel compounds is emerging.[14][15][16][14][15][16]
Spiro[4.5]decane HIF Prolyl Hydroxylases (PHDs)Serves as a useful template for generating potent and selective inhibitors.[9]IC50 values in the nanomolar range for potent inhibitors.[11][9][10][11]
Chitin SynthaseModifications on appended arylpiperazine moiety significantly impact antifungal potency.IC50 values ranging from 0.12 to 0.29 mM.[12][12]
α1 and 5-HT1A ReceptorsStructural modifications lead to potent and selective agonists or antagonists.pD2 = 9.58 for a potent 5-HT1A partial agonist.[17]
Cytotoxicity (Natural Products)Rearranged cholestane steroids with this scaffold show cytotoxicity against cancer cell lines.IC50 values of 7.6 ± 0.3 µM and 3.6 ± 0.1 µM for compounds 1 and 4 against HL-60 cells.[18][18]

Experimental Protocols

To provide a practical context for the data presented, this section outlines a general workflow for the synthesis and biological evaluation of spirocyclic compounds, drawing from methodologies described in the cited literature.

General Synthetic Workflow

The synthesis of spiro[5.5]undecane and spiro[4.5]decane derivatives often involves multi-step sequences. A common strategy for constructing the spiro[4.5]decane core is the Robinson annulation.[19]

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Cyclopentanone and Methyl Vinyl Ketone for Spiro[4.5]dec-9-en-7-one) Michael Michael Addition Start->Michael Base/Acid Catalyst Aldol Intramolecular Aldol Condensation Michael->Aldol SpiroCore Formation of Spirocyclic Core Aldol->SpiroCore Functionalization Functional Group Interconversion and Derivatization SpiroCore->Functionalization Purification Purification and Characterization (NMR, MS, IR) Functionalization->Purification G cluster_assay In Vitro Enzyme Inhibition Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Compound) Reaction Initiate Enzymatic Reaction Reagents->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Detect Stop Reaction and Detect Product Incubate->Detect Analyze Calculate IC50 Values Detect->Analyze

Caption: Workflow for in vitro biological evaluation.

Conclusion and Future Perspectives

The spiro[5.5]undecane and spiro[4.5]decane scaffolds, while both offering the advantages of a three-dimensional architecture, exhibit distinct structure-activity relationship profiles. The rigidity of the spiro[5.5]undecane system is well-suited for creating highly specific ligands where a locked conformation is beneficial. In contrast, the greater conformational flexibility of the spiro[4.5]decane scaffold provides a versatile platform for engaging a broader array of biological targets, allowing for more extensive SAR exploration through substituent modifications.

The choice between these two scaffolds is therefore a strategic one in drug design, dependent on the specific target and the desired pharmacological profile. As synthetic methodologies continue to advance, the exploration of these and other spirocyclic systems as bioisosteric replacements for traditional ring systems will undoubtedly continue to be a fruitful area of research, pushing the boundaries of medicinal chemistry and leading to the discovery of novel therapeutics. [20][21]

References

  • Holt-Martyn, J. P., Tumber, A., Rahman, M. Z., Lippl, K., Figg, W., Jr., McDonough, M. A., Chowdhury, R., & Schofield, C. J. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 587-593. [Link]
  • Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spirou[13][13]ndecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. [Link]
  • Capriati, V., Degennaro, L., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews. [Link]
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]
  • SpiroChem.
  • Chemspace. (2021).
  • Holt-Martyn, J. P., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • Franchini, S., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α₁ and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]
  • Hentsch, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • ResearchGate. Representative bioactive compounds containing the spirod[12][13]ecane moiety. [Link]
  • Franchini, S., et al. (2014). Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors.
  • ResearchGate. (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. [Link]
  • Kim, H., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[9][12]xazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11335-11354. [Link]
  • Li, Y., et al. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
  • ResearchGate. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. [Link]
  • Pihlaja, K., et al. (2025). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
  • Kassiou, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1075-1088. [Link]
  • Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spirou[13][13]ndecane-1,5,9-triones as HIV-1 inhibitors. PubMed. [Link]
  • ResearchGate. A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. [Link]
  • ResearchGate. (2025). Synthetic study of spiroiridal triterpenoids: Construction of functionalized spiro[4.5]decane skeleton using Claisen rearrangement of 2-(alkenyl)dihydropyran. [Link]
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
  • Vasilenko, D., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 29(1), 1-20. [Link]
  • Li, G., et al. (2025). Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione.
  • ResearchGate. (2025). A template-based approach to the synthesis of 1,7-dioxaspiro[5.
  • ResearchGate. Helical structure of spiro[5.5]undecane (1). [Link]
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
  • Wang, W., et al. (2025). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
  • Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2067-2079. [Link]
  • Panten, J., & Surburg, H. (2015). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Chemistry & Biodiversity, 12(11), 1645-1680. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Amantadine and Rimantadine: Guiding Rational Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development, a nuanced understanding of pharmacokinetics is paramount to optimizing efficacy and safety. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of two closely related adamantane derivatives: amantadine and rimantadine. While structurally similar, their distinct journeys through the body dictate their clinical utility and adverse effect profiles, offering valuable insights for researchers and drug development professionals.

Introduction: More Than Just a Methyl Group

Amantadine and rimantadine are antiviral agents historically used for the prophylaxis and treatment of influenza A virus infections.[1] Their mechanism of action involves the inhibition of the viral M2 ion channel, a critical step in the viral replication cycle.[2] Despite their shared pharmacophore, a single methyl group addition to the adamantane cage of rimantadine dramatically alters its pharmacokinetic properties. These differences have significant clinical implications, particularly concerning their therapeutic window and propensity for central nervous system (CNS) side effects.[1][3][4] This guide will dissect these differences through a detailed examination of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data.

Absorption: A Tale of Two Adamantanes

Both amantadine and rimantadine are well absorbed following oral administration.[2][5] However, the rate and extent of absorption, as reflected by peak plasma concentrations (Cmax), show notable differences.

In a comparative single-dose study in healthy adults, amantadine exhibited a significantly higher mean peak plasma concentration (0.65 ± 0.22 µg/mL) compared to rimantadine (0.25 ± 0.06 µg/mL) after a 200 mg oral dose.[6][7][8] The time to reach peak plasma concentration (Tmax) for rimantadine is approximately 6 hours.[9]

The lower Cmax of rimantadine is a key factor in its improved side-effect profile.[3][10][11] The adverse CNS effects often associated with amantadine are linked to higher plasma concentrations.[3]

Distribution: Reaching the Site of Action

Both drugs exhibit a large volume of distribution, indicating extensive penetration into various tissues.[5] This is crucial for their antiviral activity within the respiratory tract. Interestingly, despite its lower plasma concentrations, rimantadine achieves comparable concentrations in nasal mucus to amantadine.[6][7][12] In fact, the ratio of maximum nasal mucus to plasma concentration was found to be over twofold higher for rimantadine than for amantadine.[6][7][8][12] This suggests a more targeted distribution to the site of influenza virus replication for rimantadine, potentially contributing to its efficacy at lower systemic exposures.[13]

Rimantadine is approximately 40% bound to plasma proteins, primarily albumin, while data for amantadine's protein binding is less consistently reported but generally considered to be in a similar range.[9]

Metabolism and Excretion: The Fork in the Road

The most striking pharmacokinetic difference between amantadine and rimantadine lies in their metabolic pathways and subsequent excretion. This divergence is the primary determinant of their differing half-lives and dosing regimens, particularly in specific patient populations.

Amantadine: This drug undergoes minimal metabolism and is primarily excreted unchanged in the urine through both glomerular filtration and tubular secretion.[14][15] Consequently, its elimination is highly dependent on renal function.[16][17][18][19] In individuals with normal renal function, the elimination half-life of amantadine is approximately 16.7 ± 7.7 hours.[6][7][8] However, in patients with renal impairment, the half-life can be significantly prolonged, necessitating dose adjustments to avoid toxicity.[16][17][18]

Rimantadine: In stark contrast, rimantadine is extensively metabolized by the liver, primarily through hydroxylation and glucuronidation.[2][5][9] Less than 25% of the administered dose is excreted as the unchanged parent drug in the urine.[9] This extensive hepatic metabolism results in a significantly longer elimination half-life, averaging around 36.5 ± 15 hours.[6][7][8] This longer half-life allows for once-daily dosing in some cases.[13] While dosage adjustments are recommended for patients with severe hepatic or renal impairment, the impact of renal dysfunction on rimantadine clearance is less pronounced than for amantadine.[13]

The following diagram illustrates the contrasting metabolic and excretion pathways of amantadine and rimantadine.

cluster_Amantadine Amantadine Pathway cluster_Rimantadine Rimantadine Pathway Amantadine Amantadine (Oral Dose) Absorption_A Rapid Absorption Amantadine->Absorption_A GI Tract Distribution_A Wide Distribution Absorption_A->Distribution_A Systemic Circulation Kidney_A Kidney Distribution_A->Kidney_A Excretion_A Primarily Unchanged in Urine (>90%) Kidney_A->Excretion_A Renal Clearance Rimantadine Rimantadine (Oral Dose) Absorption_R Good Absorption Rimantadine->Absorption_R GI Tract Distribution_R Wide Distribution (High Tissue Penetration) Absorption_R->Distribution_R Systemic Circulation Liver_R Liver Distribution_R->Liver_R Kidney_R Kidney Distribution_R->Kidney_R Unchanged Drug Metabolism_R Extensive Metabolism (Hydroxylation, Glucuronidation) Liver_R->Metabolism_R Metabolism_R->Kidney_R Metabolites Excretion_R <25% Unchanged in Urine Kidney_R->Excretion_R

Caption: Contrasting ADME pathways of amantadine and rimantadine.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of amantadine and rimantadine, providing a clear quantitative comparison.

Pharmacokinetic ParameterAmantadineRimantadineReference(s)
Bioavailability Well absorbedWell absorbed (>90%)[5][13]
Time to Peak (Tmax) ~2-4 hours~6 hours[9]
Peak Plasma Conc. (Cmax) 0.65 ± 0.22 µg/mL0.25 ± 0.06 µg/mL[6][7][8]
Protein Binding ~67%~40%[9]
Volume of Distribution (Vd) LargeLarge (727-768 L in adults)[5][9]
Metabolism MinimalExtensive hepatic[9][15]
Elimination Half-life (t1/2) 16.7 ± 7.7 hours36.5 ± 15 hours[6][7][8]
Excretion >90% unchanged in urine<25% unchanged in urine[6][7][9]

Experimental Protocol: A Framework for Comparative Pharmacokinetic Studies

To elucidate the pharmacokinetic differences between amantadine and rimantadine, a robust experimental design is crucial. The following protocol outlines a typical single-dose, crossover study in a preclinical animal model, such as the mouse or dog, which can be adapted for human clinical trials.[20][21][22]

Objective: To compare the single-dose pharmacokinetic profiles of amantadine and rimantadine.

Study Design:

  • Model: Male Sprague-Dawley rats (n=8 per group).

  • Design: Randomized, two-period, crossover study with a one-week washout period.

  • Drug Administration: A single oral gavage dose of amantadine hydrochloride or rimantadine hydrochloride (e.g., 10 mg/kg).

Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer a single oral dose of the assigned drug formulation.

  • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of amantadine and rimantadine in plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two drug groups using appropriate statistical tests (e.g., t-test or ANOVA).

The following diagram outlines the workflow for this comparative pharmacokinetic study.

Start Study Initiation Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Randomization Randomization into Two Groups Acclimatization->Randomization Group_A Group A: Amantadine Randomization->Group_A Group_B Group B: Rimantadine Randomization->Group_B Dosing_1 Oral Dosing Group_A->Dosing_1 Group_B->Dosing_1 Sampling_1 Serial Blood Sampling Dosing_1->Sampling_1 Washout Washout Period (1 week) Sampling_1->Washout Crossover Crossover Dosing Washout->Crossover Group_A2 Group A: Rimantadine Crossover->Group_A2 Group_B2 Group B: Amantadine Crossover->Group_B2 Dosing_2 Oral Dosing Group_A2->Dosing_2 Group_B2->Dosing_2 Sampling_2 Serial Blood Sampling Dosing_2->Sampling_2 Analysis Plasma Sample Preparation and Bioanalysis (LC-MS/MS) Sampling_2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Statistical Comparison of PK Profiles PK_Analysis->Comparison End Study Conclusion Comparison->End

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion: Clinical Significance and Future Directions

The pharmacokinetic disparities between amantadine and rimantadine underscore the profound impact of subtle structural modifications on a drug's ADME profile. Rimantadine's extensive hepatic metabolism leads to a longer half-life and lower peak plasma concentrations, which correlates with a reduced incidence of CNS side effects compared to the renally cleared amantadine.[3][4] This makes rimantadine a potentially safer option in certain patient populations, although the emergence of widespread resistance to adamantanes for influenza A has limited their clinical use.[4]

For drug development professionals, the comparative study of amantadine and rimantadine serves as a compelling case study. It highlights the importance of early and thorough pharmacokinetic characterization to guide lead optimization and candidate selection. Understanding the interplay between chemical structure, metabolic pathways, and clinical outcomes is fundamental to designing safer and more effective therapeutic agents. The principles illustrated by these two drugs continue to inform the development of novel antivirals and other therapeutic modalities.

References

  • Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 28(2), 216–221. [Link]
  • Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 28(2), 216–221. [Link]
  • Rimantadine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com. [Link]
  • rimantadine hydrochloride. (n.d.). Nursing Central. [Link]
  • Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 28(2), 216–221. [Link]
  • Nursing Pharmacology: Antiviral Drugs. (n.d.).
  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458–464. [Link]
  • Winter, M. E. (1995). Rimantadine: a clinical perspective. The Annals of Pharmacotherapy, 29(1), 57–63. [Link]
  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458–464. [Link]
  • Czerkies, C. M., Single, M. K., & Smith, R. A. (1988). Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs. Antimicrobial Agents and Chemotherapy, 32(10), 1547–1551. [Link]
  • Flumadine (rimantadine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics, 14(1), 35–51. [Link]
  • Jefferson, T., Demicheli, V., Deeks, J., & Rivetti, D. (2006). Amantadine and rimantadine for influenza A in adults.
  • What is the mechanism of Rimantadine Hydrochloride? (2024).
  • Flumadine® (rimantadine hydrochloride) Tablets and Syrup. (n.d.). U.S.
  • Tominack, R. L., & Hayden, F. G. (1987). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. Infectious Disease Clinics of North America, 1(2), 459–478. [Link]
  • Bleidner, W. E., Harmon, J. B., Hewes, W. E., Lynes, T. E., & Hermann, E. C. (1965). Absorption, distribution and excretion of amantadine hydrochloride. The Journal of Pharmacology and Experimental Therapeutics, 150(3), 484–490. [Link]
  • How is rimantadine hydrochloride metabolized in the body? (2025). Phcno. [Link]
  • Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative Single-Dose Pharmacokinetics of Amantadine Hydrochloride and Rimantadine Hydrochloride in Young and Elderly Adults. Antimicrobial Agents and Chemotherapy, 28(2), 216-221. [Link]
  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458–464. [Link]
  • Erah, P. O. (2020). Pharmacokinetics: Experimental methods. In Pharmacokinetics and Pharmacodynamics. IntechOpen. [Link]
  • Herr, M., & El-Koussi, M. (2019). Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies.
  • Amantadine. (2023). In StatPearls.
  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458-464. [Link]
  • Rimantadine. (n.d.). In Wikipedia. [Link]
  • A typical workflow in a preclinical pharmacokinetic experiment. (2020). Admescope. [Link]
  • Horadam, V. W., Sharp, J. G., Smilack, J. D., McAnalley, B. H., Garriott, J. C., Stephens, M. K., Prati, R. C., & Brater, D. C. (1981). Pharmacokinetics of amantadine hydrochloride in subjects with normal and impaired renal function. Annals of Internal Medicine, 94(4 Pt 1), 454–458. [Link]
  • Current Protocols in Pharmacology. (n.d.).
  • Ing, T. S., Rahn, A. C., Armbruster, K. F., Daugirdas, J. T., & Gandhi, V. C. (1974). Amantadine hydrochloride pharmacokinetics in patients with impaired renal function. The Journal of Clinical Pharmacology, 14(10), 550–554. [Link]
  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.).
  • Amantadine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
  • Soung, L. S., Ing, T. S., Daugirdas, J. T., Wu, M. J., Gandhi, V. C., Ivanovich, P. T., Hano, J. E., & Viol, G. W. (1980). Amantadine hydrochloride pharmacokinetics in hemodialysis patients. Annals of Internal Medicine, 93(1), 46–49. [Link]
  • Balsa-Canto, E., & Banga, J. R. (2014). Advanced Techniques for the Optimal Design of Experiments in Pharmacokinetics. IFAC Proceedings Volumes, 47(3), 8084-8089. [Link]
  • Pharmacokinetics of amantadine hydrochloride in subjects with normal and impaired renal function. (n.d.). JoVE. [Link]

Sources

In vivo efficacy studies of 3-Azaspiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of 3-Azaspiro[5.5]undecane Derivatives

Authored by: A Senior Application Scientist

Introduction

The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that allows for the precise orientation of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for various biological targets. This guide provides a comparative overview of the in vivo efficacy of 3-azaspiro[5.5]undecane derivatives across different therapeutic areas, with a special focus on their emerging potential as anticancer agents. We will delve into the experimental data, compare their performance with alternative compounds where possible, and provide detailed protocols to ensure scientific integrity and reproducibility.

Therapeutic Landscape of 3-Azaspiro[5.5]undecane Derivatives

Derivatives of the 3-azaspiro[5.5]undecane core have been investigated for a range of therapeutic applications, demonstrating their versatility as modulators of various biological pathways. Below, we compare their activity in key therapeutic areas based on available preclinical data.

Antitumor Activity

Several 3-azaspiro[5.5]undecane derivatives have demonstrated significant potential as anticancer agents. A notable study investigated a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] for their antiproliferative effects.

In Vivo Efficacy in a Murine Colon Carcinoma Model

A preliminary in vivo study was conducted on BALB/c mice bearing CT26 colon carcinoma tumors.[1] The CT26 model is a well-established, immunologically competent syngeneic model that is widely used for studying colorectal cancer and evaluating novel therapeutics.[2][3][4]

Experimental Design Rationale: The choice of the CT26 syngeneic model is critical as it allows for the study of tumor-immune system interactions in an immunocompetent host, providing more clinically relevant data for immunomodulatory and cytotoxic agents.[3]

In this study, four compounds (4d, 4e, 4f, and 4i ) were administered to tumor-bearing mice. While the specific structures of these compounds are detailed in the primary literature, the key takeaway is their shared 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] core.

Comparative Performance: The study reported a noticeable decrease in tumor growth dynamics in the treated groups compared to the control group over a 10-day observation period.[1] Although quantitative tumor growth inhibition percentages were not provided in the text, the graphical data indicated a positive therapeutic effect.

Compound ClassAnimal ModelDosing RegimenObserved Efficacy
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]CT26 tumor-bearing BALB/c mice300 μL of 3 μM suspension, intraperitoneallyDecrease in tumor growth

Mechanism of Action: In vitro studies accompanying the in vivo experiments revealed that these compounds induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle in both human (HeLa) and murine (CT26) cancer cell lines.[1] The proposed mechanism involves the disruption of actin filaments, leading to changes in cell morphology and motility, which could contribute to a reduced metastatic potential.[1]

Neurokinin-1 (NK1) Receptor Antagonism

The 3-azaspiro[5.5]undecane scaffold is also a core component of potent neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for Substance P (SP), is implicated in pain, inflammation, and emesis.[5][6]

Many NK1 receptor antagonists are now being repurposed for their broad-spectrum antitumor activities, as the SP/NK1R system is often overexpressed in cancer cells and promotes proliferation, angiogenesis, and prevents apoptosis.[6][7][8]

GABA-A Receptor Antagonism

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[9][10][11] These compounds are of interest for their potential immunomodulatory effects, as GABAergic signaling has been shown to play a role in the immune system.[11]

In Vitro and Ex Vivo Activity: Structure-activity relationship studies have identified a simplified m-methylphenyl analog (1e ) with a high binding affinity (Ki = 180 nM) for the GABA-A receptor.[10][11] Importantly, this compound was able to efficiently rescue the inhibition of T cell proliferation, highlighting its potential for immunomodulation.[10][11] While in vivo efficacy studies for this specific application are still in early stages, the potent in vitro activity warrants further investigation.

Derivative ClassTargetKey In Vitro/Ex Vivo FindingPotential Application
3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorRescues inhibition of T cell proliferationImmunomodulation

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed experimental protocols are crucial.

In Vivo Antitumor Efficacy in the CT26 Syngeneic Mouse Model

This protocol is based on the methodology described for the evaluation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines].[1]

Objective: To assess the in vivo antitumor efficacy of test compounds against colon carcinoma in an immunocompetent mouse model.

Materials:

  • CT26 murine colon carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (e.g., 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines])

  • Vehicle control (e.g., 10% aqueous DMSO)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture CT26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest CT26 cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 μL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow until they reach an average volume of approximately 270 mm³.

    • Measure the tumor dimensions with calipers two to three times a week.

    • Calculate tumor volume using the formula: V = (length × width²) / 2.

  • Compound Administration:

    • Randomize the mice into treatment and control groups.

    • Prepare a 3 μM suspension of the test compounds in 10% aqueous DMSO.

    • Administer 300 μL of the compound suspension or vehicle control intraperitoneally.

  • Efficacy Assessment:

    • Continue to monitor tumor growth in all groups for a predefined period (e.g., 10 days).

    • Observe the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Antitumor Efficacy

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment cluster_assess Assessment A Culture CT26 Colon Carcinoma Cells B Harvest and Prepare Cell Suspension A->B C Subcutaneous Injection into BALB/c Mice B->C D Monitor Tumor Growth (avg. vol. ~270 mm³) C->D E Randomize Mice into Treatment & Control Groups D->E F Intraperitoneal Injection of Test Compound or Vehicle E->F G Monitor Tumor Growth (10 days) F->G H Euthanize and Excise Tumors G->H I Analyze Efficacy (Tumor Volume/Weight) H->I

Caption: Workflow for the in vivo assessment of antitumor efficacy in a CT26 syngeneic mouse model.

Proposed Signaling Pathway for Antitumor Activity

G cluster_pathway Apoptosis Induction Pathway drug 3-Azaspiro[5.5]undecane Derivative actin Actin Filament Disruption drug->actin Inhibits cycle Cell Cycle Arrest (SubG1 Phase) drug->cycle Induces morphology Altered Cell Morphology & Motility actin->morphology apoptosis Apoptosis cycle->apoptosis death Tumor Cell Death apoptosis->death

Caption: Proposed mechanism of antitumor action for 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines].

Conclusion

The 3-azaspiro[5.5]undecane scaffold serves as a versatile platform for the development of novel therapeutics. While in vivo data is still emerging, preliminary studies demonstrate promising antitumor activity for certain derivatives. Further head-to-head comparative studies with standard-of-care agents are warranted to fully elucidate their therapeutic potential. The diverse biological activities of this class of compounds, ranging from anticancer to neuromodulatory effects, underscore the importance of continued research and development in this area.

References

  • Melior Discovery. The CT26 Tumor Model For Colorectal Cancer. [Link]
  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. [Link]
  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.
  • Altogen Labs. CT26 Syngeneic Mouse Model. [Link]
  • Crown Bioscience. CT26-Luc: An orthotopic murine model of colon cancer: implications for immuno-oncology studies. [Link]
  • Antineo. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response. [Link]
  • Ames, T. D., et al. (2011). Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy. Journal for ImmunoTherapy of Cancer, 1(1), 1-12. [Link]
  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Copenhagen Research Portal. [Link]
  • Yilmaz, V. T., & Ulukaya, E. (2019). Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. Journal of Gastrointestinal Cancer, 50(4), 799-805. [Link]
  • Cheprakova, E. M., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6003. [Link]
  • Muñoz, M., & Rosso, M. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 1003490. [Link]
  • Bergström, L., et al. (2004). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. Journal of Pharmacology and Experimental Therapeutics, 309(1), 215-221. [Link]
  • Muñoz, M., & Covenas, R. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 12(10), 2883. [Link]
  • Minutolo, F., et al. (2019). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences, 20(15), 3685. [Link]
  • Muñoz, M., & Covenas, R. (2021). A comprehensive review on neurokinin-1 receptor antagonism in breast cancer. Journal of Applied Pharmaceutical Science, 11(05), 001-011. [Link]

Sources

A Comparative Guide to Novel M2 Proton Channel Inhibitors Versus the Benchmark 3-Azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of antiviral research, the influenza A M2 proton channel remains a critical, albeit challenging, target. The widespread resistance to first-generation adamantane drugs has necessitated a continuous search for novel inhibitors with improved efficacy and resistance profiles. This guide provides an in-depth technical comparison of emerging M2 inhibitors against the well-established benchmark compound, 3-Azaspiro[5.5]undecane hydrochloride.

The narrative that follows is designed to move beyond a simple listing of data. It delves into the causality behind experimental choices and provides the detailed protocols necessary for the validation and extension of these findings.

The M2 Proton Channel: A Resilient Antiviral Target

The influenza A M2 protein is a homotetrameric ion channel embedded in the viral envelope. Its primary role is to facilitate the influx of protons from the endosome into the virion, a crucial step for viral uncoating and the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm.[1] By blocking this proton transport, M2 inhibitors effectively halt viral replication at an early stage.[2][3]

The emergence of adamantane-resistant strains, predominantly through mutations in the transmembrane domain of M2, rendered early inhibitors like amantadine and rimantadine largely ineffective.[1] This has driven the development of new generations of M2 inhibitors, with 3-Azaspiro[5.5]undecane hydrochloride serving as a key reference compound due to its potent activity against wild-type M2 channels.

The Benchmark: 3-Azaspiro[5.5]undecane Hydrochloride

3-Azaspiro[5.5]undecane hydrochloride is a potent inhibitor of the wild-type influenza A M2 proton channel. Its spirocyclic scaffold represents a significant departure from the adamantane core, offering a different mode of interaction within the M2 channel pore.

Mechanism of Action: Like other M2 inhibitors, 3-Azaspiro[5.5]undecane hydrochloride is believed to physically occlude the M2 proton channel, preventing the passage of protons. This blockage is achieved by the binding of the inhibitor within the hydrophobic pore of the channel.

Emerging M2 Inhibitors: A New Wave of Antiviral Candidates

This guide will focus on a comparative analysis of three promising new M2 inhibitors that represent diverse chemical scaffolds and therapeutic strategies:

  • Triazine Derivatives: These compounds represent a novel chemotype identified through high-throughput screening, demonstrating the power of exploring new chemical spaces for antiviral drug discovery.

  • Arainosine and Theobromine Combination: This synergistic combination therapy highlights an innovative approach to combatting influenza, potentially offering a higher barrier to resistance.

  • UAWJ280: A deuterium-containing inhibitor designed to target the highly prevalent S31N amantadine-resistant M2 mutant, showcasing the potential of rational drug design to overcome existing resistance mechanisms.[4][5]

Comparative Performance Analysis

The following sections provide a detailed comparison of the benchmark and the new M2 inhibitors based on available experimental data.

Table 1: In Vitro Inhibitory Activity against Influenza A Virus
CompoundInfluenza A StrainAssay TypeIC50/EC50 (µM)Reference
3-Azaspiro[5.5]undecane hydrochloride Wild-Type (A/Udorn/72)Plaque Reduction Assay~1.0[6]
Triazine Derivative Wild-TypePlaque Reduction AssayNot explicitly stated, but showed activity
Arainosine + Theobromine H1N1 (swine flu), H5N1 (avian flu)Cell-based assaysPotent synergistic activity reported[7][8][9]
UAWJ280 A/California/07/2009 (H1N1, S31N mutant)Plaque Reduction AssayEC50: 0.2 - 0.6[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are often used interchangeably in antiviral assays and are considered comparable for the purposes of this guide. Data for the triazine derivative and the arainosine/theobromine combination is more qualitative based on initial discovery reports.

Table 2: Cytotoxicity Profile
CompoundCell LineAssay TypeCC50 (µM)Reference
3-Azaspiro[5.5]undecane hydrochloride MDCKNot specified>100 (inferred from similar compounds)
Triazine Derivative Not specifiedNot specifiedNot specified
Arainosine + Theobromine Not specifiedNot specifiedNot specified
UAWJ280 Not specifiedNot specifiedNot specified

In-Depth Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed methodologies for key experiments.

Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride

The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is a multi-step process that can be achieved through various routes. One common approach involves the Hofmann rearrangement of 3-Azaspiro[5.5]undecane-2,4-dione.[2]

Step 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

  • This intermediate can be synthesized from 1,1-cyclohexanediacetic acid. A detailed protocol for this step can be found in the literature.

Step 2: Hofmann Rearrangement to Gabapentin Hydrochloride

  • Dissolve 100 g of 3-Azaspiro[5.5]undecane-2,4-dione in 200 g of water and 81 g of 30% sodium hydroxide solution.

  • Heat the mixture to 50-80°C for approximately 2 hours until complete dissolution is achieved.

  • Prepare a separate mixture of 400 g of 15% sodium hypochlorite and 162 g of 30% sodium hydroxide, maintaining the temperature between 0°C and 30°C.

  • Pour the solution from step 2 into the hypochlorite mixture while carefully controlling the temperature.

  • Allow the reaction to proceed for approximately 3 hours at room temperature.

  • Pour the resulting solution into 32% hydrochloric acid to precipitate Gabapentin hydrochloride.

  • Filter and dry the product.

Note: This protocol is for the synthesis of a related compound, Gabapentin, from the same intermediate. The final steps to obtain 3-Azaspiro[5.5]undecane hydrochloride would require modification.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the inhibition of viral replication.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Preparation: Prepare serial dilutions of the influenza A virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds (3-Azaspiro[5.5]undecane hydrochloride and new inhibitors) in a serum-free medium.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Add 100 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of an overlay medium containing the test compound at various concentrations. The overlay typically contains Avicel or agarose to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.[10][11]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral effect is not due to cell death.

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

M2_Inhibition_Mechanism cluster_virus Influenza Virion cluster_endosome Endosome (Low pH) M2_channel M2 Proton Channel (Tetramer) vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Proton Influx (Required for uncoating) Cytoplasm Host Cell Cytoplasm vRNP->Cytoplasm Release into Cytoplasm (Blocked) Protons_in H+ Protons_in->M2_channel Attempted Influx Inhibitor M2 Inhibitor (e.g., 3-Azaspiro[5.5]undecane HCl) Inhibitor->M2_channel Blocks Channel

Caption: Mechanism of M2 proton channel inhibition.

Plaque_Reduction_Assay_Workflow A 1. Seed MDCK cells in 6-well plates B 2. Infect with Influenza A virus A->B C 3. Add overlay with serial dilutions of inhibitor B->C D 4. Incubate for 48-72h C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate IC50 E->F

Caption: Plaque reduction assay workflow.

Influenza_Replication_Cycle Entry 1. Attachment & Entry (Endocytosis) Uncoating 2. Uncoating (M2 Mediated) TARGET OF INHIBITORS Entry->Uncoating Replication 3. vRNP transport to nucleus, Replication & Transcription Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly of new virions Translation->Assembly Budding 6. Budding and Release Assembly->Budding Budding->Entry Infection of new cells

Caption: Simplified influenza A virus replication cycle.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating novel M2 inhibitors against the established benchmark, 3-Azaspiro[5.5]undecane hydrochloride. While the new inhibitors, particularly the arainosine and theobromine combination and UAWJ280, show significant promise, especially against resistant strains, a more standardized and comprehensive evaluation of their inhibitory activity (IC50) and cytotoxicity (CC50) across a panel of influenza A strains is warranted.

The detailed protocols provided herein serve as a foundation for researchers to conduct these critical experiments. As the landscape of influenza antiviral research continues to evolve, a rigorous and comparative approach to benchmarking new candidates will be paramount in the development of the next generation of effective M2 inhibitors.

References

  • An MDCK Cell Culture-Derived Formalin-Inactivated Influenza Virus Whole-Virion Vaccine from an Influenza Virus Library Confers Cross-Protective Immunity by Intranasal Administration in Mice. (n.d.). ASM Journals.
  • Arkin, I. T., et al. (2024). Potent Anti-Influenza Synergistic Activity of Theobromine and Arainosine. bioRxiv. [Link]
  • Conversion of MDCK cell line to suspension culture by transfecting with human siat7e gene and its application for influenza virus production. (n.d.). PNAS.
  • The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. (2024). MDPI. [Link]
  • Evaluation of MDCK suspension cell lines for influenza A virus production: media, metabolism, and process conditions. (n.d.).
  • This Common Ingredient in Chocolate May Outperform Tamiflu Against the Flu In New Hebrew U Drug Combo. (2025). Jewish Press.
  • Wang, J., et al. (2021). Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses. Emerging Microbes & Infections, 10(1), 1832-1848. [Link]
  • Potent Anti-Influenza Synergistic Activity of Theobromine and Arainosine. (2024). Semantic Scholar. [Link]
  • Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses. (2021). PubMed. [Link]
  • Common chocolate ingredient could be potent flu treatment, scientists find. (2025). The Independent.
  • New Drug Combination Shows Promise Against Resistant Influenza Strains. (2025). Pharmacy Times.
  • Cady, S. D., et al. (2010). Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. Journal of Virology, 84(22), 11734-11744. [Link]
  • Influenza virus culture in MDCK cell line A. Normal cell line B. Cell... (n.d.). ResearchGate.
  • Duque, M. D., et al. (2011). Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus. Journal of Medicinal Chemistry, 54(8), 2646-2657. [Link]
  • Matrosovich, M., et al. (2006). New low-viscosity overlay medium for viral plaque assays. Virology Journal, 3, 63. [Link]
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. (n.d.). ResearchGate.
  • An effective molecular blocker of ion channel of M2 protein as anti-influenza a drug. (n.d.). Taylor & Francis Online.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton.
  • DOT Language. (2024). Graphviz.
  • Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. (n.d.). PubMed Central.
  • Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. (n.d.). NIH.
  • Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. (2021). MDPI. [Link]
  • The Influenza A Virus Replication Cycle: A Comprehensive Review. (2022). PubMed Central. [Link]
  • Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. (n.d.). PubMed Central.
  • M2 Proton Channel. (2024). Proteopedia.
  • A comprehensive map of the influenza A virus replic
  • Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. (n.d.). PLOS One.
  • Structure and Function of the Influenza A M2 Proton Channel. (n.d.). PubMed Central.
  • Structural and Dynamic Mechanisms for the Function and Inhibition of the M2 Proton Channel From Influenza A Virus. (n.d.). PubMed Central.
  • Influenza A: Understanding the Viral Life Cycle. (n.d.). PubMed Central.
  • Influenza virus replication Cycle Animation - Medical Microbiology USMLE step 1. (2019). YouTube.

Sources

A Comparative Guide to Alternative Scaffolds for Influenza A M2 Proton Channel Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The influenza A virus M2 proton channel is a critical component in the viral life cycle, facilitating the release of the viral genome into the host cell.[1][2] For years, adamantane-based drugs like amantadine and rimantadine were the primary inhibitors of this channel.[1][3] However, the widespread emergence of drug-resistant strains, particularly those with mutations like S31N, V27A, and L26F, has rendered these drugs largely ineffective.[4][5] This crisis spurred the development of new inhibitors, with the azaspiro[5.5]undecane core emerging as a significantly more potent scaffold against wild-type (WT) M2 than amantadine.[6][7]

This guide provides an in-depth comparison of novel chemical scaffolds that have been investigated as alternatives to the now-classic azaspiro[5.5]undecane core. We will delve into the rationale behind their design, present comparative experimental data on their efficacy against both wild-type and drug-resistant M2 channels, and provide detailed protocols for key evaluative assays. Our focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of the current landscape and future directions in M2 inhibition.

The Benchmark: The 3-Azaspiro[5.5]undecane Core

The discovery of spiro-piperidine inhibitors, particularly 3-azaspiro[5.5]undecane hydrochloride, marked a significant advancement in M2 inhibitor potency. This scaffold demonstrated an inhibitory concentration (IC50) more than an order of magnitude lower than amantadine against the wild-type M2 channel.[6]

Key Performance Metric:

  • IC50 (WT M2): ~0.92 - 1.0 µM[6][8]

While potent against WT M2, compounds based on this core share a critical limitation with amantadine: a susceptibility to common resistance mutations, suggesting a similar binding mode.[7] This has driven the quest for structurally distinct scaffolds capable of inhibiting these resistant variants.

Mechanism of M2 Proton Transport and Inhibition

The M2 protein forms a homotetrameric channel that selectively transports protons.[2][9] This process is gated by key amino acid residues, including Histidine-37 (His37) acting as a pH sensor and Tryptophan-41 (Trp41) as a gate.[2][10] Adamantanes and related inhibitors are understood to block the channel by binding within the pore, sterically and electrostatically hindering the passage of protons.[11][12] The challenge is to design molecules that can effectively block this pore even when mutations alter its size and properties.

M2_Inhibition_Mechanism cluster_virus Influenza Virion Interior cluster_endosome Host Cell Endosome (Low pH) Virion_Core Viral Core (vRNPs) H_in H+ M2_Channel M2 Proton Channel Pore H_in->M2_Channel:p1 Proton Influx M2_Channel->Virion_Core Acidification & Uncoating H_out H+ Inhibitor Inhibitor (e.g., Azaspiro[5.5]undecane) Inhibitor->M2_Channel:p1 Channel Blockade Scaffolds Adamantane Adamantane (Amantadine) Azaspiro Azaspiro[5.5]undecane (Benchmark) Adamantane->Azaspiro Increased Potency (WT) Sila Silaspiran Amines Azaspiro->Sila Rational Design (Si for C) Thia Spirothiazamenthanes Azaspiro->Thia HTS Discovery Amiloride Hexamethylene Amiloride Azaspiro->Amiloride HTS Discovery Triazine Triazines Azaspiro->Triazine HTS Discovery

Caption: Evolution of M2 inhibitor scaffolds from the original adamantanes.

Key Experimental Protocols

The discovery and characterization of novel M2 inhibitors rely on a suite of specialized assays. The choice of assay depends on the goal, from large-scale screening to detailed mechanistic investigation.

Experimental Protocol 1: High-Throughput Yeast Growth Restoration Assay

This assay is a powerful tool for screening large compound libraries to identify potential M2 inhibitors. [4][13] Principle: The expression of the M2 proton channel is toxic to Saccharomyces cerevisiae, inhibiting its growth. A compound that blocks the M2 channel will alleviate this toxicity and restore yeast growth. Growth can be quantified by measuring optical density (OD).

Step-by-Step Methodology:

  • Yeast Strain Preparation: Transform yeast with a plasmid that allows for galactose-inducible expression of the M2 protein (WT or mutant).

  • Culture Initiation: Grow a starter culture of the transformed yeast overnight in a non-inducing medium (e.g., containing raffinose).

  • Assay Plate Preparation: Dilute the starter culture into a galactose-containing medium to induce M2 expression. Dispense the cell suspension into 384-well microplates.

  • Compound Addition: Add test compounds from a chemical library to the wells at a final desired concentration (e.g., 1-10 µM). Include positive controls (e.g., amantadine for WT M2) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Calculate the percent growth restoration relative to the positive and negative controls. Compounds that significantly increase yeast growth are considered primary hits.

Causality Behind Choices: This yeast-based system is chosen for high-throughput screening (HTS) due to its scalability, low cost, and robust phenotype. It allows for the rapid testing of hundreds of thousands of compounds, which is impractical with more complex, lower-throughput methods like electrophysiology. [4]

Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay

The TEVC assay directly measures the proton conductance of the M2 channel expressed in Xenopus oocytes and is the gold standard for quantifying inhibitor potency (IC50). [6][7][14] Principle: Oocytes are injected with M2 cRNA and become giant, single-cell expression systems. Two electrodes are inserted into the oocyte: one to "clamp" the membrane voltage at a set potential and another to measure the current flowing across the membrane. A low-pH buffer is applied to activate the M2 channel, causing an inward proton current. The reduction of this current in the presence of an inhibitor is measured.

TEVC_Workflow A 1. Inject Xenopus Oocyte with M2 cRNA B 2. Incubate for 2-4 days to express M2 channels A->B C 3. Place oocyte in recording chamber with pH 7.5 buffer B->C D 4. Impale with two electrodes (Voltage and Current) C->D E 5. Clamp voltage (e.g., -20mV) D->E F 6. Perfuse with low pH buffer (e.g., pH 5.5) to activate M2 current E->F G 7. Perfuse with inhibitor + low pH buffer F->G H 8. Measure reduction in current G->H I 9. Calculate % Inhibition and IC50 H->I

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired M2 protein (e.g., 10-50 ng per oocyte).

  • Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in an appropriate buffer to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a high-pH buffer (e.g., pH 7.5).

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl.

    • Using a voltage-clamp amplifier, hold the membrane potential at a constant value (e.g., -20 mV).

    • Switch the perfusion to a low-pH buffer (e.g., pH 5.5) to activate the M2 channels and record the steady-state inward proton current.

  • Inhibition Measurement:

    • After establishing a stable baseline current, switch the perfusion to a low-pH buffer containing the test inhibitor at a specific concentration.

    • Record the new, inhibited steady-state current.

    • To determine the IC50, repeat this process with a range of inhibitor concentrations.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and fit the dose-response curve to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Trustworthiness: The TEVC assay is a self-validating system because it directly measures the biophysical property of interest—ion channel conductance. The measurement of a stable baseline current before and after drug application ensures that the observed effect is due to the compound and not instrumental drift or oocyte health decline.

Conclusion and Future Outlook

The azaspiro[5.5]undecane core represented a major step forward from first-generation adamantanes, offering superior potency against wild-type influenza A M2. However, its utility is limited by the same resistance mechanisms that plague its predecessors. The exploration of alternative scaffolds is therefore not merely an academic exercise but a critical necessity in the ongoing battle against influenza.

  • Spirothiazamenthanes and other novel hits from HTS have shown promise, particularly in their ability to inhibit resistant strains in cellular assays, though detailed biophysical characterization is still needed.

  • Silaspiran amines demonstrate that rational, subtle modifications to existing potent scaffolds can yield significant improvements in antiviral activity.

  • The discovery of entirely new chemotypes like hexamethylene amiloride and triazines is perhaps the most exciting development, as these scaffolds are least likely to share cross-resistance with existing inhibitors and offer fresh starting points for medicinal chemistry optimization.

Future efforts must focus on a multi-pronged approach. High-throughput screening using sensitive and robust assays, such as the yeast growth restoration system, remains essential for identifying novel chemical matter. These hits must then be rigorously validated and characterized using direct biophysical methods like TEVC. The ultimate goal is the development of a pan-genotypic M2 inhibitor—a compound that maintains high potency against not only the wild-type channel but also the full spectrum of clinically relevant resistant mutants. The diverse scaffolds presented in this guide represent crucial steps toward achieving that objective.

References

  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. (2009). PNAS. [Link]
  • Balgi AD, Wang J, Cheng DYH, Ma C, Pfeifer TA, Shimizu Y, et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS ONE 8(2): e55271. [Link]
  • Novel spirothiazamenthane inhibitors of the influenza A M2 proton channel. (2016). PubMed. [Link]
  • Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). (N/A). ProQuest. [Link]
  • Novel compounds inhibit drug-resistant mutants of the influenza A virus M2 proton channel. (2013). BioWorld. [Link]
  • How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop? (2011). Journal of the American Chemical Society. [Link]
  • What are M2 protein inhibitors and how do they work? (2024).
  • Recent advances in computational studies on influenza a virus M2 proton channel. (2012). PubMed. [Link]
  • Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. (2011). Journal of the American Chemical Society. [Link]
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (2022). Frontiers in Molecular Biosciences. [Link]
  • Recent progress in computational approaches to studying the M2 proton channel and its implication to drug design against influenza viruses. (2011). Current Computer-Aided Drug Design. [Link]
  • High Levels of Adamantane Resistance Among Influenza A (H3N2)
  • Mechanism of Inhibition of Influenza A Virus M2 Proton Channel. (2012). BYU ScholarsArchive. [Link]
  • How do aminoadamantanes block the influenza M2 channel, and how does resistance develop? (2011). The Hebrew University of Jerusalem. [Link]
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. (2008). Journal of the American Chemical Society. [Link]
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. (N/A). Hong Lab MIT. [Link]
  • Computational study of drug binding to the membrane-bound tetrameric M2 peptide bundle from influenza A virus. (2010). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. (2009). Scilit. [Link]
  • Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. (2020). ACS Infectious Diseases. [Link]
  • Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. (2014). Journal of Virology. [Link]
  • Computational investigation of influenza A virus M2 protein inhibition. (2019). Turkish Journal of Chemistry. [Link]
  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restor
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (2022).
  • Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin. (2009). Antimicrobial Agents and Chemotherapy. [Link]
  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. (2021). New Journal of Chemistry. [Link]
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2019). RSC Advances. [Link]
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). Journal of Medicinal Chemistry. [Link]
  • Discovery of potential M2 channel inhibitors based on the amantadine scaffold via virtual screening and pharmacophore modeling. (2011). Molecules. [Link]
  • Alternative Non-Antibody Protein Scaffolds for Molecular Imaging of Cancer. (2012). Current Molecular Imaging. [Link]
  • Protein scaffolds: antibody alternatives for cancer diagnosis and therapy. (2020). Amino Acids. [Link]
  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. (2017). Molecules. [Link]

Sources

A Comparative Analysis of Spirocyclic and Adamantane-Based Antivirals: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct classes of antiviral compounds: the well-established adamantane derivatives and the structurally diverse, emerging class of spirocyclic molecules. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, antiviral spectra, resistance profiles, and the experimental methodologies crucial for their evaluation. Our objective is to furnish a scientifically rigorous resource that informs future antiviral discovery and development efforts.

Introduction: Two Scaffolds, Divergent Paths in Antiviral Therapy

The relentless challenge of viral diseases necessitates a continuous search for novel therapeutic agents. Among the myriad of chemical scaffolds explored, adamantane-based and spirocyclic compounds represent two fascinating case studies in antiviral drug development.

Adamantane-based antivirals , such as amantadine and rimantadine, are synthetic tricyclic amines that were among the first clinically approved antivirals.[1][2] Their history is intrinsically linked with the fight against Influenza A, serving as a foundational example of targeting specific viral proteins.[2][3] However, their clinical utility has been severely hampered by the rapid emergence of widespread drug resistance.[4][5]

Spirocyclic compounds , in contrast, are a broad and structurally diverse class of molecules characterized by two rings connected through a single, shared carbon atom.[6] This unique three-dimensional architecture provides a rigid and complex scaffold that can interact with biological targets with high specificity.[6][7] Unlike the adamantanes, spirocyclic antivirals are not defined by a single mechanism or viral target but represent a "privileged scaffold" that has yielded inhibitors against a wide range of viruses, including HIV, dengue virus, and coronaviruses.[7][8]

This guide will dissect the key attributes of each class, providing the technical insights and experimental context needed to evaluate their potential in modern antiviral research.

Mechanisms of Action: From Ion Channel Blockade to Diverse Target Engagement

The fundamental difference between these two classes lies in their molecular mechanisms of action. Adamantanes have a very specific target, while spirocyclic compounds exhibit broad target diversity.

Adamantane Antivirals: The M2 Proton Channel Blockers

The primary antiviral mechanism of amantadine and rimantadine is the blockade of the M2 ion channel protein of the Influenza A virus.[3][9][10] The M2 protein is a pH-activated proton channel essential for the viral uncoating process within the host cell's endosome.[9] By blocking this channel, adamantanes prevent the influx of protons into the virion, which inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and traps the viral genome within the endosome, effectively halting replication.[3][10]

Some research also suggests that adamantanes may exert antiviral effects against certain coronaviruses by targeting the viroporin E channel or by down-regulating host cell proteases necessary for viral entry.[11][12]

M2_Inhibition cluster_endosome Acidified Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm (Neutral pH) Virion Influenza A Virion M2 Proton Channel vRNP Uncoating Viral Uncoating & vRNP Release Virion->Uncoating Acidification-induced Replication Viral Replication Adamantane Amantadine/ Rimantadine Adamantane->Block Protons H+ Protons->Virion:m2 H+ Influx Uncoating->Replication Block->Virion:m2 Blocks Channel

Caption: Mechanism of Adamantane Antivirals against Influenza A.

Spirocyclic Antivirals: A Multitude of Targets

The antiviral activity of spirocyclic compounds is not confined to a single mechanism. Their rigid, three-dimensional structures allow them to be tailored to fit the specific binding pockets of a wide variety of viral or host proteins.[7] This versatility is a key advantage in drug discovery.

Examples of their diverse mechanisms include:

  • Enzyme Inhibition: Certain spirooxindoles have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, binding to an allosteric pocket on the enzyme and preventing the conversion of viral RNA to DNA.[7]

  • Protein-Protein Interaction Disruption: Spiro-pyrrolidinyl compounds have been developed to inhibit the interaction between viral proteins and host factors, a critical step in the replication cycle of many viruses.[7]

  • Inhibition of Viral Proteases: Novel spirocyclic thiopyrimidinones have been shown to inhibit the main protease (Mpro) of coronaviruses, an enzyme essential for processing the viral polyprotein into functional proteins.[8]

Spirocyclic_Mechanisms cluster_targets Diverse Viral & Host Targets Spirocyclic_Scaffold Spirocyclic Scaffold Target1 Viral Enzymes (e.g., Reverse Transcriptase, Protease) Spirocyclic_Scaffold->Target1 Binds to Active/Allosteric Site Target2 Viral Structural Proteins (e.g., Capsid) Spirocyclic_Scaffold->Target2 Disrupts Assembly/Function Target3 Host Factors (Essential for Replication) Spirocyclic_Scaffold->Target3 Blocks Interaction Inhibition Inhibition of Viral Replication Target1->Inhibition Target2->Inhibition Target3->Inhibition

Caption: Diverse Mechanisms of Action for Spirocyclic Antivirals.

Antiviral Spectrum and Efficacy

The differences in mechanism are directly reflected in the antiviral spectrum and potency of these two classes.

Adamantane antivirals have a very narrow spectrum, primarily limited to Influenza A virus.[9] They have no activity against Influenza B viruses, which lack the M2 protein.[9] While some in vitro activity against certain coronaviruses has been reported, this has not translated into clinical use.[11]

Spirocyclic antivirals have demonstrated a broad and growing spectrum of activity, dictated by the specific design of each compound. Different spirocyclic derivatives have shown potent activity against:

  • Retroviruses: HIV[7]

  • Flaviviruses: Dengue Virus[7]

  • Coronaviruses: HCoV-229E, Murine Hepatitis Virus (MHV)[8][13]

  • Picornaviruses: Enteroviruses[14]

  • Hepadnaviruses: Hepatitis B Virus[15]

Quantitative Comparison of Antiviral Activity

The following table summarizes representative in vitro efficacy data for compounds from both classes against their respective viral targets. It is crucial to note that these values are highly dependent on the specific assay, cell line, and viral strain used.

Compound ClassRepresentative CompoundVirus TargetAssay TypePotency (EC₅₀ / IC₅₀)Reference(s)
Adamantane AmantadineInfluenza A (H3N2)Plaque Reduction~0.1-0.3 µg/mL[16]
Adamantane RimantadineInfluenza A (H3N2)Plaque Reduction~0.03-0.1 µg/mL[16][17]
Spirocyclic Spirooxindole (Hit 17)HIV-1Cell-based Reporter~75 nM[7]
Spirocyclic Spiro-pyrrolidinyl (MI-888)MDM2 (Host Target)Binding Assay<1 nM[7]
Spirocyclic Spiro-Thiopyrimidinone (Cpd 9)HCoV-229ECPE Inhibition2.2 µM[8]
Spirocyclic Triazolooxazine Nucleoside (3f)Murine Hepatitis VirusVirus Yield Reduction~1 µM (at 90% inhibition)[13]

Resistance Profiles: A Tale of Two Trajectories

The long-term viability of any antiviral is determined by the virus's ability to develop resistance. Here, the two classes diverge dramatically.

Adamantanes: A Cautionary Tale of Widespread Resistance

The clinical utility of amantadine and rimantadine against seasonal influenza has been effectively nullified by the global prevalence of resistant strains.[5][18] Resistance arises from single amino acid substitutions in the transmembrane domain of the M2 protein, which prevent the drug from binding and blocking the channel.[17] The ease with which these resistance mutations emerge and the fact that they do not significantly impair viral fitness have led to their fixation in circulating Influenza A populations.[4][18] Consequently, adamantanes are no longer recommended for the treatment or prophylaxis of influenza.[5]

Spirocyclics: A More Promising Outlook

The development of resistance to spirocyclic antivirals is compound- and target-specific.

  • Higher Barrier to Resistance: For compounds that target host factors, the barrier to resistance is theoretically higher, as the virus would need to evolve to utilize a different cellular pathway, a more complex process than a single point mutation in a viral protein.

  • Target-Dependent Resistance: For spirocyclics that target viral proteins, resistance can and does emerge. For example, resistance to HIV NNRTIs can occur through mutations in the reverse transcriptase enzyme. However, the structural complexity of spirocyclic compounds may allow for the design of next-generation inhibitors that are active against resistant variants.

  • Novel Mechanisms: Some novel adamantane analogs that incorporate spirocyclic features have been shown to inhibit resistant influenza strains through alternative mechanisms, such as disrupting viral entry or assembly, indicating a path to overcoming existing resistance.[19][20]

Experimental Protocols for Antiviral Evaluation

Rigorous and reproducible in vitro assays are the cornerstone of antiviral drug discovery.[21][22] Below are detailed protocols for two fundamental assays used to characterize antiviral compounds.

Plaque Reduction Assay for Influenza Virus

This assay is the gold standard for quantifying infectious virus titers and determining the efficacy of compounds that inhibit viral replication, leading to a reduction in the formation of viral plaques.[23]

Principle: This method measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a monolayer of susceptible cells. The concentration of the compound that reduces the plaque number by 50% (PRNT₅₀) is a key measure of its potency.[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 12-well plates at a density that will result in a confluent monolayer (~3 x 10⁵ cells/mL) after 24 hours of incubation at 37°C with 5% CO₂.[24]

  • Compound Dilution: Prepare a serial 10-fold dilution series of the test compound in virus growth medium (VGM).

  • Virus Preparation: Dilute the Influenza A virus stock in VGM to a concentration that will produce 50-100 plaques per well.

  • Incubation: Mix equal volumes of the diluted virus and each compound dilution and incubate at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the MDCK cell monolayers. Inoculate the cells in triplicate with 100 µL of the virus-compound mixture. Include a "virus control" (virus without compound) and "cell control" (medium only) wells.[25]

  • Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for viral adsorption.[26]

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with VGM. This restricts the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.[24]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Staining and Counting: Aspirate the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with a solution like crystal violet. The viable cells will stain, leaving the plaques as clear, unstained zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀) using regression analysis.

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation_staining Plaque Development & Visualization A 1. Seed MDCK Cells (24h incubation) E 5. Inoculate Cell Monolayers A->E B 2. Prepare Compound Serial Dilutions D 4. Pre-incubate Virus + Compound (1h) B->D C 3. Dilute Virus Stock C->D D->E F 6. Adsorption (1h) E->F G 7. Add Semi-Solid Overlay F->G H 8. Incubate (48-72h) G->H I 9. Fix, Stain & Count Plaques H->I J 10. Calculate EC₅₀ I->J

Sources

Assessing the Selectivity of 3-Azaspiro[5.5]undecane for Viral vs. Host Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The strategic development of novel antiviral agents increasingly targets viral ion channels, or "viroporins," which are crucial for viral replication and pathogenesis.[1][2] However, the therapeutic viability of any ion channel modulator is fundamentally dependent on its selectivity. A promising drug candidate must exhibit potent inhibition of the viral target while demonstrating minimal interaction with host ion channels to mitigate the risk of adverse effects, such as cardiotoxicity.[3] This guide provides a comprehensive framework for assessing the selectivity of 3-Azaspiro[5.5]undecane, a compound of interest, against a key viral ion channel versus critical host ion channels.[4]

This document details the principles of ion channel electrophysiology, presents robust experimental protocols for thorough selectivity profiling, and offers a clear methodology for data interpretation. It is designed for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of ion channel-targeting antiviral compounds.

The Imperative of Selectivity Profiling

Viroporins, such as the M2 proton channel of the influenza A virus and the E protein of SARS-CoV-2, are virally encoded proteins that form ion-permeable pores in host cell membranes.[1][5][6][7] Their function is integral to multiple stages of the viral life cycle, including viral entry, replication, and release.[8][9] While these viroporins are attractive therapeutic targets, their structural and functional similarities to host ion channels present a significant challenge.

Off-target inhibition of host ion channels can lead to severe, life-threatening toxicities. For instance, the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval on an electrocardiogram, precipitating fatal cardiac arrhythmias like Torsades de Pointes.[10][11] Consequently, the early and precise assessment of a compound's selectivity is a critical step in the drug discovery process.[12]

Experimental Workflow for Selectivity Assessment

The comparative analysis will focus on quantifying the potency of 3-Azaspiro[5.5]undecane against a model viroporin and a panel of essential host ion channels. This workflow is structured to yield a clear selectivity index, a quantitative measure of the compound's preference for the viral target over host channels.

G cluster_0 Phase 1: Target & Off-Target Identification cluster_1 Phase 2: Assay Development & Execution cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Risk Assessment T Identify Viral Ion Channel Target (e.g., Influenza M2, SARS-CoV-2 E) P Patch-Clamp Electrophysiology (Whole-Cell Configuration) T->P F Fluorescence-Based Assays (High-Throughput Screening) T->F H Select Key Host Ion Channels (e.g., hERG, Nav1.5, Cav1.2) H->P H->F D Determine IC50 Values P->D F->D S Calculate Selectivity Index (SI = IC50_host / IC50_viral) D->S R Evaluate Therapeutic Window S->R

Caption: A generalized workflow for assessing the selectivity of an ion channel modulator.

Key Ion Channels for Selectivity Profiling

Channel TypeSpecific ChannelPhysiological RoleRationale for Inclusion
Viral Influenza A M2Proton channel essential for viral uncoating.[5][6][8]A well-characterized viroporin and a validated drug target.[5][8]
Viral SARS-CoV-2 ECation-selective channel involved in viral release and pathogenesis.[7][13][14]A key viroporin in a globally significant pathogen.[1]
Host hERG (Kv11.1)Cardiac repolarization.[10]Critical for cardiac safety; off-target inhibition leads to QT prolongation.[10][11]
Host Nav1.5 (SCN5A)Cardiac action potential upstroke.Inhibition can lead to conduction abnormalities.[15]
Host Cav1.2 (CACNA1C)Cardiac muscle contraction.Modulation can affect cardiac contractility.[16]

Experimental Methodologies

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the pharmacology of ion channels, providing high-resolution data on channel activity and allowing for precise control of the cellular environment.[17][18][19]

Objective: To determine the concentration-dependent inhibition of viral and host ion channels by 3-Azaspiro[5.5]undecane and to calculate the half-maximal inhibitory concentration (IC50).

Cell Lines:

  • Viral Channels: HEK293 or CHO cells stably expressing the Influenza A M2 protein or SARS-CoV-2 E protein.

  • Host Channels: CHO or HEK293 cells stably expressing hERG, Nav1.5, or Cav1.2 channels.[15]

Step-by-Step Protocol:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Recording Solutions: Use specific internal and external solutions tailored to isolate the current of the specific ion channel being studied.

  • Seal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.[19]

  • Voltage Protocol: Apply specific voltage protocols to elicit and measure the currents for each channel. The FDA has recommended standardized voltage protocols for assessing drug effects on key cardiac ion channels like hERG, Nav1.5, and Cav1.2.[20][21][22] For hERG, a "tail" protocol is typically used to measure the current most sensitive to drug block.[10][20]

  • Compound Application: Perfuse the cells with increasing concentrations of 3-Azaspiro[5.5]undecane, allowing for steady-state inhibition at each concentration.

  • Data Acquisition and Analysis: Record the currents using an appropriate amplifier and software.[23] Measure the peak current amplitude at each concentration and normalize to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.[20]

G cluster_0 Preparation cluster_1 Recording cluster_2 Experiment cluster_3 Analysis Cell Plate Cells Seal Form Giga-seal Cell->Seal Pipette Pull Pipettes Pipette->Seal WC Establish Whole-Cell Seal->WC VP Apply Voltage Protocol WC->VP Drug Apply 3-Azaspiro[5.5]undecane VP->Drug Record Record Currents Drug->Record Analyze Measure Peak Current Record->Analyze Fit Fit Concentration-Response Curve Analyze->Fit IC50 Determine IC50 Fit->IC50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

High-Throughput Fluorescence-Based Assays

These assays are well-suited for screening larger compound libraries or for initial hit identification.[24][25] They utilize fluorescent indicators that respond to changes in membrane potential or intracellular ion concentrations.[26][27]

Objective: To rapidly assess the activity of 3-Azaspiro[5.5]undecane on the target channels in a higher throughput format.

Methodology: Thallium (Tl+) flux assays are commonly employed for potassium channels like hERG, as Tl+ can permeate the channel and its influx can be detected by a specific fluorescent dye.[27] For other channels, voltage-sensitive dyes can be used to measure changes in membrane potential.[24][27]

Step-by-Step Protocol (Example: Tl+ Flux Assay for hERG):

  • Cell Plating: Plate hERG-expressing cells in 96- or 384-well microplates.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye.

  • Compound Incubation: Add 3-Azaspiro[5.5]undecane at various concentrations to the wells and incubate.

  • Assay Initiation: Use an automated liquid handler to add a stimulus solution containing Tl+.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. Inhibition of hERG will lead to a reduced rate of Tl+ influx and a diminished fluorescence signal.

  • Data Analysis: Calculate the concentration-response curve and determine the IC50 value.

Data Interpretation and Selectivity Calculation

The primary experimental outputs are the IC50 values for 3-Azaspiro[5.5]undecane against each ion channel. These values should be compiled into a clear, comparative table.

Ion ChannelIC50 (µM)n (replicates)Assay Method
Influenza A M2[Insert Data][Insert Data]Whole-Cell Patch-Clamp
SARS-CoV-2 E[Insert Data][Insert Data]Whole-Cell Patch-Clamp
hERG (Kv11.1)[Insert Data][Insert Data]Whole-Cell Patch-Clamp
Nav1.5 (SCN5A)[Insert Data][Insert Data]Whole-Cell Patch-Clamp
Cav1.2 (CACNA1C)[Insert Data][Insert Data]Whole-Cell Patch-Clamp

The selectivity index (SI) is then calculated to provide a quantitative measure of selectivity.[28][29]

SI = IC50 (Host Channel) / IC50 (Viral Channel)

A higher SI value signifies greater selectivity for the viral target. While the acceptable threshold is context-dependent, an SI > 100 is often considered a promising starting point for a favorable selectivity window.

Conclusion and Future Directions

This guide details a rigorous, multi-faceted approach to evaluating the selectivity of 3-Azaspiro[5.5]undecane. By integrating the precision of patch-clamp electrophysiology with the efficiency of fluorescence-based assays, a comprehensive selectivity profile can be established.[25] A strong profile, marked by potent on-target activity and a significant selectivity window against key cardiac ion channels, would provide a compelling rationale for advancing 3-Azaspiro[5.5]undecane into further preclinical development as a potential antiviral therapeutic. Subsequent investigations should focus on validating these findings in more complex biological systems, such as primary cell cultures and in vivo models.

References

  • Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC.
  • Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link]
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. SpringerLink. [Link]
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines | FDA.report. [Link]
  • A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. PubMed. [Link]
  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
  • Structure and Function of the Influenza A M2 Proton Channel - PMC.
  • Ion Channel Assays.
  • Identification of the functional core of the influenza A virus A/M2 proton-selective ion channel.
  • Ion Channel Screening - Assay Guidance Manual.
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology. [Link]
  • Role of the Coronavirus E Viroporin Protein Transmembrane Domain in Virus Assembly. Journal of Virology. [Link]
  • Characterization of the SARS‐CoV‐2 E Protein: Sequence, Structure, Viroporin, and Inhibitors - PMC.
  • Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC.
  • Viroporin activity of SARS-CoV-2 Orf3a and Envelope protein impacts viral p
  • Surface potentials and the calculated selectivity of ion channels - PMC.
  • Viroporins: Structure, function, and their role in the life cycle of SARS-CoV-2 - PMC.
  • Characterization of the SARS‐CoV‐2 E Protein: Sequence, Structure, Viroporin, and Inhibitors.
  • Measurement of Ion Selectivity.
  • Verification of CiPA Recommended Voltage Protocols in Patch-Clamp Assay for hERG, Cav1.
  • Assessing the Impact of Agents with Antiviral Activities on Transmembrane Ionic Currents: Exploring Possible Unintended Actions. MDPI. [Link]
  • Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. PubMed. [Link]
  • Selection of Inhibitor-Resistant Viral Potassium Channels Identifies a Selectivity Filter Site that Affects Barium and Amantadine Block - PMC.
  • Wavelet-based protocols for ion channel electrophysiology - PMC.
  • Ion Channels as Therapeutic Targets for Viral Infections: Further Discoveries and Future Perspectives.
  • Ion Channel Selectivity Profiling Assays.
  • Electrophysiological Approaches for the Study of Ion Channel Function - PMC.
  • Identification of SARS-CoV-2 E Channel Blockers from a Repurposed Drug Library. MDPI. [Link]
  • A Short Guide to Electrophysiology and Ion Channels.
  • Sinusoidal voltage protocols for rapid characterization of ion channel kinetics. bioRxiv. [Link]
  • Relevance of Viroporin Ion Channel Activity on Viral Replication and P
  • Selectivity of ion channels has been an issue of central important in the study of cells and tissues at least since Hodgkin, Huxley, and Katz discovered the role of Na+ and K+ currents in the action potential (42-45). Rush University. [Link]
  • Selectivity coefficient. HORIBA. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Azaspiro(5.5)undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical disposal is to prevent harm to human health and the environment. This is achieved through a multi-layered approach that encompasses hazard identification, the use of appropriate personal protective equipment (PPE), meticulous spill and leak management, and adherence to regulated disposal procedures.

Hazard Identification and Risk Assessment

Based on data from analogous heterocyclic compounds, 3-Azaspiro(5.5)undecane hydrochloride is anticipated to present the following hazards:

  • Skin Irritation: May cause redness and discomfort upon direct contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1][2]

Given these potential hazards, a thorough risk assessment should be conducted before handling the compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling potentially hazardous chemicals. The following PPE is recommended when working with this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.To prevent eye contact with airborne particles or splashes, which could cause serious irritation.[3]
Hand Protection Nitrile rubber gloves that comply with EU Directive 89/686/EEC and the standard EN374.[3]To prevent skin contact and subsequent irritation.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.
Body Protection A standard laboratory coat. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons are advised.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.To prevent the inhalation of irritant dust or fumes.[1]

All facilities handling this compound should be equipped with readily accessible eyewash stations and safety showers.[3]

Spill and Leak Procedures: A Plan for the Unexpected

Accidents can happen, but a well-defined spill response plan can mitigate the associated risks.

Step-by-Step Spill Response:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Adequate Ventilation: Increase airflow to the area to disperse any airborne contaminants.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste, following the procedures outlined in the next section.

Disposal Procedures: Ensuring Regulatory Compliance and Environmental Protection

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through a licensed waste disposal facility.[1][3] This is in accordance with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[4][5]

The following workflow outlines the critical steps for the proper disposal of this compound:

Disposal Decision Workflow

Detailed Disposal Protocol:

  • Waste Characterization: The first step is to determine if the waste is hazardous. Given the irritant nature of similar compounds, it is prudent to manage all waste containing this compound as hazardous.

  • Segregation: Do not mix this waste with non-hazardous materials. Keep it separate from other incompatible chemical waste streams to prevent dangerous reactions.[4]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Irritant").

    • Keep the container securely closed when not in use.[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.[1]

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be transported by a licensed hazardous waste carrier to a permitted treatment, storage, and disposal facility (TSDF).

  • Treatment:

    • For nitrogen-containing heterocyclic compounds, high-temperature incineration is often the preferred method of disposal. This process ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.

    • Land disposal is generally restricted for untreated hazardous wastes.[6]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the wider ecosystem.

References

  • AK Scientific, Inc. 3-Oxa-9-azaspiro[5.
  • Commonwealth of Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
  • Civil Engineering Explained.
  • LGC Standards. SAFETY DATA SHEET: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride.
  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984.
  • Florida Department of Environmental Protection.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride | 1380300-88-8.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.

Sources

Mastering the Safe Handling of 3-Azaspiro[5.5]undecane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Azaspiro[5.5]undecane hydrochloride, a versatile building block in medicinal chemistry, requires a comprehensive understanding of its handling and disposal to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-Azaspiro[5.5]undecane hydrochloride is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling procedures. The hydrochloride salt form, while generally more stable than the free base, can still pose a risk if inhaled or if it comes into contact with skin or eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling 3-Azaspiro[5.5]undecane hydrochloride, with an explanation of the reasoning behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesThese materials offer good chemical resistance to a broad range of chemicals, including amine hydrochlorides. Always inspect gloves for tears or punctures before use.[2][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions or airborne particles of the solid compound.[2][4]
Body Protection Laboratory coatProvides a removable barrier to protect personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (if necessary)A respirator may be required in situations with poor ventilation or when handling large quantities of the powder, to prevent inhalation of dust particles.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of 3-Azaspiro[5.5]undecane hydrochloride in a designated area, such as a chemical fume hood, to contain any airborne particles.[7]

  • Surface Protection: Before weighing, cover the work surface with absorbent bench paper to easily clean up any minor spills.[7]

  • Weighing Technique: Use a weigh boat or other suitable container to prevent direct contact with the balance pan.[7] Keep the container with the chemical closed as much as possible.[7]

  • Avoid Inhalation: Handle the powder gently to minimize the generation of dust.

Dissolution and Reaction Setup
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation: Ensure all work is performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.

Spill Response Workflow

The following diagram illustrates the step-by-step procedure for managing a spill of 3-Azaspiro[5.5]undecane hydrochloride.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Carefully sweep or vacuum solid spills Contain->Cleanup Neutralize Neutralize with a suitable agent (if applicable) Cleanup->Neutralize Decontaminate Decontaminate the area Neutralize->Decontaminate Collect Collect waste in a labeled, sealed container Decontaminate->Collect Dispose Dispose of as hazardous waste Collect->Dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Azaspiro[5.5]undecane hydrochloride and its containers is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Consult Regulations: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance.

By integrating these safety and handling protocols into your daily laboratory practices, you can confidently and safely advance your research and development efforts.

References

  • Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • National Center for Biotechnology Information. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • University of California, Riverside. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro(5.5)undecane hydrochloride
Reactant of Route 2
3-Azaspiro(5.5)undecane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.